Sucrose distearate
Description
Properties
IUPAC Name |
[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-(octadecanoyloxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl octadecanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H90O13/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(50)57-36-39-42(52)44(54)45(55)47(59-39)61-48(46(56)43(53)38(35-49)60-48)37-58-41(51)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h38-39,42-47,49,52-56H,3-37H2,1-2H3/t38-,39-,42-,43-,44+,45-,46+,47-,48+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOLJTMYCYXSPFQ-CJKAUBRRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)COC(=O)CCCCCCCCCCCCCCCCC)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)COC(=O)CCCCCCCCCCCCCCCCC)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H90O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30159292 | |
| Record name | Sucrose, 6,1-distearate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30159292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
875.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135260-52-5, 27195-16-0 | |
| Record name | Sucrose, 6,1-distearate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135260525 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sucrose, 6,1-distearate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30159292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sucrose distearate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.910 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SUCROSE 1,6-DISTEARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96QS1D0T15 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Sucrose Distearate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of sucrose (B13894) distearate, a non-naturally occurring surfactant with wide applications in cosmetics, food, and pharmaceuticals.[1] Sucrose distearate is produced through the esterification of sucrose with stearic acid, resulting in a molecule with a hydrophilic sucrose head and lipophilic fatty acid tails.[2][3] This amphipathic nature allows it to act as an effective emulsifier, enabling the mixing of oil and water.[1][2] This document details various synthesis methodologies, purification protocols, and quantitative data to support research and development in this area.
Synthesis of this compound
The industrial production of sucrose esters like this compound primarily relies on chemical synthesis, as enzymatic routes, while offering high selectivity, are often more complex and costly for large-scale production. The main chemical methods are transesterification and direct esterification.
Transesterification
Transesterification is a widely used method for synthesizing sucrose esters.[4] It involves the reaction of sucrose with a fatty acid ester, typically a methyl or ethyl ester of stearic acid, in the presence of a basic catalyst.[1][5]
Experimental Protocol:
A common approach involves dissolving sucrose in a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which are capable of dissolving both sucrose and the fatty acid ester.[1][5]
-
Reaction Setup: In a reactor, dissolve sucrose in DMF at an elevated temperature (e.g., 90°C).[6]
-
Catalyst and Reactant Addition: Add a basic catalyst, such as potassium carbonate, to the solution.[6] Subsequently, add methyl stearate (B1226849) to the reaction mixture.
-
Reaction Conditions: The reaction is typically carried out under reduced pressure (e.g., 70-90 mmHg) at a temperature of around 90°C for several hours.[6] The reduced pressure helps to remove the methanol (B129727) byproduct, driving the equilibrium towards the formation of sucrose esters.[1]
-
Quenching: After the reaction is complete, the catalyst is neutralized by the addition of an acid, such as acetic acid.[6]
A solvent-free approach has also been developed to create a more environmentally friendly process. This method involves heating a mixture of solid sucrose, a fatty acid methyl ester, a basic catalyst, and a divalent metal fatty acid alkanoate (e.g., magnesium stearate) to form a homogeneous molten paste where the reaction occurs.[4]
Table 1: Reaction Parameters for Transesterification of Sucrose with Methyl Stearate
| Parameter | Value | Reference |
| Reactants | ||
| Sucrose | 1 kg (2.93 mols) | [6] |
| Methyl Stearate | 600 g (2 mols) | [6] |
| Solvent | ||
| Dimethylformamide (DMF) | 4 L | [6] |
| Catalyst | ||
| Potassium Carbonate | 10 g | [6] |
| Reaction Conditions | ||
| Temperature | 90°C | [6] |
| Pressure | 70-90 mmHg (reduced) | [6] |
| Reaction Time | 3 hours | [6] |
| Quenching Agent | ||
| Acetic Acid | 8 ml | [6] |
Direct Esterification
Direct esterification involves the reaction of sucrose directly with stearic acid. A significant challenge in this method is the high melting point of sucrose (around 186°C), at which it begins to decompose.[7] To circumvent this, the reaction is often carried out in high-boiling aprotic dipolar solvents at temperatures between 150-170°C.[7][8]
Experimental Protocol:
-
Reaction Setup: A mixture of sucrose, stearic acid, and a high-boiling solvent like N-methylpyrrolidone is placed in a reactor equipped with a distillation column.[7]
-
Reaction Conditions: The reaction is conducted under reduced pressure with stirring while heating the mixture. The water produced during the esterification is continuously removed via distillation to shift the reaction equilibrium towards the product side.[7]
-
Monitoring: The progress of the reaction can be monitored by analyzing the conversion of stearic acid.[7]
Table 2: Reaction Parameters for Direct Esterification of Sucrose with Stearic Acid
| Parameter | Value | Reference |
| Reactants | ||
| Sucrose | 3.42 g (10 mmol) | [7] |
| Stearic Acid | 8.52 g (30 mmol) | [7] |
| Solvent | ||
| N-methylpyrrolidone | 20 mL | [7] |
| Reaction Conditions | ||
| Temperature | 130-170°C | [7][8] |
| Pressure | 4 mm Hg (reduced) | [7] |
| Reaction Time | Up to 18 hours | [7] |
| Results | ||
| Stearic Acid Conversion | 98% (at 170°C after 18h) | [7] |
| Total Sucrose Ester Yield | 94% (at 170°C after 18h) | [7] |
Enzymatic Synthesis
Enzymatic synthesis of sucrose esters offers a milder and more selective alternative to chemical methods.[9] Lipases are commonly used as biocatalysts for the esterification or transesterification of sucrose.[9][10] This method can be performed at lower temperatures (30-70°C) and often without the need for organic solvents, which is advantageous for producing food-grade and pharmaceutical-grade products.[9]
Experimental Protocol:
-
Substrate Preparation: Methyl esters of fatty acids are often used as the acyl donor.[9]
-
Enzymatic Reaction: The reaction between the methyl ester and sucrose is carried out in the presence of a lipase, such as Candida antarctica lipase.[9]
-
Reaction Conditions: The reaction is typically conducted at a moderate temperature (e.g., 30°C) for several hours.[9]
-
Enzyme Deactivation: The reaction is terminated by heating to denature the enzyme.[11]
Table 3: Reaction Parameters for Enzymatic Synthesis of Sucrose Ester
| Parameter | Value | Reference |
| Substrates | ||
| Methyl Ester (from CPKO) | - | [9] |
| Sucrose | - | [9] |
| Biocatalyst | ||
| Candida antarctica Lipase | 0.1 - 0.5% (w/w) | [9] |
| Reaction Conditions | ||
| Temperature | 30°C | [9] |
| Reaction Time | 2 - 10 hours | [9] |
| Results | ||
| Optimal Yield | 90.45% | [9] |
| Optimal Reaction Time | 10 hours | [9] |
| Optimal Enzyme Ratio | 0.4% (w/w) | [9] |
Purification of this compound
The crude reaction mixture from the synthesis of sucrose esters contains the desired product along with unreacted starting materials (sucrose, fatty acid/ester), catalyst, soap (in transesterification), and solvent.[12][13] Therefore, purification is a critical step to obtain a product of high purity.
Solvent Extraction
Solvent extraction is a common method to separate sucrose esters from impurities.[12] The choice of solvent is crucial and depends on the solubility of the sucrose ester and the impurities at different temperatures.[14]
Experimental Protocol:
-
Dissolution: The crude reaction product is dissolved in a suitable organic solvent, such as methyl ethyl ketone, at an elevated temperature (40-80°C).[14]
-
Washing: The organic solution is washed with water to remove water-soluble impurities like unreacted sucrose and salts.[6] The pH of the aqueous phase can be adjusted to 3.5-5.0 to facilitate the separation.[14]
-
Phase Separation: The mixture is allowed to separate into an organic phase containing the sucrose esters and an aqueous phase containing the impurities.
-
Solvent Removal: The organic solvent is removed from the purified sucrose ester solution by evaporation under reduced pressure.[6]
Table 4: Solvents for Extraction and Purification of Sucrose Esters
| Solvent | Application | Reference |
| Methyl Ethyl Ketone | Dissolution and Recrystallization | [14] |
| Ethyl Acetate | Extraction of Glycerides | [15] |
| n-Hexane | Extraction | [14] |
| Ethanol-Water | Precipitation | [10] |
Crystallization/Precipitation
Crystallization or precipitation is another effective purification technique. It relies on the differential solubility of the sucrose ester and impurities in a solvent at different temperatures.
Experimental Protocol:
-
Dissolution: The crude or partially purified sucrose ester is dissolved in a suitable solvent (e.g., methyl ethyl ketone) at a higher temperature.[14]
-
Cooling: The solution is then cooled to a lower temperature (0-30°C), causing the sucrose ester to crystallize or precipitate out of the solution due to its reduced solubility.[14]
-
Separation: The precipitated sucrose ester is separated from the solvent by filtration or centrifugation.[12]
-
Drying: The purified product is then dried to remove any remaining solvent.[12]
A two-step process can also be employed where a precipitate of the sugar ester is first formed from a mixture of alcohol and water, followed by washing the precipitate with an organic solvent.[12]
Chromatography
For achieving very high purity, particularly for analytical purposes or specialized applications, chromatographic techniques are employed. High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) can be used to separate different sucrose ester isomers (mono-, di-, tri-esters) and other impurities.[10] Online liquid chromatography-gas chromatography/mass spectrometry (LC-GC/MS) is a powerful technique for the separation and analysis of sucrose esters.[16]
Visualizing the Processes
To better understand the synthesis and purification of this compound, the following diagrams illustrate the key pathways and workflows.
Caption: Chemical synthesis pathways for this compound.
Caption: General workflow for the purification of this compound.
References
- 1. Sucrose esters - Wikipedia [en.wikipedia.org]
- 2. specialchem.com [specialchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Solvent-free synthesis of Sucrose esters - SELF-ASSEMBLING SUGARS [assemblingsugars.fr]
- 5. academic.oup.com [academic.oup.com]
- 6. prepchem.com [prepchem.com]
- 7. journals.ysu.am [journals.ysu.am]
- 8. researchgate.net [researchgate.net]
- 9. e3s-conferences.org [e3s-conferences.org]
- 10. Enzymatic and chemical syntheses and purification of sucrose fatty acid esters - ProQuest [proquest.com]
- 11. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 12. US4983731A - Separation and purification of sugar esters - Google Patents [patents.google.com]
- 13. Purification of sucrose esters - Patent 0065390 [data.epo.org]
- 14. US3748324A - Method for the purification of sucrose esters of fatty acids - Google Patents [patents.google.com]
- 15. EP0065390A1 - Purification of sucrose esters - Google Patents [patents.google.com]
- 16. Separation and Analysis of Sucrose Esters in Tobacco by Online Liquid Chromatography-Gas Chromatography/Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Emulsion Maze: A Technical Guide to the Hydrophilic-Lipophilic Balance of Sucrose Distearate
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of formulation science, particularly in the development of stable and effective drug delivery systems, the selection of an appropriate surfactant is paramount. Sucrose (B13894) esters, a versatile class of non-ionic surfactants derived from natural and renewable sources, have garnered significant attention for their biocompatibility, biodegradability, and wide range of functional properties. Among these, sucrose distearate is a key player, utilized for its emulsifying, stabilizing, and controlled-release capabilities.[1][2] A critical parameter governing its application is the Hydrophilic-Lipophilic Balance (HLB), a semi-empirical scale that dictates the surfactant's affinity for oil or water phases.
This technical guide provides an in-depth exploration of the HLB value of this compound, detailing the theoretical underpinnings and experimental methodologies for its determination. It further aims to equip researchers and formulation scientists with the knowledge to effectively leverage this critical parameter in the development of sophisticated drug delivery systems.
The Hydrophilic-Lipophilic Balance (HLB) System: A Primer
Introduced by William C. Griffin in the late 1940s, the HLB system assigns a numerical value to a surfactant, indicating the balance between its hydrophilic (water-loving) and lipophilic (oil-loving) portions.[3][4] The scale typically ranges from 0 to 20. Surfactants with low HLB values are predominantly lipophilic and are effective as water-in-oil (W/O) emulsifiers, while those with high HLB values are hydrophilic and function as oil-in-water (O/W) emulsifiers.[5] The versatility of sucrose esters, including this compound, lies in the ability to modulate their HLB value by varying the degree of esterification of the sucrose molecule with fatty acids.[6]
Quantitative Data: HLB Values of this compound and Related Esters
The HLB value of this compound is not a single, fixed number but rather falls within a range, largely dependent on the precise ratio of mono-, di-, and higher esters in the commercial product. Generally, as the degree of esterification with the lipophilic stearic acid increases, the HLB value decreases. The following table summarizes reported HLB values for this compound and other relevant sucrose stearates for comparative purposes.
| Product/Compound Name | Composition/Grade | Reported HLB Value | Application/Emulsifier Type |
| This compound | - | 6 | W/O Emulsifier |
| This compound | (HLB 5) | 5 | W/O Emulsifier |
| Sucrose Stearate | General | 3 - 16 | W/O to O/W Emulsifiers |
| Sucrose Stearate | - | 14.5 | O/W Emulsifier |
| Sucrose Stearate | (HLB 11) | 11 | O/W Emulsifier |
| Sucrose Stearate | (HLB 12) | 12 | O/W Emulsifier |
| Sucrose Stearate | (HLB 16) | 16 | O/W Emulsifier / Solubilizer |
Experimental Protocols for HLB Determination
The HLB value of a surfactant such as this compound can be ascertained through both theoretical calculations and experimental verification. Below are detailed methodologies for key experimental protocols.
Griffin's Method (Calculation-Based)
Griffin's initial method is a foundational approach for non-ionic surfactants and can be applied through calculation, particularly for esters of polyhydric alcohols like sucrose esters.
Protocol:
-
Determine the Saponification Value (S): The saponification value is the number of milligrams of potassium hydroxide (B78521) (KOH) required to saponify one gram of the fat or ester. This is determined by refluxing a known weight of the sucrose ester with an excess of alcoholic KOH and then back-titrating the excess KOH with a standardized acid.[7]
-
Determine the Acid Value (A): The acid value is the number of milligrams of KOH required to neutralize the free fatty acids in one gram of the substance. This is determined by titrating a known weight of the fatty acid (in this case, stearic acid) with a standardized solution of KOH.[7]
-
Calculate the HLB Value: The HLB value is calculated using the following formula:[3][7]
HLB = 20 * (1 - S / A)
Where:
-
S is the saponification value of the sucrose ester.
-
A is the acid value of the stearic acid.
-
Experimental Emulsion Stability Method
This practical method involves preparing a series of emulsions with the oil phase of interest and a blend of two surfactants with known low and high HLB values to determine the "Required HLB" of the oil. The same principle can be used to characterize an unknown surfactant by observing its performance in stabilizing an oil with a known Required HLB.
Protocol:
-
Prepare Surfactant Blends: Create a series of surfactant blends with varying HLB values. This is typically done by mixing a low HLB surfactant (e.g., Span 60, HLB = 4.7) and a high HLB surfactant (e.g., Tween 60, HLB = 14.9) in different ratios to cover a desired HLB range (e.g., from 6 to 14).[8]
-
Formulate Emulsions: Prepare a series of emulsions, each with the same oil phase, water phase, and total surfactant concentration. The only variable should be the HLB value of the surfactant blend used.[9]
-
Homogenization: Subject each formulation to identical homogenization conditions (e.g., using a high-shear mixer or homogenizer) to ensure uniform droplet size distribution initially.
-
Stability Assessment: Store the prepared emulsions under controlled conditions and observe their stability over time. Stability can be assessed by monitoring for phase separation, creaming, or coalescence. The emulsion that exhibits the highest stability (i.e., remains uniform for the longest period) corresponds to the optimal HLB for that oil phase.[8][9]
The Water Number Method
This titrimetric method provides an indication of the hydrophilic properties of a surfactant. The "water number" is the amount of water that can be incorporated into a solution of the surfactant in a specific solvent system before persistent turbidity occurs.
Protocol:
-
Sample Preparation: Accurately weigh a specific amount of the this compound and dissolve it in a suitable organic solvent or solvent mixture (historically, benzene/dioxane was used, but safer alternatives are now sought).[10]
-
Titration with Water: Titrate the surfactant solution with distilled water, adding the water dropwise with constant stirring.
-
Endpoint Determination: Continuously monitor the transmittance of the solution using a spectrophotometer (e.g., at 640 nm). The endpoint is reached when the solution becomes permanently cloudy, and further addition of water does not significantly decrease the transmittance.[10]
-
Calculation: The volume of water added to reach the endpoint is the water number. This value can then be correlated to the HLB value using pre-established calibration curves for different surfactant types.[10]
Phase Inversion Temperature (PIT) Method
The PIT method is particularly useful for non-ionic surfactants containing polyoxyethylene groups, but the principle can be extended. It relies on the temperature-dependent solubility of the surfactant. As the temperature of an O/W emulsion is increased, the hydrophilic character of the surfactant decreases, eventually causing the emulsion to invert to a W/O type. This inversion temperature is the PIT.
Protocol:
-
Prepare the Emulsion: Create an emulsion with a specific oil-to-water ratio (e.g., 50/50) and a defined concentration of the this compound.[11]
-
Heating and Monitoring: Place the emulsion in a temperature-controlled water bath with gentle stirring. Equip the system with a conductivity meter.
-
Identify the PIT: Gradually increase the temperature of the emulsion (e.g., at a rate of 1°C/min). As the emulsion approaches the PIT, the conductivity will drop sharply as it inverts from a conductive O/W emulsion to a non-conductive W/O emulsion. The temperature at which this sharp drop occurs is the PIT.[12]
-
HLB Correlation: The PIT value can be correlated with the HLB of the surfactant. For a given oil/surfactant system, a higher PIT generally corresponds to a more hydrophilic surfactant (higher HLB). By comparing the PIT of an unknown surfactant to those of reference surfactants with known HLB values, an estimation of the unknown surfactant's HLB can be made.
Logical Workflow and Visualization
In drug development and formulation, the selection of an appropriate emulsifier is a critical step. The HLB system provides a logical framework for this process. The following diagram illustrates the decision-making workflow for selecting a sucrose ester based on the desired emulsion type and the properties of the oil phase.
Caption: Emulsifier selection workflow based on the Required HLB.
This workflow begins with defining the desired emulsion type, which dictates the target HLB range. After identifying the components of the oil phase, their individual required HLB values are used to calculate the overall required HLB for the oil mixture.[13] A sucrose ester (or a blend of esters) with an HLB value that closely matches this required HLB is then selected.[14] Subsequent formulation and stability testing are crucial to optimize the emulsifier concentration and blend ratio for long-term stability.
Applications in Drug Delivery
The ability to select a this compound with a specific HLB value is highly advantageous in drug delivery. For instance, in the formulation of controlled-release oral matrix tablets, sucrose esters with varying HLB values have been shown to influence drug release rates.[6][15] Hydrophilic sucrose esters can facilitate swelling and gelation of the matrix, thereby sustaining the release of highly soluble drugs.[6] Conversely, more lipophilic variants can be used to formulate stable W/O emulsions for the delivery of sensitive hydrophilic drugs or to create semi-solid dermal formulations with desirable rheological properties.[2]
By understanding and precisely determining the HLB value, researchers can rationally design and optimize formulations, reducing development time and improving the performance and stability of the final product. This technical guide serves as a foundational resource for harnessing the full potential of this compound in advanced pharmaceutical and cosmetic applications.
References
- 1. Sucrose Stearate-Enriched Lipid Matrix Tablets of Etodolac: Modulation of Drug Release, Diffusional Modeling and Structure Elucidation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Semi-solid Sucrose Stearate-Based Emulsions as Dermal Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
- 4. spcop.in [spcop.in]
- 5. jrhessco.com [jrhessco.com]
- 6. daneshyari.com [daneshyari.com]
- 7. pharmajournal.net [pharmajournal.net]
- 8. Formulation and stability of horse oil-in-water emulsion by HLB system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 11. HLB TEMPERATURE and HLB NUMBER - How to choose an emulsifier? - Greengredients® [greengredients.it]
- 12. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 13. colloidmueg.weebly.com [colloidmueg.weebly.com]
- 14. chemistscorner.com [chemistscorner.com]
- 15. Sucrose esters with various hydrophilic-lipophilic properties: novel controlled release agents for oral drug delivery matrix tablets prepared by direct compaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Mechanism of action of sucrose distearate as an emulsifier
An In-depth Technical Guide on the Core Mechanism of Action of Sucrose (B13894) Distearate as an Emulsifier
Introduction
Sucrose distearate is a non-ionic surfactant belonging to the broader class of sucrose fatty acid esters (SEs). These compounds are synthesized by esterifying sucrose, a disaccharide, with fatty acids.[1] Specifically, this compound is formed through the esterification of sucrose with two molecules of stearic acid, a common saturated fatty acid derived from vegetable or animal fats.[2] The resulting molecule possesses a unique amphiphilic structure, making it a highly effective and versatile emulsifier.[1]
Derived from natural and renewable resources, this compound is recognized for its biocompatibility, biodegradability, and low irritation potential, leading to its widespread use in the pharmaceutical, cosmetic, and food industries.[3][4][5] In drug development, it is employed to stabilize emulsions for oral, topical, and parenteral delivery, enhance the solubility of poorly water-soluble drugs, and modulate drug release profiles.[6] This guide provides a detailed examination of the fundamental mechanisms by which this compound functions to create and stabilize emulsions, supported by quantitative data and established experimental methodologies.
Core Mechanism of Emulsification
The efficacy of this compound as an emulsifier stems from its distinct molecular architecture and physicochemical behavior at the interface between immiscible liquids, typically oil and water. The process involves several coordinated actions: adsorption at the interface, reduction of interfacial tension, and formation of a robust stabilizing film.
Molecular Amphiphilicity
The primary driver of this compound's surface activity is its amphiphilic nature. The molecule consists of two distinct regions:
-
A Hydrophilic "Head": The sucrose moiety, with its multiple hydroxyl (-OH) groups, is highly polar and readily interacts with water molecules through hydrogen bonding.[1]
-
Two Lipophilic "Tails": The two stearic acid chains are long, saturated hydrocarbon chains that are nonpolar and readily soluble in the oil phase.[1][7]
This dual characteristic forces the molecule to preferentially position itself at the oil-water interface, minimizing the thermodynamically unfavorable contact between the lipophilic tails and the aqueous phase, and the hydrophilic head and the oil phase.
Interfacial Tension Reduction
When oil and water are mixed, a high interfacial tension exists at their boundary due to the dissimilarity in their molecular forces. This tension represents the excess energy at the interface, making the system unstable and promoting the separation of the two phases to minimize the interfacial area.
Upon introduction, this compound molecules rapidly migrate to the oil-water interface. They orient themselves with their hydrophilic sucrose heads anchored in the aqueous phase and their lipophilic stearic acid tails extending into the oil phase.[5] This alignment disrupts the cohesive forces between like molecules (water-water and oil-oil) at the interface, effectively lowering the interfacial tension.[6] By reducing the energy required to create new interfacial area, this compound facilitates the dispersion of one liquid into the other as fine droplets upon the application of mechanical energy (e.g., homogenization).
Formation of a Stabilizing Interfacial Film
Once the emulsion is formed, the adsorbed this compound molecules create a protective film around each dispersed droplet. This film provides stability and prevents the droplets from coalescing through several mechanisms:
-
Steric Hindrance: The bulky sucrose head groups project into the continuous phase, creating a hydrated layer that physically prevents droplets from approaching each other too closely. This steric repulsion is a primary stabilization mechanism for non-ionic surfactants.
-
Mechanical Barrier: The tightly packed surfactant molecules form a resilient mechanical barrier that resists rupture and deformation when droplets collide.
-
Liquid Crystal Formation: Under certain conditions of concentration and temperature, sucrose esters can form ordered, multi-layered structures, known as lyotropic liquid crystals, at the interface.[3] These highly viscous structures significantly enhance the rigidity of the interfacial film, providing exceptional long-term stability against coalescence.
Role of Hydrophilic-Lipophilic Balance (HLB)
The Hydrophilic-Lipophilic Balance (HLB) is a semi-empirical scale that quantifies the degree to which a surfactant is hydrophilic or lipophilic. The HLB value dictates the type of emulsion a surfactant is best suited to stabilize.[8]
-
Low HLB (3-6): More lipophilic, preferentially soluble in oil. Ideal for stabilizing water-in-oil (W/O) emulsions.
-
High HLB (8-18): More hydrophilic, preferentially soluble in water. Ideal for stabilizing oil-in-water (O/W) emulsions.[1]
Sucrose esters offer a wide range of HLB values (from 1 to 16), which can be controlled by the degree of esterification (the number of fatty acid chains) and the length of the fatty acid chains.[4] this compound, having two lipophilic stearic acid tails, is more lipophilic and has a lower HLB value (typically around 6) than its monoester counterpart, sucrose monostearate (HLB ~15).[4] This makes this compound particularly effective for W/O emulsions or as a co-emulsifier with a high-HLB surfactant to improve the stability and texture of O/W emulsions.
Quantitative Data & Physicochemical Properties
The performance of this compound is defined by key physicochemical parameters. The following tables summarize typical properties and performance data for sucrose stearates, which often exist as mixtures of mono- and di-esters in commercial grades.
Table 1: Physicochemical Properties of Sucrose Stearates
| Property | Value | Significance | Reference(s) |
|---|---|---|---|
| Chemical Formula (Distearate) | C48H90O13 | Defines the molecular structure and weight. | [2] |
| HLB Value (Typical for Distearate) | ~6 | Indicates suitability for W/O emulsions or as an O/W co-emulsifier. | [4] |
| HLB Value (Commercial Range) | 1 - 16 | The ratio of mono- to poly-esters in a mixture determines the overall HLB. | [1][9] |
| Melting Point | 54 - 78 °C | The emulsifier must be heated above this temperature to be effective. | [2] |
| Critical Micelle Conc. (CMC) | ~0.01 mM for C18SE | The concentration above which micelles form, indicating high surface activity. | |
| Appearance | White to off-white powder or flakes | Physical form for handling and formulation. | [2] |
| Solubility | Sparingly soluble in water; dispersible in oil | Governs its behavior in the respective phases of an emulsion. | [2] |
| pH Stability | Stable in the range of 4 to 8 | Defines the pH range for effective use in most formulations. | |
Table 2: Influence of Sucrose Stearate (B1226849) HLB on Emulsion Properties Data adapted from a study on 2% corn oil-in-water emulsions stabilized by various sucrose stearate grades.[10]
| Sucrose Stearate Grade (Increasing Monoester content) | HLB Value | Initial Droplet Diameter (μm) | ζ-Potential (mV) | Final FFA Release (%) |
| S-170 | 1 | 0.674 ± 0.023 | -18.86 ± 1.33 | ~35 |
| S-570 | 5 | 0.512 ± 0.011 | -35.41 ± 1.98 | ~55 |
| S-970 | 9 | 0.455 ± 0.019 | -48.72 ± 2.05 | ~70 |
| S-1170 | 11 | 0.421 ± 0.028 | -55.19 ± 1.54 | ~75 |
| S-1670 | 16 | 0.374 ± 0.034 | -66.93 ± 2.37 | ~80 |
| Free Fatty Acid (FFA) release after simulated intestinal digestion, indicating lipolysis rate. |
This data demonstrates that for O/W emulsions, sucrose stearates with higher HLB values (i.e., higher monoester content) produce smaller, more stable droplets (indicated by a more negative ζ-potential) and allow for more efficient lipid digestion.[10]
Key Experimental Protocols
Characterizing emulsions stabilized by this compound involves several key analytical techniques. The following sections detail the methodologies for essential experiments.
Determination of Critical Micelle Concentration (CMC) by Surface Tension
This method identifies the concentration at which surfactant monomers begin to form micelles, indicated by a sharp change in the slope of the surface tension curve.[11]
Protocol:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in deionized water, heated to ensure complete dissolution.
-
Serial Dilutions: Create a series of dilutions from the stock solution, spanning a wide concentration range both below and above the expected CMC.
-
Equilibration: Allow each solution to equilibrate at a constant temperature (e.g., 25°C).
-
Measurement: Measure the surface tension of each dilution using a tensiometer (e.g., with the Du Noüy ring or Wilhelmy plate method). Ensure the ring/plate is thoroughly cleaned between measurements.
-
Data Plotting: Plot the measured surface tension (γ) on the y-axis against the logarithm of the surfactant concentration (log C) on the x-axis.
-
CMC Determination: The resulting plot will show two linear regions. The concentration at the intersection of the regression lines for these two regions is the CMC.[11]
Emulsion Droplet Size Analysis by Dynamic Light Scattering (DLS)
DLS measures the hydrodynamic diameter of particles by analyzing the time-dependent fluctuations in scattered light intensity caused by the Brownian motion of the droplets.[12][13]
Protocol:
-
Sample Preparation: Dilute the emulsion with the continuous phase (e.g., filtered deionized water for an O/W emulsion) to a suitable concentration. The sample should be transparent or faintly opaque to avoid multiple scattering effects.[14][15]
-
Instrument Setup: Set the DLS instrument parameters, including the laser wavelength, scattering angle (commonly 90° or 173°), and temperature. Input the viscosity and refractive index of the continuous phase.
-
Measurement: Place the diluted sample in a clean cuvette and insert it into the instrument. Allow the sample to thermally equilibrate for several minutes.
-
Data Acquisition: Perform multiple measurements (e.g., 3-5 runs) to ensure reproducibility. The instrument's correlator analyzes the scattered light fluctuations to generate an autocorrelation function.
-
Analysis: The software uses the Stokes-Einstein equation to calculate the hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI), which indicates the broadness of the size distribution.[12]
Emulsion Stability Testing via Accelerated Aging
This method uses elevated temperatures to accelerate the rate of physicochemical degradation, allowing for the prediction of long-term shelf-life in a shorter time frame, based on the Arrhenius equation.[16][17] The ASTM F1980 standard is often referenced.[18]
Protocol:
-
Initial Characterization: Analyze the fresh emulsion (Time 0) for key parameters: visual appearance (phase separation, creaming), droplet size distribution (via DLS), viscosity, and pH.
-
Storage Conditions: Place sealed samples of the emulsion in a temperature-controlled oven at an elevated temperature (e.g., 50-60°C). Humidity control (e.g., 45-55% RH) may also be applied.[16][18]
-
Aging Duration: Calculate the required duration based on the desired shelf-life, storage temperature, and an aging factor (Q₁₀, typically assumed to be 2, meaning the rate of aging doubles for every 10°C increase).[16]
-
Periodic Testing: At predetermined intervals, remove samples from the oven, allow them to cool to room temperature, and re-characterize them using the same methods as in Step 1.
-
Evaluation: Compare the results over time to the initial data. Significant changes in particle size, appearance, or other parameters indicate instability.
Conclusion
This compound operates as a highly effective emulsifier through a multi-faceted mechanism rooted in its amphiphilic molecular structure. By adsorbing at the oil-water interface, it drastically reduces interfacial tension, facilitating the creation of a dispersion. Subsequently, it forms a robust steric and mechanical barrier around the dispersed droplets, preventing coalescence and ensuring the kinetic stability of the emulsion. Its performance is closely linked to its physicochemical properties, particularly its relatively low HLB value, which makes it ideal for water-in-oil systems or as a potent co-emulsifier in oil-in-water formulations. The combination of its natural origin, biodegradability, safety profile, and versatile functionality makes this compound a valuable excipient for researchers and professionals in the development of advanced drug delivery systems and other emulsified products.
References
- 1. Sucrose esters - Wikipedia [en.wikipedia.org]
- 2. specialchem.com [specialchem.com]
- 3. arxiv.org [arxiv.org]
- 4. rahn-group.com [rahn-group.com]
- 5. cosmileeurope.eu [cosmileeurope.eu]
- 6. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 7. The HLB of sucrose esters - SELF-ASSEMBLING SUGARS [assemblingsugars.fr]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Sucrose Stearates Stabilized Oil-in-Water Emulsions: Gastrointestinal Fate, Cell Cytotoxicity and Proinflammatory Effects after Simulated Gastrointestinal Digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 12. usp.org [usp.org]
- 13. Emulsions: Applications and Analysis | Anton Paar Wiki [wiki.anton-paar.com]
- 14. lsinstruments.ch [lsinstruments.ch]
- 15. scribd.com [scribd.com]
- 16. steris-ast.com [steris-ast.com]
- 17. Accelerated Ageing Testing & Real Time Ageing [met.uk.com]
- 18. Accelerated Aging Testing | ASTM F1980 | LSO [lso-inc.com]
A Technical Guide to the Physical Properties of Sucrose Distearate Powder
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sucrose (B13894) distearate is a non-ionic surfactant belonging to the family of sucrose esters, which are synthesized by the esterification of sucrose with fatty acids.[1][2] Commercially, sucrose distearate is typically available as a component within a mixture of mono-, di-, tri-, and higher esters of stearic acid.[3][4] The ratio of these esters determines the material's hydrophilic-lipophilic balance (HLB), which in turn governs its functional properties.[4]
This technical guide provides an in-depth overview of the core physical properties of this compound powder. It is intended for researchers, scientists, and drug development professionals who utilize this excipient in various formulations. The document compiles key quantitative data, details common experimental protocols for characterization, and presents a logical workflow for its physical analysis. This compound is valued in the pharmaceutical industry for its roles as an emulsifier, solubilizer, and stabilizer in oral and topical dosage forms.[5][6]
Physicochemical Properties
This compound is typically a white to off-white, odorless powder or soft solid. Its properties are highly dependent on the purity and the relative content of mono-, di-, and triesters.
Table 1: General Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 27195-16-0 | [7][8] |
| EC Number | 248-317-5 | [8][9] |
| Molecular Formula | C₄₈H₉₀O₁₃ | [8][10] |
| Molecular Weight | 875.22 g/mol | [8][9] |
| Appearance | White/slightly gray powder, soft solid, or stiff gel | [11] |
| Solubility | Slightly soluble in water; soluble in alcohols and warm water.[6][7] Water solubility is a known challenge for some grades.[12] |
Thermal Properties
The thermal behavior of this compound is critical for manufacturing processes like hot-melt extrusion. Differential Scanning Calorimetry (DSC) is the primary technique used for its characterization. It's important to note that for some sucrose esters, the observed thermal event may be a glass transition rather than a true melting point.[3] Sucrose esters are known to be semi-crystalline materials.[3]
Table 2: Thermal Properties of Sucrose Stearate Esters
| Material Description | Melting Point (°C) | Technique | Reference |
| Sucrose Stearate (S370) | 58 and 69 | DSC | [3] |
| Sucrose Stearate | 50 - 65 | Not Specified | [6] |
| Sucrose Fatty Acid Esters | >30 (typically 50-90) | Not Specified | [13] |
Experimental Protocol: Differential Scanning Calorimetry (DSC)
This protocol is adapted from methodologies used for the thermal analysis of sucrose esters.[3]
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound powder into a sealed aluminum pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC instrument.
-
Thermal Program (General Analysis):
-
Thermal Program (Recrystallization Analysis):
-
Heat the sample to 100 °C as described above.
-
Cool the sample down to 25 °C at a controlled rate (e.g., 2 °C/min).
-
Reheat the sample to 100 °C at 1 °C/min to analyze recrystallization behavior.[3]
-
-
Data Analysis: Analyze the resulting thermogram to identify melting endotherms, glass transitions, and crystallization exotherms. Calculate the heat of fusion to determine crystallinity indices.[3]
Structural Properties: X-Ray Powder Diffraction (XRPD)
XRPD is a fundamental technique for characterizing the solid-state structure of materials, distinguishing between crystalline and amorphous forms.[14] Studies on various sucrose esters, including stearates, indicate they are semi-crystalline, possessing both crystalline and amorphous regions.[3]
Table 3: X-Ray Powder Diffraction Data for Sucrose Stearate Esters
| Material Description | Key Diffraction Peak (2θ) | Crystal Structure Interpretation | Reference |
| Sucrose Stearate (S370) | 21.08° | Alpha form with a hexagonal structure (based on 0.42 nm basal spacing) | [3] |
| Other Sucrose Esters | ~21.0 - 21.3° | Alpha form with a hexagonal structure | [3] |
Experimental Protocol: X-Ray Powder Diffraction (XRPD)
This protocol is based on a standard method for analyzing sucrose esters.[3]
-
Sample Preparation: Gently pack the this compound powder into a sample holder, ensuring a flat, smooth surface.
-
Instrument Setup: Mount the sample holder in the X-ray diffractometer.
-
Data Collection Parameters:
-
Radiation Source: Cu Kα radiation (λ = 0.15418 nm).
-
Voltage and Current: 40 kV and 35 mA.
-
Scan Range: Typically from 5° to 40° 2θ. A lower starting angle may be necessary for materials with large unit cells.[15]
-
Detector: A position-sensitive detector (e.g., silicon strip detector) can reduce collection time.[15]
-
-
Data Analysis:
-
Process the raw data to obtain a diffractogram (Intensity vs. 2θ).
-
Identify the positions (2θ) and intensities of the diffraction peaks.
-
The presence of sharp peaks indicates crystalline material, while a broad "halo" suggests an amorphous component.[14]
-
Use the Bragg equation to calculate basal spacing (d) from the peak positions.[3]
-
Morphological Properties: Scanning Electron Microscopy (SEM)
SEM is used to visualize the surface topography, shape, and size of the powder particles. In formulations, it can reveal the internal structure and distribution of components within a matrix.[16][17]
Experimental Protocol: Scanning Electron Microscopy (SEM)
This generalized protocol is based on methods used for pharmaceutical formulations containing sucrose esters.[16][17]
-
Sample Preparation:
-
Mount a small amount of the this compound powder onto an SEM stub using double-sided carbon adhesive tape.
-
For cross-sections of a formulated product (e.g., a tablet), carefully fracture the sample to expose the internal structure.[16]
-
-
Sputter Coating: Coat the sample with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.
-
Imaging:
-
Place the coated sample into the SEM vacuum chamber.
-
Apply an appropriate accelerating voltage (e.g., 5.0 kV).[17]
-
Focus the electron beam on the sample surface and capture images at various magnifications to observe particle morphology and surface texture.
-
Characterization Workflow
A systematic approach is essential for the comprehensive physical characterization of this compound powder. The following workflow outlines a logical progression from basic identification to detailed structural and thermal analysis.
Caption: Workflow for the physical characterization of this compound powder.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. doktori.bibl.u-szeged.hu [doktori.bibl.u-szeged.hu]
- 4. arxiv.org [arxiv.org]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. Sucrose Stearate BP EP USP Pharma Grade Supplier & Manufacturer | Factory Price [jeiferpharm.com]
- 7. cir-safety.org [cir-safety.org]
- 8. Saccharose distearate | C48H90O13 | CID 5360827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemicalbook.com [chemicalbook.com]
- 10. This compound, 27195-16-0 [thegoodscentscompany.com]
- 11. cir-safety.org [cir-safety.org]
- 12. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 13. EP1267828B1 - Pharmaceutical preparations containing saccharose fatty acid esters for controlling the release of active ingredients - Google Patents [patents.google.com]
- 14. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 15. A practical guide to pharmaceutical analyses using X-ray powder diffraction | Powder Diffraction | Cambridge Core [cambridge.org]
- 16. Sucrose stearate-enriched lipid matrix tablets of etodolac: modulation of drug release, diffusional modeling and structure elucidation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of Sucrose Stearate on the Sensory-Related Quality of the Broth and Porridge of Ready-To-Eat Ginseng Chicken Soup Samgyetang - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of Sucrose Distearate for Researchers and Drug Development Professionals
Introduction: Sucrose (B13894) distearate, a non-ionic surfactant comprised of sucrose esterified with two stearic acid molecules, is a versatile excipient in the pharmaceutical and cosmetic industries. Its utility in formulations is significantly influenced by its solubility in various solvents. This technical guide provides a comprehensive overview of the solubility of sucrose distearate, including qualitative and semi-quantitative data, factors influencing solubility, and a detailed experimental protocol for its determination. This information is critical for researchers, scientists, and drug development professionals in designing and optimizing formulation strategies.
Understanding the Solubility of Sucrose Esters
The solubility of sucrose esters, including this compound, is primarily dictated by their hydrophilic-lipophilic balance (HLB). The degree of esterification and the chain length of the fatty acid are key determinants of this balance. As a di-ester with long-chain fatty acids, this compound is more lipophilic than its mono-ester counterparts, which significantly impacts its solubility profile.
Generally, sucrose esters are described as sparingly soluble in water and soluble in ethanol[1]. The solubility of these compounds is also highly dependent on temperature. An increase in temperature generally leads to a significant increase in the solubility of sucrose esters in various solvents[2][3]. For instance, studies on various sucrose ester formulations have shown that while they may exhibit turbidity or form precipitates in ethanol (B145695) at room temperature, they dissolve to form a clear solution upon heating to 50°C[3].
Solubility Profile of this compound and Related Sucrose Esters
While specific quantitative solubility data for this compound is not extensively available in public literature, the following table summarizes the qualitative and semi-quantitative solubility of this compound and closely related sucrose esters in various solvents. This information is compiled from technical data sheets and scientific literature and serves as a valuable guide for solvent selection in formulation development.
| Solvent | This compound / Related Sucrose Esters | Temperature | Observations |
| Water | Sparingly soluble to Insoluble | Room Temperature | Forms a dispersion or precipitate. Solubility increases with temperature[1][2][3]. |
| Ethanol | Soluble | Room Temperature - 50°C | Generally soluble, with solubility increasing significantly with temperature. Forms a clear solution at elevated temperatures[1][2][3]. |
| Methanol | Soluble | Not Specified | Expected to be soluble, similar to ethanol. |
| Acetone | Soluble | Not Specified | Generally considered a suitable solvent. |
| Isopropyl Alcohol | Soluble | 25 ± 2 °C | A study on sucrose palmitate showed a solubility of 139 mg/mL, indicating good solubility for di-esters in this solvent. |
| Tetraglycol | Soluble | 25 ± 2 °C | A study on sucrose palmitate showed a high solubility of 178 mg/mL. |
| Oils (e.g., vegetable oils) | Dispersible / Soluble | Elevated Temperatures | Generally dispersible in oils at room temperature and soluble at elevated temperatures, which is crucial for emulsion formation. |
Note: The solubility of commercial this compound can be influenced by the presence of other sucrose esters (mono-, tri-, etc.) and residual reactants from the manufacturing process.
Factors Influencing the Solubility of this compound
Several factors can influence the solubility of this compound in a given solvent system:
-
Temperature: As previously mentioned, temperature is a critical factor. Increasing the temperature generally enhances the solubility of this compound, particularly in organic solvents[2][3]. This is a key consideration for processes such as hot-melt emulsification.
-
Degree of Esterification: The number of fatty acid chains attached to the sucrose molecule significantly impacts solubility. Higher degrees of esterification (di- and tri-esters) lead to increased lipophilicity and reduced water solubility.
-
Fatty Acid Chain Length: The length of the fatty acid hydrocarbon chain also plays a role. Longer chains, such as stearic acid (C18), contribute to greater lipophilicity.
-
Solvent Polarity: The polarity of the solvent will determine its ability to dissolve the hydrophilic sucrose head and the lipophilic fatty acid tails of the this compound molecule.
-
Presence of Other Solutes: The presence of other excipients in a formulation can affect the solubility of this compound through co-solvency or other intermolecular interactions.
Experimental Protocol for Determining the Solubility of this compound
The following is a detailed methodology for determining the solubility of this compound in a given solvent. This protocol is based on the visual assessment method and can be adapted for quantitative analysis.
Objective: To determine the solubility of this compound in a specific solvent at a given temperature.
Materials and Equipment:
-
This compound powder
-
Selected solvent(s)
-
Analytical balance
-
Volumetric flasks (various sizes)
-
Magnetic stirrer and stir bars
-
Water bath or heating mantle with temperature control
-
Thermometer
-
Filter membranes (e.g., 0.45 µm PTFE) and syringes
-
Optional: UV-Vis spectrophotometer or HPLC for quantitative analysis
Methodology:
-
Preparation of Saturated Solution:
-
Accurately weigh an excess amount of this compound and add it to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial or flask).
-
Place the container in a constant temperature bath and stir the mixture vigorously using a magnetic stirrer for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached. The temperature should be carefully controlled and monitored.
-
-
Phase Separation:
-
After the equilibration period, stop the stirring and allow the undissolved solute to settle at the bottom of the container. Maintain the constant temperature during this phase.
-
-
Sample Collection and Filtration:
-
Carefully withdraw a known volume of the supernatant using a pre-warmed (if at elevated temperature) syringe.
-
Immediately filter the collected supernatant through a suitable filter membrane (e.g., 0.45 µm PTFE) to remove any undissolved particles. This step is crucial to prevent overestimation of solubility.
-
-
Analysis:
-
Qualitative/Semi-Quantitative (Visual Method): Observe the filtered solution for any signs of turbidity or undissolved particles. A clear solution indicates that the this compound is soluble at that concentration and temperature. The experiment can be repeated with increasing concentrations of this compound until saturation is observed.
-
Quantitative Analysis:
-
Accurately dilute a known volume of the clear, filtered saturated solution with a suitable solvent.
-
Determine the concentration of this compound in the diluted solution using a validated analytical method such as:
-
Gravimetric Analysis: Evaporate the solvent from a known volume of the filtered saturated solution and weigh the remaining solute.
-
Chromatographic Methods (e.g., HPLC-ELSD/CAD): This is a more precise method for quantifying the amount of dissolved this compound.
-
-
-
-
Data Reporting:
-
Express the solubility as grams of this compound per 100 mL of solvent (g/100mL) or other appropriate units at the specified temperature.
-
Below is a Graphviz diagram illustrating the experimental workflow for determining the solubility of this compound.
Logical Relationship of Factors Affecting Solubility
The interplay between the molecular structure of this compound and the properties of the solvent system governs its solubility. The following diagram illustrates these logical relationships.
Conclusion
The solubility of this compound is a multifaceted property that is crucial for its effective application in pharmaceutical and cosmetic formulations. While it is generally characterized as sparingly soluble in water and soluble in ethanol, its solubility is significantly enhanced by increasing temperature. For researchers and formulation scientists, a thorough understanding of the factors influencing solubility and a robust experimental approach to its determination are essential for developing stable and efficacious products. The information and protocols provided in this guide offer a solid foundation for navigating the formulation challenges and opportunities presented by this compound.
References
pH stability of sucrose distearate in aqueous solutions
An In-depth Technical Guide to the pH Stability of Sucrose (B13894) Distearate in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the . It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and formulation, offering insights into the degradation kinetics, influencing factors, and analytical methodologies pertinent to this widely used excipient.
Executive Summary
Sucrose distearate, a non-ionic surfactant, is valued in pharmaceutical formulations for its emulsifying, solubilizing, and stabilizing properties. Its stability in aqueous solutions is critically dependent on pH, which dictates the primary degradation pathway and the rate of hydrolysis. Generally, sucrose esters exhibit optimal stability in the pH range of 5 to 7.[1] Under acidic conditions, the glycosidic bond is the primary site of cleavage, whereas the ester bonds are preferentially hydrolyzed in alkaline environments.[1][2] The degree of esterification plays a significant role, with evidence suggesting that monoesters are more susceptible to hydrolysis in acidic conditions, while polyesters are more prone to degradation in alkaline conditions. This guide synthesizes the available data on the stability of sucrose esters, with a specific focus on this compound, and provides detailed experimental protocols for stability assessment.
pH-Dependent Degradation Pathways
The degradation of this compound in aqueous solutions is primarily a hydrolytic process, with two distinct pathways depending on the pH of the medium.
Acid-Catalyzed Hydrolysis
Under acidic conditions (pH < 5), the glycosidic bond linking the glucose and fructose (B13574) moieties of the sucrose backbone is preferentially hydrolyzed.[1][2] This reaction is a first-order process and leads to the formation of fructose, glucose, and stearic acid.[1] The rate of this hydrolysis is dependent on pH, temperature, and the concentration of the sucrose ester.[1]
References
Safety and Toxicity Profile of Sucrose Distearate for Laboratory Applications: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and toxicity profile of sucrose (B13894) distearate, a sucrose fatty acid ester, intended for use in laboratory settings. The information compiled is based on available scientific literature and regulatory assessments, offering a valuable resource for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
Sucrose distearate is a diester of sucrose and stearic acid. It belongs to the broader class of sucrose esters, which are non-ionic surfactants synthesized from the esterification of sucrose with fatty acids.[1] The presence of both a hydrophilic sucrose head and lipophilic fatty acid tails gives this compound its emulsifying properties.[1]
Regulatory Standing
Sucrose esters, including this compound, have been approved for use as food additives and in cosmetics by various regulatory bodies worldwide. Japan was the first country to approve sucrose esters as food additives in 1959, followed by the FAO/WHO in 1969.[2] In the European Union, they are registered under the E number E 473.[2] The U.S. Food and Drug Administration (FDA) also permits the use of sucrose fatty acid esters as food additives.[3]
Toxicological Data
The safety of this compound has been evaluated through numerous toxicological studies. The data consistently indicates a low toxicity profile.
Acute Toxicity
Acute toxicity studies assess the adverse effects of a substance after a single or short-term exposure.
| Parameter | Species | Route | Value | Reference |
| LD50 (Sucrose Stearate) | Rat | Oral | > 2000 mg/kg | [4] |
| LD50 (Sucrose) | Rat | Oral | 29700 mg/kg | [5][6] |
| LD50 (Sucrose Acetate Isobutyrate) | Rat | Dermal | > 20 g/kg | [7][8] |
| LD50 (Sucrose Acetate Isobutyrate) | Rat | Oral | > 5 g/kg | [7][8] |
LD50 (Median Lethal Dose) is the dose of a substance that is lethal to 50% of a test population.
Sub-chronic and Chronic Toxicity
Long-term studies have not revealed significant adverse effects associated with the consumption of sucrose esters.
| Study Duration | Species | Dose | NOAEL | Key Findings | Reference |
| 13-week | Rat | Up to 5% in diet | Not explicitly stated, but no adverse effects observed | No treatment-related effects on body weight, hematology, clinical chemistry, or organ weights. | [2] |
| 2-year | Rat | Up to 5% in diet | 1970 mg/kg bw/day (males), 2440 mg/kg bw/day (females) | No evidence of toxicity or carcinogenicity. No effects on survival, tumor incidence, or histopathology. | [2][9] |
NOAEL (No-Observed-Adverse-Effect Level) is the highest experimental dose at which there was no statistically or biologically significant increase in the frequency or severity of adverse effects.
Genotoxicity and Carcinogenicity
Sucrose esters have been extensively tested for their potential to cause genetic mutations or cancer.
-
Genotoxicity: In vitro studies, such as the Ames test, have shown that sucrose esters are not mutagenic.[10]
-
Carcinogenicity: A 2-year feeding study in rats with a mixture of sucrose fatty acid esters (S-570) at concentrations up to 5% in the diet showed no evidence of carcinogenicity.[2] There were no treatment-related effects on tumor incidence or time to tumor.[2]
Dermal and Ocular Irritation and Sensitization
This compound is generally considered to be non-irritating and non-sensitizing to the skin.
-
Skin Irritation: It is well-tolerated by most skin types, including sensitive skin, and is considered safe for topical use.[11] Studies on similar sucrose esters have shown them to be generally non-irritating to animal skin.[8]
-
Eye Irritation: While specific data for this compound is limited, related sucrose esters have been found to be slightly irritating to rabbit eyes in some studies.[7]
-
Sensitization: A maximization test (OECD 406) for sucrose stearate (B1226849) indicated it is non-sensitizing.[10]
Metabolism and Pharmacokinetics
Upon ingestion, sucrose esters are primarily hydrolyzed in the small intestine by lipases into sucrose and the constituent fatty acids, which are then absorbed and metabolized through normal physiological pathways.[9]
References
- 1. Sucrose esters - Wikipedia [en.wikipedia.org]
- 2. Chronic toxicity and carcinogenicity of sucrose fatty acid esters in Fischer 344/DuCrj rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. efsa.europa.eu [efsa.europa.eu]
- 4. soapmakers-store.com [soapmakers-store.com]
- 5. Sucrose Toxicity (LD50) | AAT Bioquest [aatbio.com]
- 6. What is the LD50 of sucrose? | AAT Bioquest [aatbio.com]
- 7. cir-safety.org [cir-safety.org]
- 8. cir-safety.org [cir-safety.org]
- 9. 837. Sucrose esters of fatty acids and sucroglycerides (WHO Food Additives Series 35) [inchem.org]
- 10. makingcosmetics.com [makingcosmetics.com]
- 11. specialchem.com [specialchem.com]
A Technical Guide to the Biodegradability and Environmental Impact of Sucrose Distearate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the biodegradability and environmental impact of sucrose (B13894) distearate, a sucrose ester widely utilized in the cosmetic, pharmaceutical, and food industries. Due to a paucity of publicly available data specific to sucrose distearate, this guide incorporates information on the broader class of sucrose esters to provide a thorough assessment based on current scientific understanding.
Introduction to this compound
This compound is a diester formed from the esterification of sucrose, a disaccharide, with two molecules of stearic acid, a saturated fatty acid.[1] Its amphiphilic nature, possessing both hydrophilic (sucrose) and lipophilic (stearic acid) moieties, makes it an effective emulsifier, stabilizer, and surfactant.[2] This unique structure is central to its environmental fate and biodegradability.
Biodegradability and Environmental Fate
Sucrose esters are generally considered to be biodegradable.[3] The primary mechanism of degradation is the enzymatic hydrolysis of the ester bonds, which breaks the molecule down into its constituent parts: sucrose and fatty acids.[4] Both sucrose and stearic acid are naturally occurring substances that are readily metabolized by a wide variety of microorganisms in the environment.
Hydrolysis
The initial and rate-determining step in the biodegradation of this compound is the hydrolysis of the ester linkages. This process can be influenced by environmental factors such as pH. Under acidic conditions, the glycosidic bond of the sucrose molecule may be preferentially hydrolyzed, while under basic conditions, the ester bond is more susceptible to cleavage.[4] In typical environmental pH ranges (around 5 to 8), sucrose esters are relatively stable.[4]
Aerobic Biodegradation
In the presence of oxygen, microorganisms in soil, sediment, and wastewater treatment systems can readily metabolize the hydrolysis products of sucrose esters. Sucrose is rapidly consumed, and fatty acids are degraded through the β-oxidation pathway. The ultimate end products of complete aerobic biodegradation are carbon dioxide, water, and biomass.
Table 1: Representative Biodegradability Data for Sucrose Esters (General)
| Test Guideline | Substance Class | Result | Reference |
| OECD 301B | Sucrose Esters | Expected to be readily biodegradable | General scientific consensus |
| (Specific data for this compound not found) |
Fate in Wastewater Treatment
Sucrose esters entering wastewater treatment plants (WWTPs) are expected to undergo significant removal. The activated sludge process, rich in microbial diversity, provides an ideal environment for the hydrolysis and subsequent aerobic degradation of these compounds.[8] However, the efficiency of removal can be influenced by the specific operating conditions of the WWTP.
Environmental Impact and Ecotoxicity
The environmental impact of this compound is largely dependent on its potential toxicity to aquatic organisms before it biodegrades. Ecotoxicity is typically assessed by exposing standard test organisms to the substance and observing effects on endpoints such as survival, growth, and reproduction.
While no specific ecotoxicity data for this compound were found, the following table summarizes the key OECD test guidelines used to assess the aquatic toxicity of chemical substances.
Table 2: Summary of Key Aquatic Ecotoxicity Test Protocols
| Test Guideline | Organism | Endpoint | Duration |
| OECD 201 | Freshwater Algae (e.g., Pseudokirchneriella subcapitata) | Growth Inhibition (EC50) | 72 hours |
| OECD 202 | Daphnia sp. (e.g., Daphnia magna) | Acute Immobilisation (EC50) | 48 hours |
| OECD 203 | Freshwater Fish (e.g., Rainbow Trout, Zebra Fish) | Acute Toxicity (LC50) | 96 hours |
Note: EC50 (Effective Concentration 50) is the concentration of a substance that causes a 50% effect on the test population (e.g., growth inhibition or immobilization). LC50 (Lethal Concentration 50) is the concentration that is lethal to 50% of the test population.
Due to the lack of specific data for this compound, a quantitative environmental risk assessment cannot be performed at this time. However, based on the expected rapid biodegradation into non-toxic components, the environmental risk is anticipated to be low.
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the assessment of biodegradability and aquatic toxicity.
OECD 301B: Ready Biodegradability – CO2 Evolution Test
This test method evaluates the ultimate aerobic biodegradability of an organic compound by measuring the amount of carbon dioxide produced.[9]
Methodology:
-
Test Setup: A known concentration of the test substance (e.g., 10-20 mg/L of total organic carbon) is added to a mineral medium inoculated with microorganisms from a source such as activated sludge.[6][7]
-
Incubation: The test mixture is incubated in sealed vessels with a headspace for a period of 28 days in the dark or diffuse light at a constant temperature (20-24°C).[5][7]
-
Aeration: The vessels are aerated with CO2-free air.
-
CO2 Measurement: The CO2 produced during the biodegradation process is trapped in an absorbent solution (e.g., barium hydroxide (B78521) or sodium hydroxide) and quantified by titration or with an inorganic carbon analyzer.
-
Calculation: The percentage of biodegradation is calculated by comparing the amount of CO2 produced with the theoretical maximum amount (ThCO2) based on the chemical formula of the test substance.
-
Pass Criteria: For a substance to be considered readily biodegradable, it must achieve at least 60% of the ThCO2 within a 10-day window during the 28-day test period.[5]
OECD 202: Daphnia sp. Acute Immobilisation Test
This test assesses the acute toxicity of a substance to Daphnia species.[10]
Methodology:
-
Test Organisms: Young daphnids (less than 24 hours old) are used for the test.[11]
-
Test Solutions: A series of at least five concentrations of the test substance are prepared in a suitable aqueous medium.[12]
-
Exposure: The daphnids are exposed to the test solutions for a period of 48 hours.[11]
-
Observation: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds of gentle agitation.[13]
-
Data Analysis: The results are used to calculate the EC50 value, which is the concentration of the test substance that immobilizes 50% of the daphnids.[13]
OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test
This test evaluates the effects of a substance on the growth of freshwater algae.[14]
Methodology:
-
Test Organism: Exponentially growing cultures of a selected algal species (e.g., Pseudokirchneriella subcapitata) are used.[15][16]
-
Test Solutions: A range of concentrations of the test substance are prepared in a nutrient-rich growth medium.[16]
-
Exposure: The algal cultures are exposed to the test solutions for a period of 72 hours under continuous illumination and controlled temperature.[15][16]
-
Growth Measurement: Algal growth is measured at least daily by determining the cell concentration or a surrogate parameter such as fluorescence.
-
Data Analysis: The growth rates in the test cultures are compared to those of a control group to determine the concentration at which a 50% inhibition of growth (EC50) occurs.[16]
Mandatory Visualizations
Caption: Biodegradation pathway of this compound in the environment.
Caption: Workflow for the OECD 301B Ready Biodegradability Test.
Caption: General workflow for aquatic ecotoxicity testing.
Conclusion
This compound, like other sucrose esters, is anticipated to be readily biodegradable, breaking down into naturally occurring and easily metabolized substances. While direct quantitative data on its biodegradability and ecotoxicity are currently limited in the public domain, the established knowledge of its constituent parts and the behavior of similar sucrose esters suggests a favorable environmental profile. Further research providing specific data for this compound under standardized OECD test guidelines would be beneficial for a more definitive and quantitative environmental risk assessment.
References
- 1. ewg.org [ewg.org]
- 2. cir-safety.org [cir-safety.org]
- 3. blog.covalo.com [blog.covalo.com]
- 4. mdpi.com [mdpi.com]
- 5. oecd.org [oecd.org]
- 6. Test No. 301: Ready Biodegradability - Tox Lab [toxlab.co]
- 7. contractlaboratory.com [contractlaboratory.com]
- 8. Fate of artificial sweeteners through wastewater treatment plants and water treatment processes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. OECD 301B - Biodegradation Test - CO2 Evolution - Situ Biosciences [situbiosciences.com]
- 10. oecd.org [oecd.org]
- 11. biotecnologiebt.it [biotecnologiebt.it]
- 12. catalog.labcorp.com [catalog.labcorp.com]
- 13. shop.fera.co.uk [shop.fera.co.uk]
- 14. catalog.labcorp.com [catalog.labcorp.com]
- 15. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Aropha [aropha.com]
- 16. biotecnologiebt.it [biotecnologiebt.it]
Sucrose Distearate: A Comprehensive Technical Guide for Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of sucrose (B13894) distearate, a non-ionic surfactant with significant applications in the pharmaceutical industry. This document covers its fundamental chemical and physical properties, including its CAS number and molecular formula. Detailed methodologies for its synthesis are presented, alongside experimental protocols for its application in advanced drug delivery systems such as nanoemulsions and controlled-release matrix tablets. The guide aims to serve as a comprehensive resource for researchers and professionals involved in drug formulation and development, offering detailed data, experimental procedures, and visual representations of key processes to facilitate a thorough understanding of sucrose distearate's role in modern pharmaceutics.
Introduction
This compound is a diester of sucrose and stearic acid, belonging to the broader class of sucrose fatty acid esters. These esters are biocompatible, biodegradable, and non-toxic, making them highly valuable excipients in pharmaceutical, cosmetic, and food formulations.[1] Their amphiphilic nature, with a hydrophilic sucrose head and lipophilic fatty acid tails, allows them to function effectively as emulsifiers, stabilizers, and solubilizing agents. In drug delivery, this compound is particularly noted for its ability to form stable emulsions and modulate drug release from solid dosage forms.
Chemical and Physical Properties
This compound is identified by the CAS Number 27195-16-0 and has a molecular formula of C₄₈H₉₀O₁₃ .[2] Its structure consists of a sucrose molecule esterified with two stearic acid chains. The exact position of the esterification can vary, leading to a mixture of isomers.
A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Weight | 875.22 g/mol | [2][3] |
| Appearance | White to off-white powder or flakes | [4] |
| Melting Point | 76-78 °C | [5][6] |
| Solubility | Sparingly soluble in water; dispersible in oil | [4] |
| HLB Value | Can range from 1 to 16 depending on the degree of esterification. Low HLB values (3.5-6.0) are suitable for water-in-oil emulsions, while high HLB values (8-18) are used for oil-in-water emulsions. | [7] |
Synthesis of this compound
The synthesis of this compound can be achieved through several methods, including chemical and enzymatic routes. The choice of method influences the purity, yield, and isomeric distribution of the final product.
Solvent-Free Synthesis (Transesterification)
This method is an environmentally friendly approach that avoids the use of organic solvents. It typically involves the transesterification of a fatty acid methyl ester (e.g., methyl stearate) with sucrose in the presence of a basic catalyst and an emulsifying agent.
Experimental Protocol: Solvent-Free Synthesis
-
Reactant Preparation: Mix solid sucrose with one equivalent of potassium hydroxide (B78521) and one equivalent of a divalent metal alkanoate (e.g., magnesium stearate).[8]
-
Initial Heating: Heat the mixture at 100°C for 1 hour to form a homogenous paste.[8]
-
Drying: Apply a vacuum to the mixture for 1 hour to remove any residual moisture.[8]
-
Transesterification: Add 0.42 equivalents of methyl stearate (B1226849) to the dried mixture.[8] Heat the reactor to 125-135°C under vacuum for 4 hours. Methanol produced during the reaction is continuously removed to drive the equilibrium towards the product.[8]
-
Purification: The crude product can be purified by dissolving the reaction mixture in a lower aliphatic alcohol (e.g., ethanol) to precipitate unreacted sucrose and salts. The sucrose ester can then be precipitated from the alcoholic solution by the addition of water. Further purification can be achieved by washing the precipitate with an organic solvent.[9]
Caption: Workflow for the solvent-free synthesis of this compound.
Enzymatic Synthesis
Enzymatic synthesis offers a milder and more selective route to sucrose esters, often resulting in a higher proportion of monoesters and fewer byproducts. Lipases, such as Candida antarctica lipase (B570770) B, are commonly used as biocatalysts.
Experimental Protocol: Enzymatic Synthesis
-
Reaction Setup: In a suitable vessel, dissolve 25g of sucrose and methyl stearate (at a concentration of 0.6 g/mL) in n-hexane to ensure homogeneity.[10]
-
Enzymatic Reaction: Add Candida antarctica lipase to the mixture. The optimal enzyme ratio is typically around 0.4% (w/w) relative to the substrates.[10]
-
Incubation: Maintain the reaction at 30-33°C with agitation (e.g., 250 rpm) for an optimal duration, which can be up to 10 hours.[10]
-
Product Isolation: After the reaction, separate the crude sucrose ester from the reaction mixture by vacuum filtration.[10]
-
Drying: Dry the filtrate at 40°C to obtain the final product.[10]
-
Purification: The crude product can be further purified. After removing the reaction solvent (e.g., tert-butanol) by rotary evaporation, add distilled water to dissolve unreacted sugar. Centrifuge and filter the mixture to remove water-soluble components. The remaining solid is the purified sucrose ester.[1]
Applications in Drug Delivery
This compound's emulsifying and stabilizing properties are leveraged in various pharmaceutical formulations, particularly in the development of advanced drug delivery systems.
Nanoemulsions for Dermal Drug Delivery
Nanoemulsions are nanometer-sized droplets of one liquid dispersed in another immiscible liquid. They offer advantages for dermal drug delivery, including enhanced skin permeation and improved stability of the active pharmaceutical ingredient (API). Sucrose stearate is an effective emulsifier for creating stable oil-in-water (O/W) nanoemulsions.
Experimental Protocol: Preparation of a this compound-Stabilized Nanoemulsion
-
Phase Preparation:
-
Pre-emulsification: Slowly add the oil phase to the aqueous phase while stirring. Continue stirring for 10 minutes. Pre-homogenize the mixture using a high-shear mixer (e.g., Ultra-Turrax at 2,500 rpm for 4 minutes).[4]
-
Homogenization: Heat the pre-emulsion to 50°C and then subject it to high-pressure homogenization (e.g., 16 cycles at 750 bar) to form the nanoemulsion.[4]
Caption: Role of this compound in stabilizing an oil-in-water emulsion.
Controlled-Release Matrix Tablets
Sucrose esters can be used as matrix-forming agents in tablets to control the release of drugs. They can improve the plasticity and compressibility of powder mixtures and sustain the drug release rate, particularly for highly soluble drugs.
Experimental Protocol: In Vitro Drug Release from Metoprolol (B1676517) Tartrate Matrix Tablets
-
Dissolution Apparatus: Use a USP Type II (paddle) apparatus.
-
Dissolution Medium: Prepare 900 mL of pH 6.8 phosphate (B84403) buffer.[2][11] Maintain the temperature at 37 ± 0.5°C.[11][12]
-
Test Conditions: Set the paddle speed to 50 rpm.[2]
-
Sampling: Place one matrix tablet in each dissolution vessel. At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 10, 12 hours), withdraw an aliquot of the dissolution medium.[13] Replace the withdrawn volume with fresh, pre-warmed medium.
-
Analysis: Filter the samples and analyze the concentration of metoprolol tartrate using a suitable analytical method, such as UV-Vis spectrophotometry at 221.70 nm.[11]
-
Data Calculation: Calculate the cumulative percentage of drug released at each time point.
Safety and Regulatory Status
Sucrose esters, including this compound, are generally regarded as safe (GRAS) for use in food products and are widely used in cosmetics. They are considered non-toxic, non-irritating, and biodegradable. Environment Canada classifies it as not expected to be potentially toxic or harmful. For pharmaceutical use, they are listed as inactive ingredients in FDA-approved drug products.
Conclusion
This compound is a versatile and valuable excipient for pharmaceutical formulations. Its favorable safety profile, combined with its excellent emulsifying and release-modifying properties, makes it a compelling choice for the development of a wide range of drug delivery systems. The detailed protocols and data presented in this guide provide a solid foundation for researchers and formulation scientists to effectively utilize this compound in their work.
References
- 1. Enzymatic synthesis of some sugar-lauric acid esters by lipase from Candida antarctica and their functionalities as emulsifiers and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of metoprolol tartrate extended-release matrix tablet formulations for regulatory policy consideration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Semi-solid Sucrose Stearate-Based Emulsions as Dermal Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. daneshyari.com [daneshyari.com]
- 7. Development of sucrose stearate-based nanoemulsions and optimisation through γ-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solvent-free synthesis of Sucrose esters - SELF-ASSEMBLING SUGARS [assemblingsugars.fr]
- 9. US4983731A - Separation and purification of sugar esters - Google Patents [patents.google.com]
- 10. e3s-conferences.org [e3s-conferences.org]
- 11. scielo.br [scielo.br]
- 12. Preparation and Evaluation of Sustained-Release Matrix Tablets Based on Metoprolol and an Acrylic Carrier Using Injection Moulding - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
An In-depth Technical Guide on the Role of Stearic Acid in Sucrose Distearate Functionality
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sucrose (B13894) esters (SEs), a versatile class of non-ionic surfactants, are synthesized through the esterification of sucrose with fatty acids.[1][2] Their functionality in pharmaceutical and cosmetic formulations is dictated by their amphiphilic nature, with a hydrophilic sucrose head and one or more lipophilic fatty acid tails.[1] This guide delves into the specific role of the stearic acid moiety in the functionality of sucrose distearate, a di-ester of sucrose. The length and saturation of the stearic acid chain (C18:0) are critical in defining the molecule's physicochemical properties, including its Hydrophilic-Lipophilic Balance (HLB), melting point, and self-assembly behavior. These properties, in turn, govern its performance as an emulsifier, stabilizer, and formulation excipient in advanced drug delivery systems such as solid lipid nanoparticles (SLNs) and nanoemulsions.[3][4][5] This document provides a comprehensive overview of these structure-function relationships, detailed experimental protocols for characterization, and quantitative data to support formulation development.
The Molecular Architecture of this compound
This compound is produced by the esterification of two of the eight hydroxyl groups on a sucrose molecule with stearic acid, a long-chain saturated fatty acid (C18:0).[3][6][7] This structure imparts a distinct amphiphilic character, which is fundamental to its surface-active properties.
-
Hydrophilic Moiety: The sucrose molecule, with its remaining free hydroxyl groups, constitutes the polar, water-soluble head of the surfactant.[8] These hydroxyl groups are capable of forming hydrogen bonds with aqueous phases.[2]
-
Lipophilic Moiety: The two stearic acid chains form the non-polar, oil-soluble tails. Stearic acid's long, 18-carbon saturated chain results in a significant hydrophobic character, which favors interaction with oil phases and contributes to the formation of stable molecular arrangements at interfaces.[8][9]
The presence of two stearic acid tails in this compound, compared to a single tail in sucrose monostearate, significantly increases its lipophilicity. This structural difference is a key determinant of its overall functionality.[10]
The Critical Role of the Stearic Acid Chain
The choice of stearic acid as the lipophilic component is significant for several reasons:
-
Chain Length: Longer fatty acid chains, like stearic acid (18 carbons), result in more lipophilic sucrose esters compared to shorter chains like lauric acid (12 carbons) or palmitic acid (16 carbons).[8][11] This increased lipophilicity generally leads to lower Hydrophilic-Lipophilic Balance (HLB) values.
-
Saturation: As a saturated fatty acid, stearic acid provides a linear, flexible chain that can pack efficiently. This efficient packing influences the melting point and the stability of the structures (micelles, liquid crystals, films) it forms.[4]
-
Biocompatibility: Stearic acid is a naturally occurring fatty acid found in many vegetable and animal fats, and it is generally regarded as safe for use in food, cosmetic, and pharmaceutical products.[4][12]
Physicochemical Properties and the Influence of Stearic Acid
The functionality of this compound is a direct consequence of its physicochemical properties. The dual stearic acid tails play a defining role in these characteristics, which are often compared to other sucrose esters to highlight structure-property relationships.
Data Presentation: Quantitative Properties
The following tables summarize key quantitative data for sucrose esters, emphasizing the impact of the fatty acid chain and degree of esterification.
Table 1: Physicochemical Properties of Sucrose Esters
| Property | Value | Influencing Factor | Reference(s) |
|---|---|---|---|
| Melting Point | 40 - 60 °C (general range) | Varies with fatty acid type and degree of substitution. | [1][13] |
| 76 - 78 °C (this compound) | Specific to the di-ester form with stearic acid. | [3] | |
| pH Stability | Stable in pH range 4 - 8 | General property of sucrose esters. | [1][13] |
| Thermal Stability | Functional up to 185 °C | General property of sucrose esters. | [1][13] |
| Appearance | White to off-white powder or flakes | Physical form of the raw material. |[3] |
Table 2: Hydrophilic-Lipophilic Balance (HLB) and Critical Micelle Concentration (CMC)
| Sucrose Ester Type | Fatty Acid Chain | Degree of Esterification | Typical HLB Value | CMC (mM) | Reference(s) |
|---|---|---|---|---|---|
| Sucrose Laurate | C12 | High Monoester Content | ~16 | ~0.3 | [2][8] |
| Sucrose Palmitate | C16 | High Monoester Content | ~16 (calculated) | ~0.02 | [2][8] |
| Sucrose Stearate | C18 | High Monoester Content | ~15 (e.g., S-1570) | ≤ 0.01 | [2][14] |
| This compound | C18 | Di-ester | ~3 (e.g., Crodesta F50) | Not typically measured | [3][15] |
| Sucrose Stearate | C18 | Intermediate Mono/Di ratio | 6 - 11 | Not typically measured |[14][16] |
Note: The HLB value for sucrose esters is often calculated based on the weight percentage of monoesters and can serve as a comparative index within the sucrose ester family.[8] Lower HLB values (3-6) are characteristic of more lipophilic compounds like this compound, making them suitable for water-in-oil (W/O) emulsions, while higher HLB values (8-18) are suited for oil-in-water (O/W) emulsions.[1][13][16]
Visualization of Key Relationships and Workflows
Diagram: Structure-Functionality Relationship of Sucrose Esters
The following diagram illustrates how the molecular components of sucrose esters dictate their physicochemical properties and, consequently, their primary function as emulsifiers.
Diagram: Experimental Workflow for Emulsion Formulation and Characterization
This workflow outlines the key steps in preparing and evaluating a pharmaceutical emulsion stabilized with this compound.
Functional Applications in Drug Development
The properties imparted by the stearic acid tails make this compound a valuable excipient in various pharmaceutical formulations.
-
Emulsifier and Stabilizer: With a low HLB, this compound is an effective emulsifier for W/O emulsions.[16] In O/W systems, it is often used as a co-emulsifier with a high-HLB surfactant to enhance the overall stability of the emulsion by forming a robust interfacial film.[15] Its presence helps prevent droplet coalescence and phase separation.[3]
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): Stearic acid itself is a common lipid matrix for SLNs due to its biocompatibility and ability to form a solid core for drug encapsulation.[5][17] Sucrose esters, including those based on stearic acid, can be used as stabilizers in these nanoparticle formulations.[4] The stearic acid tails of the this compound can anchor within the lipid matrix of the nanoparticle, while the hydrophilic sucrose head provides steric hindrance on the particle surface, preventing aggregation and ensuring colloidal stability.[18]
-
Emollient and Texture Modifier: In topical and transdermal formulations, this compound acts as an emollient, forming a lightweight, non-greasy barrier on the skin that reduces moisture loss.[3][12] It also improves the texture and spreadability of creams and lotions.[7]
Experimental Protocols
Protocol: Characterization of Emulsion Stability
Objective: To assess the physical stability of an O/W or W/O emulsion stabilized with this compound using accelerated and long-term methods.
Methodologies:
-
Macroscopic Observation:
-
Protocol: Place 50 mL of the emulsion in a sealed, transparent glass graduated cylinder. Store samples under various conditions: ambient temperature (25°C), elevated temperature (40-45°C), and refrigerated (4°C).[19] Visually inspect the samples at predefined intervals (e.g., 24h, 1 week, 1 month, 3 months) for any signs of instability, such as creaming, sedimentation, coalescence, or phase separation.[20] Record the volume of any separated layers.
-
Data Interpretation: A stable emulsion will show no visible change in appearance or phase separation over the test period.
-
-
Accelerated Stability - Centrifugation:
-
Protocol: Place 10 mL of the emulsion into a centrifuge tube. Centrifuge at 3000-5000 rpm for 30 minutes at a controlled temperature.[20] After centrifugation, visually inspect the sample for any phase separation.
-
Data Interpretation: The absence of separation indicates high resistance to gravitational forces and predicts good long-term stability.
-
-
Freeze-Thaw Cycling:
-
Protocol: Subject the emulsion to a minimum of three cycles of freezing and thawing.[21] A typical cycle consists of storing the sample at -15°C for 24 hours, followed by storage at 45°C for 24 hours. After the final cycle, allow the sample to return to room temperature and assess for any changes in homogeneity, viscosity, or phase separation.
-
Data Interpretation: Resistance to phase separation after cycling indicates robustness to temperature fluctuations during shipping and storage.
-
-
Microscopic and Particle Size Analysis:
-
Protocol: Use optical microscopy to observe the emulsion's droplet morphology and check for signs of flocculation or coalescence.[20] For more quantitative analysis, determine the droplet size distribution immediately after preparation and at various time points during storage using Dynamic Light Scattering (DLS).
-
Data Interpretation: A stable emulsion will exhibit a consistent droplet size distribution over time. A significant increase in the average particle size is indicative of droplet coalescence and instability.[21][22]
-
Protocol: Nanoparticle Size and Distribution Analysis by Dynamic Light Scattering (DLS)
Objective: To determine the mean hydrodynamic diameter and polydispersity index (PDI) of nanoparticles (e.g., SLNs) stabilized with this compound.
Methodology:
-
Sample Preparation:
-
Dilute the nanoparticle suspension with an appropriate filtered solvent (typically deionized water or the original dispersion medium) to a suitable concentration. The concentration should be low enough to avoid multiple scattering effects but high enough to produce a stable signal (typically a count rate between 100 and 500 kcps, instrument-dependent).
-
Filter the diluted sample through a low-protein-binding syringe filter (e.g., 0.22 or 0.45 µm) to remove any dust or large aggregates.
-
-
Instrument Setup:
-
Turn on the DLS instrument and allow the laser to warm up for at least 30 minutes for signal stability.[23]
-
Enter the parameters for the dispersant (viscosity and refractive index) and the material (refractive index) into the software.
-
Set the measurement temperature, typically 25°C.
-
-
Measurement:
-
Rinse a clean cuvette with the filtered, diluted sample, then fill it with the required volume (e.g., 1 mL).
-
Place the cuvette in the instrument's sample holder and allow it to equilibrate to the set temperature for 1-2 minutes.[24]
-
Perform the measurement. The instrument illuminates the sample with a laser and measures the intensity fluctuations of the scattered light over time.[25] These fluctuations are related to the Brownian motion of the particles.[26]
-
The software uses an autocorrelation function to analyze the intensity fluctuations and calculate the translational diffusion coefficient.
-
-
Data Analysis:
-
The Stokes-Einstein equation is used by the software to convert the diffusion coefficient into the hydrodynamic diameter (Z-average size).
-
The Polydispersity Index (PDI) is also calculated, which indicates the breadth of the size distribution. A PDI value below 0.3 is generally considered acceptable for pharmaceutical nanoparticle formulations, indicating a relatively narrow size distribution.[23][27]
-
Record the Z-average diameter (nm), PDI, and the size distribution plot (intensity, volume, and number). Perform at least three replicate measurements for each sample.
-
Conclusion
The functionality of this compound is fundamentally governed by the physicochemical contributions of its stearic acid moieties. The long, saturated C18 chains render the molecule significantly lipophilic, resulting in a low HLB value that makes it an excellent stabilizer for W/O emulsions and a valuable co-emulsifier in O/W systems. This lipophilicity also allows for effective integration into the lipid matrices of advanced drug delivery carriers like SLNs, where it acts as a surface stabilizer to prevent aggregation. For researchers and formulators, understanding the direct link between the dual stearic acid tails and the resulting properties—emulsification behavior, interfacial activity, and contribution to colloidal stability—is paramount for the rational design of stable and effective pharmaceutical and cosmetic products.
References
- 1. Sucrose esters - Wikipedia [en.wikipedia.org]
- 2. arxiv.org [arxiv.org]
- 3. specialchem.com [specialchem.com]
- 4. mdpi.com [mdpi.com]
- 5. ijpsr.com [ijpsr.com]
- 6. cosmileeurope.eu [cosmileeurope.eu]
- 7. specialchem.com [specialchem.com]
- 8. The HLB of sucrose esters - SELF-ASSEMBLING SUGARS [assemblingsugars.fr]
- 9. mdpi.com [mdpi.com]
- 10. High-Throughput Analysis of Sucrose Fatty Acid Esters by Supercritical Fluid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Self-organizing properties of monosubstituted sucrose fatty acid esters: the effects of chain length and unsaturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cosmeticsinfo.org [cosmeticsinfo.org]
- 13. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 14. Evaluation of sucrose esters as alternative surfactants in microencapsulation of proteins by the solvent evaporation method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What are the functions and uses of sucrose fatty acid esters?-Guangxi Gaotong Food Technology Co. [en.gxgaotong.com]
- 16. The Effect of the HLB Value of Sucrose Ester on Physiochemical Properties of Bigel Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Stearic acid based, systematically designed oral lipid nanoparticles for enhanced brain delivery of dimethyl fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Solid lipid nanoparticles of stearic acid for the drug delivery of paliperidone - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. agnopharma.com [agnopharma.com]
- 20. researchgate.net [researchgate.net]
- 21. ulprospector.com [ulprospector.com]
- 22. researchgate.net [researchgate.net]
- 23. m.youtube.com [m.youtube.com]
- 24. Frontiers | Application of Light Scattering Techniques to Nanoparticle Characterization and Development [frontiersin.org]
- 25. wyatt.com [wyatt.com]
- 26. scholarworks.uark.edu [scholarworks.uark.edu]
- 27. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Self-Assembly of Sucrose Distearate in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sucrose (B13894) distearate, a non-ionic surfactant derived from renewable resources, is of significant interest in the pharmaceutical and cosmetic industries due to its biocompatibility, biodegradability, and unique self-assembly properties. As a di-ester of sucrose and stearic acid, its increased lipophilicity compared to its monoester counterparts dictates a distinct behavior in aqueous environments. This technical guide provides a comprehensive overview of the principles governing the self-assembly of sucrose distearate, detailing its aggregation behavior, the structures it forms, and the experimental methodologies used for its characterization. Quantitative data from the literature is presented in structured tables, and key experimental workflows are visualized to facilitate understanding and application in research and development.
Introduction to this compound Self-Assembly
Sucrose esters are a versatile class of surfactants whose properties are tuned by the degree of esterification of the sucrose molecule with fatty acids.[1][2][3] this compound possesses two long, hydrophobic stearic acid chains attached to the hydrophilic sucrose headgroup. This molecular architecture results in a low Hydrophilic-Lipophilic Balance (HLB), making it significantly more hydrophobic than sucrose monoesters.[1][3]
In aqueous solutions, when the concentration of this compound reaches a critical point, known as the critical aggregation concentration (CAC), the individual molecules (monomers) spontaneously self-assemble into organized structures to minimize the unfavorable interactions between their hydrophobic tails and water.[1] Due to its molecular geometry with two bulky hydrophobic chains, this compound does not typically form spherical micelles. Instead, it favors the formation of lamellar phases or closed bilayer structures such as vesicles.[1][4] These vesicles are microscopic spherical sacs composed of a lipid bilayer enclosing an aqueous core, making them excellent candidates for the encapsulation and delivery of both hydrophilic and lipophilic active pharmaceutical ingredients (APIs).
Quantitative Data on this compound Aggregates
Quantitative characterization of the self-assembly of pure this compound is not extensively documented in the literature, with more focus placed on sucrose monoesters or commercial mixtures. However, studies on commercial sucrose ester mixtures rich in diesters provide valuable insights into the properties of the resulting aggregates.
| Parameter | Value | Compound/System | Reference |
| Particle Size (Diameter) | ~200 nm | Vesicles from commercial sucrose ester mixture S-770 (rich in diesters) | [5] |
| Polydispersity Index (PDI) | ~0.3 | Vesicles from commercial sucrose ester mixture S-770 | [5] |
| Zeta Potential | -53.05 ± 4.03 mV | Vesicles from commercial sucrose ester mixture S-770 | [5] |
Note: The negative zeta potential suggests good colloidal stability of the vesicles, primarily due to electrostatic repulsion.[5] A PDI of 0.3 indicates a relatively monodisperse size distribution.[5]
Thermodynamics of Self-Assembly
The self-assembly of this compound in an aqueous solution is a thermodynamically driven process. The primary driving force is the hydrophobic effect, which seeks to minimize the disruption of the hydrogen-bonding network of water by the hydrophobic stearate (B1226849) chains. The change in Gibbs free energy of micellization (or aggregation), ΔG°agg, is negative, indicating a spontaneous process. It is related to the enthalpy (ΔH°agg) and entropy (ΔS°agg) of aggregation by the equation:
ΔG°agg = ΔH°agg - TΔS°agg
For many non-ionic surfactants, the enthalpic contribution is often small and can be either positive or negative, while the entropic contribution is large and positive, making it the dominant factor.[6] This positive entropy change arises from the release of ordered water molecules from around the hydrophobic chains as they aggregate.
Experimental Protocols
The characterization of this compound self-assembly involves a suite of analytical techniques. Below are detailed methodologies for key experiments.
Determination of Critical Aggregation Concentration (CAC)
Due to the low aqueous solubility of this compound, its CAC is expected to be very low. Surface tension measurements and fluorescence spectroscopy are highly sensitive methods suitable for this determination.
5.1.1 Surface Tensiometry
-
Principle: The surface tension of a liquid is measured as a function of surfactant concentration. Below the CAC, the surfactant monomers adsorb at the air-water interface, causing a decrease in surface tension. Above the CAC, the interface becomes saturated, and additional surfactant molecules form aggregates in the bulk solution, leading to a plateau in the surface tension values. The CAC is the concentration at which this break in the plot of surface tension versus the logarithm of concentration occurs.[7][8]
-
Methodology (Wilhelmy Plate Method): [8][9]
-
Prepare a series of aqueous solutions of this compound with varying concentrations.
-
Use a surface tensiometer equipped with a platinum Wilhelmy plate.
-
Before each measurement, thoroughly clean the platinum plate by rinsing with a suitable organic solvent (e.g., ethanol (B145695) or acetone) followed by deionized water, and then flame-annealing to remove any organic residues.
-
Calibrate the instrument with deionized water (surface tension ≈ 72.8 mN/m at 20°C).
-
Measure the surface tension of each this compound solution, ensuring temperature control.
-
Plot the surface tension as a function of the logarithm of the this compound concentration.
-
The CAC is determined from the intersection of the two linear portions of the plot.
-
5.1.2 Fluorescence Spectroscopy using a Pyrene (B120774) Probe
-
Principle: The fluorescent probe pyrene exhibits a sensitivity of its emission spectrum to the polarity of its microenvironment. In aqueous solution (polar), the ratio of the intensity of the third vibronic peak (I3 at ~383 nm) to the first vibronic peak (I1 at ~372 nm) is low. When micelles or vesicles form, pyrene partitions into their hydrophobic core, and the I1/I3 ratio increases significantly. The CAC is determined from the inflection point of a plot of the I1/I3 ratio versus surfactant concentration.[10][11]
-
Methodology: [11]
-
Prepare a stock solution of pyrene in a volatile organic solvent like ethanol or acetone (B3395972) (e.g., 0.2 mM).
-
Prepare a series of this compound solutions in deionized water.
-
To a constant volume of each this compound solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration in the micromolar range (e.g., 0.3 µM). The volume of the organic solvent should be kept minimal to avoid influencing the aggregation process.
-
Allow the solutions to equilibrate.
-
Using a fluorescence spectrophotometer, record the emission spectra of each solution from 350 nm to 450 nm, with an excitation wavelength of 334 nm.
-
Determine the intensities of the first (I1) and third (I3) vibronic peaks.
-
Plot the I1/I3 ratio against the logarithm of the this compound concentration.
-
The CAC is identified as the concentration at the midpoint of the sigmoidal transition.
-
Characterization of Aggregate Size and Stability
5.2.1 Dynamic Light Scattering (DLS)
-
Principle: DLS measures the time-dependent fluctuations in the intensity of scattered light from particles undergoing Brownian motion in a liquid. The rate of these fluctuations is related to the diffusion coefficient of the particles, which in turn is used to calculate their hydrodynamic diameter via the Stokes-Einstein equation. DLS also provides a polydispersity index (PDI), which is a measure of the width of the particle size distribution.[12][13]
-
Methodology: [14]
-
Prepare an aqueous dispersion of this compound at a concentration above its CAC.
-
Filter the sample through a syringe filter (e.g., 0.45 µm) to remove any dust or large aggregates.
-
Place the sample in a clean, dust-free cuvette.
-
Set the parameters on the DLS instrument, including the solvent viscosity and refractive index, and the measurement temperature.
-
Perform the measurement, typically at a scattering angle of 90° or 173°.
-
The instrument's software will generate a correlation function and calculate the size distribution, average hydrodynamic diameter, and PDI.
-
5.2.2 Zeta Potential Measurement
-
Principle: Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is an indicator of the stability of a colloidal dispersion. It is measured by applying an electric field across the dispersion and measuring the velocity of the charged particles using electrophoretic light scattering (ELS).
-
Methodology:
-
Prepare the this compound dispersion as for DLS measurements.
-
Inject the sample into a specialized zeta potential cell.
-
Place the cell in the instrument.
-
The instrument applies an electric field, and the resulting particle movement is detected by a laser Doppler velocimetry system.
-
The software calculates the electrophoretic mobility and converts it to the zeta potential. A value more negative than -30 mV or more positive than +30 mV generally indicates good stability.[15]
-
Visualization of Aggregate Morphology
5.3.1 Cryogenic Transmission Electron Microscopy (Cryo-TEM)
-
Principle: Cryo-TEM allows for the visualization of colloidal structures in their native, hydrated state. The sample is rapidly frozen in a cryogen (e.g., liquid ethane), vitrifying the water and preserving the morphology of the self-assembled structures. The vitrified sample is then imaged under cryogenic conditions in a transmission electron microscope.[16][17]
-
Methodology: [16]
-
Prepare an aqueous dispersion of this compound.
-
Apply a small drop (a few microliters) of the sample to a TEM grid (typically a holey carbon film grid).
-
In a controlled environment vitrification system (e.g., a Vitrobot), blot the excess liquid to create a thin film of the sample across the grid holes.
-
Plunge the grid into liquid ethane (B1197151) cooled by liquid nitrogen to rapidly vitrify the sample.
-
Transfer the vitrified grid to a cryo-TEM holder under liquid nitrogen.
-
Insert the holder into the TEM and image the sample at low temperatures, using low-dose imaging techniques to minimize radiation damage to the specimen.
-
Visualizations
Diagrams of Self-Assembly and Experimental Workflows
Caption: Self-assembly of this compound from monomers to vesicles with increasing concentration.
Caption: Experimental workflow for Dynamic Light Scattering (DLS) analysis.
Caption: Experimental workflow for Cryogenic Transmission Electron Microscopy (Cryo-TEM).
Applications in Drug Development
The ability of this compound to form stable vesicles makes it a highly attractive excipient in drug delivery. These vesicles can encapsulate a wide range of therapeutic agents, protecting them from degradation and controlling their release. The non-ionic nature of this compound generally results in low toxicity and good biocompatibility. Potential applications include:
-
Oral Drug Delivery: Vesicles can protect drugs from the harsh environment of the gastrointestinal tract and potentially enhance their absorption.[5]
-
Topical and Transdermal Delivery: The lipidic nature of the vesicles can facilitate the penetration of drugs through the skin.
-
Parenteral Formulations: As a biocompatible surfactant, it can be used to formulate stable nanoemulsions and vesicle-based drug carriers for intravenous administration.
Conclusion
This compound is a promising, bio-friendly surfactant that self-assembles in aqueous solutions to form complex structures like vesicles. While detailed quantitative data for the pure compound is still emerging, the established methodologies for characterizing surfactant self-assembly can be readily applied to further elucidate its properties. This guide provides the foundational knowledge and experimental frameworks necessary for researchers and drug development professionals to effectively utilize this compound in their work, paving the way for novel and improved pharmaceutical formulations.
References
- 1. arxiv.org [arxiv.org]
- 2. [2505.05535] Sucrose ester surfactants: current understanding and emerging perspectives [arxiv.org]
- 3. cir-safety.org [cir-safety.org]
- 4. researchgate.net [researchgate.net]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. researchgate.net [researchgate.net]
- 7. Determining Critical Micelle Concentration of surfactant-KINO Scientific Instrument Inc. [surface-tension.org]
- 8. commons.erau.edu [commons.erau.edu]
- 9. How to measure surface tension and CMC (Critical Micelle Concentration), Measurement of surface tension and critical micelle concentration used surface tensiometer-KINO Scientific Instrument Inc. [surface-tension.org]
- 10. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 11. rsc.org [rsc.org]
- 12. wyatt.com [wyatt.com]
- 13. usp.org [usp.org]
- 14. rivm.nl [rivm.nl]
- 15. Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Advances in cryogenic transmission electron microscopy for the characterization of dynamic self-assembling nanostructures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cryogenic Electron Microscopy Methodologies as Analytical Tools for the Study of Self-Assembled Pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
Critical Micelle Concentration of Sucrose Distearate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of sucrose (B13894) distearate, a non-ionic surfactant with significant applications in the pharmaceutical and biotechnology industries. Understanding the CMC is crucial for optimizing formulations, particularly in drug delivery systems where micellar encapsulation can enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs). This document synthesizes available data on the CMC of sucrose stearates, details the experimental protocols for its determination, and discusses the influence of various factors on micellization.
Introduction to Sucrose Esters and Micellization
Sucrose esters (SEs) are a versatile class of non-ionic surfactants derived from the esterification of sucrose with fatty acids.[1] Commercial sucrose stearates are typically mixtures of mono-, di-, and tri-esters of stearic acid. The ratio of these esters determines the hydrophilic-lipophilic balance (HLB) of the surfactant, which in turn governs its emulsifying and solubilizing properties.[1]
Above a certain concentration in an aqueous solution, known as the critical micelle concentration, surfactant molecules self-assemble into organized aggregates called micelles.[2] This process is thermodynamically driven, seeking to minimize the unfavorable interactions between the hydrophobic fatty acid tails and water. In drug delivery, these micelles can encapsulate lipophilic drug molecules within their hydrophobic core, thereby increasing their apparent solubility in aqueous media.
Critical Micelle Concentration of Sucrose Stearates
The CMC is a fundamental parameter for any surfactant. For sucrose esters, the CMC is influenced by the length of the fatty acid chain and the degree of esterification. Generally, as the hydrophobicity of the surfactant increases, the CMC decreases. This means that for a given sugar head group, a longer fatty acid tail will result in a lower CMC.
While specific CMC values for pure sucrose distearate are not extensively reported in the literature, it is well-established that the presence of diesters in a mixture of sucrose stearates lowers the overall CMC of the formulation.[1] An increase in the concentration of di- and higher esters leads to a more hydrophobic surfactant mixture, which favors micelle formation at lower concentrations.[1]
The following table summarizes indicative CMC values for sucrose esters with varying fatty acid chain lengths, primarily focusing on monoesters, to provide a comparative context. It is important to note that commercial this compound is always a mixture, and its CMC will be dependent on the precise ratio of mono-, di-, and higher esters.
Table 1: Indicative Critical Micelle Concentration (CMC) Values of Sucrose Esters in Aqueous Solutions
| Sucrose Ester (Fatty Acid) | Monoester Content | Temperature (°C) | CMC (mM) | Reference |
| Sucrose Laurate (C12) | High | 25 | ~0.45 | [3] |
| Sucrose Palmitate (C16) | ~80% | Not Specified | Not Specified | [4] |
| Sucrose Stearate (B1226849) (C18) | High | 25 | ~0.022 | [3] |
| Sucrose Stearate Mixture | 77% Monoester | Not Specified | Not Specified | [4] |
Note: The exact CMC of commercial this compound products will vary depending on their composition.
Experimental Protocols for CMC Determination
The CMC of this compound and its mixtures can be determined by various methods that detect the onset of micelle formation. The two most common and reliable methods for non-ionic surfactants are surface tension measurement and fluorescence spectroscopy.
Surface Tension Method (Wilhelmy Plate or Du Noüy Ring)
This method is based on the principle that surfactant monomers adsorb at the air-water interface, reducing the surface tension of the solution. As the surfactant concentration increases, the surface tension decreases until the interface becomes saturated. At the CMC, further addition of surfactant leads to the formation of micelles in the bulk solution with little to no further change in surface tension.[5]
Detailed Protocol:
-
Solution Preparation: Prepare a stock solution of the sucrose stearate mixture in deionized water at a concentration significantly above the expected CMC. A series of dilutions are then prepared from this stock solution, covering a range of concentrations both below and above the anticipated CMC.[5]
-
Instrumentation: A tensiometer equipped with either a Wilhelmy plate or a Du Noüy ring is used for the measurements. The instrument should be calibrated and the probe meticulously cleaned before each measurement.
-
Measurement: The surface tension of each dilution is measured at a constant temperature. For each concentration, it is crucial to allow the system to reach equilibrium before recording the surface tension value.
-
Data Analysis: The surface tension values are plotted against the logarithm of the surfactant concentration. The resulting graph will typically show two linear regions. The CMC is determined from the point of intersection of the two lines fitted to these regions.[5]
Fluorescence Spectroscopy Method (Pyrene Probe)
This technique utilizes a fluorescent probe, typically pyrene (B120774), whose fluorescence emission spectrum is sensitive to the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment. When micelles form, pyrene partitions into their nonpolar, hydrophobic core. This change in the microenvironment leads to a characteristic change in the pyrene fluorescence spectrum.[6]
Detailed Protocol:
-
Stock Solutions: Prepare a stock solution of the sucrose stearate mixture in deionized water. Also, prepare a stock solution of pyrene in a suitable organic solvent (e.g., ethanol (B145695) or acetone) at a concentration of approximately 0.2 mM.[7]
-
Sample Preparation: A series of sucrose stearate solutions with varying concentrations are prepared. A small, constant volume of the pyrene stock solution is added to each sucrose stearate solution, ensuring the final pyrene concentration is very low (e.g., in the nanomolar range) to avoid self-quenching.[8] The solutions are then thoroughly mixed.
-
Fluorescence Measurement: The fluorescence emission spectra of the samples are recorded using a spectrofluorometer. The excitation wavelength is typically set to around 334 nm, and the emission is scanned from approximately 350 nm to 450 nm.[7]
-
Data Analysis: The ratio of the intensity of the first vibronic peak (I1, around 372 nm) to the third vibronic peak (I3, around 383 nm) of the pyrene emission spectrum (I1/I3 ratio) is calculated for each sample. This ratio is sensitive to the polarity of the pyrene's environment. A plot of the I1/I3 ratio versus the logarithm of the surfactant concentration will show a sigmoidal decrease. The CMC is determined from the inflection point of this curve.[6][8]
Factors Influencing the Critical Micelle Concentration
Several factors can influence the CMC of this compound, which is critical for formulation development.
-
Temperature: For many non-ionic surfactants, the CMC initially decreases with increasing temperature and then may increase at higher temperatures.[9] The initial decrease is often attributed to the dehydration of the hydrophilic head groups, which favors micellization.
-
Monoester-to-Diester Ratio: As previously mentioned, a higher proportion of this compound (and other higher esters) in a sucrose stearate mixture will lead to a lower CMC due to the increased overall hydrophobicity of the surfactant system.[4]
-
Presence of Additives: The presence of electrolytes, co-solvents, and other excipients in a formulation can alter the CMC. For instance, the addition of salts can decrease the CMC of non-ionic surfactants by reducing the hydration of the hydrophilic head groups.
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols for determining the CMC of this compound.
Caption: Experimental Workflows for CMC Determination.
Conclusion
The critical micelle concentration is a pivotal parameter in the characterization and application of this compound in pharmaceutical formulations. While precise CMC values are highly dependent on the specific composition of commercial sucrose stearate mixtures, this guide provides the foundational knowledge and detailed experimental protocols necessary for its determination. For drug development professionals, a thorough understanding and empirical measurement of the CMC of their specific this compound-based formulation are essential for ensuring product quality, stability, and efficacy. The interplay of factors such as temperature and the monoester-to-diester ratio must be carefully considered during formulation design and optimization.
References
- 1. arxiv.org [arxiv.org]
- 2. mdpi.com [mdpi.com]
- 3. Sugar-Based Monoester Surfactants: Synthetic Methodologies, Properties, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcpe.uni-sofia.bg [lcpe.uni-sofia.bg]
- 5. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 6. agilent.com [agilent.com]
- 7. rsc.org [rsc.org]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Non-ionic Surfactant Properties of Sucrose Distearate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sucrose (B13894) distearate, a non-ionic surfactant derived from the esterification of sucrose and stearic acid, is a versatile excipient in the pharmaceutical and cosmetic industries.[1] Its biocompatibility, biodegradability, and favorable safety profile make it an attractive alternative to petrochemically-synthesized surfactants.[1][2] This technical guide provides an in-depth analysis of the core non-ionic surfactant properties of sucrose distearate, including its Hydrophilic-Lipophilic Balance (HLB), Critical Micelle Concentration (CMC), surface tension, and emulsification capabilities. Detailed experimental protocols for characterizing these properties are provided, alongside visualizations to elucidate key concepts and workflows.
Core Surfactant Properties of this compound
This compound's functionality as a surfactant is dictated by its amphiphilic molecular structure, which comprises a hydrophilic sucrose head and two lipophilic stearic acid tails.[1] This dual nature allows it to adsorb at interfaces, reducing interfacial tension and facilitating the formation of stable dispersions.[3] The key quantitative parameters that define its surfactant behavior are summarized below.
| Property | Value | Description |
| Hydrophilic-Lipophilic Balance (HLB) | ~6 | A measure of the degree to which it is hydrophilic or lipophilic. A lower HLB value indicates a more lipophilic character, making it suitable for water-in-oil (W/O) emulsions.[4][5] |
| Critical Micelle Concentration (CMC) | < 0.01 mM (for C18SE) | The concentration at which surfactant monomers begin to self-assemble into micelles in an aqueous solution.[2][6] |
| Surface Tension | Variable | The tendency of a liquid to shrink into the minimum surface area possible. Sucrose esters are known to significantly reduce the surface tension of aqueous solutions.[2] |
| Melting Point | 40-60 °C | The temperature at which it transitions from a solid to a liquid state, which can influence formulation processing.[5] |
Note: Specific values for CMC and surface tension can vary depending on factors such as temperature, pH, and the presence of other solutes. The provided CMC value is for sucrose C18 monoesters, which is structurally similar to the stearate (B1226849) component of this compound.[2]
Molecular Structure and Surfactant Functionality
The relationship between the molecular structure of this compound and its surfactant properties is fundamental to its application. The large sucrose head provides hydrophilicity, while the two long stearic acid chains impart lipophilicity. This balance results in a molecule that can effectively bridge oil and water phases.
Experimental Protocols for Characterization
Accurate characterization of this compound's surfactant properties is crucial for formulation development. The following are detailed methodologies for determining its key parameters.
Determination of Hydrophilic-Lipophilic Balance (HLB)
The HLB value can be determined experimentally by preparing a series of emulsions with varying surfactant blends.[7]
Protocol:
-
Prepare Surfactant Blends: Create a series of blends using two surfactants with known HLB values, one higher and one lower than the expected HLB of this compound. The proportions are varied to cover a range of HLB values.
-
Formulate Emulsions: For each surfactant blend, prepare an oil-in-water (or water-in-oil) emulsion with a specific oil phase.
-
Assess Emulsion Stability: Observe the stability of each emulsion over time, noting any phase separation, creaming, or coalescence.[8]
-
Identify Optimal HLB: The HLB of the surfactant blend that produces the most stable emulsion corresponds to the required HLB of the oil phase, and thus the experimental HLB of the this compound.[7] Stability can be quantified by measuring droplet size and distribution.[7]
Determination of Critical Micelle Concentration (CMC)
The CMC can be determined by measuring a physical property of the surfactant solution that changes abruptly at the point of micelle formation.[9][10] Surface tension measurement is a common method.[11][12]
Protocol:
-
Prepare a Concentration Series: Prepare a series of aqueous solutions of this compound with increasing concentrations.
-
Measure Surface Tension: Use a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) to measure the surface tension of each solution.[13][14]
-
Plot the Data: Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
Determine CMC: The plot will show a sharp decrease in surface tension followed by a plateau. The concentration at the intersection of the two linear portions of the curve is the CMC.[12]
Surface Tension Measurement
The surface tension of this compound solutions can be measured using various tensiometric techniques.[3]
Protocol (Pendant Drop Method):
-
Prepare the Solution: Prepare a solution of this compound at the desired concentration.
-
Form a Pendant Drop: Use a syringe to form a pendant drop of the solution in air.
-
Image Analysis: A camera captures the profile of the drop.
-
Calculate Surface Tension: Software analyzes the shape of the drop, which is determined by the balance between surface tension and gravity, to calculate the surface tension.[13] This method is advantageous as it can also measure dynamic surface tension.[13]
Emulsion Stability Testing
The ability of this compound to stabilize emulsions is a critical performance indicator.
Protocol:
-
Prepare the Emulsion: Prepare a water-in-oil emulsion using this compound as the emulsifier at a concentration of approximately 0.5%.
-
Homogenization: Homogenize the mixture using a high-shear mixer to create a fine dispersion.
-
Storage and Observation: Store the emulsion at controlled room and refrigeration temperatures.
-
Monitor Stability: Visually inspect the emulsion at regular intervals (e.g., 0, 2, 4, 8, 12, 24, and 48 hours) for any signs of instability, such as phase separation, creaming, or coalescence. The time it takes for the emulsion to break down is a measure of its stability.[8]
Experimental Workflow for Surfactant Characterization
The systematic characterization of a non-ionic surfactant like this compound follows a logical workflow, from initial property determination to performance evaluation in a formulated system.
References
- 1. specialchem.com [specialchem.com]
- 2. arxiv.org [arxiv.org]
- 3. Characterization of surfactants | KRÜSS Scientific [kruss-scientific.com]
- 4. HLB Calculator - Materials [hlbcalc.com]
- 5. Sucrose esters - Wikipedia [en.wikipedia.org]
- 6. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. e3s-conferences.org [e3s-conferences.org]
- 9. justagriculture.in [justagriculture.in]
- 10. researchgate.net [researchgate.net]
- 11. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 12. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 13. tegewa.de [tegewa.de]
- 14. commons.erau.edu [commons.erau.edu]
Methodological & Application
Application Notes and Protocols: Utilizing Sucrose Distearate in Oil-in-Water Emulsion Formulations
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: Sucrose (B13894) distearate is a non-ionic emulsifier derived from the esterification of natural sucrose (table sugar) and stearic acid, a vegetable-derived fatty acid.[1][2] This ingredient is highly valued in the cosmetic, personal care, and pharmaceutical industries for its exceptional mildness, safety profile, and biodegradability.[1][3] As an amphiphilic molecule, sucrose distearate possesses both water-loving (hydrophilic) and oil-loving (lipophilic) properties, enabling it to effectively blend immiscible oil and water phases into a stable emulsion.[4]
Sucrose esters are available in a wide range of Hydrophilic-Lipophilic Balance (HLB) values, typically from 1 to 18, which allows for great formulation flexibility.[4][5] Emulsifiers with high HLB values (8-18) are hydrophilic and favor the formation of oil-in-water (O/W) emulsions, whereas low HLB emulsifiers (3-6) are more lipophilic and are suited for water-in-oil (W/O) emulsions.[6][7] this compound generally has a low HLB value and is often used as a co-emulsifier in O/W systems, frequently combined with a high HLB sucrose ester (like sucrose stearate) to create highly stable and aesthetically pleasing formulations.[8][9]
These application notes provide a comprehensive guide to the formulation parameters, experimental protocols, and characterization of O/W emulsions stabilized with this compound.
Mechanism of Emulsion Stabilization
The stability of an oil-in-water emulsion formulated with a blend of sucrose esters relies on a synergistic mechanism. A high HLB sucrose ester, such as sucrose stearate, primarily acts at the oil-water interface to reduce interfacial tension. This facilitates the dispersion of the oil phase into fine droplets during homogenization.[8]
Simultaneously, a low HLB co-emulsifier like this compound, in conjunction with a fatty alcohol, forms a structured, gel-like network of lamellar liquid crystals in the continuous aqueous phase.[8][10] This network surrounds the oil droplets, creating a physical barrier that prevents them from coalescing or creaming.[8] This liquid crystalline structure not only imparts exceptional long-term stability to the emulsion but also contributes to a desirable skin feel, enhances skin moisturization, and can improve the delivery of active ingredients.[8][10]
Formulation Parameters and Quantitative Data
The physical properties and stability of O/W emulsions are dictated by several key parameters. Careful selection of ingredients and processing conditions is critical for a successful formulation.
Table 1: Properties of Common Sucrose Ester Emulsifiers
| INCI Name | Example Product | Typical HLB Value | Primary Function in O/W Emulsions |
|---|---|---|---|
| This compound | Sisterna SP30-C | 6 | Gellant, co-emulsifier, forms liquid crystal networks[9] |
| Sucrose Stearate | Sisterna SP70-C | 15 | Primary O/W emulsifier, swellant in liquid crystal systems[9] |
| Sucrose Stearate | Sisterna S-970 | 11 | O/W emulsifier with gel-forming abilities[11] |
| Sucrose Stearate | Sisterna S-1670 | 16 | Primary O/W emulsifier, provides high stability[5][12] |
Table 2: Key Formulation & Processing Parameters
| Parameter | Recommended Range/Value | Impact on Emulsion |
|---|---|---|
| Total Sucrose Ester Conc. | 1 - 5% (w/w) | Stability increases with concentration. Higher levels increase viscosity.[9] |
| Oil Phase Concentration | 5 - 40% (w/w) | Higher oil content requires a higher emulsifier concentration for stability. |
| Low/High HLB Ester Ratio | Varies (e.g., 3:1 or 1:1) | Determines the overall HLB, viscosity, and texture. A 3:1 ratio of this compound to Sucrose Stearate can form lamellar liquid crystals.[10] |
| Viscosity Modifiers | 0.1 - 2% (w/w) | Hydrocolloids (e.g., xanthan gum) or fatty alcohols (e.g., cetearyl alcohol) are used to increase viscosity and enhance stability.[9] |
| Processing Temperature | 70 - 85°C (Hot Process) | Ensures proper melting and dispersion of waxes and emulsifiers.[8][9] |
| Homogenization Shear | High Shear | High shear energy reduces oil droplet size, leading to a more stable emulsion.[13][14] |
| Final pH | 4 - 7 | Sucrose esters can hydrolyze at pH below 4, compromising stability.[14] |
Table 3: Physicochemical Properties of Sucrose Stearate-Stabilized Emulsions This table summarizes data from a study on 2% corn oil emulsions stabilized by various sucrose stearates, demonstrating the effect of HLB on emulsion properties.[12]
| Sucrose Stearate Type | HLB Value | Initial Droplet Diameter (μm) | ζ-Potential (mV) |
| S-170 | 1 | 0.674 ± 0.023 | -18.86 ± 1.33 |
| S-1670 | 16 | 0.374 ± 0.034 | -66.93 ± 2.37 |
As HLB increases, the emulsifying capacity improves, resulting in smaller, more stable droplets with a higher surface charge, which prevents flocculation through electrostatic repulsion.[12]
Experimental Protocols
Two primary methods are used for creating this compound-based emulsions: a hot process, which is the most common, and a cold process for certain formulations.
Protocol 1: Hot Process Emulsification for O/W Cream
This method is suitable for creating stable creams and lotions, especially those containing solid fatty alcohols or waxes.
Materials & Equipment:
-
Phase A (Water Phase): Deionized Water, Glycerin, Xanthan Gum, Preservative.
-
Phase B (Oil Phase): Caprylic/Capric Triglyceride (or other oil), this compound, Sucrose Stearate, Cetearyl Alcohol.
-
Phase C (Cooldown Phase): Heat-sensitive actives, Fragrance.
-
Two heat-resistant beakers.
-
Water bath or heating mantle.
-
Overhead propeller mixer and a high-shear homogenizer (e.g., Silverson, Ultra-Turrax).
-
Spatulas and weighing balance.
Methodology:
-
Preparation of Phases:
-
Phase A: In the main beaker, disperse the xanthan gum in glycerin to form a slurry. Add this slurry to the deionized water while stirring with a propeller mixer. Add any other water-soluble ingredients.
-
Phase B: In a separate beaker, combine all oil phase ingredients, including the this compound, sucrose stearate, oil, and fatty alcohol.
-
-
Heating: Heat both Phase A and Phase B separately to 75-80°C in a water bath. Stir the oil phase occasionally to ensure all components are melted and dispersed.[9][10]
-
Emulsification: Slowly add the hot oil phase (Phase B) to the hot water phase (Phase A) under continuous high-shear homogenization. Homogenize for 3-5 minutes to form a fine, uniform emulsion.[9]
-
Cooling: Switch from the homogenizer to a propeller or gate-style mixer and begin cooling the emulsion under gentle, continuous stirring.
-
Addition of Cooldown Phase: Once the emulsion has cooled to below 40°C, add the heat-sensitive ingredients of Phase C.[10]
-
Final Steps: Continue gentle stirring until the emulsion reaches room temperature. Check and adjust the final pH if necessary. The final viscosity often develops over 24 hours.[9]
Protocol 2: Cold Process Emulsification for a Sprayable Lotion
This method is ideal for creating low-viscosity, sprayable emulsions and avoids heating, which is beneficial for highly sensitive ingredients. It relies on the ability of certain sucrose esters to emulsify effectively at room temperature.[15]
Materials & Equipment:
-
Phase A (Oil Phase): Liquid oils (e.g., Jojoba oil, Caprylic/Capric Triglyceride), Sucrose Stearate (a grade suitable for cold processing).
-
Phase B (Water Phase): Deionized Water, Preservative.
-
Phase C (Stabilizer Phase): Glycerin, Xanthan Gum.
-
Phase D (pH Adjustment): Lactic Acid or Citric Acid solution.
-
Beakers, weighing balance, mini-mixer or magnetic stirrer, and a homogenizer.
Methodology:
-
Preparation of Phases: Weigh and prepare Phase A, B, and C in separate beakers at room temperature.
-
Pre-emulsion: Slowly add the water phase (Phase B) to the oil phase (Phase A) while mixing with a spatula or magnetic stirrer. A milky pre-emulsion will form.[15]
-
Homogenization: Homogenize the pre-emulsion with a high-shear mixer for 1-4 minutes until it is uniform and the droplet size is reduced.[15]
-
Stabilization: In a small beaker, thoroughly blend the xanthan gum into the glycerin (Phase C) to prevent clumping.
-
Final Mixing: Under slow agitation, gradually add the gum-glycerin blend (Phase C) to the emulsion. Continue stirring for 15-20 minutes to allow the gum to fully hydrate (B1144303) and stabilize the emulsion.[15]
-
pH Adjustment: Prepare a 10% dilution of the emulsion in distilled water and measure the pH. Adjust to the desired range (e.g., 5.0-5.5) by adding Phase D dropwise. A final, brief homogenization step can be performed.[15]
References
- 1. specialchem.com [specialchem.com]
- 2. nbinno.com [nbinno.com]
- 3. sincereskincare.com [sincereskincare.com]
- 4. Sucrose esters - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. The Effect of the HLB Value of Sucrose Ester on Physiochemical Properties of Bigel Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
- 8. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 9. rahn-group.com [rahn-group.com]
- 10. sisterna.com [sisterna.com]
- 11. Semi-solid Sucrose Stearate-Based Emulsions as Dermal Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sucrose Stearates Stabilized Oil-in-Water Emulsions: Gastrointestinal Fate, Cell Cytotoxicity and Proinflammatory Effects after Simulated Gastrointestinal Digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. Cold process sprayable emulsion with Sucrose Stearate - Swettis Beauty Blog [skinchakra.eu]
Application Notes and Protocols: Sucrose Distearate in Dermal Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Sucrose (B13894) distearate, a non-ionic surfactant derived from natural sources, is gaining significant traction in the development of dermal drug delivery systems. Its biocompatibility, low irritation potential, and ability to act as both an emulsifier and a permeation enhancer make it a versatile excipient for formulating a variety of topical preparations.[1][2] These notes provide an overview of its applications and detailed protocols for the formulation and evaluation of sucrose distearate-based dermal carriers.
Introduction to this compound in Dermal Formulations
This compound belongs to the family of sucrose esters, which are widely used in cosmetics, food, and pharmaceuticals.[3] In dermal applications, it is particularly valued for its ability to stabilize emulsions and other lipid-based nanocarriers, such as nanoemulsions, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs).[4][5] Its amphiphilic nature allows it to form stable interfaces between oil and water phases, which is crucial for the encapsulation of both lipophilic and hydrophilic drugs.[6]
Key advantages of using this compound include:
-
Enhanced Skin Permeation: Sucrose esters can increase the penetration of incorporated drugs through the stratum corneum, the primary barrier of the skin.[1][7][8]
-
Biocompatibility and Safety: Generally recognized as safe (GRAS), sucrose esters are well-tolerated by the skin, exhibiting low irritation and toxicity.[1][7][9] Formulations with up to 2% sucrose stearate (B1226849) have been shown to be tolerable in human patch tests.[7][8]
-
Formulation Versatility: It can be used to create a range of formulations, from fluid nanoemulsions to semi-solid creams, sometimes without the need for additional gelling agents.[4][10]
-
Improved Stability: Sucrose stearate-based nanoemulsions have demonstrated superior physical and chemical long-term stability compared to traditional lecithin-based systems.[11]
Applications in Dermal Drug Delivery
This compound is utilized in several types of dermal drug delivery systems to enhance the therapeutic efficacy of active pharmaceutical ingredients (APIs).
2.1 Nanoemulsions Nanoemulsions are colloidal dispersions of oil and water with droplet sizes typically in the range of 20-200 nm.[12][13] Sucrose stearate acts as the primary emulsifier, creating stable and homogenous formulations. These systems offer excellent skin permeation for lipophilic drugs.[14]
2.2 Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) SLNs and NLCs are lipid-based nanoparticles that are solid at room and body temperature.[15][16] They are well-tolerated and suitable for dermal applications.[9] Sucrose esters, such as this compound, can be used as stabilizers in these formulations, controlling particle size and preventing aggregation.[5] NLCs, in particular, have been found to be more stable than SLNs for drug release.[5] These carriers can provide controlled drug release and form an adhesive film on the skin, which can increase hydration by reducing transepidermal water loss.[17]
Quantitative Data Summary
The following tables summarize quantitative data from studies on sucrose stearate-based dermal formulations.
Table 1: Physicochemical Properties of Sucrose Stearate-Based Formulations
| Formulation Type | Drug | Lipid/Oil | Sucrose Ester Conc. (% w/w) | Particle Size (nm) | Polydispersity Index (PI) | Encapsulation Efficiency (EE) (%) | Reference |
|---|---|---|---|---|---|---|---|
| SLNs | Clotrimazole | Compritol® 888ATO | 2.5 | ~120 | ~0.23 | ~87 | [5] |
| NLCs | Clotrimazole | Compritol® 888ATO / Miglyol® 812 | 2.5 | ~160 | ~0.15 | ~88 | [5] |
| Macroemulsion | Flufenamic acid, Diclofenac acid, Curcumin | PCL-liquid | 5 | D[1][4]: 16.51 ± 2.41 µm | - | - | [4] |
| Nanoemulsion | Flufenamic acid, Diclofenac acid, Curcumin | PCL-liquid | 5 | 179.8 ± 1.5 nm | 0.113 ± 0.01 | - |[4] |
Table 2: In Vitro Skin Permeation Studies
| Formulation Type | Drug | Skin Model | Permeation after 24h (µg/cm²) | Enhancement Notes | Reference |
|---|---|---|---|---|---|
| Nanoemulsion | Fludrocortisone Acetate | Porcine Skin | 9.99 ± 0.46 | Permeation increased to 55.10 ± 3.67 with γ-cyclodextrin. | [2][11] |
| Nanoemulsion (Lecithin-based control) | Fludrocortisone Acetate | Porcine Skin | 9.98 ± 0.64 | Permeation increased to 98.62 ± 24.89 with γ-cyclodextrin. | [2][11] |
| Microemulsion | Aceclofenac | Rat Skin | 60.81 ± 5.97 (Sucrose Laurate) | Superior to polysorbate-based microemulsion (27.00 ± 5.09). | [18] |
| Microemulsion | Aceclofenac | Rat Skin | 60.86 ± 3.67 (Sucrose Myristate) | Superior to polysorbate-based microemulsion (27.00 ± 5.09). |[18] |
Experimental Protocols
The following are detailed methodologies for the preparation and characterization of this compound-based dermal delivery systems.
4.1 Protocol for Preparation of Sucrose Stearate-Based O/W Nanoemulsion
This protocol is adapted from methodologies used for preparing stable oil-in-water (O/W) nanoemulsions.[4]
Materials:
-
This compound (e.g., Sisterna SP50-C)
-
Oil Phase (e.g., Caprylic/Capric Triglyceride, PCL-liquid)
-
Lipophilic API
-
Aqueous Phase (e.g., distilled water)
-
Preservative (e.g., Potassium Sorbate)
Equipment:
-
Magnetic stirrer with heating plate
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
High-pressure homogenizer (e.g., EmulsiFlex C3)
Procedure:
-
Prepare the Aqueous Phase: Dissolve the preservative in distilled water. Heat to 50°C while stirring.
-
Prepare the Oil Phase: Dissolve the lipophilic API in the oil. Heat to 50°C while stirring.
-
Combine Phases:
-
To create a fluid nanoemulsion , dissolve the this compound in the heated aqueous phase. Slowly add the oil phase to the aqueous phase while stirring.
-
To create a more viscous semi-solid macroemulsion , dissolve the this compound in the heated oil phase. Slowly add the aqueous phase to the oil phase while stirring.[4]
-
-
Pre-homogenization: Stir the mixture for 10 minutes, then homogenize using a high-shear homogenizer at approximately 2,500 rpm for 4 minutes.[4]
-
High-Pressure Homogenization: Heat the pre-emulsion to 50°C and process it through a high-pressure homogenizer at 750 bar for approximately 16 cycles to achieve a nano-sized emulsion.[4]
-
Cooling: Allow the final nanoemulsion to cool to room temperature while stirring gently.
Caption: Workflow for Nanoemulsion Preparation.
4.2 Protocol for Preparation of Sucrose Stearate-Stabilized SLNs
This protocol describes the hot homogenization method for preparing SLNs.[5]
Materials:
-
This compound (e.g., D-1216)
-
Solid Lipid (e.g., Compritol® 888 ATO, Precirol® ATO 5)
-
API
-
Aqueous Phase (distilled water)
Equipment:
-
Magnetic stirrer with heating plate
-
High-shear homogenizer
-
Probe sonicator or high-pressure homogenizer
Procedure:
-
Melt Lipid: Heat the solid lipid to 5-10°C above its melting point.
-
Dissolve API: Disperse or dissolve the API in the molten lipid.
-
Prepare Aqueous Phase: Dissolve the this compound in distilled water and heat it to the same temperature as the lipid phase.
-
Create Pre-emulsion: Add the hot aqueous surfactant solution to the molten lipid phase under high-shear homogenization for 5-10 minutes.
-
Homogenization: Immediately process the hot pre-emulsion using a probe sonicator or a high-pressure homogenizer to reduce the particle size.
-
Cooling & Solidification: Cool the resulting nanoemulsion in an ice bath or at room temperature under gentle stirring to allow the lipid to recrystallize and form solid nanoparticles.
4.3 Protocol for Characterization of Formulations
4.3.1 Particle Size and Polydispersity Index (PI) Analysis
-
Technique: Dynamic Light Scattering (DLS).
-
Procedure: Dilute the formulation with distilled water (e.g., 1:1000 v/v) to avoid multiple scattering effects.[4] Perform the measurement at 25°C. The results provide the mean particle size (Z-average) and the PI, which indicates the width of the size distribution.
4.3.2 Drug Encapsulation Efficiency (EE)
-
Technique: Centrifugation or ultrafiltration followed by quantification.
-
Procedure:
-
Separate the free, unencapsulated drug from the nanoparticles using an appropriate method (e.g., ultracentrifugation).
-
Quantify the amount of free drug in the supernatant using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
Calculate the EE (%) using the following formula: EE (%) = [(Total Drug Amount - Free Drug Amount) / Total Drug Amount] x 100
-
4.4 Protocol for In Vitro Skin Permeation Testing (IVPT)
This protocol uses vertical Franz diffusion cells to assess the rate and extent of drug permeation.[4][19][20]
Materials & Equipment:
-
Franz diffusion cells
-
Excised skin (human or animal, e.g., porcine ear skin)
-
Receptor medium (e.g., phosphate-buffered saline (PBS) pH 7.4, potentially with a solubilizer to maintain sink conditions)
-
Magnetic stirrer plate with temperature control
-
Syringes for sampling
-
Analytical instrument for drug quantification (e.g., HPLC)
Procedure:
-
Skin Preparation: Thaw excised skin and hydrate (B1144303) it. Separate the epidermis from the full-thickness skin if required (e.g., by heat separation at 60°C for 1 minute).[21]
-
Cell Assembly: Mount the skin sample between the donor and receptor compartments of the Franz cell, with the stratum corneum side facing the donor compartment.
-
Receptor Phase: Fill the receptor compartment with pre-warmed (32°C or 37°C) receptor medium and ensure no air bubbles are trapped beneath the skin.[20] The medium should be continuously stirred.
-
Dosing: Apply a finite dose (e.g., ≤ 10 mg/cm²) of the this compound formulation onto the skin surface in the donor compartment.[19]
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot from the receptor compartment and immediately replace it with an equal volume of fresh, pre-warmed receptor medium.
-
Analysis: Analyze the drug concentration in the collected samples using a validated analytical method.
-
Data Calculation: Calculate the cumulative amount of drug permeated per unit area (µg/cm²) and plot it against time. The slope of the linear portion of this plot represents the steady-state flux (Jss).
Caption: In Vitro Skin Permeation Testing Workflow.
Mechanism of Action
While the exact molecular mechanism is not fully elucidated, it is hypothesized that sucrose esters enhance skin permeation through several actions.[1]
Caption: Hypothesized Permeation Enhancement Mechanism.
-
Increased Drug Solubilization: As surfactants, they can increase the solubility and thermodynamic activity of the drug in the formulation, creating a higher concentration gradient to drive diffusion into the skin.[2]
-
Interaction with Stratum Corneum Lipids: The fatty acid chains of this compound can intercalate into the lipid bilayers of the stratum corneum, disrupting their highly ordered structure. This "fluidization" of the lipid matrix reduces the barrier function and increases the diffusion coefficient for the drug.[18]
-
Carrier Effect: The nanoparticles themselves can adhere to the skin surface, forming a depot from which the drug is released in a sustained manner, leading to prolonged delivery.[6][22]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Semi-solid Sucrose Stearate-Based Emulsions as Dermal Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sucrose ester stabilized solid lipid nanoparticles and nanostructured lipid carriers. I. Effect of formulation variables on the physicochemical properties, drug release and stability of clotrimazole-loaded nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. cir-safety.org [cir-safety.org]
- 8. cir-safety.org [cir-safety.org]
- 9. Lipid-Based Nanosystems as a Tool to Overcome Skin Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Semi-solid Sucrose Stearate-Based Emulsions as Dermal Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of sucrose stearate-based nanoemulsions and optimisation through γ-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jddtonline.info [jddtonline.info]
- 13. Nanoemulgel: A Novel Nano Carrier as a Tool for Topical Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enhancement of stability and skin permeation by sucrose stearate and cyclodextrins in progesterone nanoemulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Solid Lipid Nanoparticles: A Potential Approach for Dermal Drug Delivery [pubs.sciepub.com]
- 16. Solid Lipid Nanoparticles: Review of the Current Research on Encapsulation and Delivery Systems for Active and Antioxidant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rmm.mazums.ac.ir [rmm.mazums.ac.ir]
- 18. Biocompatible microemulsions of a model NSAID for skin delivery: A decisive role of surfactants in skin penetration/irritation profiles and pharmacokinetic performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. files01.core.ac.uk [files01.core.ac.uk]
- 21. Novel In Vitro Investigational Methods for Modeling Skin Permeation: Skin PAMPA, Raman Mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Vesicular carriers for dermal drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating Stable Nanoemulsions with Sucrose Distearate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sucrose (B13894) distearate, a non-ionic surfactant derived from natural sources, is an excellent emulsifier for the formulation of stable oil-in-water (O/W) nanoemulsions for pharmaceutical and cosmetic applications.[1][2] Its biocompatibility, biodegradability, and low toxicity make it a suitable excipient for various drug delivery systems.[1][2] This document provides a detailed protocol for the preparation of stable nanoemulsions using sucrose distearate, with a focus on the high-pressure homogenization (HPH) technique. High-pressure homogenization is a widely used method for producing nanoemulsions with small droplet sizes and uniform distribution.[3][4][5]
Factors Influencing Nanoemulsion Properties
The stability and physicochemical characteristics of nanoemulsions are influenced by several factors, including the concentration of this compound, the type of oil used, and the parameters of the homogenization process. A higher concentration of sucrose fatty acid ester (SFAE) and increased homogenization pressure generally lead to a smaller droplet size and a narrower size distribution.[6]
Experimental Protocols
This section outlines a general protocol for the preparation of a stable nanoemulsion using this compound and high-pressure homogenization.
Materials:
-
Oil Phase: Medium-chain triglycerides (MCT), or other suitable cosmetic or pharmaceutical-grade oil (e.g., PCL-liquid, olive oil).[7][8]
-
Aqueous Phase: Purified water (e.g., freshly distilled water).[7]
-
Surfactant: this compound (e.g., Sucrose Stearate (B1226849) S-970).[7]
-
Preservative (Optional): Potassium sorbate (B1223678) or other suitable preservative.[7]
-
Active Pharmaceutical Ingredient (API): Lipophilic drug, if applicable.
Equipment:
-
High-pressure homogenizer (e.g., EmulsiFlex C3, Avestin).[7]
-
Magnetic stirrer with heating plate.
-
Beakers and other standard laboratory glassware.
-
Particle size analyzer (for measuring droplet size, polydispersity index, and zeta potential).
Protocol for Nanoemulsion Preparation:
-
Preparation of the Aqueous Phase:
-
Dissolve the desired amount of this compound in purified water. To facilitate dissolution and ensure a low viscosity for homogenization, it is recommended to dissolve the sucrose stearate in the aqueous phase.[7]
-
If a preservative is used, dissolve it in the aqueous phase.
-
Heat the aqueous phase to approximately 50°C while stirring.[7][9]
-
-
Preparation of the Oil Phase:
-
Formation of the Pre-emulsion:
-
Slowly add the heated oil phase to the heated aqueous phase while stirring.[7][9]
-
Continue stirring the mixture for approximately 10 minutes to ensure homogeneity.[7]
-
Subject the mixture to high-shear mixing using a device like an Ultra-Turrax at a speed of around 2,500 rpm for 4 minutes to create a coarse pre-emulsion.[7]
-
-
High-Pressure Homogenization:
-
Maintain the temperature of the pre-emulsion at approximately 50°C.[7]
-
Pass the pre-emulsion through a high-pressure homogenizer.
-
The homogenization pressure and number of cycles are critical parameters. A pressure of around 750 bars for 16 cycles has been shown to be effective.[7] Another study suggests that three cycles at 1000 bar can produce nanoemulsions with droplet sizes between 80-130 nm and a PDI below 0.25.[10] The optimal conditions may vary depending on the specific formulation and equipment.
-
-
Cooling and Storage:
-
Allow the resulting nanoemulsion to cool to room temperature.
-
Store the nanoemulsion in a suitable container. For long-term stability, storage at 4°C is often recommended.[8]
-
Data Presentation
The following table summarizes key formulation parameters and resulting nanoemulsion characteristics from various studies. This allows for a comparative analysis of how different components and processing conditions affect the final product.
| Parameter | Formulation 1 | Formulation 2 | Formulation 3 |
| Oil Phase | PCL-liquid | Olive Oil | Lemon Oil |
| Sucrose Ester Type | Sucrose Stearate S-970 | Sucrose Laureate | Sucrose Monopalmitate |
| Sucrose Ester Conc. (% w/w) | 5% | Not specified | 1-20% |
| Homogenization Pressure | 750 bar | Not specified | Not specified |
| Number of Cycles | 16 | Not specified | Not specified |
| Mean Droplet Size (nm) | < 200 nm | < 200 nm | < 100 nm (for nanoemulsions) |
| Polydispersity Index (PDI) | < 0.2 | < 0.2 | Not specified |
| Zeta Potential (mV) | Highly negative | < -40 mV | Highly negative |
| Reference | [7] | [8] | [2] |
Visualization of Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for preparing nanoemulsions with this compound and the logical relationships between key formulation and process parameters and the final nanoemulsion characteristics.
Caption: Experimental workflow for nanoemulsion preparation.
Caption: Factors influencing nanoemulsion characteristics.
References
- 1. researchgate.net [researchgate.net]
- 2. arxiv.org [arxiv.org]
- 3. Nanoemulsions - High Pressure Homogenizers [homogenisingsystems.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Homogenization Pressure and Supplementation with Sucrose Fatty Acid Ester on the Physical Properties of Dairy Cream-based Emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Semi-solid Sucrose Stearate-Based Emulsions as Dermal Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Nanoemulsion preparation [protocols.io]
- 10. The Effect of High-Pressure Homogenization Conditions on the Physicochemical Properties and Stability of Designed Fluconazole-Loaded Ocular Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
Application of Sucrose Distearate in Controlled-Release Oral Drug Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sucrose (B13894) distearate, a non-ionic surfactant derived from the esterification of sucrose and stearic acid, is a versatile excipient in the pharmaceutical industry.[1][2][3][4] Its biocompatibility, biodegradability, and wide range of hydrophilic-lipophilic balance (HLB) values make it an attractive candidate for various drug delivery applications, including controlled-release oral formulations.[5][6] This document provides detailed application notes and experimental protocols for utilizing sucrose distearate in the development of controlled-release oral drug delivery systems.
Sucrose esters, including this compound, can act as matrix-forming agents, emulsifiers, solubilizing agents, and penetration enhancers.[5][6] In controlled-release matrix tablets, this compound can modulate drug release by forming a gel-like layer upon contact with aqueous fluids, which controls the diffusion and erosion of the matrix.[1][2] The release kinetics can be tailored by adjusting the HLB value and concentration of the sucrose ester, as well as other formulation parameters.[5][7]
Key Advantages of this compound in Controlled-Release Formulations:
-
Biocompatible and Biodegradable: Generally recognized as safe (GRAS) and well-tolerated.[5][6]
-
Modulable Drug Release: The wide range of available HLB values allows for precise control over drug release rates.[1][2][3]
-
Improved Tableting Properties: Can enhance the plasticity, compressibility, and lubricating properties of powder mixtures for direct compaction.[1][2][3]
-
Versatile Formulation Techniques: Can be used in various manufacturing processes, including hot-melt extrusion and direct compaction.[5][8]
-
Enhanced Solubility: Can improve the dissolution of poorly water-soluble drugs.[8]
Data Summary
The following tables summarize quantitative data from studies investigating the use of sucrose esters in controlled-release oral drug delivery systems.
Table 1: Effect of Sucrose Stearate (B1226849) HLB Value on Drug Release from Matrix Tablets
| Formulation Code | Sucrose Stearate HLB | Drug | Drug:Excipient:Filler Ratio | Cumulative Drug Release at 8 hours (%) |
| F1 | 3 | Metoprolol (B1676517) Tartrate | 1:1:2 | ~ 60 |
| F2 | 6 | Metoprolol Tartrate | 1:1:2 | ~ 75 |
| F3 | 11 | Metoprolol Tartrate | 1:1:2 | ~ 90 |
| F4 | 16 | Metoprolol Tartrate | 1:1:2 | > 95 |
Data adapted from studies on the effect of hydrophilic-lipophilic properties of sucrose esters on drug release.[1][2][3]
Table 2: Influence of Lipid Type and Drug/Lipid Ratio on Etodolac Release from Lipid Matrix Tablets
| Formulation Code | Lipid Excipient | Drug:Lipid Ratio | Cumulative Drug Release at 12 hours (%) |
| L1 | Stearic Acid | 1:0.25 | ~ 85 |
| L2 | Stearic Acid | 1:0.50 | ~ 70 |
| L3 | Cetyl Alcohol | 1:0.25 | ~ 95 |
| L4 | Cetyl Alcohol | 1:0.50 | ~ 80 |
| L21 | Precirol® ATO 5 with Sucrose Stearate D1805® (HLB 5) | 1:0.50 | > 90 |
Data adapted from a study on sucrose stearate-enriched lipid matrix tablets of etodolac.[5]
Experimental Protocols
This section provides detailed methodologies for preparing and evaluating this compound-based controlled-release oral drug delivery systems.
Protocol 1: Preparation of Controlled-Release Matrix Tablets by Direct Compaction
This protocol describes the preparation of matrix tablets using this compound as a controlled-release agent for a highly water-soluble drug like metoprolol tartrate.[1][2][3]
Materials:
-
Metoprolol Tartrate (or other model drug)
-
Sucrose Stearate (with varying HLB values, e.g., 3, 6, 11, 16)
-
Dibasic Calcium Phosphate (B84403) Dihydrate (Filler)
-
Magnesium Stearate (Lubricant)
-
Sieve (e.g., 40-mesh)
-
Blender (e.g., V-blender)
-
Tablet Press
Procedure:
-
Sieving: Pass all powders (drug, sucrose stearate, and filler) through a 40-mesh sieve to ensure uniformity.
-
Blending:
-
Accurately weigh the required amounts of the sieved drug, sucrose stearate, and dibasic calcium phosphate dihydrate in a 1:1:2 ratio.
-
Transfer the powders to a V-blender and blend for 15 minutes to achieve a homogenous mixture.
-
-
Lubrication:
-
Add magnesium stearate (typically 0.5-1.0% w/w) to the powder blend and mix for an additional 3 minutes.
-
-
Compression:
-
Compress the final blend into tablets using a tablet press with appropriate tooling. The compression force should be adjusted to achieve tablets of desired hardness (e.g., 8-12 kp).
-
Protocol 2: Preparation of Lipid Matrix Tablets by Hot Fusion Method
This protocol details the preparation of sucrose stearate-enriched lipid matrix tablets for controlled release of a drug like etodolac.[5]
Materials:
-
Etodolac (or other model drug)
-
Lipid (e.g., Precirol® ATO 5, Compritol® ATO 888)
-
Sucrose Stearate (e.g., D1805® with HLB 5)
-
Filler (e.g., Lactose/Avicel® PH101 mixture)
-
Water Bath or Hot Plate with Magnetic Stirrer
-
Mortar and Pestle
-
Sieves
Procedure:
-
Melting the Lipid:
-
Melt the lipid (e.g., Precirol® ATO 5) in a beaker using a water bath at a temperature approximately 10°C above its melting point.
-
-
Drug Dispersion:
-
Disperse the accurately weighed drug and sucrose stearate in the molten lipid with continuous stirring until a homogenous dispersion is obtained.
-
-
Incorporation of Filler:
-
Add the filler to the molten mixture and continue stirring.
-
-
Solidification and Milling:
-
Remove the beaker from the water bath and allow the mixture to cool and solidify at room temperature.
-
Pulverize the solidified mass using a mortar and pestle.
-
-
Sieving:
-
Pass the pulverized mass through a series of sieves to obtain granules of the desired particle size.
-
-
Tablet Compression:
-
Compress the granules into tablets using a tablet press.
-
Protocol 3: In Vitro Drug Release Study (USP Apparatus II - Paddle Method)
This protocol describes the procedure for evaluating the in vitro drug release from the prepared controlled-release tablets.
Materials and Equipment:
-
USP Dissolution Apparatus II (Paddle Method)
-
Dissolution Medium (e.g., 900 mL of phosphate buffer, pH 6.8)
-
UV-Vis Spectrophotometer or HPLC
-
Syringes and Filters (e.g., 0.45 µm)
Procedure:
-
Apparatus Setup:
-
Set up the dissolution apparatus with 900 mL of the dissolution medium in each vessel, maintained at 37 ± 0.5°C.
-
Set the paddle speed to a specified rate (e.g., 50 or 100 rpm).
-
-
Sample Introduction:
-
Place one tablet in each dissolution vessel.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12 hours), withdraw a specific volume of the dissolution medium (e.g., 5 mL).
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
-
Sample Analysis:
-
Filter the collected samples through a 0.45 µm filter.
-
Analyze the filtrate for drug content using a validated analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax or HPLC).
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released at each time point.
-
Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
-
Visualizations
The following diagrams illustrate the experimental workflows and logical relationships in the application of this compound for controlled-release drug delivery.
Caption: Workflow for Direct Compaction of Matrix Tablets.
Caption: Workflow for Hot Fusion Method for Lipid Matrix Tablets.
Caption: Influence of HLB on Drug Release Mechanism.
References
- 1. Sucrose esters with various hydrophilic-lipophilic properties: novel controlled release agents for oral drug delivery matrix tablets prepared by direct compaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. daneshyari.com [daneshyari.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sucrose Stearate-Enriched Lipid Matrix Tablets of Etodolac: Modulation of Drug Release, Diffusional Modeling and Structure Elucidation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Drug release control and system understanding of sucrose esters matrix tablets by artificial neural networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
Application Notes and Protocols for the Formulation of Solid Lipid Nanoparticles Using Sucrose Distearate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation of Solid Lipid Nanoparticles (SLNs) utilizing sucrose (B13894) distearate as a biocompatible and effective stabilizer. This document outlines the materials, methods, and characterization techniques necessary to produce and evaluate SLNs for various drug delivery applications.
Introduction
Solid Lipid Nanoparticles (SLNs) have emerged as a promising drug delivery system, combining the advantages of polymeric nanoparticles, fat emulsions, and liposomes. They are colloidal carriers with a solid lipid core, stabilized by surfactants in an aqueous phase. Sucrose distearate, a non-ionic surfactant derived from sugar and fatty acids, offers excellent emulsifying properties and a favorable safety profile, making it an ideal candidate for stabilizing SLNs.[1][2] The use of sucrose esters as stabilizers has been shown to produce SLNs with desirable characteristics for controlled drug release.[3]
This document provides a detailed methodology for the preparation of SLNs using the high-pressure homogenization (HPH) technique, a robust and scalable method.[4] It also includes protocols for the essential characterization of the resulting nanoparticles.
Materials and Equipment
Materials
-
Solid Lipid: Glyceryl behenate (B1239552) (e.g., Compritol® 888 ATO)
-
Stabilizer: this compound
-
Active Pharmaceutical Ingredient (API): Model lipophilic drug (e.g., Clotrimazole)
-
Aqueous Phase: Purified water (e.g., Milli-Q®)
Equipment
-
High-pressure homogenizer
-
High-shear homogenizer (e.g., Ultra-Turrax®)
-
Magnetic stirrer with heating plate
-
Water bath
-
Dynamic Light Scattering (DLS) instrument for particle size and zeta potential analysis
-
UV-Vis Spectrophotometer
-
Centrifuge
-
Standard laboratory glassware
Experimental Protocols
Formulation of Solid Lipid Nanoparticles
The following protocol is based on the hot high-pressure homogenization technique, a widely used method for SLN production.[5][6]
Protocol 1: Preparation of this compound-Stabilized SLNs
-
Preparation of the Lipid Phase:
-
Melt the solid lipid (e.g., glyceryl behenate) at a temperature 5-10°C above its melting point (approximately 75-80°C).[5]
-
Once the lipid is completely melted, dissolve the lipophilic active pharmaceutical ingredient (API) in the molten lipid under continuous stirring to ensure a homogenous mixture.
-
-
Preparation of the Aqueous Phase:
-
Disperse the this compound in purified water.
-
Heat the aqueous dispersion to the same temperature as the lipid phase (75-80°C) under magnetic stirring.
-
-
Pre-emulsion Formation:
-
Add the hot aqueous phase to the hot lipid phase dropwise while continuously stirring with a magnetic stirrer.
-
Homogenize the mixture using a high-shear homogenizer at high speed (e.g., 10,000 rpm) for 5-10 minutes to form a coarse oil-in-water (o/w) pre-emulsion.
-
-
High-Pressure Homogenization:
-
Immediately transfer the hot pre-emulsion to the high-pressure homogenizer, which has been pre-heated to the same temperature.
-
Homogenize the pre-emulsion at a high pressure (e.g., 500-1500 bar) for a set number of cycles (e.g., 3-5 cycles).[4]
-
-
Cooling and SLN Formation:
-
Cool the resulting nanoemulsion to room temperature by placing it in a water bath.
-
The cooling process allows the lipid to recrystallize and form solid lipid nanoparticles.
-
-
Storage:
-
Store the final SLN dispersion at 4°C for further characterization.
-
Experimental Workflow for SLN Formulation
Caption: Workflow for the preparation of SLNs using the hot high-pressure homogenization technique.
Characterization of Solid Lipid Nanoparticles
Protocol 2: Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis
-
Sample Preparation:
-
Dilute the SLN dispersion with purified water to a suitable concentration to avoid multiple scattering effects.
-
-
Instrument Setup:
-
Set the parameters on the Dynamic Light Scattering (DLS) instrument, including the temperature (typically 25°C), scattering angle (e.g., 90° or 173°), and the viscosity and refractive index of the dispersant (water).
-
-
Measurement:
-
Place the diluted sample in a disposable cuvette and insert it into the instrument.
-
Allow the sample to equilibrate to the set temperature.
-
Perform the measurement to obtain the Z-average particle size and the Polydispersity Index (PDI).
-
For zeta potential, use an appropriate folded capillary cell and perform the measurement based on electrophoretic light scattering.
-
-
Data Analysis:
-
Record the mean particle size, PDI, and zeta potential values. Perform measurements in triplicate and report the mean ± standard deviation.
-
Protocol 3: Determination of Entrapment Efficiency (EE%)
The entrapment efficiency is determined by separating the unentrapped drug from the SLN dispersion and quantifying the amount of drug remaining within the nanoparticles.
-
Separation of Free Drug:
-
Place a known volume of the SLN dispersion into a centrifugal filter unit (with a molecular weight cut-off that retains the SLNs but allows the free drug to pass through).
-
Centrifuge the sample at a specified speed and time (e.g., 10,000 rpm for 15 minutes) to separate the aqueous phase containing the unentrapped drug from the SLNs.
-
-
Quantification of Unentrapped Drug:
-
Collect the filtrate (aqueous phase).
-
Measure the concentration of the unentrapped drug in the filtrate using a validated UV-Vis spectrophotometric method at the drug's maximum absorbance wavelength (λmax).
-
-
Calculation of Entrapment Efficiency:
-
Calculate the Entrapment Efficiency (EE%) using the following formula:
EE (%) = [(Total amount of drug added - Amount of unentrapped drug) / Total amount of drug added] x 100
-
Experimental Workflow for SLN Characterization
Caption: Key characterization steps for evaluating the quality of the formulated SLNs.
Representative Data
The following tables summarize representative quantitative data for SLNs formulated with a sucrose ester stabilizer, based on published findings.[3] The specific sucrose ester used in the cited study was D-1216.[3]
Table 1: Formulation Parameters for Sucrose Ester-Stabilized SLNs
| Parameter | Value |
| Solid Lipid | Glyceryl behenate |
| Stabilizer | Sucrose Ester (D-1216) |
| API | Clotrimazole |
| Homogenization Pressure | 500 - 1500 bar |
| Homogenization Cycles | 3 - 5 |
Table 2: Physicochemical Characteristics of Sucrose Ester-Stabilized SLNs
| Characteristic | Result | Reference |
| Particle Size (Z-average) | ~120 nm | [3] |
| Polydispersity Index (PDI) | ~0.23 | [3] |
| Zeta Potential | ~ -26 mV | [3] |
| Entrapment Efficiency (EE%) | ~ 87% | [3] |
Note: The data presented is based on a study using sucrose ester D-1216 and serves as a representative example. Actual results may vary depending on the specific formulation and process parameters.
Conclusion
The protocols and information provided in these application notes offer a solid foundation for the successful formulation and characterization of solid lipid nanoparticles using this compound as a stabilizer. By following these detailed methodologies, researchers can develop stable and efficient SLN-based drug delivery systems. The use of this compound presents a biocompatible and effective approach to stabilizing these advanced nanocarriers. Further optimization of the formulation and process parameters may be necessary to achieve the desired characteristics for specific therapeutic applications.
References
- 1. mdpi.com [mdpi.com]
- 2. tis.wu.ac.th [tis.wu.ac.th]
- 3. Sucrose ester stabilized solid lipid nanoparticles and nanostructured lipid carriers. I. Effect of formulation variables on the physicochemical properties, drug release and stability of clotrimazole-loaded nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Microencapsulation of Active Pharmaceutical Ingredients using Sucrose Distearate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of sucrose (B13894) distearate in the microencapsulation of active pharmaceutical ingredients (APIs). This document details the physicochemical properties of sucrose distearate relevant to drug delivery, summarizes key performance data, and provides detailed experimental protocols for the preparation and characterization of API-loaded microparticles.
Introduction to this compound in Pharmaceutical Formulations
This compound is a non-ionic surfactant derived from the esterification of sucrose with stearic acid.[1][2] It is a member of the sucrose esters family, which is known for its biocompatibility, biodegradability, and low toxicity, making it an attractive excipient for pharmaceutical applications.[1][3] Sucrose esters, including this compound, are utilized in various drug delivery systems as emulsifiers, stabilizers, and controlled-release agents.[4] Their amphiphilic nature, with a hydrophilic sucrose head and lipophilic fatty acid chains, allows them to effectively stabilize emulsions, a critical aspect of many microencapsulation techniques.[2]
This compound is particularly valuable in the solvent evaporation method for microencapsulation, where it aids in the formation of stable emulsions, leading to the production of discrete and spherical microparticles.[1][3] The hydrophilic-lipophilic balance (HLB) of sucrose esters is a key parameter influencing their emulsifying properties, with different esters being suitable for various types of formulations.[1]
Data Presentation: Performance of this compound in Microencapsulation
The following tables summarize quantitative data from studies on the use of sucrose esters, including those with properties similar to this compound, in the microencapsulation of APIs.
| Parameter | Value | Active Pharmaceutical Ingredient (API) | Polymer Matrix | Microencapsulation Method | Reference |
| Encapsulation Efficiency | ~73% | Verapamil Hydrochloride | Eudragit RS | Emulsification | [5][6] |
| ~13.5% | Bovine Serum Albumin | Poly(d,l-lactide-co-glycolide) | Solvent Evaporation | [1][3] | |
| Particle Size | 521 - 2000 µm | Verapamil Hydrochloride | Eudragit RS | Emulsification | [5][6] |
| Yield | >78% | Verapamil Hydrochloride | Eudragit RS | Emulsification | [5][6] |
| Drug Release | ~80% in 60 minutes | Verapamil Hydrochloride | Eudragit RS | Emulsification | [6] |
Note: The data for Verapamil Hydrochloride was obtained using "sucrose stearate" which is a mixture that can contain this compound.
Experimental Protocols
Protocol 1: Microencapsulation of a Hydrophobic API using the Oil-in-Water (o/w) Solvent Evaporation Method
This protocol describes a general procedure for the microencapsulation of a hydrophobic API using this compound as a surfactant.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
Polymer (e.g., PLGA, PCL)
-
This compound
-
Organic Solvent (e.g., Dichloromethane, Ethyl Acetate)
-
Purified Water
-
Magnetic Stirrer
-
Homogenizer (optional)
-
Filtration apparatus
-
Drying oven or lyophilizer
Procedure:
-
Organic Phase Preparation: Dissolve the API and the polymer in the organic solvent.
-
Aqueous Phase Preparation: Dissolve the this compound in purified water to create the continuous phase. A concentration of 0.05% (w/v) can be a starting point.[1][3]
-
Emulsification:
-
Slowly add the organic phase to the aqueous phase while stirring with a magnetic stirrer at a constant speed.
-
For smaller and more uniform particles, a high-speed homogenizer can be used after the initial mixing.
-
-
Solvent Evaporation: Continue stirring the emulsion at room temperature for several hours (e.g., 3-4 hours) to allow the organic solvent to evaporate completely, leading to the formation of solid microparticles.[7]
-
Microparticle Collection and Washing:
-
Collect the microparticles by filtration.
-
Wash the collected microparticles with purified water to remove any unencapsulated API and excess surfactant.
-
-
Drying: Dry the washed microparticles in a drying oven at an appropriate temperature or by lyophilization to obtain a free-flowing powder.
Protocol 2: Characterization of API-Loaded Microparticles
This protocol outlines the key characterization techniques to evaluate the properties of the prepared microparticles.
1. Particle Size and Morphology:
-
Method: Scanning Electron Microscopy (SEM) and Laser Diffraction Particle Size Analysis.
-
Procedure (SEM): Mount the dried microparticles onto an SEM stub using double-sided carbon tape and sputter-coat with gold. Observe the morphology and surface characteristics under the microscope.
-
Procedure (Particle Size Analysis): Disperse the microparticles in a suitable dispersant and analyze using a laser diffraction particle size analyzer to determine the mean particle size and size distribution.
2. Encapsulation Efficiency and Drug Loading:
-
Method: UV-Vis Spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Procedure:
-
Accurately weigh a known amount of microparticles.
-
Dissolve the microparticles in a suitable solvent that dissolves both the polymer and the API.
-
Determine the concentration of the API in the solution using a pre-validated UV-Vis or HPLC method.
-
Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following formulas:
-
EE (%) = (Actual amount of API in microparticles / Theoretical amount of API) x 100
-
DL (%) = (Mass of API in microparticles / Mass of microparticles) x 100
-
-
3. In Vitro Drug Release:
-
Method: USP Dissolution Apparatus (e.g., paddle or basket method).
-
Procedure:
-
Disperse a known amount of microparticles in a dissolution medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C.
-
At predetermined time intervals, withdraw samples of the dissolution medium and replace with fresh medium to maintain sink conditions.
-
Analyze the concentration of the API in the collected samples using a suitable analytical method (UV-Vis or HPLC).
-
Plot the cumulative percentage of drug released against time.
-
Visualizations
Caption: Workflow for o/w solvent evaporation microencapsulation.
Caption: Experimental workflow for microparticle characterization.
Conclusion
This compound is a promising excipient for the microencapsulation of active pharmaceutical ingredients. Its favorable safety profile and emulsifying properties make it a suitable candidate for various microencapsulation techniques, particularly solvent evaporation. The provided protocols and data serve as a valuable resource for researchers and scientists in the development of novel drug delivery systems. Further optimization of formulation parameters, such as polymer and surfactant concentration, can lead to enhanced encapsulation efficiency and controlled drug release profiles tailored to specific therapeutic needs.
References
- 1. Evaluation of sucrose esters as alternative surfactants in microencapsulation of proteins by the solvent evaporation method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thesis.unipd.it [thesis.unipd.it]
- 3. researchgate.net [researchgate.net]
- 4. Sucrose esters as natural surfactants in drug delivery systems--a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Influence of aluminum tristearate and sucrose stearate as the dispersing agents on physical properties and release characteristics of eudragit RS microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes: Sucrose Distearate for Enhancing Skin Permeation of Lipophilic Drugs
Introduction
Sucrose (B13894) distearate, an ester formed from the reaction of sucrose and stearic acid, is a non-ionic surfactant widely utilized in cosmetic and pharmaceutical formulations.[1][2] Its biocompatibility, low potential for skin irritation, and biodegradability make it an attractive excipient for topical applications.[1][2] Primarily known for its functions as an emulsifier, emollient, and skin conditioning agent, sucrose distearate also plays a significant role in enhancing the transdermal delivery of active pharmaceutical ingredients (APIs), particularly lipophilic drugs.[3][4] Lipophilic compounds often face challenges in formulation due to poor aqueous solubility and can be prone to crystallization, which hinders their permeation through the skin barrier.[5][6] this compound helps overcome these challenges by improving formulation stability and directly interacting with the stratum corneum to facilitate drug transport.[2][7]
These notes provide a summary of the quantitative effects of sucrose esters on skin permeation, outline the proposed mechanism of action, and offer detailed protocols for researchers developing topical formulations with this compound.
Quantitative Data Summary: Permeation Enhancement
Sucrose esters have demonstrated a significant ability to increase the skin permeation of various drugs. The enhancement effect is influenced by the specific drug, the formulation composition, and the type of sucrose ester used.[2] The following table summarizes key quantitative findings from relevant studies.
| Lipophilic Drug | Formulation Details | Permeation Metric | Result | Control/Baseline | Enhancement Factor | Reference(s) |
| Fludrocortisone Acetate | Sucrose stearate-based nanoemulsion with γ-cyclodextrin | Cumulative Amount Permeated (24h) | 55.10 ± 3.67 µg/cm² | 9.99 ± 0.46 µg/cm² | ~5.5-fold | [8] |
| Lidocaine (ionized form) | Pretreatment with 2% Sucrose Laurate in Transcutol (pH 5.0) | Skin Flux | - | - | ~12-fold greater than control | [9] |
| 4-Hydroxybenzonitrile (4-HB) | 2% Sucrose Laurate or 2% Sucrose Oleate (B1233923) in Transcutol | Extent of Penetration | Significantly increased | Vehicle without sucrose ester | Not specified | [10] |
| Ibuprofen | Formulation with a sucrose ester | Skin Permeation | - | - | 2.15-fold | [2] |
Proposed Mechanism of Action
This compound and other sucrose esters enhance skin permeation primarily by disrupting the highly organized lipid structure of the stratum corneum (SC), the outermost layer of the skin and the main barrier to drug absorption.[2][11] The mechanism involves the following steps:
-
Intercalation into Lipid Bilayers : As an amphiphilic molecule, this compound can insert itself into the intercellular lipid matrix of the SC, which is composed of ceramides, cholesterol, and fatty acids.[1][11]
-
Disruption of Lamellar Structure : This intercalation disrupts the tight packing and ordered arrangement of the lipid lamellae.[2]
-
Increased Fluidity : The disruption increases the fluidity of the lipid bilayers, creating more permeable pathways for drug molecules to traverse.
-
Enhanced Drug Partitioning : By altering the environment of the SC, this compound can improve the partitioning of the lipophilic drug from the vehicle into the skin.
This disordering of the SC lipids reduces the barrier function temporarily, allowing the lipophilic drug to permeate more effectively into the deeper layers of the epidermis.[2][10]
Caption: Mechanism of this compound as a skin permeation enhancer.
Experimental Protocols
The following protocols provide detailed methodologies for preparing formulations containing this compound and evaluating their skin permeation enhancement effects.
Protocol 1: Preparation of a this compound-Based O/W Emulsion
This protocol describes the preparation of a stable oil-in-water (O/W) emulsion for the topical delivery of a lipophilic drug.
Materials & Equipment:
-
Lipophilic API (e.g., Progesterone, Ibuprofen)
-
This compound (e.g., Ryoto Sugar Ester® S-970)[7]
-
Oil Phase (e.g., Miglyol 812, Isopropyl Myristate)
-
Aqueous Phase (Purified Water, buffered)
-
Homogenizer (e.g., Ultra-Turrax)
-
High-pressure homogenizer (optional, for nanoemulsions)[7]
-
Magnetic stirrer and heating plate
-
Analytical balance and beakers
Procedure:
-
Phase Preparation:
-
Aqueous Phase: Weigh the required amount of purified water into a beaker. If necessary for API stability, use a buffer (e.g., phosphate (B84403) buffer). Add the this compound to the aqueous phase.
-
Oil Phase: Weigh the oil component into a separate beaker. Dissolve the lipophilic API in the oil phase. Gentle heating may be required to ensure complete dissolution.
-
-
Heating: Heat both phases separately to 50-60°C on a heating plate.[7] This ensures the lipid components are molten and facilitates emulsification.
-
Pre-emulsification: Slowly add the oil phase to the aqueous phase while stirring continuously with a magnetic stirrer.
-
Homogenization:
-
Immediately transfer the mixture to the homogenizer (e.g., Ultra-Turrax) and homogenize at a moderate speed (e.g., 2,500 rpm) for 4-5 minutes to form a coarse emulsion.[7]
-
For a nanoemulsion with smaller droplet sizes, further process the pre-emulsion using a high-pressure homogenizer (e.g., 10-16 cycles at 750 bars).[7]
-
-
Cooling & Storage: Allow the emulsion to cool to room temperature with gentle stirring. Store in an airtight container.
-
Characterization: Characterize the formulation for particle size, viscosity, pH, and long-term stability.[7]
Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol details the standard method for assessing the rate and extent of drug permeation across an excised skin membrane.[12][13]
Caption: Workflow for an in vitro skin permeation test (IVPT).
Materials & Equipment:
-
Vertical Franz diffusion cells
-
Excised skin (human or porcine ear skin are common models)[9][13]
-
Receptor solution (e.g., phosphate-buffered saline (PBS) pH 7.4, potentially with a co-solvent like ethanol (B145695) or PEG 400 to maintain sink conditions for lipophilic drugs)[12]
-
Circulating water bath set to 32°C (to maintain skin surface temperature)
-
Test formulation (from Protocol 1) and Control formulation (without this compound)
-
Syringes and needles for sampling
-
Analytical instrument for drug quantification (e.g., HPLC-UV)[7]
-
Transepidermal Water Loss (TEWL) meter for skin integrity testing[13]
Procedure:
-
Skin Preparation:
-
Thaw frozen excised skin at room temperature.
-
Carefully remove any subcutaneous fat using a scalpel.
-
Cut the skin into sections large enough to fit the Franz diffusion cells.
-
If required, the epidermis can be separated from the full-thickness skin by heat treatment (e.g., 60°C water for 60 seconds).[12]
-
-
Franz Cell Setup:
-
Fill the receptor compartment of each Franz cell with pre-warmed (32°C), de-gassed receptor solution, ensuring no air bubbles are trapped.
-
Mount the skin section onto the Franz cell with the stratum corneum facing the donor compartment. Clamp the cell assembly together.
-
Place the cells in the holder connected to the circulating water bath and allow the system to equilibrate for at least 30 minutes.
-
-
Skin Integrity Verification:
-
Measure the TEWL of the mounted skin. Only use skin sections with TEWL values below a pre-defined threshold (e.g., < 10 g/m²/h) to ensure the barrier is intact.[13] Alternatively, measure electrical resistance.
-
-
Dosing:
-
Accurately apply a finite dose (e.g., 5-10 mg/cm²) of the test and control formulations to the surface of the skin in the donor compartment.
-
-
Sampling:
-
At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample (e.g., 200-500 µL) from the receptor compartment via the sampling arm.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain a constant volume.
-
-
Analysis:
-
Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC).
-
Protocol 3: Data Analysis and Calculation
1. Cumulative Amount Permeated (Qn): Calculate the cumulative amount of drug permeated per unit area (µg/cm²) at each time point, correcting for sample replacement.
Formula: Qn = (Cn * Vr + Σ(Ci * Vs)) / A Where:
-
Cn = Drug concentration in the receptor fluid at time n
-
Vr = Volume of the receptor compartment
-
Σ(Ci * Vs) = Sum of drug amounts in previous samples
-
Vs = Volume of the sample withdrawn
-
A = Surface area of the skin exposure (cm²)
2. Steady-State Flux (Jss): Plot the cumulative amount permeated per unit area (Qn) against time. The slope of the linear portion of this curve represents the steady-state flux.
Formula: Jss = dQ/dt (µg/cm²/h)
3. Permeability Coefficient (Kp): This value normalizes the flux to the concentration of the drug in the donor compartment.
Formula: Kp = Jss / Cd (cm/h) Where:
-
Cd = Concentration of the drug in the donor formulation.
4. Enhancement Ratio (ER): The ER quantifies the effectiveness of the permeation enhancer.[14]
Formula: ER = Jss (with enhancer) / Jss (control, without enhancer)
An ER value significantly greater than 1 indicates a positive permeation enhancement effect.
References
- 1. specialchem.com [specialchem.com]
- 2. researchgate.net [researchgate.net]
- 3. beautydecoded.com [beautydecoded.com]
- 4. cosmileeurope.eu [cosmileeurope.eu]
- 5. Drug crystallization - implications for topical and transdermal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. blog.pacelabs.com [blog.pacelabs.com]
- 7. Semi-solid Sucrose Stearate-Based Emulsions as Dermal Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of sucrose stearate-based nanoemulsions and optimisation through γ-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Skin permeation enhancement by sucrose esters: a pH-dependent phenomenon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of sucrose oleate and sucrose laureate on in vivo human stratum corneum permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Impact of formulation excipients on skin barrier functions: A review - Int J Pharm Chem Anal [ijpca.org]
- 12. cronfa.swan.ac.uk [cronfa.swan.ac.uk]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Skin Permeation Enhancement in Aqueous Solution: Correlation with Equilibrium Enhancer Concentration and Octanol/water Partition Coefficient - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Preparation of Sucrose Distearate-Based Oleogels
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preparation of oleogels using sucrose (B13894) distearate and other sucrose esters (SEs). Oleogels are structured lipid systems where liquid oil is entrapped within a three-dimensional network of a gelling agent, offering a semi-solid consistency without the need for high saturated or trans fats.[1][2] They are gaining significant interest in the pharmaceutical and food industries for their potential in controlled release, enhancing the stability of bioactive compounds, and serving as versatile formulation bases.[2][3][4]
Sucrose esters, particularly sucrose distearate, are non-toxic, biodegradable, and biocompatible excipients.[3] However, they often exhibit low structuration power when used alone, necessitating the exploration of different formulation strategies and co-structuring agents to form stable, well-structured oleogels.[1][5] This document outlines three primary methods for preparing SE-based oleogels: the Traditional Direct Dispersion Method, the Ethanol (B145695) Solvent Exchange Method, and the Foam Template Method.
Experimental Protocols
Successful oleogel formation with sucrose esters is highly dependent on the chosen methodology, which is often selected based on the hydrophilic-lipophilic balance (HLB) of the specific sucrose ester used.[1] The total concentration of the oleogelator is typically fixed around 10% (w/w).[1][6]
Protocol: Traditional Direct Dispersion Method
This method is a direct dispersion technique suitable for sucrose esters with low HLB values, such as SP10 (HLB 2) and SP30 (HLB 6).[1] It involves melting the oleogelator directly into the oil.
Materials:
-
Sucrose Stearate/Palmitate (e.g., SP10, SP30)
-
Vegetable Oil (e.g., Rapeseed Oil, Menhaden Oil)
-
Co-gelator (optional, e.g., Monoglycerides (MG), Hard Fat (HF))
-
Beaker
-
Magnetic stirrer with hotplate
-
Thermometer
Procedure:
-
Weigh and combine the sucrose ester, oil, and any optional co-gelators in a beaker. The total oleogelator concentration should be around 10% (w/w).[1]
-
Heat the mixture to approximately 70-75°C while stirring continuously (e.g., 350 rpm) until the sucrose ester and any other solid components are completely melted and dispersed in the oil.[5][7]
-
Once a homogenous solution is achieved, stop heating.
-
Allow the mixture to cool to room temperature (e.g., 20°C) without agitation.[5]
-
Store the resulting oleogel for 24 hours to allow for complete crystal network formation and stabilization before characterization.[5]
Protocol: Ethanol Solvent Exchange Method
This indirect method is optimized for sucrose esters with medium-to-high HLB values, such as SP50 (HLB 11), which have poor direct solubility in oil.[1][5] The process involves first dissolving the SE in a solvent, which is later evaporated.[8]
Materials:
-
Sucrose Stearate/Palmitate (e.g., SP50)
-
Ethanol
-
Vegetable Oil
-
Beaker
-
Magnetic stirrer
-
Rotary evaporator or vacuum oven
Procedure:
-
Completely dissolve the sucrose ester (e.g., 10% w/w of the final oleogel weight) in ethanol.
-
Add the required amount of vegetable oil to the ethanol-sucrose ester solution.
-
Mix thoroughly to ensure uniform distribution.
-
Remove the ethanol by using a rotary evaporator or a vacuum oven until a constant weight is achieved.
-
The resulting material is a structured oleogel, which should be stored for 24 hours before analysis.
Protocol: Foam Template Method
This route is particularly effective for sucrose esters with high HLB values, like SP70 (HLB 15).[1] It utilizes a foam structure as a template for the oleogel network.
Materials:
-
Sucrose Stearate/Palmitate (e.g., SP70)
-
Distilled Water
-
Vegetable Oil
-
High-speed homogenizer
-
Freeze-dryer
-
Beaker
Procedure:
-
Prepare an aqueous solution of the sucrose ester.
-
Generate a stable foam from this solution using a high-speed homogenizer.
-
Freeze the foam structure (e.g., at -80°C).
-
Lyophilize the frozen foam using a freeze-dryer to create a porous sucrose ester matrix (cryogel).
-
Gently pour the vegetable oil over the porous matrix.
-
Allow the oil to be absorbed into the matrix, resulting in the formation of the oleogel.
-
Store the oleogel for 24 hours prior to evaluation.
Visualization of Experimental Workflows
The following diagrams illustrate the key steps in the three primary oleogel preparation methods.
References
- 1. Sucrose Esters as Oleogelators in Mono or Binary Structured Oleogels Using Different Oleogelation Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. greenpharmacy.info [greenpharmacy.info]
- 3. researchgate.net [researchgate.net]
- 4. digibug.ugr.es [digibug.ugr.es]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Self-emulsifying oleogels (reformulated) - Swettis Beauty Blog [skinchakra.eu]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: The Role of Sucrose Distearate in Preventing Protein Aggregation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the mechanisms by which sucrose (B13894) distearate, a sucrose ester, contributes to the prevention of protein aggregation. This document includes detailed experimental protocols and quantitative data to guide researchers in utilizing sucrose distearate as a stabilizing excipient in pharmaceutical formulations.
Introduction to Protein Aggregation and the Role of Excipients
Protein aggregation is a significant challenge in the development of biopharmaceuticals, potentially leading to loss of therapeutic efficacy and adverse immunogenic reactions. Aggregation can be triggered by various stresses, including changes in temperature, pH, mechanical stress, and exposure to interfaces. Excipients are crucial components of protein formulations, added to stabilize the protein and prevent degradation pathways like aggregation. Sugars, such as sucrose, and surfactants are common classes of stabilizing excipients.[1][2]
Sucrose esters, like this compound, are non-ionic surfactants synthesized from the esterification of sucrose and fatty acids.[3] They possess both a hydrophilic sucrose head and a lipophilic fatty acid tail, granting them amphipathic properties.[3] This structure allows them to act as effective stabilizers in protein formulations.
Mechanisms of Protein Stabilization by Sucrose and Sucrose Esters
The stabilizing effect of sucrose and its esters on proteins is attributed to two primary mechanisms: preferential exclusion by the sucrose moiety and the surfactant properties of the ester.
Thermodynamic Stabilization by Preferential Exclusion (Sucrose)
Sucrose is preferentially excluded from the surface of proteins.[4][5] This phenomenon increases the free energy of the system, making the unfolded state of the protein thermodynamically less favorable.[4] To minimize this unfavorable interaction, the protein maintains its compact, native conformation, thus reducing the exposure of aggregation-prone hydrophobic regions.[6] This mechanism is a key contributor to the stabilization of proteins in sucrose-containing solutions.[4][5]
Caption: Preferential exclusion of sucrose thermodynamically favors the native protein state.
Interfacial Protection and Direct Interaction by Sucrose Esters
As surfactants, sucrose esters like this compound play a crucial role in protecting proteins from aggregation at interfaces (e.g., air-water, solid-water).[7][8] They compete with proteins for adsorption at these interfaces, thereby preventing surface-induced unfolding and subsequent aggregation.[8]
Another proposed mechanism involves the direct interaction between the sucrose ester and the protein, forming a complex that sterically hinders protein-protein interactions and reduces the likelihood of aggregation.[7]
Caption: this compound prevents aggregation at interfaces and through direct interaction.
Quantitative Data on the Efficacy of Sucrose Esters
The effectiveness of sucrose esters in preventing protein aggregation and stabilizing protein formulations has been demonstrated in various studies. The following tables summarize key quantitative findings.
Table 1: Effect of Sucrose Ester (SE) Concentration and HLB Value on Microparticle Formation and Encapsulation Efficiency [9][10]
| Surfactant | Concentration (% w/v) | HLB Value | Particle Characteristics | Encapsulation Efficiency (%) |
| SE | 0.05 | 6-15 | Discrete, spherical microparticles | ~13.5 (highest among tested SEs) |
| Polyvinyl Alcohol (PVA) | 1 - 10 | - | - | Lower than SE at comparable effective concentrations |
| Poloxamer 188 | - | - | - | Lower than SE at comparable effective concentrations |
Note: The study highlights that a significantly lower concentration of sucrose esters (20- to 200-fold less) is required compared to PVA to achieve stable microparticles, although the encapsulation efficiency was relatively lower in this specific study.[9][10]
Table 2: Impact of Nanoparticle Impurities (NPIs) in Sucrose on Protein Stability
| Formulation | Condition | Particle Concentration (μm size range) |
| mAb + Sucrose with NPIs | Stressed (e.g., 2 weeks at 25°C) | Significant increase |
| mAb + Sucrose without NPIs | Stressed (e.g., 2 weeks at 25°C) | Consistently low |
Note: Nanoparticle impurities found in some grades of sucrose can induce protein aggregation.[2] Using a high-purity grade of sucrose or sucrose esters is recommended to mitigate this risk.
Experimental Protocols
The following are generalized protocols for evaluating the effectiveness of this compound in preventing protein aggregation. These should be adapted based on the specific protein and formulation being investigated.
Protocol for Evaluating the Effect of this compound on Thermal Stability
Objective: To determine if this compound can increase the thermal stability of a protein and prevent aggregation upon heating.
Materials:
-
Protein of interest in a suitable buffer
-
This compound
-
Phosphate-buffered saline (PBS) or other appropriate buffer
-
Dynamic Light Scattering (DLS) instrument
-
Size Exclusion Chromatography (SEC) system
-
Differential Scanning Calorimetry (DSC) instrument (optional)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the protein of interest at a known concentration (e.g., 1 mg/mL) in the chosen buffer.
-
Prepare a stock solution of this compound in the same buffer. Note: Gentle heating may be required to dissolve the this compound.
-
Prepare a series of formulations containing a fixed protein concentration and varying concentrations of this compound (e.g., 0.01%, 0.05%, 0.1%, 0.5% w/v). Include a control sample with no this compound.
-
-
Thermal Stress:
-
Incubate the samples at an elevated temperature known to induce aggregation for the protein of interest (e.g., 50-70°C) for a defined period (e.g., 1-24 hours).
-
-
Analysis of Aggregation:
-
Dynamic Light Scattering (DLS):
-
Allow samples to cool to room temperature.
-
Measure the particle size distribution and polydispersity index (PDI) of each sample. An increase in the average particle size and PDI indicates aggregation.
-
-
Size Exclusion Chromatography (SEC):
-
Inject the samples onto an SEC column to separate monomers from aggregates.
-
Quantify the percentage of monomer loss and the percentage of soluble aggregates.
-
-
-
Data Interpretation:
-
Compare the extent of aggregation in the samples containing this compound to the control. A reduction in aggregation indicates a stabilizing effect.
-
Caption: Workflow for assessing the thermal stabilization of proteins by this compound.
Protocol for Assessing Prevention of Agitation-Induced Aggregation
Objective: To evaluate the ability of this compound to protect a protein from aggregation caused by mechanical stress.
Materials:
-
Protein of interest in a suitable buffer
-
This compound
-
Vials (e.g., glass or polypropylene)
-
Orbital shaker or vortex mixer
-
Micro-Flow Imaging (MFI) or Light Obscuration (LO) instrument
-
Size Exclusion Chromatography (SEC) system
Procedure:
-
Sample Preparation:
-
Prepare formulations as described in Protocol 4.1.
-
-
Mechanical Stress:
-
Place the vials containing the samples on an orbital shaker and agitate at a set speed (e.g., 200 rpm) for a specified duration (e.g., 24-72 hours).
-
-
Analysis of Aggregation:
-
Visual Inspection: Observe the samples for any visible particles or turbidity.
-
Micro-Flow Imaging (MFI) / Light Obscuration (LO):
-
Analyze the samples to quantify sub-visible particles in the 1-100 µm size range.
-
-
Size Exclusion Chromatography (SEC):
-
Analyze the samples to determine the percentage of soluble aggregates and monomer loss.
-
-
-
Data Interpretation:
-
A lower count of sub-visible particles and a smaller percentage of soluble aggregates in the presence of this compound indicate its protective effect against agitation-induced aggregation.
-
Conclusion
This compound offers a dual mechanism for preventing protein aggregation, acting through both thermodynamic stabilization and interfacial protection. Its efficacy at low concentrations makes it a promising excipient for the formulation of stable biotherapeutics. The provided protocols offer a framework for researchers to systematically evaluate the stabilizing effects of this compound on their specific protein of interest. Careful consideration of the purity of sucrose-based excipients is essential to avoid potential aggregation induced by nanoparticle impurities.
References
- 1. Impact of Excipients Blending on Sugar-Stabilized Therapeutic Proteins [jmchemsci.com]
- 2. bioprocessintl.com [bioprocessintl.com]
- 3. Sucrose esters - Wikipedia [en.wikipedia.org]
- 4. The stabilization of proteins by sucrose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sucrose prevents protein fibrillation through compaction of the tertiary structure but hardly affects the secondary structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Evaluation of sucrose esters as alternative surfactants in microencapsulation of proteins by the solvent evaporation method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of sucrose esters as alternative surfactants in microencapsulation of proteins by the solvent evaporation method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sucrose Distearate as a Cryoprotectant in Lyophilization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lyophilization, or freeze-drying, is a critical process for preserving the stability and extending the shelf-life of biopharmaceuticals, nanoparticles, and other sensitive formulations. The selection of an appropriate cryoprotectant is paramount to prevent degradation and aggregation during the freezing and drying phases. While traditional sugars like sucrose (B13894) and trehalose (B1683222) are widely used, there is growing interest in exploring novel excipients with unique properties. Sucrose distearate, a non-ionic surfactant and emulsifier, presents potential as a cryoprotectant due to its amphiphilic nature, combining the cryoprotective properties of sucrose with the surface-active characteristics of stearic acid.
These application notes provide a comprehensive overview of the theoretical and practical aspects of using this compound as a cryoprotectant in lyophilization. Due to the limited availability of direct quantitative data for this compound in lyophilization, this document leverages data from studies on sucrose and other sucrose esters to provide a foundational understanding and practical guidance.
Mechanism of Cryoprotection
The proposed cryoprotective mechanism of this compound is multifactorial, stemming from its sucrose moiety and fatty acid chains.
-
Vitrification and the Glassy State: Like sucrose, this compound is expected to form a highly viscous, amorphous glassy matrix during freezing. This matrix immobilizes the active pharmaceutical ingredient (API) and other formulation components, restricting molecular mobility and preventing degradation reactions. The high glass transition temperature (Tg') of this amorphous phase is crucial for maintaining stability during storage.
-
Water Replacement Hypothesis: During drying, the hydroxyl groups on the sucrose head of this compound can form hydrogen bonds with the API, replacing the water molecules that are removed. This helps to maintain the native conformation of proteins and the structural integrity of lipid-based systems.
-
Interfacial Stabilization: The stearate (B1226849) chains of this compound are hydrophobic and surface-active. This property may offer additional protection at interfaces (e.g., ice-liquid, air-liquid), which are known to be sources of stress for proteins and nanoparticles during lyophilization. By accumulating at these interfaces, this compound can prevent denaturation and aggregation.
Potential Applications
The unique amphiphilic nature of this compound makes it a promising candidate for the lyophilization of various systems, including:
-
Nanoemulsions and Liposomes: Its emulsifying properties can help stabilize the lipid structures during freezing and drying, preventing fusion and leakage of encapsulated contents. A patent has described the use of sucrose fatty acid esters in lyophilized nanoemulsions, indicating their utility in these systems[1].
-
Nanosuspensions: Sucrose fatty acid esters have been investigated as stabilizers to prevent the agglomeration of nanoparticles during drying and to facilitate their redispersion[2].
-
Biologics (Proteins, Monoclonal Antibodies): The sucrose component can provide the well-established cryoprotection for proteins, while the fatty acid chains may offer additional stabilization against interfacial stresses.
Data Presentation: Comparative Cryoprotectant Performance
Direct quantitative data on the performance of this compound as a primary cryoprotectant is scarce in peer-reviewed literature. The following tables summarize data for sucrose and other commonly used cryoprotectants to provide a basis for comparison and initial formulation development.
Table 1: Physical Properties of Common Cryoprotectants
| Cryoprotectant | Molecular Weight ( g/mol ) | Glass Transition Temperature (Tg') of Maximally Freeze-Concentrated Solution (°C) |
| Sucrose | 342.3 | -32 |
| Trehalose | 342.3 | -29 |
| Mannitol | 182.2 | -2 (Eutectic Melting Temp) |
| This compound (estimated) | ~891 | Likely higher than sucrose due to fatty acid chains |
Note: The Tg' of this compound is an estimation and would need to be experimentally determined.
Table 2: Impact of Cryoprotectants on Nanoparticle Lyophilization
| Formulation | Cryoprotectant | Cryoprotectant:Solid Ratio (w/w) | Particle Size Before Lyophilization (nm) | Particle Size After Lyophilization (nm) | Polydispersity Index (PDI) After Lyophilization | Reference |
| PLGA Nanoparticles | Sucrose | 10:1 | 150 | 160 | 0.15 | Hypothetical Data |
| Liposomes | Sucrose | 5:1 (Lipid) | 120 | 135 | 0.20 | Hypothetical Data |
| Solid Lipid Nanoparticles | Trehalose | 10:1 | 200 | 215 | 0.18 | Hypothetical Data |
| Nanoemulsion | Sucrose Stearate | 1:2 (Lipid) | 180 | 190 | 0.22 | [1] |
Note: Data for sucrose and trehalose are representative values from literature. The data for sucrose stearate is based on patent literature and may not be directly comparable.
Experimental Protocols
The following protocols provide a general framework for evaluating this compound as a cryoprotectant. Optimization will be required for specific formulations.
Protocol 1: Formulation Preparation and Lyophilization
-
API Solution Preparation: Dissolve the active pharmaceutical ingredient (e.g., protein, drug for nanoparticle loading) in a suitable buffer (e.g., 10 mM histidine, pH 6.0).
-
Cryoprotectant Addition: Prepare a stock solution of this compound. Due to its limited water solubility, it may be necessary to prepare a dispersion or use a co-solvent system, followed by removal of the co-solvent. Add the this compound solution/dispersion to the API solution to achieve the desired final concentration (e.g., 1-10% w/v).
-
Filling: Dispense the formulated solution into lyophilization vials (e.g., 1 mL in a 3 mL vial).
-
Freezing:
-
Load vials onto the lyophilizer shelf pre-cooled to 5°C.
-
Ramp the shelf temperature down to -40°C at a rate of 1°C/min.
-
Hold at -40°C for at least 2 hours to ensure complete freezing.
-
-
Primary Drying (Sublimation):
-
Set the chamber pressure to 100 mTorr.
-
Ramp the shelf temperature to -15°C over 1 hour.
-
Hold at -15°C for 24-48 hours, or until product temperature probes indicate the completion of sublimation (product temperature rises to shelf temperature).
-
-
Secondary Drying (Desorption):
-
Ramp the shelf temperature to 25°C at a rate of 0.2°C/min.
-
Hold at 25°C for 6-12 hours to remove residual moisture.
-
-
Stoppering and Sealing: Backfill the chamber with sterile nitrogen to atmospheric pressure and stopper the vials under vacuum. Crimp-seal the vials immediately after removal from the lyophilizer.
Protocol 2: Characterization of Lyophilized Cake and Reconstituted Product
-
Visual Inspection: Examine the lyophilized cake for elegance, color, shrinkage, and any signs of collapse.
-
Residual Moisture Content: Determine the water content using Karl Fischer titration.
-
Thermal Analysis (DSC): Analyze the lyophilized cake by Differential Scanning Calorimetry to determine the glass transition temperature (Tg).
-
Reconstitution Time: Add the specified volume of sterile water for injection to the vial and record the time required for complete dissolution.
-
Characterization of Reconstituted Solution:
-
Visual Appearance: Inspect for clarity and the presence of particulates.
-
Particle Size and Polydispersity Index (for nanoparticles): Measure using Dynamic Light Scattering (DLS).
-
Protein Aggregation (for biologics): Analyze by Size Exclusion Chromatography (SEC-HPLC).
-
Potency/Activity Assay: Perform a relevant bioassay to determine the activity of the API.
-
Mandatory Visualizations
Caption: Experimental workflow for evaluating this compound as a cryoprotectant.
Caption: Proposed cryoprotective mechanisms of this compound.
Conclusion
This compound holds potential as a novel cryoprotectant for lyophilization, particularly for challenging formulations like nanoemulsions and nanosuspensions where interfacial stability is critical. Its amphiphilic structure suggests a dual mechanism of action, combining the vitrification properties of sucrose with the surface activity of fatty acid esters. However, the lack of extensive empirical data necessitates a systematic evaluation for each specific application. The protocols and comparative data provided in these notes serve as a starting point for researchers to explore the utility of this compound in their lyophilization development programs. Further studies are warranted to fully elucidate its performance and establish optimal usage conditions.
References
Application Notes: Incorporation of Sucrose Distearate in Topical Formulations
1. Introduction
Sucrose (B13894) distearate is a non-ionic emulsifier and emollient derived from the esterification of sucrose (sugar) and stearic acid, a vegetable-derived fatty acid.[1][2] Its natural origin, biodegradability, and excellent safety profile make it a preferred ingredient in "clean" and natural cosmetic formulations.[3][4][5] In topical creams and lotions, sucrose distearate performs several key functions: it acts as an emulsifier to create stable oil-in-water (O/W) systems, enhances the texture and sensory feel of products, and contributes to skin conditioning and moisturization by forming a light barrier that reduces moisture loss.[1][2][5]
2. Key Properties and Functionality
This compound is part of the larger family of sucrose esters, which are valued for their wide range of Hydrophilic-Lipophilic Balance (HLB) values.[6][7] The HLB value indicates the balance of water-loving (hydrophilic) and oil-loving (lipophilic) properties of a surfactant and is crucial for selecting the right emulsifier for a specific formulation.[8][9]
-
Emulsification: this compound typically has a low HLB value (around 6), making it more lipophilic.[6] While it can be used in water-in-oil emulsions, it is highly effective in O/W emulsions when used as a "gellant" or co-emulsifier in combination with a high-HLB sucrose ester, such as sucrose stearate (B1226849) (HLB ≈ 15).[6][10] This combination creates a robust and stable lamellar liquid crystalline (LLC) network around the oil droplets, which enhances long-term stability and provides a unique skin feel.[6][11]
-
Skin Conditioning: As an emollient, it softens and smooths the skin.[2] Its structure allows it to improve skin hydration and support the skin's natural barrier function.[4]
-
Texture Enhancement: It contributes to a smooth, silky texture in creams and lotions, improving the overall sensory experience during application.[1][5]
3. Quantitative Data Summary
The following tables summarize key quantitative parameters for formulating with this compound and related sucrose esters.
Table 1: Properties of Common Sucrose Esters for Topical Formulations
| Ingredient | INCI Name | Typical HLB Value | Primary Role in O/W Emulsions |
| This compound | This compound | ~6 | Gellant, Co-emulsifier, Viscosity Builder |
| Sucrose Stearate | Sucrose Stearate | ~15 | Swellant, Primary O/W Emulsifier |
| Sucrose Polystearate | Sucrose Polystearate | Low | Emulsifier, Stabilizer |
| Sucrose Laurate | Sucrose Laurate | High (10-16) | O/W Emulsifier, Cleansing Agent |
Data compiled from multiple sources.[6][12][13]
Table 2: Recommended Use Levels and Ratios
| Parameter | Recommended Value | Notes |
| Total Sucrose Ester Concentration | 1% - 5% (w/w) | Depends on the desired viscosity and oil phase content. Stability generally increases with higher concentration.[6] |
| Sucrose Monostearate to Distearate Ratio | ~1 / 1.3 | For creating stable multilamellar liquid crystalline structures.[10] |
| Emulsifier Blend in Formulation | 0.2% - 1.2% (w/w) | A specific system combining sucrose monostearate, this compound, and fatty alcohols.[10] |
| Oil Phase Content | 5% - 60% | Sucrose esters can effectively emulsify a wide range of oil phase concentrations.[14] |
Experimental Protocols
Below are detailed protocols for incorporating this compound into topical creams and lotions using different methodologies.
Protocol 1: Standard Hot Process for O/W Creams and Lotions
This is the most common method for creating stable O/W emulsions with sucrose esters. It relies on heat to ensure proper dispersion and hydration of the emulsifiers and other ingredients.
Methodology:
-
Phase Preparation:
-
Oil Phase: In a suitable vessel, combine the lipids, oils, fatty alcohols (e.g., Cetyl Alcohol, Stearyl Alcohol), and this compound. If using a high-HLB sucrose ester as the primary emulsifier, it can also be dispersed in this phase.[6]
-
Water Phase: In a separate main vessel, combine deionized water, humectants (e.g., Glycerin), and any water-soluble actives or polymers (e.g., Xanthan Gum).
-
-
Heating: Heat both the oil phase and the water phase separately to 70-75°C under gentle agitation.[6] Some protocols may call for higher temperatures of 80-85°C .[10] Ensure all solids in the oil phase are fully melted.
-
Emulsification: Slowly add the hot oil phase to the hot water phase while stirring with a standard propeller mixer. Increase mixing speed as the emulsion forms.
-
Homogenization (First Pass): Once all of the oil phase is added, homogenize the mixture using high-shear equipment (e.g., Silverson, Ultra-Turrax) for approximately 3-5 minutes to create fine oil droplets.[6]
-
Cooling: Begin cooling the emulsion while stirring slowly.
-
Addition of Post-Formulation Ingredients: When the temperature is below 40°C , add heat-sensitive ingredients such as preservatives, fragrances, and certain active ingredients.
-
Homogenization (Second Pass - Optional): A second, shorter homogenization step (approx. 1 minute) below 35°C is recommended to further refine the emulsion structure and improve long-term stability.[6]
-
Finalization: Continue gentle stirring until the cream or lotion is uniform. The final viscosity often builds up over the next 24 hours.[6]
Protocol 2: Forming Semi-Solid Creams vs. Fluid Lotions
It is possible to create formulations with the same chemical composition but different final viscosities (a viscous macroemulsion vs. a fluid nanoemulsion) by slightly altering the production process.[15][16]
Methodology for a Viscous, Semi-Solid Cream (Macroemulsion):
-
Phase Preparation:
-
Oil Phase: Combine oils and lipids.
-
Water Phase: Disperse 5% (w/w) Sucrose Stearate/Distearate blend in the water phase.
-
-
Heating: Heat both phases to 50°C .
-
Emulsification: Slowly add the oil phase to the aqueous phase while stirring.
-
Homogenization: Pre-homogenize with a high-shear mixer (e.g., Ultra-Turrax) for 4 minutes. The resulting high viscosity is due to the formation of a hydrophilic network by the sucrose ester in the water phase.[15]
Methodology for a Fluid Lotion (Nanoemulsion):
-
Phase Preparation:
-
Oil Phase: Dissolve the 5% (w/w) Sucrose Stearate/Distearate blend into the oil phase.
-
Water Phase: Prepare the water phase with other aqueous components.
-
-
Heating: Heat both phases to 50°C .
-
Emulsification: Slowly add the oil phase to the aqueous phase while stirring for 10 minutes.
-
Homogenization: Pre-homogenize with a high-shear mixer, followed by high-pressure homogenization (e.g., 16 cycles at 750 bars) to achieve a fluid nanoemulsion.[15]
Visualizations: Workflows and Relationships
Caption: Workflow for hot process emulsification.
Caption: Role of high and low HLB sucrose esters.
References
- 1. This compound - Noncomedogenic Skincare, Sunscreen Products | South Africa [noncomedogenic.co.za]
- 2. cosmileeurope.eu [cosmileeurope.eu]
- 3. arxiv.org [arxiv.org]
- 4. nbinno.com [nbinno.com]
- 5. specialchem.com [specialchem.com]
- 6. rahn-group.com [rahn-group.com]
- 7. Sucrose esters - Wikipedia [en.wikipedia.org]
- 8. The Effect of the HLB Value of Sucrose Ester on Physiochemical Properties of Bigel Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
- 10. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 11. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 12. specialchem.com [specialchem.com]
- 13. The HLB of sucrose esters - SELF-ASSEMBLING SUGARS [assemblingsugars.fr]
- 14. Meet "Sucrose Stearate" - Swettis Beauty Blog [skinchakra.eu]
- 15. Semi-solid Sucrose Stearate-Based Emulsions as Dermal Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Semi-solid Sucrose Stearate-Based Emulsions as Dermal Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sucrose Distearate in Vesicular Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of sucrose (B13894) distearate in the formulation of various vesicular drug delivery systems. Sucrose distearate, a non-ionic surfactant, offers excellent biocompatibility and formulation advantages, making it a promising excipient for the development of niosomes, proniosomes, transfersomes, and ethosomes for enhanced drug delivery.
Introduction to this compound in Vesicular Systems
This compound is a sugar ester that can be used in the development of vesicular drug delivery systems.[1] These systems are microscopic, sac-like structures that can encapsulate both hydrophilic and lipophilic drugs, thereby improving their solubility, stability, and bioavailability.[2][3] The use of sucrose esters, which are natural and biodegradable excipients, in liposomal formulations has been shown to enhance transfection efficiency and reduce cytotoxicity in gene delivery applications. Vesicles formulated with sucrose esters have demonstrated stability at pH ranges of 5 to 7.4.[1]
Key Advantages of this compound:
-
Biocompatibility and Safety: Sucrose esters are known for their excellent safety profile and are non-irritating.[1]
-
Enhanced Stability: The inclusion of sucrose esters can contribute to the physical and chemical stability of vesicular systems.[4]
-
Versatility: Suitable for encapsulating a wide range of drug molecules (hydrophilic and lipophilic).[1]
-
Cost-Effective: Often more economical compared to phospholipids (B1166683) used in conventional liposomes.[2]
Types of Vesicular Systems Utilizing this compound
This document outlines the preparation and characterization of four major types of vesicular drug delivery systems incorporating this compound:
-
Niosomes: Vesicles composed of non-ionic surfactants (like this compound) and cholesterol in an aqueous medium.[4]
-
Proniosomes: Dry, free-flowing granular products that form niosomes upon hydration. They offer improved stability and ease of storage and transport.
-
Transfersomes: Highly deformable vesicles containing an edge activator (a surfactant that imparts flexibility) in addition to the primary surfactant and cholesterol, designed for enhanced skin penetration.
-
Ethosomes: Soft, malleable vesicles containing a high concentration of ethanol (B145695), which acts as a penetration enhancer for transdermal drug delivery.[3][5]
Data Presentation: Comparative Physicochemical Properties
The following tables summarize illustrative quantitative data for vesicular systems prepared with this compound. This data is representative and intended for comparative purposes. Actual results will vary based on the specific drug, formulation ratios, and preparation methods.
Table 1: Physicochemical Characterization of this compound-Based Vesicular Systems
| Vesicular System | This compound:Cholesterol Ratio (Molar) | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Niosomes | 1:1 | 250 ± 25 | 0.25 ± 0.05 | -35 ± 5 | 75 ± 8 |
| Proniosomes (hydrated) | 1:1 | 300 ± 30 | 0.30 ± 0.07 | -30 ± 6 | 70 ± 10 |
| Transfersomes | 1:1 (with 10% Edge Activator) | 200 ± 20 | 0.20 ± 0.04 | -40 ± 5 | 80 ± 7 |
| Ethosomes | 1:1 (with 30% Ethanol) | 180 ± 15 | 0.18 ± 0.03 | -45 ± 4 | 85 ± 5 |
Table 2: In Vitro Drug Release Characteristics of this compound-Based Vesicular Systems
| Vesicular System | Drug Release at 8 hours (%) | Drug Release at 24 hours (%) | Release Kinetics Model |
| Niosomes | 45 ± 5 | 70 ± 6 | Higuchi |
| Proniosomes (hydrated) | 40 ± 6 | 65 ± 7 | Higuchi |
| Transfersomes | 55 ± 4 | 80 ± 5 | Korsmeyer-Peppas |
| Ethosomes | 60 ± 5 | 85 ± 4 | Korsmeyer-Peppas |
Experimental Protocols
Preparation of Vesicular Systems
This method involves the formation of a thin film of the lipid mixture, followed by hydration to form vesicles.
Materials:
-
This compound
-
Cholesterol
-
Drug (hydrophilic or lipophilic)
-
Organic Solvent (e.g., Chloroform:Methanol (B129727) mixture, 2:1 v/v)
-
Aqueous Phase (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
Equipment:
-
Rotary Evaporator
-
Round Bottom Flask
-
Water Bath
-
Vortex Mixer
-
Sonicator (bath or probe)
Protocol:
-
Accurately weigh this compound and cholesterol in the desired molar ratio (e.g., 1:1).
-
Dissolve the this compound, cholesterol, and the lipophilic drug (if applicable) in the organic solvent mixture in a round bottom flask.
-
Attach the flask to a rotary evaporator and rotate it in a water bath at a temperature above the phase transition temperature of the surfactant (typically 40-60°C).
-
Reduce the pressure to evaporate the organic solvent, resulting in the formation of a thin, dry film on the inner wall of the flask.
-
Further, dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate (B1144303) the thin film with the aqueous phase (containing the hydrophilic drug, if applicable) by rotating the flask at the same temperature for 1 hour.
-
The resulting suspension of multilamellar vesicles (MLVs) can be further processed by vortexing and sonication to reduce the vesicle size and form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).
This method involves coating a water-soluble carrier with the surfactant-lipid mixture.
Materials:
-
This compound
-
Cholesterol
-
Drug
-
Carrier (e.g., Maltodextrin, Sorbitol)
-
Organic Solvent (e.g., Chloroform)
Equipment:
-
Rotary Evaporator
-
Round Bottom Flask
-
Water Bath
Protocol:
-
Dissolve this compound, cholesterol, and the drug in the organic solvent.
-
Place the carrier in a round bottom flask.
-
Add the surfactant-lipid-drug solution to the carrier to form a slurry.
-
Attach the flask to a rotary evaporator and evaporate the solvent at a controlled temperature (e.g., 45°C) and reduced pressure.
-
Continue evaporation until a dry, free-flowing powder is obtained.
-
To form niosomes, hydrate the proniosome powder with a warm aqueous phase (above the surfactant's phase transition temperature) with gentle agitation.
This protocol is adapted for the inclusion of an edge activator to create deformable vesicles.
Materials:
-
This compound
-
Cholesterol
-
Edge Activator (e.g., Sodium cholate, Span 80, Tween 80)[6]
-
Drug
-
Organic Solvent (e.g., Chloroform:Methanol mixture, 2:1 v/v)
-
Aqueous Phase (PBS, pH 7.4)
Equipment:
-
Rotary Evaporator
-
Round Bottom Flask
-
Water Bath
-
Sonicator
Protocol:
-
Dissolve this compound, cholesterol, the edge activator (typically 10-25% of the total lipid/surfactant weight), and the lipophilic drug in the organic solvent mixture in a round bottom flask.[6]
-
Follow steps 3-5 from the niosome preparation protocol to form a dry film.
-
Hydrate the film with the aqueous phase (containing a hydrophilic drug, if applicable) by rotating the flask.
-
Allow the resulting vesicle suspension to swell at room temperature for 1-2 hours.
-
Sonicate the suspension to achieve the desired vesicle size.
This method involves the use of a high concentration of ethanol.[3][5]
Materials:
-
This compound
-
Phospholipid (e.g., Soy Phosphatidylcholine)
-
Cholesterol
-
Ethanol (20-45%)
-
Drug
-
Aqueous Phase (Water or PBS)
Equipment:
-
Beaker
-
Magnetic Stirrer
-
Probe Sonicator
Protocol:
-
Disperse this compound, phospholipid, and cholesterol in ethanol in a covered vessel and heat to 30°C while stirring.
-
In a separate vessel, heat the aqueous phase to 30°C and add the drug.
-
Add the aqueous phase to the lipid-ethanol mixture in a thin stream with constant stirring.
-
Continue stirring for 5 minutes.
-
The resulting vesicle suspension can be downsized using a probe sonicator.
Characterization of Vesicular Systems
Principle: Dynamic Light Scattering (DLS) is used to determine the size distribution and PDI, while Electrophoretic Light Scattering (ELS) is used to measure the zeta potential, which indicates the surface charge and stability of the vesicles.
Protocol:
-
Dilute the vesicular suspension with deionized water to an appropriate concentration.
-
Analyze the sample using a Zetasizer or a similar instrument.
-
Record the average particle size, PDI, and zeta potential.
Principle: This protocol determines the amount of drug successfully encapsulated within the vesicles by separating the unencapsulated drug from the formulation.
Protocol (Centrifugation Method):
-
Place a known volume of the vesicular suspension in a centrifuge tube.
-
Centrifuge at high speed (e.g., 15,000 rpm) for a specified time (e.g., 30-60 minutes) at 4°C to pellet the vesicles.[6]
-
Carefully collect the supernatant containing the unencapsulated drug.
-
Disrupt the vesicle pellet using a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated drug.
-
Quantify the drug concentration in the supernatant and the disrupted pellet using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
Calculate the %EE using the following formula:
%EE = (Total Drug - Unencapsulated Drug) / Total Drug * 100
Principle: The dialysis bag method is commonly used to assess the in vitro release profile of a drug from the vesicular formulation over time.
Protocol:
-
Take a known volume of the vesicular formulation and place it inside a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the vesicles.[7]
-
Seal the dialysis bag and immerse it in a receptor medium (e.g., PBS, pH 7.4) in a beaker placed on a magnetic stirrer, maintained at 37°C.
-
At predetermined time intervals, withdraw a specific volume of the receptor medium and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.
-
Analyze the drug concentration in the collected samples using a suitable analytical method.
-
Calculate the cumulative percentage of drug released over time.
-
The release data can be fitted to various kinetic models (e.g., Zero-order, First-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[3][8][9]
Principle: This study evaluates the ability of the vesicular formulation to deliver the drug across the skin using a Franz diffusion cell.[1][10]
Protocol:
-
Mount a section of excised skin (e.g., rat, porcine, or human cadaver skin) on a Franz diffusion cell with the stratum corneum facing the donor compartment.[10][11]
-
Fill the receptor compartment with a suitable receptor medium (e.g., PBS, pH 7.4) and maintain the temperature at 32°C to mimic skin surface temperature.
-
Apply the vesicular formulation to the skin surface in the donor compartment.
-
At regular intervals, withdraw samples from the receptor compartment and replace with fresh medium.
-
Analyze the drug concentration in the samples to determine the cumulative amount of drug permeated per unit area over time.
Mandatory Visualizations
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. Transfersomes: A Promising Nanoencapsulation Technique for Transdermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jddtonline.info [jddtonline.info]
- 4. researchgate.net [researchgate.net]
- 5. rjptonline.org [rjptonline.org]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Dissolution Testing Strategies for Nanoparticulate Drug Delivery Systems: Recent Developments and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Production of Antioxidant Transfersomes by a Supercritical CO2 Assisted Process for Transdermal Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application of sucrose distearate in food science research for emulsion stability
Application Notes: Sucrose (B13894) Distearate for Emulsion Stability in Food Science
Introduction
Sucrose esters, particularly sucrose distearate, are non-ionic surfactants synthesized from the esterification of sucrose with fatty acids.[1] These compounds are highly valued in the food, cosmetics, and pharmaceutical industries due to their biodegradability, non-toxic nature, and versatile hydrophilic-lipophilic properties.[2][3] this compound, characterized by two fatty acid chains attached to a sucrose molecule, is a lipophilic emulsifier often found in mixtures with other sucrose esters, influencing the overall Hydrophilic-Lipophilic Balance (HLB) of the surfactant.[2][4] This HLB value is critical as it determines the emulsifier's suitability for stabilizing either oil-in-water (O/W) or water-in-oil (W/O) emulsions.[1] These application notes provide a comprehensive overview, including performance data and detailed protocols, for utilizing this compound in food science research to enhance emulsion stability.
Mechanism of Emulsion Stabilization
This compound stabilizes emulsions through its amphipathic nature. The polar sucrose head is hydrophilic, orienting towards the aqueous phase, while the non-polar fatty acid tails are lipophilic, embedding themselves in the oil phase.[1] This arrangement allows this compound to adsorb at the oil-water interface, creating a protective film around the dispersed droplets. This interfacial layer reduces the interfacial tension between the two immiscible phases and provides a steric barrier that prevents droplets from coalescing, thereby stabilizing the emulsion.[5] In certain systems, particularly W/O emulsions, sucrose esters can form a dense crystalline layer at the interface, further enhancing stability by physically preventing droplet aggregation.[3][6]
Application Data and Performance
The performance of sucrose esters is intrinsically linked to their HLB value, which is determined by the degree of esterification. Surfactants with higher HLB values (higher monoester content) are more hydrophilic and generally better for O/W emulsions, while those with lower HLB values (higher di-, tri-, and polyester (B1180765) content) are more lipophilic and suited for W/O emulsions.[7]
Table 1: Influence of Sucrose Stearate HLB Value on O/W Emulsion Properties
| Sucrose Stearate Grade | HLB Value | Monoester Content | Initial Droplet Diameter (μm) | Initial ζ-Potential (mV) |
|---|---|---|---|---|
| S-170 | 1 | ~10% | 0.674 ± 0.023 | -18.86 ± 1.33 |
| S-570 | 5 | ~50% | 0.512 ± 0.019 | -35.41 ± 1.58 |
| S-970 | 9 | ~60% | 0.455 ± 0.028 | -42.17 ± 1.82 |
| S-1170 | 11 | ~70% | 0.413 ± 0.011 | -50.25 ± 2.01 |
| S-1670 | 16 | ~80% | 0.374 ± 0.034 | -66.93 ± 2.37 |
Data synthesized from a study on corn oil-in-water emulsions. A smaller droplet size and a more negative ζ-potential indicate greater emulsion stability.[7]
Table 2: Synergistic Effect of Sucrose Ester (SE) and Beeswax (BW) on W/O Emulsion Properties
| Emulsifier Ratio (SE:BW) | Droplet Size (μm) | Viscosity (Pa·s) | Recovery Rate (%) |
|---|---|---|---|
| 2% SE : 0% BW | ~5-10 | ~500 | ~30 |
| 1.5% SE : 0.5% BW | ~1-2 | ~1500 | 52.26 |
| 1% SE : 1% BW | ~2-5 | ~1200 | ~45 |
| 0.5% SE : 1.5% BW | ~5-15 | ~800 | ~35 |
| 0% SE : 2% BW | >20 (unstable) | <100 | <20 |
Data from a study on water-in-rapeseed oil emulsions. The combination of sucrose ester (S-10, HLB=1) and beeswax resulted in smaller droplets and significantly improved viscoelasticity and stability.[6][8]
Experimental Protocols & Workflow
The following protocols provide standardized methods for preparing and evaluating emulsions stabilized by this compound.
Protocol 1: Preparation of an Oil-in-Water (O/W) Emulsion
This protocol is suitable for preparing O/W emulsions using a sucrose ester with a mid-to-high HLB value (e.g., 9-16).
-
Preparation of Aqueous Phase :
-
Disperse 1-5% (w/w) of this compound (or a suitable sucrose ester blend) in the required volume of deionized water.
-
Heat the dispersion to 50-70°C while stirring until the emulsifier is fully dissolved.[9] The temperature should be above the melting point of the oil phase.
-
-
Preparation of Oil Phase :
-
Heat the oil (e.g., corn oil, sunflower oil) to the same temperature as the aqueous phase.
-
-
Pre-Emulsification :
-
Slowly add the oil phase to the aqueous phase while mixing with a magnetic stirrer at moderate speed (e.g., 1000 rpm) for 5-10 minutes to form a crude emulsion.[6]
-
-
Homogenization :
-
Cooling and Storage :
-
Cool the final emulsion to room temperature under gentle agitation.
-
Store in a sealed container for subsequent analysis.
-
Protocol 2: Preparation of a Water-in-Oil (W/O) Emulsion
This protocol is adapted for low-HLB sucrose esters (e.g., HLB 1-3) and can be enhanced with co-stabilizers like beeswax.[6]
-
Preparation of Oil Phase :
-
Disperse 1-2% (w/w) of a low-HLB sucrose ester and 0.5-1.5% (w/w) beeswax in the oil (e.g., rapeseed oil).
-
Heat the mixture to 80°C while stirring until all components are completely dissolved.[6]
-
-
Preparation of Aqueous Phase :
-
Heat deionized water to >80°C.
-
-
Emulsification and Homogenization :
-
Slowly add the hot aqueous phase to the hot oil phase under magnetic stirring (e.g., 1000 rpm) for 5 minutes.
-
Immediately homogenize the crude emulsion using a high-shear disperser (e.g., Ultra-Turrax) at 11,000 rpm for 3 minutes.[6]
-
-
Cooling and Storage :
-
Cool the emulsion to 5°C to allow the crystalline network to form.
-
Store the samples at 5°C for further experiments.[6]
-
Protocol 3: Evaluation of Emulsion Stability
Emulsion stability can be assessed through various analytical techniques.
-
Macroscopic Observation : Visually inspect the emulsion for signs of instability such as creaming (upward movement of droplets), sedimentation, or phase separation after set time intervals (e.g., 1, 7, and 30 days) at different storage temperatures.
-
Microscopic Analysis : Use light microscopy to observe the droplet morphology and check for flocculation (droplet aggregation) or coalescence (merging of droplets).
-
Droplet Size and Polydispersity Index (PDI) : Measure the mean droplet diameter and PDI using Dynamic Light Scattering (DLS) or laser diffraction. An increase in droplet size over time indicates instability.
-
Zeta (ζ) Potential : For O/W emulsions, measure the ζ-potential to assess electrostatic stability. A high absolute value (typically > |30| mV) suggests good repulsion between droplets and higher stability.[7]
-
Accelerated Stability Testing (Creaming Index) :
-
Place a known volume of the emulsion in a centrifuge tube.
-
Centrifuge at a specified force and time (e.g., 3000 x g for 15 minutes).
-
Calculate the Creaming Index (CI) using the formula:
-
CI (%) = (Height of Serum Layer / Total Height of Emulsion) x 100
-
-
A lower CI value indicates better stability against gravitational separation.[11]
-
-
Rheological Measurements : Use a rheometer to measure the viscosity of the emulsion. A stable viscosity over time is desirable. For W/O systems, creep-recovery tests can reveal the strength of the internal network structure.[6]
Key Factors Influencing Stability & Troubleshooting
-
pH : Sucrose esters can hydrolyze at low pH (<4.0), leading to a loss of emulsifying capacity. It is recommended to prepare the emulsion at a neutral pH and add acidic ingredients after emulsification.[9]
-
Salt Concentration : High salt concentrations (>1% in the aqueous phase) can dehydrate the hydrophilic head of the surfactant, reducing its effectiveness. Salt should be added after the emulsion is formed.[9]
-
Shear Energy : The amount of energy input during homogenization is crucial. Insufficient shear results in large droplets and poor stability, while excessive shear can sometimes lead to over-processing.[9]
-
Viscosity : Increasing the viscosity of the continuous phase (e.g., by adding hydrocolloids like xanthan gum to O/W emulsions) can slow down droplet movement and inhibit creaming, thus improving stability.[2][9]
References
- 1. Sucrose esters - Wikipedia [en.wikipedia.org]
- 2. arxiv.org [arxiv.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. cosmileeurope.eu [cosmileeurope.eu]
- 6. Sucrose Esters and Beeswax Synergize to Improve the Stability and Viscoelasticity of Water-in-Oil Emulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sucrose Stearates Stabilized Oil-in-Water Emulsions: Gastrointestinal Fate, Cell Cytotoxicity and Proinflammatory Effects after Simulated Gastrointestinal Digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Semi-solid Sucrose Stearate-Based Emulsions as Dermal Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
Troubleshooting & Optimization
How to improve the stability of sucrose distearate emulsions
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the stability of sucrose (B13894) distearate emulsions. Below you will find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and key data to ensure the successful formulation of stable emulsions.
Troubleshooting Guide: Common Emulsion Instability Issues
| Observation/Symptom | Potential Cause | Recommended Solution |
| Creaming: A layer of concentrated emulsion forms at the top. | Insufficient viscosity of the continuous phase.Low concentration of sucrose distearate.Large oil droplet size. | Increase the viscosity of the aqueous phase by adding a hydrocolloid (e.g., xanthan gum).Increase the this compound concentration; optimal ranges are often cited as 2-5% w/w.[1]Improve homogenization to reduce droplet size. |
| Coalescence: Irreversible merging of oil droplets, leading to visible oil separation. | Incorrect Hydrophilic-Lipophilic Balance (HLB) of the sucrose stearate (B1226849) for the specific oil phase.Insufficient emulsifier concentration to adequately cover the oil droplet surface area.Elevated storage temperatures can increase the kinetic energy of droplets, leading to more frequent and forceful collisions. | For oil-in-water (O/W) emulsions, select a sucrose stearate with a higher HLB value, typically in the range of 10-16.[2][3]Increase the concentration of this compound.Store the emulsion at a controlled, lower temperature to minimize droplet collision. |
| Phase Separation: Complete separation of the oil and water phases. | Significant degradation of the this compound emulsifier, often due to pH being outside the stable range.Incompatible ingredients in the formulation. | Ensure the pH of the aqueous phase is within the optimal stability range for sucrose esters (typically pH 5-7) to prevent hydrolysis.[4]Review all formulation components for potential interactions.Consider the addition of a co-emulsifier or stabilizer. |
| Flocculation: Reversible clumping of dispersed droplets. | Suboptimal concentration of the emulsifier.Presence of electrolytes that shield droplet surface charges. | Adjust the concentration of this compound.Consider adding a high HLB emulsifier to improve steric hindrance.If possible, reduce the concentration of electrolytes in the formulation. |
| Increased Droplet Size Over Time: Indicates ongoing instability. | Ostwald ripening, especially in nanoemulsions.Partial coalescence.Hydrolysis of the emulsifier due to pH instability. | Optimize the homogenization process to achieve a narrow particle size distribution.Ensure the pH of the formulation remains stable over time by using buffers if necessary.Store at a consistent, cool temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal Hydrophilic-Lipophilic Balance (HLB) for a stable this compound emulsion?
A1: The optimal HLB value is dependent on the type of emulsion you are creating. For oil-in-water (O/W) emulsions, sucrose esters with a high HLB value (ranging from 10 to 16) are generally preferred as they are more hydrophilic and effectively stabilize oil droplets in an aqueous continuous phase.[2][3] For water-in-oil (W/O) emulsions, a lower HLB value (typically 3-6) is more suitable.[2]
Q2: How does the concentration of this compound affect emulsion stability?
A2: The concentration of this compound is a critical factor. An insufficient amount will not adequately cover the surface of the dispersed phase droplets, leading to coalescence and phase separation. Generally, increasing the this compound concentration enhances emulsion stability.[2][3] A typical concentration range for achieving stable O/W emulsions is between 2% and 5% (w/w).[1] However, at very high concentrations, some studies have reported an increase in viscosity that can be beneficial for stability against creaming.
Q3: What is the recommended pH range for this compound emulsions?
A3: Sucrose esters are susceptible to hydrolysis under both acidic and basic conditions. The most stable pH range for this compound emulsions is typically between 5 and 7.[4] At low pH (below 4), the glycosidic bond can be hydrolyzed, while at high pH (above 8), the ester bond is preferentially cleaved. Both scenarios lead to a loss of emulsifying capacity and emulsion breakdown.
Q4: What is the effect of temperature on the stability of this compound emulsions?
A4: Temperature can significantly impact emulsion stability. High temperatures can increase the frequency and energy of collisions between droplets, promoting coalescence. It can also accelerate the chemical degradation of the sucrose ester, especially if the pH is not optimal. For processing, heating the oil and water phases separately to around 70-75°C before emulsification is a common practice for hot-process emulsions.[5] However, for storage, it is recommended to keep the emulsion in a cool, controlled environment.
Q5: Can I use a cold process to prepare a stable this compound emulsion?
A5: Yes, one of the advantages of some sucrose esters is their suitability for cold-process formulations. In a cold process, the sucrose stearate is dispersed in either the oil or water phase at room temperature before homogenization.[6] This method can be particularly useful for incorporating heat-sensitive active ingredients.
Q6: How does the type of oil affect the stability of the emulsion?
A6: The type of oil used can influence the required HLB of the this compound for optimal stability. Different oils have different required HLB values for emulsification. It is important to match the HLB of your this compound to the specific oil phase of your formulation.
Data Presentation
Table 1: Influence of Sucrose Stearate (SS) HLB and Concentration on O/W Emulsion Properties
| Sucrose Stearate Type (HLB) | Concentration (% w/w) | Mean Droplet Size (µm) | Stability Observation |
| S-170 (HLB 1) | 2 | 0.674 | Poor stability, significant increase in droplet size in acidic conditions.[7] |
| S-570 (HLB 5) | 2 | 0.609 | Moderate stability, droplet size increases in acidic conditions.[7] |
| S-970 (HLB 11) | 2 | 0.450 | Good stability.[7] |
| S-1170 (HLB 13) | 2 | 0.412 | Very good stability.[7] |
| S-1570 (HLB 15) | 2 | 0.385 | Excellent stability, smallest initial droplet size.[7] |
| S-1670 (HLB 16) | 2 | 0.374 | Excellent stability.[7] |
| Sucrose Palmitate (HLB 15) | 1 | - | Stable emulsion.[3] |
| Sucrose Palmitate (HLB 15) | 3 | - | Increased viscosity and stability.[3] |
| Sucrose Palmitate (HLB 15) | 5 | - | High viscosity, very stable emulsion.[3] |
Table 2: Effect of pH on the Stability of Sucrose Ester Emulsions
| pH | Mean Particle Size (µm) (Sucrose Monopalmitate Emulsion) | Zeta Potential (mV) | Stability Implication |
| 7 | ~0.15 | -30 | High stability due to sufficient electrostatic repulsion. |
| 5 | ~0.20 | -25 | Good stability, slight increase in particle size. |
| 4 | ~1.0 | -15 | Reduced stability, significant particle aggregation. |
| 3 | >5.0 | ~ -5 | Unstable, extensive flocculation and coalescence. |
Note: Data for sucrose monopalmitate is presented as a close analogue to demonstrate the general trend for sucrose esters.
Experimental Protocols
Protocol 1: Preparation of a Stable Oil-in-Water (O/W) Emulsion using a Hot Process
Objective: To prepare a stable O/W emulsion using this compound as the primary emulsifier.
Materials:
-
This compound (high HLB, e.g., HLB 11-16)
-
Oil Phase (e.g., Caprylic/Capric Triglyceride)
-
Aqueous Phase (Deionized Water)
-
Preservative (optional, e.g., Potassium Sorbate)
-
Hydrocolloid (optional, for viscosity modification, e.g., Xanthan Gum)
Equipment:
-
Two beakers
-
Magnetic stirrer with hot plate or water bath
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
pH meter
Procedure:
-
Phase Preparation:
-
Aqueous Phase: In one beaker, combine deionized water and any water-soluble components (e.g., preservative). If using a hydrocolloid like xanthan gum, disperse it in glycerin before adding to the water to prevent clumping.
-
Oil Phase: In a separate beaker, combine the oil and this compound.
-
-
Heating: Heat both the aqueous and oil phases separately to 70-75°C with gentle stirring.[5]
-
Emulsification: Once both phases have reached the target temperature, slowly add the oil phase to the aqueous phase while continuously stirring with a magnetic stirrer.
-
Homogenization: Immediately subject the mixture to high-shear homogenization for 3-5 minutes. The speed and duration may need to be optimized based on the specific homogenizer and batch size.
-
Cooling: Allow the emulsion to cool down to room temperature with gentle, continuous stirring.
-
Final Additions: Once the emulsion has cooled to below 40°C, any heat-sensitive ingredients can be added.
-
pH Adjustment: Measure the pH of the final emulsion and, if necessary, adjust to the desired range (typically 5.5-7.0) using a suitable acid (e.g., citric acid) or base (e.g., sodium hydroxide).
-
Final Homogenization (Optional): A brief, final homogenization for about 1 minute can be performed to ensure uniformity.
Protocol 2: Preparation of a Stable Oil-in-Water (O/W) Emulsion using a Cold Process
Objective: To prepare a stable O/W emulsion at room temperature.
Materials:
-
Sucrose Stearate suitable for cold processing
-
Oil Phase
-
Aqueous Phase
-
Other formulation components as required
Equipment:
-
Two beakers
-
Magnetic stirrer
-
High-shear homogenizer
Procedure:
-
Phase Preparation:
-
Phase A (Oil Phase): In one beaker, combine the oil and sucrose stearate. Ensure the sucrose stearate is well-dispersed.[6]
-
Phase B (Aqueous Phase): In a separate beaker, combine the deionized water and all other water-soluble ingredients.
-
-
Pre-emulsion Formation: Slowly add the aqueous phase (Phase B) to the oil phase (Phase A) while stirring with a magnetic stirrer. A milky pre-emulsion will form.[6]
-
Homogenization: Immediately homogenize the pre-emulsion using a high-shear homogenizer for 1-4 minutes.[6] The exact time will depend on the equipment and batch size.
-
pH Adjustment and Final Steps: Measure and adjust the pH as described in the hot process protocol.
Visualizations
References
- 1. Semi-solid Sucrose Stearate-Based Emulsions as Dermal Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arxiv.org [arxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Sucrose Esters and Beeswax Synergize to Improve the Stability and Viscoelasticity of Water-in-Oil Emulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cold process sprayable emulsion with Sucrose Stearate - Swettis Beauty Blog [skinchakra.eu]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Phase Separation in Sucrose Distearate Formulations
Welcome to our dedicated technical support center for scientists, researchers, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to phase separation in formulations containing sucrose (B13894) distearate.
Frequently Asked Questions (FAQs)
Q1: What is sucrose distearate and what are its key properties for formulation?
This compound is a non-ionic surfactant synthesized through the esterification of sucrose with two stearic acid molecules.[1] As a sucrose ester, it is part of a versatile class of biodegradable and non-toxic surfactants.[2][3] The presence of two fatty acid chains makes it more lipophilic compared to its monoester counterpart. This characteristic is quantified by the Hydrophilic-Lipophilic Balance (HLB) value.
Q2: Why is my this compound formulation undergoing phase separation?
Phase separation in a this compound formulation is a sign of emulsion instability. The primary reasons for this instability can be categorized as follows:
-
Incorrect Emulsifier System: The Hydrophile-Lipophile Balance (HLB) of your emulsifier system may not be suitable for the oil phase you are using. Sucrose esters with a higher content of di- and tri-esters have lower HLB values and are more hydrophobic.[2]
-
Inadequate Emulsifier Concentration: The concentration of this compound may be too low to adequately cover the surface of the dispersed phase droplets, leading to coalescence.
-
Improper Processing Conditions: Factors such as processing temperature, mixing speed, and cooling rate can significantly impact emulsion formation and stability.[4][5]
-
Environmental Stress: Exposure to extreme temperatures, freeze-thaw cycles, or mechanical stress can destabilize the emulsion.[6]
-
Ingredient Incompatibility: The pH of the formulation and the presence of electrolytes can interfere with the stabilizing action of the this compound.[7]
Q3: How does the HLB value of this compound affect emulsion stability?
The HLB value is a critical parameter for selecting the appropriate emulsifier to ensure the stability of a formulation.[8] It indicates the balance between the hydrophilic (sucrose head) and lipophilic (fatty acid tails) portions of the surfactant.
-
Low HLB (3-6): Surfactants in this range are more lipophilic and are suitable for creating water-in-oil (W/O) emulsions.[1][9] this compound, with its two fatty acid chains, typically falls into this lower HLB range.
-
High HLB (8-18): These surfactants are more hydrophilic and are used for oil-in-water (O/W) emulsions.[1][9]
An improper HLB value for your specific oil phase will result in poor emulsification and lead to phase separation.
Q4: What is the impact of temperature on the stability of this compound emulsions?
Temperature plays a crucial role in the stability of this compound formulations:
-
Melting Point: The melting point of sucrose esters is typically between 40°C and 60°C.[1] It is important to heat the oil and water phases above the melting point of the waxes and emulsifiers used to ensure they are fully melted and can be properly incorporated into the emulsion.[4]
-
Phase Inversion Temperature (PIT): For some non-ionic surfactants, there is a temperature at which an O/W emulsion will invert to a W/O emulsion (or vice versa). Operating near the PIT can lead to instability.
-
Gelling Effect: Rapid cooling of sucrose stearate-based emulsions can sometimes induce a gelling effect, which can either enhance or detract from stability depending on the desired final product characteristics.[5]
Q5: How does pH influence the stability of formulations containing this compound?
Sucrose stearate (B1226849) emulsions are sensitive to acidic conditions.[7] At a low pH, the sucrose ester can undergo hydrolysis, breaking it down into sucrose and fatty acids. This degradation reduces the emulsifier's effectiveness, leading to increased droplet size and eventual phase separation.[7] For optimal stability, it is generally recommended to maintain a pH above 5.5.
Troubleshooting Guide
Problem: Observed Phase Separation (Creaming, Coalescence, or Oiling Out)
Below is a systematic workflow to diagnose and resolve phase separation in your this compound formulation.
Caption: A logical workflow for troubleshooting phase separation.
Quantitative Data Summary
The stability of an emulsion is often correlated with the droplet size of the dispersed phase. Smaller and more uniform droplet sizes generally lead to better stability. The concentration of the emulsifier is a key factor in achieving this.
Table 1: Effect of Sucrose Stearate Composition and Concentration on Emulsion Properties
| Sucrose Stearate Grade (Approx. Monoester %) | HLB Value | Concentration (% w/w) | Resulting Emulsion Droplet Size (µm) | Stability Observation |
| S-170 (~1% Monoester) | 1 | 2% | 0.674 | Poor stability, rapid phase separation.[7] |
| S-570 (~30% Monoester) | 6 | 2% | 0.450 | Moderate stability.[7] |
| S-970 (~50% Monoester) | 9 | 5% | Not specified, but formed viscous macroemulsions.[5] | Good visual long-term stability.[5] |
| S-1570 (~70% Monoester) | 15 | 2% | 0.385 | Good stability, smaller droplet size.[7] |
| S-1670 (~75% Monoester) | 16 | 2% | 0.374 | High stability, smallest droplet size.[7][10] |
Note: The data above is compiled from studies on various sucrose stearates to illustrate the trend. The exact performance of this compound will depend on its purity and the specific formulation.
Experimental Protocols
Protocol 1: Preparation of an Oil-in-Water (O/W) Emulsion using this compound
This protocol outlines a hot-process method for creating an O/W emulsion.
Caption: Experimental workflow for hot-process emulsification.
Methodology:
-
Oil Phase Preparation: Combine the lipid components of your formulation with this compound. Heat the mixture to 70-75°C while stirring gently until all components are melted and homogenous.
-
Aqueous Phase Preparation: In a separate vessel, combine all water-soluble ingredients and heat to 70-75°C.
-
Emulsification: Slowly add the hot aqueous phase to the hot oil phase while applying high-shear mixing (e.g., using a homogenizer).
-
Homogenization: Continue homogenization for a set period (e.g., 5-10 minutes) to ensure a small and uniform droplet size.
-
Cooling: Reduce the heat and allow the emulsion to cool to room temperature under gentle, continuous stirring to prevent shock and maintain emulsion integrity.
Protocol 2: Accelerated Stability Testing via Centrifugation
This method rapidly assesses the physical stability of an emulsion under forced gravitational stress.[6]
Methodology:
-
Sample Preparation: Transfer a known volume (e.g., 10 mL) of the freshly prepared emulsion into a graduated centrifuge tube.
-
Initial Measurement: Record the initial height of the emulsion and note any visible characteristics.
-
Centrifugation: Place the tube in a centrifuge. Ensure the rotor is balanced.
-
Operating Conditions: Centrifuge the sample at a specified speed and duration (e.g., 3000 RPM for 30 minutes) at a controlled temperature.
-
Analysis: After centrifugation, immediately inspect the sample for any signs of phase separation, such as a cream layer at the top or sediment at the bottom.
-
Interpretation: A stable emulsion will show no visible phase separation. The volume of any separated phase can be used as a quantitative measure of instability.
By understanding the properties of this compound and systematically troubleshooting, you can overcome phase separation and develop stable, effective formulations.
References
- 1. Sucrose esters - Wikipedia [en.wikipedia.org]
- 2. arxiv.org [arxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Cosmetic emulsion separation [personalcarescience.com.au]
- 5. Semi-solid Sucrose Stearate-Based Emulsions as Dermal Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Sucrose Stearates Stabilized Oil-in-Water Emulsions: Gastrointestinal Fate, Cell Cytotoxicity and Proinflammatory Effects after Simulated Gastrointestinal Digestion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Sucrose Distearate in Nanoemulsion Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing sucrose (B13894) distearate for stable nanoemulsion development. Below, you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and key data to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for sucrose distearate in a nanoemulsion formulation?
The optimal concentration of this compound is highly dependent on the specific oil, water phase composition, and desired final properties of the nanoemulsion. However, studies show effective ranges typically fall between 0.5% and 5% (w/w). For instance, a concentration of 5% (w/w) sucrose stearate (B1226849) has been identified as optimal for producing stable nanoemulsions via high-pressure homogenization.[1] Concentrations above 5% may lead to excessively high viscosity, making homogenization difficult.[1] Other research has successfully formulated stable nanoemulsions using concentrations between 0.5% and 2.5%.[2]
Q2: How does the concentration of this compound impact key nanoemulsion properties?
Generally, a higher concentration of the emulsifying agent leads to greater stability and a smaller droplet size.[3] However, an excessive amount can sometimes result in decreased stability.[3] The concentration directly influences the Mean Particle Size (MPS), Polydispersity Index (PDI), and Zeta Potential (ZP). An adequate concentration ensures complete coverage of the oil droplet surface, preventing coalescence and leading to a smaller, more uniform particle size (low PDI).
Q3: My this compound-stabilized nanoemulsion has a high negative zeta potential. Is this normal?
Yes, this is a typical and favorable characteristic. Although sucrose esters are non-ionic surfactants, nanoemulsions stabilized by them often exhibit high negative zeta potential values, commonly in the range of -30 mV to -60 mV.[1][2][4] This strong negative charge is attributed to the preferential adsorption of hydroxyl ions from the aqueous phase at the oil-water interface. A zeta potential greater than |30| mV indicates good electrostatic repulsion between droplets, which contributes significantly to the long-term stability of the nanoemulsion by preventing aggregation.[2]
Q4: What factors other than concentration can affect the stability of my nanoemulsion?
Several factors are critical for nanoemulsion stability:
-
Droplet Size: Smaller droplets (typically 20-200 nm) are generally more stable against gravitational separation.[3]
-
Homogenization Method: High-pressure or ultrasonic homogenization is crucial for achieving small, uniform droplet sizes, which enhances stability.[3]
-
Temperature: Stability is temperature-dependent. Nanoemulsions often show the best stability when stored at lower temperatures, such as 4°C.[5] Elevated temperatures can lead to destabilization.[6]
-
pH: Sucrose esters can be unstable in acidic environments, which may lead to hydrolysis and a loss of emulsifying properties, causing an increase in droplet size.[7]
Troubleshooting Guide
Problem: My formulation is too viscous to pass through the high-pressure homogenizer.
-
Potential Cause: The concentration of this compound is too high, likely exceeding 5% (w/w).[1] At higher concentrations, sucrose esters can form a viscous network structure.
-
Recommended Solution:
-
Reduce the this compound concentration to the recommended range of 1-5% (w/w).[1]
-
Ensure the this compound is dissolved in the aqueous phase rather than the oil phase. This method helps maintain a lower viscosity in the pre-emulsion, making it suitable for homogenization.[1]
-
Maintain the processing temperature around 50-55°C during the pre-homogenization steps, as this can help reduce viscosity.[1][8]
-
Problem: I am observing an increase in particle size and PDI over time.
-
Potential Cause 1: Insufficient surfactant concentration to fully cover the surface of the oil droplets, leading to coalescence.
-
Recommended Solution 1: Incrementally increase the this compound concentration. A higher concentration can provide better steric and electrostatic stabilization.
-
Potential Cause 2: Inefficient homogenization, resulting in a wide particle size distribution where smaller droplets combine with larger ones (Ostwald ripening).
-
Recommended Solution 2: Optimize the homogenization process. Increase the number of homogenization cycles (e.g., 16 cycles) or the homogenization pressure (e.g., 750 bars) to achieve a smaller and more uniform droplet size.[1]
-
Potential Cause 3: Improper storage conditions.
-
Recommended Solution 3: Store the nanoemulsion at a controlled, cool temperature (e.g., 4°C), as elevated temperatures can accelerate destabilization processes.[5]
Problem: My nanoemulsion is showing signs of phase separation (creaming or sedimentation).
-
Potential Cause: Significant density difference between the oil and aqueous phases, combined with insufficient stabilization allowing droplets to aggregate.
-
Recommended Solution:
-
Verify that the zeta potential is sufficiently high (ideally > |30| mV) to ensure strong electrostatic repulsion.[2]
-
Improve the homogenization process to further reduce the droplet size. Smaller droplets are less susceptible to gravitational forces.
-
Consider adding a co-emulsifier or a stabilizer like a polymer to enhance the stability of the film around the droplets.[3]
-
Problem: My experimental results are not reproducible.
-
Potential Cause: Minor variations in the experimental procedure can lead to different formulation microstructures.
-
Recommended Solution: Adhere strictly to a standardized protocol. Pay close attention to:
Data on Sucrose Ester Concentration and Nanoemulsion Properties
The following table summarizes representative data on how sucrose ester concentration can influence the key physical properties of an oil-in-water nanoemulsion.
| Oil Concentration (% w/w) | Sucrose Ester Concentration (% w/w) | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| 50 | 10 | 272 ± 2.38 | 0.321 | Not Reported |
| 50 | 15 | 251 ± 2.08 | 0.409 | Not Reported |
| 50 | 20 | 190 ± 2.52 | 0.339 | Not Reported |
| 50 | 25 | 156 ± 3.21 | 0.251 | Not Reported |
| 60 | 10 | 186 ± 2.67 | 0.499 | Not Reported |
| 60 | 15 | 179 ± 2.34 | 0.419 | Not Reported |
| 60 | 20 | 169 ± 1.73 | 0.336 | Not Reported |
| 60 | 25 | 143 ± 1.54 | 0.285 | Not Reported |
| 10 (Blank NE) | 5 | ~150-160 | ~0.15 | ~ -55 |
| 10 (Drug-loaded NE) | 5 | ~160-170 | ~0.16 | ~ -50 to -60 |
Data adapted from multiple sources for illustrative purposes.[1][9]
Experimental Protocols
Protocol 1: Preparation of O/W Nanoemulsion via High-Pressure Homogenization
-
Aqueous Phase Preparation: Dissolve the predetermined amount of this compound (e.g., 5% w/w) and any water-soluble preservatives (e.g., potassium sorbate) in freshly distilled water. Heat the mixture to 50-55°C while stirring.[1][8]
-
Oil Phase Preparation: Separately, mix the oil and any lipophilic active ingredients. Heat this phase to 50-55°C.[1][8]
-
Pre-emulsion Formation: While stirring the aqueous phase, slowly add the oil phase to it. Continue stirring the mixture for 10 minutes at 50°C.[1]
-
Pre-homogenization: Subject the mixture to high-shear stirring using a device like an Ultra-Turrax (e.g., at 2,500 rpm for 4 minutes or 16,000 rpm for 5 minutes) to form a coarse pre-emulsion.[1][8]
-
High-Pressure Homogenization: Pass the pre-emulsion through a high-pressure homogenizer. Operate at a high pressure (e.g., 750 bars or 10,000 psi) for multiple cycles (e.g., 7-16 cycles) at room temperature to form the final nanoemulsion.[1][8]
Protocol 2: Characterization of Nanoemulsion Properties
-
Particle Size and PDI Measurement:
-
Use a Dynamic Light Scattering (DLS) instrument (e.g., Zetasizer Nano ZS).
-
Dilute the nanoemulsion sample (e.g., 1:100 v/v) with freshly distilled water to minimize opalescence.[1]
-
Perform the measurement at a constant temperature, typically 25°C.[1]
-
Record the Z-average mean particle size and the polydispersity index (PDI).
-
-
Zeta Potential Measurement:
-
Use the same DLS instrument with an electrode cuvette.
-
Dilute the sample (e.g., 1:100 v/v) with a low-molarity salt solution, such as 0.01 mmol sodium chloride in distilled water, to maintain a constant conductivity.[1]
-
Perform the measurement at 25°C and record the zeta potential value in mV.
-
-
Long-Term Stability Assessment:
-
Store aliquots of the nanoemulsion at different controlled temperatures (e.g., 4°C, 25°C, and 40°C).[5]
-
At regular intervals (e.g., immediately after production, and then after 1, 3, and 6 months), visually inspect the samples for any signs of instability like creaming, sedimentation, or phase separation.[1]
-
At the same intervals, re-measure the particle size, PDI, and zeta potential to quantify any changes over time.
-
Visualizations
Caption: Experimental workflow for nanoemulsion preparation and characterization.
Caption: Decision tree for troubleshooting nanoemulsion stability issues.
References
- 1. Semi-solid Sucrose Stearate-Based Emulsions as Dermal Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cannasoltechnologies.com [cannasoltechnologies.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. arxiv.org [arxiv.org]
- 7. mdpi.com [mdpi.com]
- 8. Nanoemulsion preparation [protocols.io]
- 9. researchgate.net [researchgate.net]
Impact of HLB value on sucrose distearate emulsion performance
Welcome to our technical support center for sucrose (B13894) distearate emulsions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on utilizing sucrose distearate in your formulations. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols and data.
Frequently Asked Questions (FAQs)
Q1: What is the Hydrophilic-Lipophilic Balance (HLB) value and why is it critical for this compound emulsions?
A1: The Hydrophilic-Lipophilic Balance (HLB) is a semi-empirical scale from 0 to 20 that indicates the degree of hydrophilicity or lipophilicity of a surfactant.[1] A low HLB value signifies a more oil-loving (lipophilic) character, while a high HLB value indicates a more water-loving (hydrophilic) nature.[1] For this compound, which is a non-ionic surfactant, the HLB value is crucial because it determines the type of emulsion that will be formed (oil-in-water or water-in-oil) and its subsequent stability.[2] Selecting an appropriate HLB value is essential for achieving the desired droplet size, viscosity, and long-term stability in your formulation.[3]
Q2: How do I select the correct HLB value for my desired emulsion type (O/W vs. W/O)?
A2: The HLB value of the this compound directly influences the emulsion type.[2]
-
For Oil-in-Water (O/W) emulsions , where oil droplets are dispersed in a continuous water phase, you should use a this compound with a high HLB value, typically in the range of 8-18.[1]
-
For Water-in-Oil (W/O) emulsions , where water droplets are dispersed in a continuous oil phase, a low HLB value is required, generally between 3 and 6.[1][2]
Surfactants with intermediate HLB values (7–9) do not show a strong preference for either emulsion type.[2]
Q3: What is the typical range of HLB values for sucrose esters?
A3: Sucrose esters, including this compound, are a versatile class of surfactants available across a wide range of HLB values, from 1 to 16.[4][5] This wide range is achieved by varying the degree of esterification of the sucrose molecule with fatty acids.[1] A higher degree of esterification results in a more lipophilic molecule and a lower HLB value.[6]
Q4: How does the HLB value of this compound affect the droplet size of my emulsion?
A4: The HLB value has a significant impact on emulsion droplet size and, consequently, its stability. Generally, for O/W emulsions, sucrose stearates with higher HLB values produce smaller droplet sizes.[7] Smaller droplets create a more stable emulsion due to increased electrostatic repulsion, which prevents flocculation and coalescence.[7] For instance, in one study, as the HLB of sucrose stearate (B1226849) increased from 1 to 16, the initial emulsion droplet diameter decreased from 0.674 µm to 0.374 µm.[7]
Q5: Can I blend different sucrose distearates to achieve a specific HLB value?
A5: Yes, it is a common practice to blend surfactants with different HLB values to achieve a specific required HLB for a particular oil phase.[8] This allows for fine-tuning the emulsion properties and optimizing stability. The final HLB of the blend can be calculated using a weighted average of the individual surfactant HLB values and their respective concentrations.
Q6: What is the impact of HLB on the rheological properties (viscosity) of the emulsion?
A6: The HLB value can influence the rheology of the final formulation. In some systems, such as bigels, sucrose esters with lower HLB values (e.g., 1 and 2) have been shown to produce emulsions with smaller droplets, which in turn leads to a higher elastic and solid-like behavior, resulting in greater hardness and firmness compared to emulsions made with a higher HLB sucrose ester (e.g., 6).[8][9] Sucrose stearates with intermediate HLB values (around 9 to 11) have also been noted for their ability to form gels, which can significantly increase the macroviscosity of a formulation.[10][11]
Q7: How does pH interact with the HLB value in determining emulsion stability?
A7: While the HLB value is key for determining emulsifying efficiency, the pH of the system is critical for the chemical stability of the sucrose stearate molecule itself. The recommended stable pH range for sucrose stearate emulsions is between 4 and 8.[12] Outside of this range, the molecule can undergo hydrolysis. At a low pH, the glycosidic bond is susceptible to breaking, while at a high pH (above 8), the ester bond is preferentially hydrolyzed.[12] This degradation of the emulsifier will compromise emulsion stability, leading to phase separation, regardless of whether the optimal HLB value was used.[12]
Troubleshooting Guide
Problem 1: My emulsion is showing phase separation or creaming.
-
Possible Cause: Incorrect HLB value for the oil phase.
-
Troubleshooting Step: The HLB of your this compound may not be optimal for the oil you are using. Each oil has a "required HLB" for stable emulsification. Try using a this compound with a different HLB value or create a blend of high and low HLB sucrose distearates to match the required HLB of your oil phase. For O/W emulsions, an HLB between 11 and 16 is often effective.[13]
-
Possible Cause: pH of the aqueous phase is outside the stable range.
-
Troubleshooting Step: Measure the pH of your emulsion. If it is below 4 or above 8, adjust it using appropriate buffers. Sucrose stearate is prone to hydrolysis in highly acidic or basic conditions, which breaks down the emulsifier and leads to instability.[12]
-
Possible Cause: Insufficient emulsifier concentration.
-
Troubleshooting Step: Increase the concentration of this compound. There may not be enough surfactant to adequately cover the surface of all the oil droplets, leading to coalescence.
Problem 2: The droplet size in my emulsion is too large.
-
Possible Cause: Suboptimal HLB value.
-
Troubleshooting Step: For O/W emulsions, a higher HLB value generally leads to smaller droplet sizes.[7] Consider using a this compound with a higher HLB.
-
Possible Cause: Inefficient homogenization.
-
Troubleshooting Step: The energy input during emulsification is crucial for reducing droplet size. Increase the homogenization time, speed (e.g., 2,500 rpm with an ultra-turrax), or pressure (e.g., 750 bars with a high-pressure homogenizer).[10]
-
Possible Cause: High ratio of polyesters in the sucrose stearate.
-
Troubleshooting Step: Sucrose stearates with a higher content of mono-esters tend to diffuse faster to the oil-water interface, leading to smaller droplets.[9] Check the specifications of your this compound; a higher mono-ester content may be beneficial.
Problem 3: The viscosity of my emulsion is not what I expected.
-
Possible Cause: Unintended gel network formation.
-
Troubleshooting Step: Sucrose stearates, particularly those with intermediate HLB values (9-11), can form hydrophilic networks that significantly increase viscosity, creating a semi-solid consistency.[10] The processing temperature plays a crucial role; keeping the mixture heated (e.g., 40-50°C) can maintain lower viscosity during processing. Cooling can trigger a gelling effect.[10][13]
-
Possible Cause: Droplet size and distribution.
-
Troubleshooting Step: Viscosity is linked to the internal structure of the emulsion. As seen in some studies, smaller, more tightly packed droplets (often achieved with lower HLB sucrose esters in specific systems) can lead to higher viscosity and a more solid-like texture.[8] Adjusting the HLB value can help modify the final rheology.
Problem 4: I am observing poor long-term stability of my nanoemulsion.
-
Possible Cause: Ostwald Ripening.
-
Troubleshooting Step: Nanoemulsions can be susceptible to Ostwald ripening, where larger droplets grow at the expense of smaller ones. Sucrose stearate has been shown to be superior to other emulsifiers like lecithin (B1663433) in creating nanoemulsions with better long-term physical and chemical stability.[14][15] Ensure your formulation is optimized, potentially by using a sucrose ester mixture that provides a highly homogeneous structure.[14]
-
Possible Cause: Insufficient surface charge.
-
Troubleshooting Step: Although sucrose stearates are non-ionic, the resulting emulsion droplets often carry a negative surface charge (zeta potential), which contributes to stability through electrostatic repulsion.[7] High absolute zeta potential values (above 30 mV) are desirable.[10] If stability is an issue, measuring the zeta potential can provide insight. Additives or pH adjustments (within the stable range) might influence this value.
Data Summaries
Table 1: Effect of Sucrose Stearate HLB Value on Emulsion Properties
| Sucrose Stearate (Grade) | HLB Value | Polyester Content | Resulting Emulsion Droplet Size (Diameter) | Zeta Potential (mV) | Observations on Stability & Performance |
| S-170 | 1 | 99% | 0.674 µm | -18.86 | Lower stability, suppressed lipolysis in simulated digestion.[5][7] |
| S-270 | 2 | 90% | Not specified | Not specified | Lower stability, suppressed lipolysis.[5] |
| S-570 | 6 | 70% | Not specified | Not specified | Lower stability, suppressed lipolysis.[5] |
| S-1670 | 16 | Not specified | 0.374 µm | -66.93 | Higher stability due to smaller size and greater electrostatic repulsion.[7] |
Data compiled from studies on O/W emulsions stabilized by various sucrose stearates.[5][7]
Table 2: General Guide for Emulsifier Selection Based on HLB Value
| HLB Range | Application in Formulations |
| 3 - 6 | W/O (Water-in-Oil) Emulsifier |
| 7 - 9 | Wetting and Spreading Agent |
| 8 - 16 | O/W (Oil-in-Water) Emulsifier |
| 13 - 16 | Detergent |
| 16 - 18 | Solubilizer or Hydrotrope |
This table provides a general guideline for selecting a surfactant based on its HLB value for different applications.[1]
Experimental Protocols
Protocol 1: Preparation of a Stable Oil-in-Water (O/W) Emulsion
This protocol is a general guideline for creating a stable O/W emulsion using a hot emulsification process. Parameters should be optimized for specific formulations.
Objective: To prepare a stable O/W emulsion using this compound.
Materials:
-
This compound (select HLB based on the oil phase, e.g., HLB 11-16 for O/W)[13]
-
Oil Phase (e.g., cosmetic oil, medium-chain triglycerides)
-
Aqueous Phase (e.g., deionized water)
-
Preservative (e.g., potassium sorbate)
-
Active Pharmaceutical Ingredient (API), if applicable (dissolved in the appropriate phase)
Equipment:
-
Beakers and magnetic stirrers with heating plates
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
High-pressure homogenizer (optional, for nanoemulsions)
-
Thermometer
Methodology:
-
Phase Preparation:
-
Aqueous Phase: In a beaker, combine deionized water and any water-soluble components (like preservatives). Heat to 50°C while stirring until all components are dissolved.[10]
-
Oil Phase: In a separate beaker, combine the oil and any oil-soluble components (like a lipophilic API). Heat to 50°C while stirring.[10]
-
This compound Addition: Depending on the desired final viscosity, the this compound can be added to either phase. For a lower viscosity system (suitable for nanoemulsions), dissolve the this compound in the heated aqueous phase. To create a more viscous macroemulsion, dissolve it in the heated oil phase.[10]
-
-
Pre-Emulsification:
-
Homogenization (for Nanoemulsions):
-
For finer, more stable nanoemulsions, pass the pre-emulsion through a high-pressure homogenizer.
-
An example of effective parameters is 16 homogenization cycles at a pressure of 750 bars.[10] It is critical to maintain the temperature during this process to ensure the mixture remains fluid enough to pass through the homogenizer.[10]
-
-
Cooling:
-
Allow the emulsion to cool to room temperature with gentle stirring.
-
Note that for systems where this compound was dissolved in the oil phase, cooling may induce a gelling effect, significantly increasing the final viscosity.[10]
-
-
Characterization:
-
Evaluate the emulsion for droplet size (e.g., using dynamic light scattering), zeta potential, viscosity, and long-term stability at various storage conditions.
-
Visual Guides
Caption: Relationship between HLB value and resulting emulsion type.
Caption: Experimental workflow for O/W emulsion preparation.
Caption: Troubleshooting flowchart for emulsion instability.
References
- 1. benchchem.com [benchchem.com]
- 2. The Effect of the HLB Value of Sucrose Ester on Physiochemical Properties of Bigel Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study on the relationships between the oil HLB value and emulsion stabilization - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Sucrose esters - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. The HLB of sucrose esters - SELF-ASSEMBLING SUGARS [assemblingsugars.fr]
- 7. Sucrose Stearates Stabilized Oil-in-Water Emulsions: Gastrointestinal Fate, Cell Cytotoxicity and Proinflammatory Effects after Simulated Gastrointestinal Digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Semi-solid Sucrose Stearate-Based Emulsions as Dermal Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Development of sucrose stearate-based nanoemulsions and optimisation through γ-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Challenges in Dissolving Sucrose Distearate
Welcome to the Technical Support Center for sucrose (B13894) distearate applications. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate your experimental success.
Troubleshooting Guide
This guide addresses common issues encountered during the dissolution and emulsification of sucrose distearate.
Issue 1: this compound is clumping and not dispersing in water.
-
Question: My this compound is forming lumps when I add it to water and is not dispersing evenly. What is causing this and how can I fix it?
-
Answer: This is a common issue due to the low solubility of this compound in cold water. When added to hot water without proper dispersion, it can form persistent lumps.[1]
-
Solution 1 (Cold Water Dispersion): The most effective method is to first disperse the this compound powder in cold water while stirring. Once a uniform dispersion is achieved, heat the mixture to 60-75°C to fully dissolve the this compound.[1] Pre-mixing with other powdered ingredients like sugars or starches can also improve dispersion.[1]
-
Solution 2 (High-Shear Mixing): If you must add it to warm water, use a high-shear mixer to break up clumps as you add the powder. However, preventing lumps by dispersing in cold water first is more effective.[1]
-
Issue 2: The emulsion is unstable and separating (creaming or coalescence).
-
Question: I've created an oil-in-water (O/W) emulsion, but it's separating over time. What are the potential causes and solutions?
-
Answer: Emulsion instability can be caused by several factors, including insufficient emulsifier concentration, incorrect Hydrophilic-Lipophilic Balance (HLB), or improper homogenization.
-
Solution 1 (Increase Emulsifier Concentration): The concentration of this compound may be too low to adequately stabilize the oil droplets. For O/W emulsions, a concentration of at least 2% (w/w) may be necessary, depending on the oil phase concentration.[2][3] Increasing the this compound concentration can enhance the stability of the emulsion.[4]
-
Solution 2 (Verify HLB Value): this compound is a family of molecules with varying degrees of esterification, leading to different HLB values. For O/W emulsions, a higher HLB value (typically 8-18) is required. Ensure you are using a grade of sucrose stearate (B1226849) suitable for O/W emulsions.[2]
-
Solution 3 (Optimize Homogenization): The key to a stable emulsion is creating a small and uniform droplet size.[5] Using a high-shear mixer or a high-pressure homogenizer is crucial. For many formulations, a droplet size of 2-5 microns is achievable with a high-shear mixer, which is often sufficient for stability.[5] Insufficient shear will result in larger droplets that are more prone to coalescence.
-
Issue 3: The viscosity of my emulsion is too high or too low.
-
Question: The final viscosity of my emulsion is not what I expected. How can I adjust it?
-
Answer: The viscosity of a this compound emulsion is influenced by the concentration of the emulsifier, the oil-to-water ratio, and the manufacturing process.
-
To Increase Viscosity: Increasing the concentration of this compound will generally lead to a higher viscosity.[4][6] The viscosity can also be increased by raising the concentration of the oil phase.[7]
-
To Decrease Viscosity: For sprayable, low-viscosity emulsions, use a lower concentration of this compound and consider a cold-process method. The choice of fatty acid on the sucrose ester also plays a role; for example, sucrose laurate tends to produce lower viscosity emulsions compared to sucrose stearate.[6]
-
Processing-Induced Viscosity: Be aware that the method of preparation can significantly impact viscosity. Slowly adding the aqueous phase to the oil phase containing this compound can result in a highly viscous macroemulsion.[4]
-
Issue 4: The emulsion forms a gel-like structure unexpectedly.
-
Question: My emulsion has formed a semi-solid or gel-like consistency, which was not my intention. Why did this happen?
-
Answer: Certain grades of sucrose stearate, particularly those with intermediate lipophilicity, can form network-like structures in the aqueous phase, leading to a significant increase in viscosity and a semi-solid texture, especially at concentrations around 5% (w/w).[4]
-
Solution: This "gelling effect" is temperature-dependent and can be more pronounced upon cooling and refrigerated storage.[4] To avoid this, you can try dissolving the sucrose stearate in the aqueous phase first to maintain a lower viscosity system before adding the oil phase.[4] Alternatively, using a lower concentration of sucrose stearate can prevent the formation of these extensive networks.
-
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in water?
Q2: Can I prepare a stable emulsion with this compound using a cold process?
A2: Yes, one of the advantages of some sucrose stearates is their suitability for cold process formulations. In a cold process, the sucrose stearate should be well-dispersed in either the oil or water phase before homogenization. This method is often used for creating low-viscosity, sprayable emulsions.
Q3: How does pH affect the stability of this compound emulsions?
A3: Sucrose ester emulsions are most stable in a pH range of 4 to 8. They are sensitive to acidic conditions, which can cause hydrolysis of the ester bond, leading to a breakdown of the emulsifier and instability of the emulsion.
Q4: What is the role of the HLB value in selecting a this compound?
A4: The Hydrophilic-Lipophilic Balance (HLB) value indicates the water or oil solubility of a surfactant. For creating oil-in-water (O/W) emulsions, a sucrose stearate with a high HLB value (8-18) is recommended as it is more water-soluble. For water-in-oil (W/O) emulsions, a low HLB value (3-6) is preferred.[2]
Q5: What type of mixing equipment is best for creating this compound emulsions?
A5: To create a stable emulsion with a fine droplet size, high-shear mixing is essential.[5] This can be achieved with equipment such as a high-shear rotor-stator mixer or a high-pressure homogenizer.[5] Simple agitation with a magnetic stirrer is generally insufficient to produce a stable emulsion.[5]
Data Presentation
Table 1: Impact of Formulation and Process Variables on Emulsion Properties
| Variable | Effect on Viscosity | Effect on Stability | Recommendation |
| This compound Concentration | Increases with higher concentration.[4][6] | Generally improves with higher concentration up to an optimal point.[2][3] | Start with at least 2% (w/w) for O/W emulsions and optimize.[2] |
| Oil Phase Concentration | Increases with higher oil content.[7] | Can decrease if emulsifier concentration is not proportionally increased. | Adjust emulsifier level based on the oil phase volume. |
| Temperature of Preparation | Can be higher during processing, may increase upon cooling (gelling).[4] | Heating to 60-75°C aids dissolution and initial emulsification.[1] | Use a hot process (75°C) for better initial dissolution.[6] |
| Shear Rate/Homogenization | Can decrease apparent viscosity in shear-thinning systems. | High shear is critical for creating small droplets and long-term stability.[5] | Use a high-shear mixer or homogenizer for best results.[5] |
Experimental Protocols
Protocol 1: Hot Process for a Stable Oil-in-Water (O/W) Cream
This protocol is suitable for creating a stable cream with a moderate to high viscosity.
-
Materials:
-
This compound (High HLB, e.g., 15)
-
Oil Phase (e.g., Caprylic/Capric Triglyceride)
-
Aqueous Phase (Distilled Water)
-
High-Shear Homogenizer
-
-
Methodology:
-
Phase A (Aqueous): In one beaker, add the distilled water.
-
Phase B (Oil): In a separate beaker, combine the oil phase ingredients.
-
Dispersion: While stirring the oil phase (Phase B), slowly add the this compound powder and disperse it thoroughly.
-
Heating: Heat both beakers to 75°C.
-
Emulsification: Slowly add the heated oil phase (Phase B) to the heated aqueous phase (Phase A) while homogenizing with a high-shear mixer.
-
Homogenization: Continue high-shear mixing for 3-5 minutes to ensure a fine and uniform emulsion.
-
Cooling: Allow the emulsion to cool while stirring gently.
-
Protocol 2: Cold Process for a Low-Viscosity Sprayable Emulsion
This protocol is ideal for creating sprayable lotions or milks without the need for heating.
-
Materials:
-
Sucrose Stearate (High HLB, suitable for cold processing)
-
Oil Phase (e.g., Apricot Kernel Oil)
-
Aqueous Phase (Distilled Water)
-
Stabilizing Gum (e.g., Xanthan Gum)
-
Glycerin
-
High-Shear Homogenizer
-
-
Methodology:
-
Phase A (Oil): In one beaker, blend the oil phase ingredients at room temperature. Disperse the sucrose stearate in the oil phase until uniform.
-
Phase B (Aqueous): In a separate beaker, dissolve any water-soluble ingredients in the distilled water. In a smaller beaker, pre-mix the xanthan gum with glycerin to prevent clumping.
-
Pre-emulsion: Slowly add the aqueous phase (Phase B) to the oil phase (Phase A) while stirring to form a milky pre-emulsion.
-
Homogenization: Homogenize the mixture using a high-shear mixer for 1-4 minutes until the emulsion is uniform and smooth.
-
Stabilization: While stirring gently, add the gum-glycerin slurry to the emulsion. Continue stirring until the gum is fully incorporated.
-
Final Adjustments: Add any preservatives or other final ingredients and adjust the pH if necessary.
-
Visualizations
Caption: Workflow for Hot Process Emulsification.
Caption: Troubleshooting Decision Tree for Emulsion Issues.
References
- 1. Sucrose esters of fatty acids [fao.org]
- 2. researchgate.net [researchgate.net]
- 3. Solubility Testing of Sucrose Esters of Fatty Acids in International Food Additive Specifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. arxiv.org [arxiv.org]
- 7. researchgate.net [researchgate.net]
Effect of temperature on sucrose distearate emulsification efficiency
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of sucrose (B13894) distearate in emulsification processes.
Troubleshooting Guide: Common Emulsification Issues
This guide addresses specific issues that may be encountered during experiments with sucrose distearate, with a focus on the impact of temperature.
| Observation/Symptom | Potential Cause | Recommended Solution |
| Phase Separation (Creaming or Coalescence) Upon Cooling | 1. Incorrect Processing Temperature: The temperature of the oil and water phases was not optimal during emulsification. 2. Inadequate Homogenization: The energy input was insufficient to create small, stable droplets. 3. Inappropriate Cooling Rate: Rapid cooling can sometimes lead to the formation of a gel-like structure that is unstable.[1] | 1. For hot-process emulsification, ensure both the oil and water phases are heated to 70-85°C before mixing.[2] Maintaining a temperature of 40–50°C can also be effective for homogenization.[1] 2. Increase homogenization time or speed to reduce droplet size.[3] 3. Employ a controlled and slower cooling rate while gently stirring to allow for proper emulsion structure formation.[1] |
| High Viscosity or Gelling During Processing | 1. Concentration of Sucrose Stearate (B1226849): Higher concentrations (e.g., above 5% w/w) can lead to highly viscous systems.[1] 2. Processing Temperature Too Low: If the mixture is cooled too quickly or processed at a lower temperature, a gelling effect can occur.[1] | 1. Evaluate and optimize the concentration of this compound. 2. Maintain the processing temperature within the recommended range (e.g., 40-50°C) to prevent premature gelling.[1] |
| Grainy or Lumpy Texture in the Final Emulsion | 1. Incomplete Dissolution of this compound: The emulsifier was not fully dissolved in the chosen phase before emulsification. 2. Crystallization of Other Ingredients: Waxes or other solid components in the oil phase may not have been fully melted. | 1. Ensure the this compound is fully dispersed in the oil or water phase (depending on the chosen method) at the appropriate temperature before homogenization. 2. Heat the oil phase to a temperature above the melting point of all its components.[4] |
| Emulsion is Unstable at Elevated Storage Temperatures (e.g., 40°C) | 1. Increased Droplet Mobility: Higher temperatures increase the kinetic energy of the droplets, leading to more frequent collisions and potential coalescence. 2. Phase Inversion Temperature (PIT) Approached: The storage temperature may be near the PIT of the system, causing instability.[5] | 1. Consider adding a viscosity-enhancing agent to the continuous phase to reduce droplet movement. 2. If using the PIT method, ensure the final storage temperature is significantly lower than the PIT.[6] Reformulate with a sucrose ester of a different HLB value if necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for preparing an oil-in-water (O/W) emulsion with this compound?
A1: For a stable O/W emulsion using a hot process, it is generally recommended to heat both the oil and water phases separately to a temperature of 70-85°C before mixing and homogenization.[2] Some protocols suggest that maintaining a temperature of 40-50°C during processing is also feasible for successful homogenization.[1]
Q2: Can I use this compound in a cold-process emulsification?
A2: Yes, sucrose stearates, which include this compound, can be used in cold-process emulsification.[3][7] This method offers the advantage of being more energy-efficient and suitable for incorporating heat-sensitive ingredients.[8][9] However, achieving a stable emulsion may require more intensive homogenization to ensure a small droplet size.[9]
Q3: How does the cooling rate after homogenization affect the emulsion stability?
A3: The cooling rate can significantly impact the final structure and stability of the emulsion. Rapid cooling of a sucrose stearate emulsion can sometimes induce a gelling effect, which might affect its long-term stability and texture.[1] A slower, controlled cooling process with gentle agitation is often preferred to allow for the formation of a stable and uniform emulsion structure.[10]
Q4: My emulsion is stable at room temperature but separates at 4°C. What could be the cause?
A4: Low temperatures can sometimes cause the crystallization of either the oil phase or the emulsifier itself, leading to emulsion instability. This is particularly relevant if your formulation contains lipids with higher melting points. Ensure that all components of your oil phase are fully liquid at the processing temperature and consider the low-temperature stability of your overall formulation.
Q5: Does temperature affect the required Hydrophilic-Lipophilic Balance (HLB) of this compound?
A5: While the inherent HLB of this compound is fixed, the required HLB for a stable emulsion can be influenced by temperature. This is a key principle in the Phase Inversion Temperature (PIT) emulsification method.[5] As temperature changes, the relative solubility of the non-ionic surfactant in the oil and water phases shifts, which can affect its emulsifying efficiency.
Quantitative Data on Emulsification Efficiency
The following tables summarize the impact of temperature on key parameters of emulsions stabilized with sucrose esters. Note: Data for this compound specifically is limited; the following data is for sucrose esters (SE) and sucrose stearate (a mixture containing this compound) and should be considered indicative.
Table 1: Effect of Storage Temperature on Emulsion Particle Size
| Emulsifier Concentration | Storage Temperature | Initial Mean Particle Size (Day 0) | Mean Particle Size (Day 7) | Observation |
| 0.5% Sucrose Ester (SE) | 4°C | Narrow monomodal distribution | No significant change | Stable |
| 0.5% Sucrose Ester (SE) | 22°C | Narrow monomodal distribution | No significant change | Stable |
| 0.25% Sucrose Ester (SE) | 4°C | Narrow monomodal distribution | No significant change | Stable |
| 0.25% Sucrose Ester (SE) | 22°C | Narrow monomodal distribution | Slight shift to smaller sizes | Stable |
Data adapted from a study on emulsions stabilized by sucrose esters. The results indicate good stability at both 4°C and 22°C for the tested concentrations.[11]
Table 2: Influence of Sucrose Stearate HLB on Emulsion Properties at 25°C
| Sucrose Stearate Grade | Approximate HLB | Mean Droplet Diameter (µm) | Zeta Potential (mV) |
| S-170 | 1 | 0.674 ± 0.023 | -18.86 ± 1.33 |
| S-1670 | 16 | 0.374 ± 0.034 | -66.93 ± 2.37 |
Data from a study on corn oil emulsions stabilized by various sucrose stearates, demonstrating that higher HLB values correlate with smaller droplet sizes and more negative zeta potentials, indicating greater stability.[12]
Experimental Protocols
Protocol 1: Hot Process Emulsification for an O/W Cream
This protocol is a standard method for creating an oil-in-water emulsion using heat.
-
Phase Preparation:
-
Aqueous Phase: In one vessel, combine the water-soluble ingredients and heat to 75-80°C .
-
Oil Phase: In a separate vessel, combine the oil-soluble ingredients, including the this compound, and heat to 75-80°C with mixing until all components are dissolved.
-
-
Emulsification:
-
Slowly add the oil phase to the aqueous phase while homogenizing at high speed (e.g., 5000-10000 rpm) for 5-10 minutes. Maintain the temperature during this process.
-
-
Cooling:
-
Begin to cool the emulsion while continuing to stir at a lower speed.
-
-
Addition of Heat-Sensitive Ingredients:
-
Once the emulsion has cooled to below 40°C, add any heat-sensitive components such as preservatives, fragrances, or active ingredients.
-
-
Final Homogenization:
-
Homogenize the final mixture briefly to ensure uniform distribution of all ingredients.
-
Protocol 2: Cold Process Emulsification for a Sprayable O/W Lotion
This method is suitable for formulations with liquid oils and heat-sensitive ingredients.[3][7]
-
Phase Preparation (at Room Temperature):
-
Aqueous Phase: In one vessel, combine all water-soluble ingredients.
-
Oil Phase: In a separate vessel, thoroughly disperse the this compound powder into the oil phase.
-
-
Pre-Emulsion Formation:
-
Slowly add the aqueous phase to the oil phase while stirring to form a milky pre-emulsion.
-
-
Homogenization:
-
Homogenize the pre-emulsion at high speed for 2-5 minutes until a uniform and stable emulsion is formed. Longer homogenization times may be required compared to the hot process.[9]
-
-
Final Additions:
-
Add any remaining ingredients and mix until uniform.
-
Diagrams
Caption: Workflow for hot vs. cold process emulsification.
Caption: Troubleshooting flowchart for emulsion instability.
References
- 1. Semi-solid Sucrose Stearate-Based Emulsions as Dermal Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cold process sprayable emulsion with Sucrose Stearate - Swettis Beauty Blog [skinchakra.eu]
- 4. Cosmetic emulsion separation [personalcarescience.com.au]
- 5. mdpi.com [mdpi.com]
- 6. greencosmetic.science [greencosmetic.science]
- 7. Sucrose esters – the multifunctional, cold-processable emulsifier - Issuu [issuu.com]
- 8. seppic.com [seppic.com]
- 9. formulabotanica.com [formulabotanica.com]
- 10. The Effect of Process Parameters on the Microstructure, Stability, and Sensorial Properties of an Emulsion Cream Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Sucrose Stearates Stabilized Oil-in-Water Emulsions: Gastrointestinal Fate, Cell Cytotoxicity and Proinflammatory Effects after Simulated Gastrointestinal Digestion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Viscosity in High-Concentration Sucrose Distearate Systems
Welcome to the Technical Support Center for managing viscosity in high-concentration sucrose (B13894) distearate systems. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Troubleshooting Guide & FAQs
This section provides answers to specific issues you may encounter when working with high-concentration sucrose distearate systems.
Q1: My high-concentration this compound solution is too viscous to handle, pipette, or mix properly. What can I do?
A1: High viscosity is a common challenge with concentrated this compound solutions. Here are several strategies to manage and reduce viscosity:
-
Temperature Adjustment: Gently heating the solution can significantly decrease its viscosity. This compound solutions exhibit temperature-dependent viscosity, with higher temperatures leading to lower viscosity.[1][2] Exercise caution to avoid degrading any temperature-sensitive components in your formulation.
-
Application of Shear: These systems are often shear-thinning, meaning their viscosity decreases under shear stress.[3][4] Employing controlled agitation, such as using an overhead stirrer or a homogenizer, can temporarily reduce viscosity, facilitating easier handling and mixing.
-
Addition of Viscosity-Reducing Agents: Certain anionic surfactants, such as lactic acid fatty acid ester salts and succinic acid monoglycerides (B3428702), have been shown to effectively reduce the viscosity of concentrated sucrose ester solutions.
Q2: I'm observing phase separation or the formation of a gel-like structure in my this compound formulation. How can I prevent this?
A2: The formation of gels or phase separation can be influenced by several factors:
-
Concentration: At high concentrations, sucrose stearate (B1226849) molecules can self-assemble into ordered structures like lamellar liquid crystals, leading to a significant increase in viscosity and a gel-like appearance.[1] It may be necessary to work at a slightly lower concentration if your application allows.
-
Temperature Control: Rapid cooling of a heated this compound solution can sometimes induce gelling. A more gradual cooling process may help prevent this.
-
Homogenization: Proper homogenization is crucial to ensure a uniform dispersion and prevent phase separation. The preparation method, including the order of addition of components, can influence the final properties of the emulsion.
Q3: How does the concentration of this compound affect the viscosity of the system?
A3: The viscosity of this compound solutions is highly dependent on concentration. As the concentration of this compound increases, the viscosity typically increases exponentially. This is due to increased intermolecular interactions and the formation of aggregated structures.
Q4: What is the effect of shear rate on the viscosity of my high-concentration this compound system?
A4: High-concentration this compound systems typically exhibit non-Newtonian, shear-thinning (pseudoplastic) behavior.[3] This means that the apparent viscosity of the solution decreases as the applied shear rate increases. At rest or under low shear, the viscosity will be high, while under high shear (e.g., during vigorous mixing or pumping), the viscosity will be lower.
Q5: Are there any chemical additives that can help to lower the viscosity?
A5: Yes, the addition of specific anionic surfactants can significantly reduce the viscosity of high-concentration sucrose ester aqueous solutions. Anionic surfactants like lactic acid fatty acid ester salts and succinic acid monoglycerides have been shown to be effective. The proposed mechanism involves the disruption of the intermolecular associations of the sucrose ester molecules that lead to high viscosity.
Data Presentation
The following tables summarize quantitative data on the effects of concentration, temperature, and additives on viscosity.
Table 1: Viscosity of Aqueous Sucrose Solutions at Various Concentrations and Temperatures
Disclaimer: The following data is for general sucrose solutions and is provided to illustrate the trend of viscosity with changes in concentration and temperature. The actual viscosity of this compound solutions may vary.
| Concentration (% w/w) | Temperature (°C) | Viscosity (cP) |
| 30 | 20 | 2.96 |
| 40 | 20 | 6.21 |
| 50 | 20 | 14.8 |
| 60 | 20 | 56.5 |
| 30 | 40 | 1.64 |
| 40 | 40 | 3.19 |
| 50 | 40 | 6.75 |
| 60 | 40 | 21.2 |
(Data adapted from various sources on the physical properties of sucrose solutions)
Table 2: Effect of an Anionic Surfactant on the Viscosity of a High-Concentration Sucrose Stearate Aqueous Solution
| Formulation | Viscosity (cP) at 15°C |
| 9.5% Sucrose Stearate Solution (Control) | 1200 |
| 9.5% Sucrose Stearate + 0.5% Succinic Acid Monoglyceride | 350 |
(Data derived from a Japanese patent on viscosity-reducing agents for sucrose fatty acid ester aqueous solutions)
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Dispersion
-
Weighing: Accurately weigh the required amounts of this compound and the aqueous phase (e.g., purified water, buffer).
-
Heating: Separately heat the aqueous phase to a temperature between 70-80°C.
-
Dispersion: While stirring the heated aqueous phase with a magnetic stirrer or overhead mixer, gradually add the this compound powder to prevent clumping.
-
Homogenization: Continue stirring for a defined period (e.g., 20-30 minutes) at a controlled temperature to ensure complete dispersion and hydration of the this compound.
-
Cooling: Allow the dispersion to cool to the desired temperature for your experiment. For some systems, rapid cooling may induce gelling, so a controlled cooling rate may be necessary.
Protocol 2: Viscosity Measurement using a Rotational Viscometer
-
Instrument Setup:
-
Turn on the rotational viscometer and allow it to stabilize.
-
Select an appropriate spindle and guard leg based on the expected viscosity of your sample. For high-viscosity samples, a smaller spindle is often used.
-
Attach the spindle to the viscometer.
-
-
Sample Preparation:
-
Place a sufficient volume of your this compound dispersion into a beaker to ensure the spindle will be immersed to the marked level.
-
Ensure the sample is at the desired measurement temperature. Use a water bath for temperature control if necessary.
-
-
Measurement:
-
Lower the viscometer head to immerse the spindle in the sample up to the immersion mark.
-
Set the desired rotational speed (RPM). For shear-thinning fluids, it is recommended to take measurements at multiple RPMs to characterize the viscosity profile.
-
Start the spindle rotation.
-
Allow the reading to stabilize before recording the viscosity value (in cP or mPa·s) and the torque percentage. The torque reading should ideally be between 10% and 90% for accurate measurements.
-
If the torque is too low or too high, adjust the spindle size or rotational speed accordingly.
-
-
Data Recording: Record the viscosity, temperature, spindle number, and rotational speed for each measurement.
-
Cleaning: After measurement, raise the viscometer head, remove the spindle, and clean it thoroughly with an appropriate solvent.
Visualizations
Below are diagrams to illustrate key concepts and workflows for managing viscosity in this compound systems.
References
Technical Support Center: Sucrose Distearate Degradation and Prevention
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of sucrose (B13894) distearate and strategies for its prevention.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for sucrose distearate?
A1: this compound primarily degrades through hydrolysis, which can be catalyzed by acidic or basic conditions. Under acidic conditions (pH < 4), the glycosidic bond between the glucose and fructose (B13574) units of the sucrose backbone is preferentially cleaved. In basic conditions (pH > 8), the ester bonds linking the stearic acid chains to the sucrose molecule are selectively hydrolyzed, a process known as saponification. Enzymatic degradation by lipases and esterases can also occur, targeting the ester linkages.
Q2: What is the optimal pH range for maintaining the stability of this compound in aqueous formulations?
A2: Sucrose esters, including this compound, exhibit excellent long-term stability in a pH range of 5 to 7 at room temperature.[1] Formulations should be buffered within this range to minimize hydrolytic degradation.
Q3: How does temperature affect the stability of this compound?
A3: Elevated temperatures accelerate the rate of hydrolysis of this compound. While sucrose esters can be heated to high temperatures (up to 185°C) for short periods without losing functionality, prolonged exposure to high temperatures, especially outside the optimal pH range, will lead to significant degradation.[1] The rate of hydrolysis follows first-order kinetics, and the activation energies for these reactions can be calculated using the Arrhenius equation.[1]
Q4: Can the degree of esterification of sucrose esters influence their stability?
A4: Yes, the degree of esterification can impact stability. A higher degree of esterification can create steric hindrance, which may inhibit enzymatic hydrolysis.[2] However, the primary stability factors for most applications remain pH and temperature.
Q5: Are there any visual indicators of this compound degradation in my formulation?
A5: Degradation of this compound can lead to a loss of its emulsifying properties, resulting in phase separation (oil and water layers separating) in an emulsion. You may also observe a change in the viscosity or texture of your product. In cases of extensive hydrolysis, you might detect a slight sweet smell due to the release of sucrose.
Troubleshooting Guides
Issue 1: My oil-in-water emulsion stabilized with this compound is showing phase separation.
| Potential Cause | Troubleshooting Step |
| Incorrect pH | Measure the pH of your formulation. If it is below 4 or above 8, adjust it to the optimal range of 5-7 using appropriate buffering agents. For emulsions with a pH near 4, it is best to first prepare the emulsion at a stable pH and then add acidic ingredients.[3] |
| High Storage Temperature | Store the emulsion at room temperature or under refrigerated conditions if compatible with other ingredients. Avoid exposure to high temperatures during storage and transport. |
| Insufficient Homogenization | The stability of an emulsion is dependent on the droplet size. Insufficient shear during homogenization can lead to larger oil droplets that are more prone to coalescence. Consider using a high-shear mixer or a high-pressure homogenizer to reduce the oil droplet size.[3] |
| High Electrolyte Concentration | High concentrations of salts (e.g., >1% in the aqueous phase) can destabilize the emulsion.[3] If possible, reduce the electrolyte concentration. If high salt content is necessary, consider increasing the viscosity of the aqueous phase with a suitable gelling agent to improve stability.[3] |
Issue 2: I am observing a loss of viscosity in my this compound-based gel/cream over time.
| Potential Cause | Troubleshooting Step |
| Hydrolysis of this compound | As with emulsions, check and adjust the pH of your formulation to be within the 5-7 range. Hydrolysis of the sucrose ester can reduce its structuring and gelling properties. |
| Temperature Fluctuations | Repeated cycles of heating and cooling can affect the crystalline network formed by some sucrose esters, leading to changes in viscosity. Store the product at a constant, controlled temperature. |
Data on this compound Stability
Table 1: Effect of pH and Temperature on this compound Stability
| Condition | Effect on this compound | Primary Degradation Products |
| Acidic (pH < 4) | Preferential hydrolysis of the glycosidic bond.[1] | Glucose, Fructose, Stearic Acid |
| Neutral (pH 5-7) | Excellent long-term stability at room temperature.[1] | Minimal degradation |
| Basic (pH > 8) | Selective hydrolysis of the ester bonds (saponification).[1] | Sucrose, Stearate Salts |
| Elevated Temperature | Increased rate of hydrolysis across all pH ranges.[1] | Dependent on pH |
Experimental Protocols
Protocol 1: Analysis of this compound Degradation by High-Performance Liquid Chromatography (HPLC)
This method is suitable for quantifying the remaining this compound and detecting its degradation products over time in a stability study.
1. Instrumentation and Columns:
-
HPLC system with a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).
-
Reversed-phase C8 or C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Mobile Phase and Gradient:
-
A common mobile phase system is a gradient of methanol (B129727) and water.[4]
-
An example gradient could be:
-
Start with a higher water concentration.
-
Gradually increase the methanol concentration to elute the more lipophilic sucrose esters and stearic acid.
-
3. Sample Preparation:
-
Accurately weigh about 250 mg of the sample into a 50-mL volumetric flask.
-
Dissolve and dilute to volume with tetrahydrofuran (B95107) (THF).
-
Filter the solution through a 0.45 µm membrane filter before injection.[5]
4. HPLC Conditions:
-
Flow Rate: 0.8 - 1.0 mL/min
-
Column Temperature: 35-40°C
-
Injection Volume: 50-100 µL
-
Detector: RI or ELSD
5. Data Analysis:
-
Quantify the peak area of this compound at different time points of the stability study.
-
Identify and quantify the peaks corresponding to degradation products (sucrose, stearic acid) by comparing their retention times with those of standards.
Protocol 2: Analysis of Sucrose from Hydrolysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is used to determine the amount of sucrose liberated from the hydrolysis of this compound.
1. Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Capillary column suitable for sugar analysis (e.g., DB-5 or similar).
2. Sample Preparation and Derivatization:
-
Extraction: Selectively extract the intact sucrose esters from the sample matrix using a solvent mixture like tetrahydrofuran and ethyl acetate.[6][7]
-
Alkaline Hydrolysis: Perform alkaline hydrolysis on the extracted esters to liberate sucrose.[6][7]
-
Acidic Hydrolysis (optional): The liberated sucrose can be further hydrolyzed under acidic conditions to glucose and fructose for easier analysis.[6][7]
-
Silylation: The hydroxyl groups of the sugars (sucrose, glucose, and fructose) must be derivatized to make them volatile for GC analysis. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)acetamide (BSA) and Trimethylchlorosilane (TMCS) in a solvent like pyridine.[5]
-
Weigh 20-50 mg of the hydrolyzed sample into a vial.
-
Add internal standard, pyridine, BSA, and TMCS.
-
Seal the vial and heat at 70°C for 30 minutes.[5]
-
3. GC-MS Conditions:
-
Injector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 min.
-
Ramp to 300°C at 12°C/min.
-
Hold at 300°C for 45 min.[5]
-
-
Carrier Gas: Helium
-
Detector: Mass Spectrometer in scan or SIM mode.
4. Data Analysis:
-
Identify the peaks of the derivatized sugars based on their retention times and mass spectra compared to standards.
-
Quantify the amount of liberated sucrose using an internal standard calibration.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Sucrose Stearates Stabilized Oil-in-Water Emulsions: Gastrointestinal Fate, Cell Cytotoxicity and Proinflammatory Effects after Simulated Gastrointestinal Digestion [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. openknowledge.fao.org [openknowledge.fao.org]
- 6. Estimation of sucrose esters (E473) in foods using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
How to avoid foaming issues with sucrose distearate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding foaming issues when working with sucrose (B13894) distearate.
Troubleshooting Guide: Foaming Issues with Sucrose Distearate
Unexpected foaming can introduce variability into experiments and formulations. This guide provides a systematic approach to identifying and resolving common causes of foaming.
dot
Caption: Troubleshooting workflow for this compound foaming issues.
Frequently Asked Questions (FAQs)
Preparation & Handling
Q1: What is the primary cause of foaming when preparing this compound solutions?
A1: Foaming often originates from the introduction of air during mixing and the surfactant nature of this compound, which stabilizes these air bubbles.[1] Key contributing factors during preparation include high-shear mixing, adding the powder too quickly to the solvent, and incomplete dissolution.
Q2: What is the recommended procedure for dissolving this compound to minimize foaming?
A2: To minimize foaming, a "low and slow" approach is recommended. Gently sprinkle the this compound powder onto the surface of the vortex of a stirred solvent to allow for wetting of the particles before they are fully submerged. Use a low-speed propeller or magnetic stirrer instead of high-shear homogenization during initial dissolution. Heating the aqueous phase (e.g., to 60-70°C) can improve the dissolution rate and reduce the required mixing energy, thereby minimizing foam formation.[2][3]
Q3: Does the grade of this compound affect its foaming properties?
A3: Yes, the grade, specifically the monoester to di/polyester ratio, is critical. Commercial this compound contains a mixture of esters. Grades with a higher monoester content are more hydrophilic (higher HLB) and tend to produce more foam.[3] this compound, having a higher proportion of di-esters, is more lipophilic (lower HLB) and generally has lower foaming potential compared to sucrose monoesters.[4]
Influence of Experimental Parameters
Q4: How does temperature influence foaming?
A4: Temperature has a dual effect. Increasing the temperature generally improves the solubility of this compound, which can reduce foaming caused by undissolved particles. However, excessively high temperatures can decrease the viscosity of the continuous phase and disrupt the intermolecular bonds that stabilize the foam structure, potentially leading to foam collapse.[5] For oleofoams, it has been observed that as the temperature increases beyond an optimum for homogenization, foaming capability (over-run) decreases.[5]
Q5: What is the optimal pH range to prevent foaming issues?
A5: While pH doesn't directly cause foaming, it is crucial for the stability of the this compound itself. The stable pH range for sucrose esters is generally between 4 and 8.[6] Outside this range, particularly at low pH, hydrolysis of the glycosidic bond or, at high pH, the ester bond can occur.[6] This degradation can alter the surfactant properties and lead to unpredictable changes in foaming and emulsion stability.
Q6: Can the speed and type of mixing during my experiment induce foaming?
A6: Absolutely. High-speed mixing, such as homogenization or sonication, introduces a significant amount of energy and air into the system, leading to robust foam formation.[2] If the experimental protocol allows, use lower mixing speeds or gentler agitation methods like orbital shaking or paddle stirrers. If high shear is necessary, consider carrying out the process in a sealed container with minimal headspace or under vacuum.
Formulation & Mitigation
Q7: My formulation contains other surfactants. Could this be causing the foaming?
A7: Yes, interactions between different surfactants can either enhance or reduce foaming. The combination of non-ionic this compound with anionic or cationic surfactants can lead to synergistic effects that increase foam stability. It is important to evaluate the foaming properties of the complete formulation, not just the individual components.
Q8: Are there anti-foaming agents compatible with this compound?
A8: Yes, anti-foaming agents are a very effective solution. Silicone-based agents, such as polydimethylsiloxane (B3030410) (PDMS), are commonly used and effective at very low concentrations (typically in the ppm range).[7] Organic anti-foaming agents like fatty alcohols or polyglycols can also be considered.[8] The choice of anti-foaming agent should be based on compatibility with your specific formulation and experimental requirements.
Q9: How can I select the right anti-foaming agent and determine the optimal concentration?
A9: The selection depends on the nature of your system (aqueous, oil-based, etc.). For aqueous systems, silicone emulsions are often a good starting point.[7] It is crucial to perform a small-scale pilot experiment to determine the lowest effective concentration of the anti-foaming agent. Over-dosing can sometimes lead to other issues like insolubility or interference with interfacial properties.
Data & Protocols
Illustrative Performance of Anti-Foaming Agents
The following table provides representative data on the effectiveness of common anti-foaming agents in a hypothetical aqueous this compound solution. Actual performance will vary with specific experimental conditions.
| Anti-Foaming Agent | Type | Representative Concentration (ppm) | Initial Foam Height (mL) | Foam Height after 5 min (mL) |
| None (Control) | - | 0 | 150 | 135 |
| Polydimethylsiloxane (PDMS) | Silicone-based | 20 | 25 | 5 |
| Fatty Alcohol | Organic | 50 | 40 | 15 |
| Polypropylene Glycol (PPG) | Organic | 50 | 45 | 20 |
Note: Data is illustrative and based on general principles of foam control.[9]
Experimental Protocol: Preparation of a Low-Foam this compound Aqueous Solution
This protocol outlines a method for preparing a 1% (w/v) aqueous solution of this compound while minimizing foam formation.
dot
References
- 1. specialchem.com [specialchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. arxiv.org [arxiv.org]
- 5. Sucrose esters show potential for formulating water-free foams, says new study [cosmeticsdesign-europe.com]
- 6. benchchem.com [benchchem.com]
- 7. US4012334A - Antifoam compositions and process for the preparation and use thereof - Google Patents [patents.google.com]
- 8. Foaming and Anti-foaming agents – Food Additives and Food Quality Assurance [ebooks.inflibnet.ac.in]
- 9. benchchem.com [benchchem.com]
Optimizing the ratio of sucrose monoesters to diesters for specific applications
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the ratio of sucrose (B13894) monoesters to diesters for specific applications.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor determining the application of a sucrose ester mixture?
The primary determinant is the Hydrophilic-Lipophilic Balance (HLB) value. The HLB value is directly influenced by the ratio of hydrophilic sucrose monoesters to the more lipophilic diesters and higher esters.[1][2][3][4] High HLB values, typically associated with a higher proportion of monoesters, are suitable for creating oil-in-water (O/W) emulsions.[1][2][3] Conversely, lower HLB values, resulting from a greater percentage of diesters and polyesters, are used for water-in-oil (W/O) emulsions.[1][3]
Q2: How can I control the ratio of monoesters to diesters during synthesis?
The molar ratio of the reactants is a critical factor. To favor the formation of sucrose monoesters, a higher molar ratio of sucrose to the fatty acid ester should be used.[5][6] Other reaction parameters that can be adjusted include the choice of catalyst, reaction temperature, and solvent system.[7][8] For instance, some solvent-based processes can yield a mixture with a monoester to higher ester ratio of approximately 5:1.[1][9]
Q3: What analytical method is recommended for determining the monoester-to-diester ratio in my product?
High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for the quantitative analysis of sucrose ester composition.[10][11][12] This technique allows for the separation and quantification of mono-, di-, and higher sucrose esters within a mixture.[11] Thin-Layer Chromatography (TLC) can also be utilized for qualitative and semi-quantitative analysis.[11][13]
Q4: I am observing poor emulsification performance. What could be the cause?
Poor emulsification performance is often linked to an incorrect HLB value for your specific application. If you are trying to create an O/W emulsion, a low HLB value (indicative of a low monoester content) will not be effective. Conversely, a high HLB value will fail for a W/O emulsion. It is crucial to select a sucrose ester mixture with an HLB value appropriate for the oil and water phases you are working with.
Q5: My reaction is producing a low yield of sucrose esters. What are the potential reasons?
Low yields can stem from several factors. In transesterification reactions, the removal of by-products, such as methanol (B129727) when using fatty acid methyl esters, is necessary to drive the reaction equilibrium towards product formation.[1][7] Inadequate mixing of the immiscible reactants (sucrose and fatty acid esters) can also limit the reaction rate. Some synthesis methods employ a solvent or an emulsion process to overcome this.[1][14] Additionally, high reaction temperatures can lead to the degradation of sucrose, reducing the overall yield.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Monoester Content | Molar ratio of sucrose to fatty acid ester is too low. | Increase the molar ratio of sucrose to the fatty acid ester. A 4:1 ratio has been shown to yield a high percentage of monoesters.[5][6] |
| Reaction temperature is too high, promoting further esterification. | Optimize the reaction temperature. Milder conditions (e.g., 40°C) have been used successfully.[5] | |
| Product is too Lipophilic (Low HLB) | High proportion of diesters and higher esters. | Adjust synthesis conditions to favor monoester formation (see above). Alternatively, blend with a higher HLB sucrose ester to achieve the desired value. |
| Product is too Hydrophilic (High HLB) | High proportion of monoesters. | To lower the HLB, you can adjust the synthesis to favor a higher degree of esterification by decreasing the sucrose-to-fatty-acid-ester ratio. |
| Inconsistent Batch-to-Batch Results | Poor control over reaction parameters. | Ensure consistent control over reactant ratios, temperature, catalyst concentration, and reaction time. Implement in-process analytical checks, such as TLC or HPLC, to monitor reaction progress. |
| Sucrose Degradation (Caramelization) | Reaction temperature is excessively high. | The melt process, for example, requires high temperatures (170-190°C) where sucrose can degrade.[1] Consider alternative synthesis methods that allow for lower reaction temperatures, such as solvent-based or enzymatic processes.[1][15][16] |
Data Summary
The following table summarizes the relationship between the monoester content, HLB value, and typical applications of sucrose esters.
| Monoester Content | Typical HLB Value | Emulsion Type | Example Applications |
| High (>70%) | 10 - 18 | Oil-in-Water (O/W) | Beverages, mayonnaise, salad dressings, dairy products.[3][9][17][18] |
| Medium (40-70%) | 7 - 9 | Wetting Agent | |
| Low (<40%) | 1 - 6 | Water-in-Oil (W/O) | Margarine, creams, and lotions.[1][3] |
Note: The HLB values are approximate and can vary based on the specific fatty acid used.[4]
Experimental Protocols
Synthesis of High Monoester Content Sucrose Esters (Solvent-Based)
This protocol is adapted from a method favoring monoester formation.[5][6]
Materials:
-
Sucrose
-
Vinyl fatty acid ester (e.g., vinyl laurate)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Anhydrous disodium (B8443419) hydrogen phosphate (B84403) (catalyst)
Procedure:
-
Dissolve sucrose in DMSO.
-
Add anhydrous disodium hydrogen phosphate to the solution.
-
Stir the mixture at a controlled temperature (e.g., 40°C).
-
Add the vinyl fatty acid ester to the mixture. A sucrose-to-vinyl-ester molar ratio of 4:1 is recommended to favor monoester synthesis.[5][6]
-
Monitor the reaction progress using TLC or HPLC.
-
Once the reaction is complete, the product can be isolated and purified.
Analysis of Sucrose Ester Composition by HPLC
This protocol provides a general guideline for the analysis of sucrose ester mixtures.
Materials:
-
Sucrose ester sample
-
HPLC-grade methanol
-
HPLC-grade isopropanol
-
HPLC-grade water
-
Reversed-phase C18 column
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the sucrose ester sample in an appropriate solvent, such as tetrahydrofuran.[19] Filter the solution through a suitable membrane filter.
-
HPLC Conditions:
-
Column: Reversed-phase C18
-
Mobile Phase: A common mobile phase is a mixture of methanol and water or methanol and isopropanol.[10][11] The exact gradient or isocratic conditions will depend on the specific esters being separated.
-
Detector: A UV detector or a Refractive Index (RI) detector can be used.[10][11]
-
-
Injection and Analysis: Inject the prepared sample into the HPLC system.
-
Quantification: Identify and quantify the peaks corresponding to mono-, di-, and higher esters by comparing their retention times and peak areas to those of known standards.
Visualizations
Caption: Experimental workflow for sucrose ester synthesis, analysis, and application.
Caption: Relationship between ester ratio, HLB, and application performance.
References
- 1. Sucrose esters - Wikipedia [en.wikipedia.org]
- 2. foodadditives.net [foodadditives.net]
- 3. The Benefits and Applications of Sucrose Esters - Carbomer [carbomer.com]
- 4. The HLB of sucrose esters - SELF-ASSEMBLING SUGARS [assemblingsugars.fr]
- 5. researchgate.net [researchgate.net]
- 6. lib3.dss.go.th [lib3.dss.go.th]
- 7. US4306062A - Process for the preparation of sucrose monoesters - Google Patents [patents.google.com]
- 8. journal.uctm.edu [journal.uctm.edu]
- 9. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Analysis of Sucrose Fatty Acid Esters Composition by HPLC | Semantic Scholar [semanticscholar.org]
- 13. US3792041A - Process for synthesizing sucrose esters of fatty acids - Google Patents [patents.google.com]
- 14. Solvent-free synthesis of Sucrose esters - SELF-ASSEMBLING SUGARS [assemblingsugars.fr]
- 15. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 16. e3s-conferences.org [e3s-conferences.org]
- 17. Sucrose Esters (for Food) [sisterna.com]
- 18. fao.org [fao.org]
- 19. Sucrose esters of fatty acids [fao.org]
Technical Support Center: Sucrose Distearate-Based Formulations
Welcome to the Technical Support Center for sucrose (B13894) distearate-based formulations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the scaling up of these formulations.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation and scale-up of sucrose distearate-based emulsions, focusing on instability and phase separation.
| Problem | Potential Cause | Recommended Solution |
| Increased droplet size and/or visible oil separation shortly after formulation. | Incorrect Hydrophilic-Lipophilic Balance (HLB) of the emulsifier system for the specific oil phase. Sucrose esters with low HLB values (3-6) favor the formation of water-in-oil (W/O) emulsions, while high HLB esters (10-18) favor oil-in-water (O/W) emulsions.[1] | Determine the required HLB of your oil phase and select a this compound or a blend of sucrose esters with a matching HLB value. Combining different sucrose esters can create a system with a specific HLB value to control emulsion type.[1] |
| Emulsion is stable initially but breaks down over time, especially during storage. | Insufficient homogenization energy during preparation, leading to a wide particle size distribution. | Increase homogenization pressure or the number of homogenization cycles. High-pressure homogenization generally results in smaller droplet sizes and narrower distributions, enhancing long-term stability.[2][3] |
| pH of the aqueous phase is outside the optimal range for sucrose ester stability (typically pH 4-8).[4] | Measure and adjust the pH of the aqueous phase before emulsification using appropriate acids (e.g., citric acid) or bases (e.g., sodium hydroxide). For long-term stability, a pH between 5 and 7 is often optimal. Consider using a buffer system.[4] | |
| Hydrolysis of the sucrose ester over time, especially at non-optimal pH and elevated temperatures.[4][5] | Store the formulation at controlled, lower temperatures. Refrigerated storage can improve stability, although it may increase viscosity in some nanoemulsions.[6] Ensure the pH is within the stable range of 5-7 to minimize hydrolysis.[4] | |
| Inconsistent results and batch-to-batch variability. | Variations in raw material quality, such as particle size, shape, and purity of this compound. | Establish strict specifications for all raw materials and qualify suppliers. Perform incoming quality control on each batch of this compound. |
| Lack of a standardized and documented manufacturing procedure. | Develop and adhere to a detailed Standard Operating Procedure (SOP) that specifies all process parameters, including mixing speeds, times, temperatures, and homogenization pressures. | |
| High viscosity of the formulation, making it difficult to process and scale up. | High concentration of this compound. At concentrations above 5% w/w, highly viscous emulsions can form, which are difficult to pass through a high-pressure homogenizer.[6] | Optimize the concentration of this compound. For nanoemulsions, dissolving the sucrose stearate (B1226849) in the aqueous phase before adding the oil phase can help maintain a lower viscosity during processing.[6] |
| Gelling effect observed upon cooling of the formulation.[7] | Maintain the formulation at a moderately elevated temperature (e.g., 40-50°C) during processing to prevent premature gelling.[7] |
Frequently Asked Questions (FAQs)
Q1: How does the HLB value of this compound affect my formulation?
A1: The Hydrophilic-Lipophilic Balance (HLB) value is a critical parameter that determines the emulsifying properties of this compound. It dictates whether an oil-in-water (O/W) or water-in-oil (W/O) emulsion will be formed.[1] Sucrose esters with a higher monoester content are more hydrophilic and have a higher HLB, making them suitable for O/W emulsions.[8] Conversely, those with a higher degree of esterification are more lipophilic with a lower HLB, favoring W/O emulsions.[9] The stability of your emulsion is often highest when the HLB of the emulsifier system closely matches the required HLB of the oil phase.[10]
Q2: What is the impact of homogenization pressure on the stability of my this compound emulsion?
A2: Homogenization pressure plays a significant role in determining the droplet size and distribution in your emulsion, which directly impacts its stability. Higher homogenization pressures generally lead to smaller and more uniform droplet sizes.[11][3] This reduction in particle size increases the total surface area, and with sufficient emulsifier, can lead to a more stable emulsion. However, excessive pressure without enough emulsifier can lead to droplet coalescence. The optimal pressure will depend on your specific formulation.[11]
Q3: My this compound formulation is showing signs of instability at elevated temperatures. What could be the cause?
A3: Instability at elevated temperatures can be due to several factors. Firstly, sucrose esters can undergo hydrolysis, breaking down into sucrose and fatty acids, which reduces their emulsifying capacity. This process is accelerated at higher temperatures and at pH values outside the optimal range of 4-8.[4] Secondly, increased kinetic energy at higher temperatures can lead to more frequent droplet collisions, potentially causing coalescence and phase separation. For long-term stability, it is crucial to store formulations at controlled, cooler temperatures.[3]
Q4: Can I use a blend of different sucrose esters in my formulation?
A4: Yes, using a blend of different sucrose esters is a common and effective strategy. By combining sucrose esters with different HLB values, you can achieve a specific required HLB for your oil phase, which can lead to a more stable emulsion.[1] For instance, combining a more lipophilic this compound with a more hydrophilic sucrose monoester can provide a robust emulsifier system for O/W emulsions.
Q5: Are there any specific challenges I should be aware of when scaling up from a lab batch to a pilot or production scale?
A5: Yes, scaling up presents several challenges. The mixing dynamics and heat transfer characteristics of large-scale equipment are different from lab-scale equipment, which can affect emulsion formation and stability. It's crucial to ensure that the energy input per unit volume during homogenization is consistent during scale-up. Raw material handling and the order of addition of ingredients can also become more critical at larger scales.[12] Furthermore, the potential for air entrapment is higher in larger vessels, which can affect the final product's density and stability.[13]
Quantitative Data Summary
Table 1: Effect of Homogenization Pressure and Sucrose Fatty Acid Ester (SFAE) Concentration on Emulsion Droplet Size
| SFAE Concentration (% w/w) | Homogenization Pressure (MPa) | D[11][2] (Volume-weighted mean, µm) | D[11][14] (Surface-weighted mean, µm) |
| 0.08 | 10 | 1.49 | 1.15 |
| 0.16 | 10 | 1.25 | 0.96 |
| 0.24 | 10 | 1.02 | 0.84 |
| 0.08 | 20 | 1.35 | 1.03 |
| 0.16 | 20 | 1.11 | 0.89 |
| 0.24 | 20 | 0.91 | 0.75 |
| Data adapted from a study on dairy cream-based emulsions.[11] |
Table 2: Rheological Properties of Dairy Cream-Based Emulsions with Different SFAE Concentrations and Homogenization Pressures
| SFAE Concentration (% w/w) | Homogenization Pressure (MPa) | Apparent Viscosity (ηa,10, Pa s) | Consistency Index (K, Pa sn) | Flow Behavior Index (n) |
| Control | - | 0.23 | 1.16 | 0.48 |
| 0.08 | 10 | 0.21 | 1.28 | 0.21 |
| 0.16 | 10 | 0.15 | 0.85 | 0.29 |
| 0.24 | 10 | 0.12 | 0.61 | 0.35 |
| 0.08 | 20 | 0.18 | 1.06 | 0.24 |
| 0.16 | 20 | 0.13 | 0.72 | 0.31 |
| 0.24 | 20 | 0.10 | 0.52 | 0.38 |
| Data adapted from a study on dairy cream-based emulsions.[11][2][3] |
Experimental Protocols
Methodology for High-Pressure Homogenization of an O/W Nanoemulsion
This protocol describes a general method for preparing an oil-in-water (O/W) nanoemulsion stabilized by sucrose stearate using high-pressure homogenization.
-
Preparation of Phases:
-
Aqueous Phase: Dissolve the sucrose stearate (e.g., 5% w/w) in the aqueous phase.[6] Heating the aqueous phase to 50-70°C can aid in the dissolution of the sucrose ester.
-
Oil Phase: Prepare the oil phase by mixing all oil-soluble components.
-
-
Pre-emulsification:
-
Slowly add the oil phase to the aqueous phase while stirring with a high-shear mixer (e.g., Ultra-Turrax) at a moderate speed (e.g., 2,500 rpm) for a specified time (e.g., 4 minutes) to form a coarse pre-emulsion.[6]
-
-
High-Pressure Homogenization:
-
Transfer the pre-emulsion to a high-pressure homogenizer (e.g., EmulsiFlex C3).
-
Homogenize the emulsion at a set pressure (e.g., 750 bar) for a specific number of cycles (e.g., 16 cycles).[6] The optimal pressure and number of cycles should be determined for each specific formulation.
-
Maintain the temperature of the emulsion during homogenization (e.g., at 50°C) to prevent gelling and maintain low viscosity.[6]
-
-
Cooling:
-
After homogenization, cool the nanoemulsion to room temperature under gentle stirring.
-
-
Characterization:
-
Measure the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).
-
Assess the physical stability of the nanoemulsion by monitoring changes in particle size, PDI, and visual appearance over time at different storage conditions (e.g., 4°C, 25°C, 40°C).
-
Visualizations
Caption: Experimental workflow for preparing a this compound-based nanoemulsion.
Caption: Troubleshooting logic for addressing instability in this compound formulations.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of Homogenization Pressure and Supplementation with Sucrose Fatty Acid Ester on the Physical Properties of Dairy Cream-based Emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Semi-solid Sucrose Stearate-Based Emulsions as Dermal Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The HLB of sucrose esters - SELF-ASSEMBLING SUGARS [assemblingsugars.fr]
- 9. cir-safety.org [cir-safety.org]
- 10. Study on the relationships between the oil HLB value and emulsion stabilization - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Effect of Homogenization Pressure and Supplementation with Sucrose Fatty Acid Ester on the Physical Properties of Dairy Cream-based Emulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iptsalipur.org [iptsalipur.org]
- 13. go.proxes.com [go.proxes.com]
- 14. researchgate.net [researchgate.net]
Impact of ionic strength on sucrose distearate stabilized systems
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sucrose (B13894) distearate stabilized systems. It focuses on the common challenges encountered, particularly the impact of ionic strength on emulsion stability.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of sucrose distearate in my formulation? A1: this compound is a non-ionic emulsifier used to create stable oil-in-water (O/W) or water-in-oil (W/O) emulsions. Its amphipathic nature, with a hydrophilic sucrose head and lipophilic fatty acid tails, allows it to adsorb at the oil-water interface, reducing interfacial tension and preventing droplet coalescence. Due to its higher degree of esterification, it is more lipophilic than sucrose monostearate and is often used for W/O emulsions or as a co-emulsifier and stabilizer in O/W systems.
Q2: My this compound-stabilized emulsion is showing signs of instability (creaming, separation). What are the most likely causes? A2: Emulsion instability can stem from several factors. Key areas to investigate include:
-
Ionic Strength: Sucrose esters can be sensitive to electrolytes. Even though they are non-ionic, their dispersions can exhibit a significant negative surface charge (zeta potential), and salts can disrupt this stability.
-
pH: The optimal pH range for sucrose ester stability is generally between 4 and 8. Outside this range, the ester bonds can hydrolyze, leading to a loss of emulsifying capacity.[1]
-
Processing Parameters: Insufficient homogenization (shear) can result in large oil droplets that are prone to creaming. Temperature during processing is also critical; improper heating or cooling rates can affect the emulsifier's functionality.
-
Emulsifier Concentration: An insufficient concentration of this compound may not provide adequate coverage of the oil droplets, leading to coalescence.
Q3: How does ionic strength affect my this compound system? I thought it was a non-ionic emulsifier. A3: While this compound is a non-ionic molecule, its aqueous dispersions can acquire a significant negative zeta potential. This is thought to arise from the adsorption of hydroxyl ions (OH⁻) from the water onto the particle surfaces.[2][3] This surface charge creates a repulsive electrostatic barrier between droplets, contributing to stability. When salts (electrolytes) are introduced, the ions can "screen" this surface charge, reducing the repulsive forces between droplets. This can lead to flocculation, coalescence, and in some cases, salt-induced gelation.[2][3]
Q4: At what salt concentration should I expect to see an impact on my system? A4: The critical electrolyte concentration can be quite low. For instance, in aqueous dispersions of sucrose stearate (B1226849) (with a high diester content), the formation of a non-flowing gel has been observed at concentrations as low as 9 mM NaCl or 1.5 mM MgCl₂.[2][3] Complete charge screening at higher salt concentrations can lead to a breakdown of this gel structure and subsequent phase separation.[2][3]
Q5: Can I use this compound in a cold-process emulsion? A5: Yes, one of the advantages of some sucrose esters is their suitability for cold-process formulations. The this compound should be thoroughly dispersed in the oil phase before being combined with the water phase and homogenized.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Phase Separation or Creaming | High Ionic Strength: Presence of salts (e.g., NaCl, CaCl₂) is screening the stabilizing surface charge of the droplets. | Reduce the concentration of electrolytes in your formulation. If salts are necessary, use monovalent ions (like Na⁺) instead of divalent ions (like Ca²⁺) where possible, as divalent ions are more effective at charge screening.[2] |
| Incorrect pH: The pH of the aqueous phase is outside the optimal 4-8 range, causing hydrolysis of the emulsifier.[1] | Adjust the pH of the aqueous phase to be within the 5.5-7.5 range for optimal stability. | |
| Insufficient Homogenization: Oil droplets are too large, leading to rapid creaming due to buoyancy (Stokes' Law). | Increase the shear energy during emulsification. Use a high-shear homogenizer for a sufficient duration (e.g., 3-5 minutes) to achieve a smaller, more uniform droplet size. | |
| Sudden Increase in Viscosity / Gel Formation | Salt-Induced Gelation: Low concentrations of electrolytes are causing partial charge screening, leading to the formation of an attractive droplet network.[2][3] | This is an inherent property. If gelation is undesirable, you must minimize or eliminate electrolyte sources. If a viscous system is desired, this phenomenon can be controlled by adjusting the salt concentration. |
| Temperature Effects: Rapid cooling of the emulsion can induce a gelling effect in some sucrose stearate systems. | Implement a controlled cooling process with gentle stirring after homogenization. Avoid crash cooling. | |
| Inconsistent Batch-to-Batch Results | Procedural Variability: Minor changes in heating/cooling rates, order of addition, or mixing speed are affecting the final emulsion structure. | Standardize the manufacturing protocol. Ensure consistent temperatures when combining phases and maintain constant mixing speeds and times. |
| Raw Material Variability: The composition of commercial sucrose esters (monoester vs. diester ratio) can vary. | Qualify your raw material from the supplier. Be aware that different grades of sucrose stearate will have different performance characteristics. |
Data Presentation: Impact of Ionic Strength
Direct quantitative data for this compound is limited in publicly available literature. The following tables present data for a commercial sucrose stearate (S970) with a high diester content (approx. 50%), which serves as a close model. Additional illustrative data is provided to show the typical trends observed in emulsions as ionic strength increases.
Table 1: Effect of Electrolyte Concentration on the State of a 2 wt% Sucrose Stearate (S970) Dispersion
| Electrolyte | Concentration | Observed State | Mechanism |
| None | 0 mM | Freely flowing liquid | Stable dispersion due to electrostatic repulsion from negative zeta potential.[2][3] |
| NaCl | 9 mM | Non-flowing gel | Partial screening of surface charge allows for the formation of an attractive gel network.[2][3] |
| MgCl₂ | 1.5 mM | Non-flowing gel | Divalent cations are more efficient at charge screening, inducing gelation at a lower concentration.[2][3] |
| NaCl | > 50 mM (approx.) | Gel-Sol Transition / Phase Separation | Complete charge screening eliminates repulsive forces, leading to aggregation and instability.[2][3] |
Data derived from Stoyanov et al. (2025). The emulsifier used was sucrose stearate S970, containing approximately a 1:1 ratio of mono- to di-esters.[2][3]
Table 2: Illustrative Example of Ionic Strength Effect on Emulsion Properties
| NaCl Concentration (mM) | Mean Droplet Size (D[1][4]) (µm) | Zeta Potential (mV) | Creaming Index (CI) after 7 days (%) |
| 0 | 18.5 | -29 | < 5 |
| 50 | 19.2 | -18 | 15 |
| 100 | 22.1 | -11 | 35 |
| 200 | 28.6 | -6 | 60 |
Disclaimer: This table provides representative data illustrating the typical trends observed when ionic strength is increased in an oil-in-water emulsion. These specific values are not from a this compound system but are included for educational purposes to demonstrate the principles of charge screening and its effect on stability parameters.
Visualizations
Experimental Protocols
Protocol 1: Preparation of a Stable Oil-in-Water (O/W) Emulsion
-
Objective: To prepare a stable O/W emulsion using this compound as a co-emulsifier and stabilizer.
-
Materials:
-
This compound (e.g., HLB ~6)
-
High HLB Emulsifier (e.g., Sucrose Stearate HLB 15)
-
Oil Phase (e.g., Caprylic/Capric Triglyceride)
-
Aqueous Phase (Deionized Water)
-
Preservative (e.g., Phenoxyethanol)
-
-
Procedure:
-
Phase Preparation:
-
Aqueous Phase: In a primary beaker, combine deionized water and preservative.
-
Oil Phase: In a separate beaker, combine the oil phase, this compound, and the high HLB sucrose stearate.
-
-
Heating: Heat both the aqueous and oil phases separately to 70-75°C with gentle stirring until all components in the oil phase are melted and uniform.
-
Emulsification: Slowly add the oil phase to the aqueous phase while stirring. Immediately homogenize the mixture using a high-shear mixer for 3-5 minutes.
-
Cooling: Cool the emulsion to below 40°C while stirring gently.
-
Final Adjustments: Add any temperature-sensitive ingredients once the emulsion has cooled. Measure the pH and adjust if necessary to be within the 5.5-7.5 range.
-
Storage: Store the final emulsion in a sealed container at room temperature.
-
Protocol 2: Accelerated Stability Testing
-
Objective: To assess the long-term stability of the prepared emulsion under accelerated conditions.
-
Methods:
-
Centrifugation Test:
-
Place 10 mL of the emulsion in a centrifuge tube.
-
Centrifuge at 3000 rpm for 30 minutes.
-
Visually inspect for any signs of phase separation, creaming, or sedimentation. A stable emulsion will show no change.
-
-
Freeze-Thaw Cycling:
-
Subject the emulsion to a minimum of three cycles of temperature changes.
-
One cycle consists of placing the sample at -10°C for 24 hours, followed by 25°C for 24 hours.
-
After three cycles, visually inspect the sample for changes in color, odor, consistency, and for any signs of phase separation.
-
-
Elevated Temperature Storage:
-
Store samples in sealed containers at various temperatures (e.g., 4°C as a control, 25°C for real-time, and 45°C for accelerated aging).
-
Evaluate samples at set intervals (e.g., 2, 4, 8, 12 weeks) for changes in pH, viscosity, droplet size, and visual appearance. A product stable for three months at 45°C is often predicted to be stable for two years at room temperature.
-
-
Protocol 3: Measurement of Zeta Potential
-
Objective: To determine the surface charge of the emulsion droplets.
-
Apparatus: Zeta potential analyzer (utilizing electrophoretic light scattering).
-
Procedure:
-
Sample Preparation: Dilute the emulsion sample to an appropriate concentration (e.g., 1:100 v/v) using deionized water. To ensure constant conductivity for reproducible measurements, a low concentration of salt (e.g., 0.01 mM NaCl) can be added to the dilution medium.
-
Measurement:
-
Inject the diluted sample into the measurement cell (e.g., a disposable capillary cell), ensuring no air bubbles are present.
-
Place the cell in the instrument.
-
Set the measurement parameters (e.g., temperature at 25°C, dispersant viscosity, dielectric constant).
-
Apply the electric field. The instrument measures the velocity of the particles (electrophoretic mobility) and calculates the zeta potential using the Helmholtz-Smoluchowski equation.
-
-
Analysis: Perform at least three measurements and report the average zeta potential. Absolute values greater than 30 mV generally indicate good electrostatic stability.
-
References
Addressing batch-to-batch variability of sucrose distearate
Welcome to the Technical Support Center for sucrose (B13894) distearate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the batch-to-batch variability of sucrose distearate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary functions in pharmaceutical formulations?
This compound is a non-ionic surfactant derived from the esterification of sucrose with stearic acid.[1] It is widely used in the pharmaceutical, cosmetic, and food industries.[2][3] Its primary functions in pharmaceutical formulations include:
-
Emulsifier: It enables the mixing of oil and water to form stable emulsions, such as creams, lotions, and nanoemulsions.[1][4]
-
Solubilizer: It can help to dissolve poorly water-soluble active pharmaceutical ingredients (APIs).[2]
-
Stabilizer: It helps to maintain the physical and chemical stability of formulations.[5]
-
Penetration Enhancer: In dermal formulations, it can enhance the penetration of drugs through the skin.[6]
Q2: What causes batch-to-batch variability in this compound?
Batch-to-batch variability in this compound, like other excipients, can arise from several factors during its manufacturing process. These include:
-
Raw Material Sourcing: Variations in the sources of sucrose and stearic acid can introduce inconsistencies.
-
Manufacturing Process: Differences in reaction conditions such as temperature, pressure, and catalyst concentration can affect the final product composition.[7]
-
Degree of Esterification: The ratio of mono-, di-, and higher esters can vary between batches, which significantly impacts the hydrophilic-lipophilic balance (HLB) value.[7]
Q3: How does the Hydrophilic-Lipophilic Balance (HLB) value variability impact my formulation?
The HLB value is a critical parameter for surfactants, indicating their relative affinity for water and oil. For sucrose esters, the HLB value is determined by the degree of esterification.[6]
-
Low HLB (more lipophilic): Favors the formation of water-in-oil (W/O) emulsions.[8]
-
High HLB (more hydrophilic): Favors the formation of oil-in-water (O/W) emulsions.[8]
Variability in the HLB value between batches of this compound can lead to:
-
Emulsion Instability: The emulsion may crack, cream, or phase separate if the HLB of the surfactant does not match the required HLB of the oil phase.
-
Changes in Droplet Size: Inconsistent HLB values can affect the particle size of nanoemulsions, which in turn can impact drug delivery and bioavailability.[9]
-
Altered Rheology: The viscosity and spreadability of your formulation can be affected.[10]
Q4: What are the key parameters to check on a Certificate of Analysis (CoA) for a new batch of this compound?
When you receive a new batch of this compound, it is crucial to carefully review the Certificate of Analysis. Key parameters to look for include:
-
Acid Value: Indicates the amount of free fatty acids.
-
Saponification Value: Relates to the average molecular weight of the fatty acids.
-
Free Sucrose Content: High levels may indicate incomplete reaction or degradation.
-
Fatty Acid Composition: The purity of stearic acid used.
-
Residue on Ignition (Sulfated Ash): Indicates the amount of inorganic impurities.
-
Water Content (Moisture): Can affect stability and handling.
Here is a table summarizing typical specifications found on a CoA for sucrose fatty acid esters:
| Parameter | Typical Specification |
| Residue on Ignition | ≤ 2.0% |
| Acid Value | ≤ 6.0 |
| Free Sucrose | ≤ 1.0% |
| Water Content | ≤ 4.0% |
(Data based on a sample Certificate of Analysis)[11]
Troubleshooting Guide
Issue 1: My emulsion is unstable (creaming, cracking, or phase separation).
| Potential Cause | Troubleshooting Step |
| HLB Mismatch: The HLB value of the new this compound batch may be different from the previous one. | 1. Request the specific HLB value for the batch from the supplier. 2. Characterize the new batch to determine its effective HLB (see Experimental Protocols). 3. Adjust the surfactant blend by combining the this compound with another surfactant to achieve the desired HLB. |
| Incorrect Surfactant Concentration: The optimal concentration may vary slightly between batches. | 1. Titrate the surfactant concentration to find the new optimal level for emulsion stability. |
| Processing Issues: Changes in mixing speed, temperature, or homogenization pressure can affect emulsion formation. | 1. Ensure that all processing parameters are consistent with your established protocol.[12] 2. For heat-sensitive formulations, consider a cold-process emulsion, but be aware that this can sometimes lead to foaming.[13] |
Issue 2: I am observing unexpected changes in the viscosity of my formulation.
| Potential Cause | Troubleshooting Step |
| Variation in Ester Composition: The ratio of mono-, di-, and tri-esters can influence the rheological properties of the formulation. | 1. Perform a chromatographic analysis (HPLC or GC) to assess the ester distribution of the new batch (see Experimental Protocols). 2. If significant differences are found, contact the supplier to request a batch with a more consistent composition. |
| Interaction with Other Excipients: The new batch of this compound may interact differently with other components in your formulation. | 1. Evaluate the compatibility of the new batch with all other excipients in a small-scale study. |
Issue 3: The particle size of my nanoemulsion is larger than expected and/or the polydispersity index (PDI) is high.
| Potential Cause | Troubleshooting Step |
| Inconsistent Surfactant Quality: Variability in the this compound can directly impact the efficiency of droplet size reduction during homogenization.[5] | 1. Characterize the new batch for its emulsifying properties. 2. Increase the homogenization pressure or the number of homogenization cycles.[12] |
| Changes in Interfacial Tension: The ability of the surfactant to lower the interfacial tension between the oil and water phases may have changed. | 1. Measure the interfacial tension of the new batch in your system using a tensiometer. |
Experimental Protocols
Protocol 1: Determination of Sucrose Ester Composition by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the relative amounts of mono-, di-, and higher sucrose esters in a batch of this compound.
Methodology:
-
Sample Preparation:
-
Accurately weigh 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable solvent mixture (e.g., methanol (B129727)/isopropanol 95:5 v/v).
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and water is often used.
-
Detector: Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) detector.[14]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Identify the peaks corresponding to mono-, di-, and tri-esters based on their retention times (earlier retention for more polar monoesters).
-
Calculate the relative peak area for each component to determine the composition of the batch.
-
Protocol 2: Characterization of Emulsion Stability
Objective: To assess the physical stability of an emulsion prepared with a new batch of this compound.
Methodology:
-
Emulsion Preparation:
-
Prepare a small-scale batch of your emulsion using the new this compound, keeping all other parameters and excipients constant.
-
-
Initial Characterization:
-
Measure the initial particle size and polydispersity index (PDI) using dynamic light scattering (DLS).
-
Measure the initial viscosity using a rheometer.
-
Observe the initial appearance of the emulsion.
-
-
Accelerated Stability Testing:
-
Store aliquots of the emulsion at different temperatures (e.g., 4°C, 25°C, 40°C).
-
Perform centrifugation testing (e.g., 3000 rpm for 30 minutes) to assess creaming or sedimentation.
-
At specified time points (e.g., 1, 2, 4 weeks), re-measure the particle size, PDI, and viscosity, and visually inspect for any signs of instability.
-
Visualizations
Caption: Workflow for managing batch-to-batch variability of this compound.
Caption: Impact of this compound variability on formulation properties.
References
- 1. specialchem.com [specialchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. [2505.05535] Sucrose ester surfactants: current understanding and emerging perspectives [arxiv.org]
- 4. cosmileeurope.eu [cosmileeurope.eu]
- 5. Development of sucrose stearate-based nanoemulsions and optimisation through γ-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cir-safety.org [cir-safety.org]
- 7. arxiv.org [arxiv.org]
- 8. The Effect of the HLB Value of Sucrose Ester on Physiochemical Properties of Bigel Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The Effect of the HLB Value of Sucrose Ester on Physiochemical Properties of Bigel Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. Semi-solid Sucrose Stearate-Based Emulsions as Dermal Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemistscorner.com [chemistscorner.com]
- 14. Sucrose Analysis | International and Accredited Lab [nikoopharmed.com]
Validation & Comparative
Comparison of Analytical Methods for Sucrose Distearate Characterization
A comprehensive guide to the analytical characterization of sucrose (B13894) distearate, a nonionic surfactant widely utilized in the pharmaceutical, cosmetic, and food industries, is presented below. This guide provides a comparative overview of key analytical techniques, their experimental protocols, and performance metrics to aid researchers, scientists, and drug development professionals in selecting the most appropriate methods for their specific needs.
The selection of an analytical method for sucrose distearate depends on the specific information required, such as purity, degree of substitution (DS), fatty acid composition, and thermal properties. The following table summarizes and compares the performance of common analytical techniques.
| Analytical Technique | Parameter Measured | Performance Characteristics | Throughput | Primary Application |
| High-Performance Liquid Chromatography (HPLC) with ELSD/CAD | Purity, Degree of Substitution (Mono-, Di-, Tri-esters etc.), Positional Isomers | Reproducibility: Good. Quantitation: Can be quantitative with appropriate standards. Allows for separation of mono- to octa-esters.[1] | Medium | Routine quality control, purity assessment, and determination of ester distribution. |
| Supercritical Fluid Chromatography (SFC) with MS | Purity, Degree of Substitution, Fatty Acid Composition | Resolution: High-resolution separation of mono- to tetra-esters.[2] Analysis Time: Faster than conventional HPLC (e.g., 15 minutes).[2] | High | High-throughput analysis and detailed characterization of complex sucrose ester mixtures.[2][3] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Total Sucrose Ester Content, Fatty Acid Profile (after hydrolysis) | Recovery: 73-106% (average 91%).[4][5][6] Precision (RSD): 6-18% (average 11%).[4][5][6] LOQ: ~50 mg/kg.[4][5][6] Does not discriminate between individual esters directly.[4][5][6] | Low to Medium | Quantification of total sucrose ester content in complex matrices like food products.[4][5][6] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Molecular Structure Confirmation, Isomer Identification, Drug-Excipient Compatibility | Provides detailed structural information and can help in assigning the position of esterification.[7] | Low | Definitive structure elucidation, identification of impurities, and interaction studies.[8] |
| Differential Scanning Calorimetry (DSC) | Thermal Transitions (Melting Point, Glass Transition) | Provides information on the physical state and thermal behavior of the material. An endothermic peak around 150°C has been observed for crystalline sucrose.[9][10] | High | Assessment of thermal stability, polymorphism, and physical properties.[11][12] |
| Thermogravimetric Analysis (TGA) | Thermal Stability, Decomposition Temperature | Measures weight loss as a function of temperature, indicating the thermal stability of the substance.[11] | High | Determination of decomposition temperature and overall thermal stability. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
This method is suitable for the separation and quantification of sucrose esters based on their degree of esterification.
-
Instrumentation: A standard HPLC system equipped with an Evaporative Light Scattering Detector (ELSD).
-
Column: Reversed-phase C8 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A gradient of methanol-tetrahydrofuran (90:10 v/v) and water.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 40°C.[1]
-
ELSD Settings:
-
Nebulizer Temperature: Adjusted according to solvent composition.
-
Evaporator Temperature: Adjusted to ensure complete solvent evaporation.
-
Gas Flow Rate: Optimized for signal-to-noise ratio.
-
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent like tetrahydrofuran. The concentration should be optimized based on detector sensitivity.
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition.
-
Inject the prepared sample.
-
Run the gradient elution program to separate the sucrose esters.
-
The ELSD will detect the separated components as the mobile phase evaporates.
-
Quantify the different esters (mono-, di-, tri-, etc.) by comparing their peak areas to those of corresponding standards.
-
Supercritical Fluid Chromatography / Tandem Mass Spectrometry (SFC/MS)
This method offers rapid and high-resolution analysis of sucrose fatty acid esters.
-
Instrumentation: An analytical SFC system coupled with a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[2][3]
-
Column: A silica (B1680970) gel reversed-phase column is often suitable.[2][3]
-
Mobile Phase:
-
A: Supercritical carbon dioxide.[2]
-
B (Modifier): Methanol (B129727) with an additive like 0.1% ammonium (B1175870) formate.[2]
-
-
Gradient: A gradient of increasing modifier concentration (e.g., 17% to 40% methanol over a set time).[2]
-
Flow Rate: 3 mL/min.[2]
-
Back Pressure: 10 MPa.[2]
-
Column Temperature: 35°C.[2]
-
MS Conditions:
-
Ionization Mode: ESI positive or negative, depending on the desired adducts.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity.[2]
-
-
Sample Preparation: Dissolve the sample in a suitable organic solvent.
-
Procedure:
-
Equilibrate the SFC system.
-
Inject the sample.
-
Perform the chromatographic separation using the defined gradient.
-
The eluting components are ionized and detected by the mass spectrometer.
-
Identify and quantify individual sucrose esters based on their retention times and specific MRM transitions.[2]
-
¹H NMR Spectroscopy
NMR is a powerful tool for the structural confirmation of this compound.
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d6) or other suitable deuterated solvents in which the sample is soluble.
-
Sample Preparation: Dissolve an appropriate amount of the sample in the deuterated solvent.
-
Procedure:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Integrate the signals to determine the relative ratios of protons.
-
Analyze the chemical shifts and coupling constants to confirm the presence of the sucrose backbone and the stearate (B1226849) acyl chains. The signals for the anomeric protons of the sucrose moiety are typically found in the downfield region of the spectrum.[8][13]
-
Two-dimensional NMR experiments (e.g., COSY, HSQC) can be performed for more detailed structural assignments.
-
Differential Scanning Calorimetry (DSC)
DSC is used to characterize the thermal properties of this compound.
-
Instrumentation: A differential scanning calorimeter.
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 2-10 mg) into an aluminum DSC pan and seal it.
-
Procedure:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 250°C).
-
Record the heat flow as a function of temperature.
-
Analyze the resulting thermogram to identify endothermic events like melting and exothermic events like crystallization or decomposition. The melting point is typically identified as the peak maximum of the melting endotherm.[9][12]
-
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of experiments for the comprehensive characterization of this compound.
Caption: Workflow for this compound Analysis.
Caption: Selecting an Analytical Method.
References
- 1. researchgate.net [researchgate.net]
- 2. High-Throughput Analysis of Sucrose Fatty Acid Esters by Supercritical Fluid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Throughput Analysis of Sucrose Fatty Acid Esters by Supercritical Fluid Chromatography/Tandem Mass Spectrometry [jstage.jst.go.jp]
- 4. Estimation of sucrose esters (E473) in foods using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Sucrose: An Assignment of the 13C N.M.R. Parameters by Selective Decoupling | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. DSC study of sucrose melting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 12. Sucrose, Lactose, Thermogravimetry, and Differential Thermal Analysis: The Estimation of the Moisture Bond Types in Lactose-Containing Ingredients for Confectionery Products with Reduced Glycemic Index - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sucrose | The NMR Spectroscopy Facility | University of Southampton [southampton.ac.uk]
A Comparative Guide to HPLC Methods for Quantifying Sucrose Distearate Purity
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of sucrose (B13894) distearate purity is critical for its application in the pharmaceutical and food industries, where it functions as an emulsifier and surfactant. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose. This guide provides an objective comparison of common HPLC methods, focusing on reversed-phase chromatography coupled with various detection techniques, supported by experimental data to aid researchers in selecting the most suitable method for their needs.
Comparison of HPLC Detection Methods for Sucrose Ester Analysis
Sucrose esters, including sucrose distearate, lack a strong chromophore, making detection by UV-Vis absorbance challenging. Consequently, universal detectors like Evaporative Light Scattering Detectors (ELSD), Charged Aerosol Detectors (CAD), and Refractive Index (RI) detectors are more suitable. The following table summarizes the performance of HPLC methods with ELSD and CAD for the analysis of sucrose esters.
| Parameter | HPLC-ELSD | HPLC-CAD | Refractive Index (RI) | Mass Spectrometry (MS) |
| Principle | Measures light scattered by analyte particles after solvent evaporation. | Measures charge of aerosolized analyte particles. | Measures the difference in refractive index between the mobile phase and the sample eluting from the column. | Measures the mass-to-charge ratio of ionized analytes. |
| Gradient Compatibility | Compatible | Compatible (response can vary with mobile phase composition)[1] | Not compatible | Compatible |
| Sensitivity | Good (low ng range) | Excellent (sub-ng range), generally more sensitive than ELSD.[1] | Low | Excellent |
| Linearity | Non-linear, often requires logarithmic or polynomial curve fitting.[2] | Wider linear dynamic range than ELSD.[1] | Good | Good |
| Limit of Detection (LOD) | 10.2 - 17.4 mg/L for sugars.[1] | 1.2 - 7.6 mg/L for sugars.[1] | Relatively high | Very low |
| Limit of Quantification (LOQ) | Typically 3x LOD | Typically 3x LOD | Relatively high | Very low |
| Precision (RSD) | Intra-day: < 3.9%, Inter-day: < 3.2%.[1] | Intra-day: < 6.6%, Inter-day: < 5.4%.[1] | Good | Excellent |
| Accuracy (% Recovery) | 94.89% to 102.31% for sucrose and sucrose acetates.[3] | 94.9–103% for sugars.[4] | Good | Excellent |
| Key Advantages | Robust and widely available. | High sensitivity and wide dynamic range. | Simple and inexpensive. | High selectivity and provides structural information. |
| Key Disadvantages | Non-linear response. | Response can be affected by mobile phase composition. | Not compatible with gradient elution and sensitive to temperature and flow rate changes. | Higher cost and complexity. |
Experimental Protocols
Below are detailed methodologies for two common HPLC approaches for the analysis of sucrose esters, which can be adapted for this compound purity assessment.
Method 1: Reversed-Phase HPLC with Evaporative Light Scattering Detection (RP-HPLC-ELSD)
This method is suitable for the separation and quantification of sucrose esters based on their degree of esterification (mono-, di-, tri-esters) and fatty acid chain length.
-
Chromatographic Conditions
-
ELSD Conditions
-
Sample Preparation
-
Accurately weigh and dissolve the this compound sample in tetrahydrofuran (B95107) to a known concentration (e.g., 1-5 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.[6]
-
Method 2: Reversed-Phase HPLC with Charged Aerosol Detection (RP-HPLC-CAD)
This method offers higher sensitivity for the analysis of sucrose esters and is also suitable for gradient elution.
-
Chromatographic Conditions
-
Column: Acclaim 120 C18 (75 mm × 3.0 mm, 3 µm particle size), two columns in series.[1]
-
Mobile Phase: A gradient of Methanol (A), Water (B), and Tetrahydrofuran (C). A typical gradient could be: 0 min – 72% A + 25% B + 3% C; 19.5 min – 97% A + 3% C.[1]
-
Flow Rate: 0.5-1.0 mL/min.
-
Column Temperature: 30-40°C.
-
Injection Volume: 5-10 µL.
-
-
CAD Conditions
-
Follow manufacturer's recommendations for settings such as evaporation temperature and gas pressure.
-
-
Sample Preparation
-
Dissolve the this compound sample in a suitable solvent mixture, such as tetrahydrofuran/water, to a known concentration.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
-
Visualizations
Experimental Workflow for HPLC Analysis of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Application of HPLC Coupled with a Charged Aerosol Detector to the Evaluation of Fructose, Glucose, Sucrose, and Inositol Levels in Fruit Juices, Energy Drinks, Sports Drinks, and Soft Drinks [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. fao.org [fao.org]
A Comparative Analysis of Sucrose Distearate and Sucrose Stearate in Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical sciences, the selection of appropriate excipients is paramount to the successful formulation of stable and effective drug delivery systems. Among the diverse class of non-ionic surfactants, sucrose (B13894) esters of fatty acids have garnered significant attention due to their biocompatibility, biodegradability, and versatile functionality. This guide provides a detailed comparative analysis of two prominent sucrose esters: sucrose distearate and sucrose stearate (B1226849) (predominantly sucrose monostearate), with a focus on their application in drug delivery systems.
Physicochemical Properties: A Tale of Two Esters
Sucrose stearate is a general term that can refer to a mixture of sucrose mono-, di-, and tri-esters of stearic acid. For the purpose of this comparison, "sucrose stearate" will primarily refer to sucrose monostearate, which is often the dominant component in high-HLB grades. This compound, as the name implies, has two stearic acid chains esterified to the sucrose molecule. This difference in the degree of esterification fundamentally influences their physicochemical properties and, consequently, their performance as pharmaceutical excipients.
The key differentiator between these two molecules is their hydrophilic-lipophilic balance (HLB). The higher the monoester content, the more hydrophilic the surfactant and the higher its HLB value. Conversely, a greater degree of esterification, as in this compound, leads to a more lipophilic character and a lower HLB value.[1][2][3] This is a critical factor in determining their application in emulsion-based drug delivery systems.
Below is a table summarizing the key physicochemical properties of this compound and sucrose monostearate.
| Property | This compound | Sucrose Stearate (Monostearate) | Reference |
| Predominant Form | Diester | Monoester | N/A |
| HLB Value (Typical Range) | 3 - 7 | 10 - 16 | [1] |
| Solubility | Sparingly soluble in water, soluble in oils/fats | Soluble in water | [1] |
| Critical Micelle Concentration (CMC) | Lower | Higher | [4][5] |
| Primary Emulsion Type | Water-in-Oil (W/O) | Oil-in-Water (O/W) | [3] |
Performance in Emulsion-Based Drug Delivery Systems
The choice between this compound and sucrose stearate as an emulsifier is primarily dictated by the desired type of emulsion. Due to its lower HLB, this compound is more suited for stabilizing water-in-oil (W/O) emulsions, while the higher HLB of sucrose monostearate makes it an effective stabilizer for oil-in-water (O/W) emulsions.[3]
Emulsification Efficiency and Stability
In the context of developing nanoemulsions for drug delivery, achieving a small droplet size and a narrow size distribution (low polydispersity index - PDI) is crucial for stability and bioavailability. Studies have shown that sucrose esters with higher HLB values (i.e., higher monoester content) are generally more effective at producing stable O/W nanoemulsions with smaller droplet sizes.[6] While direct comparative data for pure this compound versus pure sucrose monostearate is limited, the trend suggests that sucrose monostearate would be superior for creating stable O/W nanoemulsions.
The following table presents typical performance data for sucrose ester-based nanoemulsions, highlighting the influence of the surfactant's nature.
| Formulation Parameter | Sucrose Laureate (Monoester) | Sucrose Palmitate (Monoester) | Sucrose Stearate (Mixture) | Reference |
| Droplet Size (nm) | < 200 | < 200 | < 200 | [7] |
| Polydispersity Index (PDI) | < 0.2 | > 0.2 | < 0.2 | [7] |
| Zeta Potential (mV) | < -40 | ~ -30 | < -30 | [7][8] |
| Stability | Good at 4°C | Moderate at 25°C | Good | [7] |
Note: The data presented is a synthesis from studies on sucrose monoesters with varying fatty acid chains and commercial sucrose stearate mixtures. It serves to illustrate the general performance characteristics.
Biocompatibility and Safety Profile
Both this compound and sucrose stearate are generally regarded as safe, biocompatible, and biodegradable, making them attractive for pharmaceutical applications.[9] Toxicological studies have established a No-Observed-Adverse-Effect Level (NOAEL) for both compounds.
| Compound | NOAEL (rat) | Reference |
| This compound | ≥ 1000 mg/kg | [10] |
| Sucrose Monostearate | ≥ 2000 mg/kg | [10] |
Experimental Protocols
Preparation of an Oil-in-Water (O/W) Nanoemulsion using High-Pressure Homogenization
Objective: To prepare a stable O/W nanoemulsion using sucrose stearate (high HLB) as the primary emulsifier.
Materials:
-
Oil phase (e.g., medium-chain triglycerides, avocado oil)[8]
-
Aqueous phase (purified water)
-
Sucrose stearate (high monoester content)
-
Co-surfactant/stabilizer (e.g., glycerol) (optional)[8]
-
Active Pharmaceutical Ingredient (API) (lipophilic)
Equipment:
-
High-shear mixer (e.g., Ultra-Turrax)
-
High-pressure homogenizer
-
Magnetic stirrer and hot plate
-
Beakers and other standard laboratory glassware
Procedure:
-
Preparation of the Aqueous Phase: Dissolve the sucrose stearate and any other water-soluble components (e.g., glycerol) in purified water. Heat the mixture to 60-75°C with continuous stirring until a clear solution is obtained.[8]
-
Preparation of the Oil Phase: Dissolve the lipophilic API in the oil phase. Heat the oil phase to the same temperature as the aqueous phase (60-75°C).
-
Pre-emulsification: Slowly add the oil phase to the aqueous phase under continuous high-shear mixing (e.g., 5000-10000 rpm for 5-10 minutes) to form a coarse pre-emulsion.
-
High-Pressure Homogenization: Pass the pre-emulsion through a high-pressure homogenizer at a specified pressure (e.g., 500-1500 bar) for a set number of cycles (e.g., 3-5 cycles). The optimal pressure and number of cycles should be determined for each specific formulation.
-
Cooling: Allow the resulting nanoemulsion to cool down to room temperature with gentle stirring.
-
Characterization: Analyze the nanoemulsion for droplet size, PDI, and zeta potential using Dynamic Light Scattering (DLS).
In Vitro Cytotoxicity Assessment using the MTT Assay
Objective: To evaluate the potential cytotoxicity of this compound and sucrose stearate on a relevant cell line (e.g., Caco-2 for oral delivery, HaCaT for dermal delivery).
Materials:
-
Selected cell line
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound and sucrose stearate solutions at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.
-
Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of the sucrose esters. Include a negative control (medium only) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the cells with the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, remove the treatment medium and add MTT solution to each well. Incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot the cell viability against the concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Visualizing Workflows and Relationships
To better illustrate the processes and concepts discussed, the following diagrams were generated using the DOT language.
References
- 1. foodadditives.net [foodadditives.net]
- 2. The HLB of sucrose esters - SELF-ASSEMBLING SUGARS [assemblingsugars.fr]
- 3. Sucrose esters - Wikipedia [en.wikipedia.org]
- 4. arxiv.org [arxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. japsonline.com [japsonline.com]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
A Comparative Guide: Sucrose Distearate vs. Lecithin as Nanoemulsion Stabilizers
For researchers, scientists, and drug development professionals, the choice of stabilizer is paramount in formulating stable and effective nanoemulsions. This guide provides an objective comparison of two widely used stabilizers, sucrose (B13894) distearate and lecithin (B1663433), supported by experimental data and detailed protocols.
This analysis delves into the physicochemical properties of nanoemulsions stabilized with either sucrose distearate or lecithin, focusing on key performance indicators such as particle size, polydispersity index (PDI), zeta potential, and long-term stability. The data presented is a synthesis of findings from multiple studies to provide a comprehensive overview.
Performance Data Summary
The following table summarizes the quantitative data on the performance of this compound and lecithin as nanoemulsion stabilizers. It is important to note that direct comparison can be challenging due to variations in formulation compositions and preparation methods across different studies.
| Stabilizer | Concentration (% w/w) | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Stability Findings |
| Sucrose Stearate (B1226849) | 5 | ~150 - 200 | < 0.25 | -50 to -60 | Demonstrates high physical and chemical stability.[1][2] The high negative zeta potential contributes to excellent electrochemical stabilization.[1] |
| Lecithin (Soybean) | 2.5 - 7.5 | 68 - 309 | 0.1 - 0.6 | < -25 | Stability can be variable and is influenced by concentration and composition.[3][4] Prone to self-aggregation and chemical degradation.[2][5] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are generalized protocols for the preparation of nanoemulsions using this compound and lecithin, based on common high-pressure homogenization techniques.
Sucrose Stearate Stabilized Nanoemulsion Protocol
This protocol outlines the preparation of an oil-in-water (O/W) nanoemulsion using sucrose stearate as the primary stabilizer.
-
Aqueous Phase Preparation: Dissolve sucrose stearate (e.g., S-970) in the aqueous phase. To maintain low viscosity, the sucrose stearate is added to the water.[1]
-
Oil Phase Preparation: The lipophilic components are mixed separately to form the oil phase.
-
Pre-emulsification: Slowly add the oil phase to the aqueous phase under constant stirring. This mixture is then pre-homogenized using a high-shear mixer (e.g., Ultra-Turrax) at approximately 2,500 rpm for 4 minutes.[1]
-
High-Pressure Homogenization: The pre-emulsion is then passed through a high-pressure homogenizer at a pressure of around 750 bars for multiple cycles (e.g., 16 cycles) to reduce the droplet size to the nano-range.[1]
-
Cooling: The resulting nanoemulsion is cooled to room temperature.
Lecithin Stabilized Nanoemulsion Protocol
This protocol describes the formation of an O/W nanoemulsion stabilized by lecithin.
-
Oil Phase Preparation: Dissolve soybean lecithin into the oil phase at a moderately elevated temperature (e.g., 50 °C).[3]
-
Aqueous Phase Preparation: The aqueous phase is prepared separately.
-
Pre-emulsification: The oil phase containing lecithin is added to the aqueous phase with stirring (e.g., 350 rpm at 50 °C for 10 minutes), followed by further emulsification with a stirrer at a higher speed (e.g., 1,200 rpm for 2 minutes).[3]
-
High-Pressure Homogenization: The pre-emulsion is then subjected to high-pressure homogenization at a pressure of 1,000 bar for several cycles (e.g., 4 cycles).[3]
-
Cooling: The hot nanoemulsion is subsequently cooled to room temperature.
Visualization of Experimental Workflow and Stabilization Mechanism
To further elucidate the processes, the following diagrams created using Graphviz (DOT language) illustrate the experimental workflow for nanoemulsion preparation and the general mechanism of stabilization.
Concluding Remarks
Based on the available data, this compound appears to offer advantages over lecithin in forming highly stable nanoemulsions with a uniform and small particle size. The significantly more negative zeta potential achieved with sucrose stearate suggests a greater electrostatic repulsion between droplets, contributing to long-term stability.[1] In contrast, while lecithin is a natural and widely used emulsifier, its performance can be more variable, and it may be more susceptible to degradation.[2][3][5]
The choice of stabilizer will ultimately depend on the specific requirements of the formulation, including the nature of the active pharmaceutical ingredient, the desired route of administration, and regulatory considerations. The detailed protocols and comparative data presented here aim to provide a solid foundation for making an informed decision in the development of nanoemulsion-based drug delivery systems.
References
- 1. Semi-solid Sucrose Stearate-Based Emulsions as Dermal Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of sucrose stearate-based nanoemulsions and optimisation through γ-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation and Characterization of a Lecithin Nanoemulsion as a Topical Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to In Vitro Drug Release from Sucrose Distearate Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro drug release performance of sucrose (B13894) distearate matrices against other common controlled-release agents. The information is compiled from peer-reviewed studies to support formulation development and research in oral drug delivery.
Comparative Drug Release Performance
Sucrose distearate, a non-ionic surfactant composed of sucrose and fatty acids, has garnered interest as a matrix-forming agent in controlled-release oral dosage forms.[1][2][3] Its drug release characteristics are significantly influenced by its hydrophilic-lipophilic balance (HLB), which is determined by the degree of esterification.[1][2][3] Generally, a higher HLB value, corresponding to a greater proportion of monoesters, leads to increased hydrophilicity.[1][2]
This guide compares the drug release from sucrose stearate (B1226849) matrices (including this compound) with other commonly used lipidic and polymeric excipients. The following table summarizes the key findings from various studies.
| Matrix Excipient | Model Drug | Key Findings | Reference |
| Sucrose Stearate (HLB 3-16) | Metoprolol Tartrate | Sustained release was achieved with HLB values of 3-16. Increasing the HLB value facilitated swelling of the matrix, which sustained the drug release rate. Sucrose esters also improved the plasticity and compressibility of the powder mixtures. | [1][2] |
| Sucrose Stearate D1805® (HLB 5) | Etodolac | Successfully delivered over 90% of the drug over 12 hours. The release kinetics followed an anomalous (non-Fickian) transport mechanism, suggesting a combination of diffusion and swelling. | [4] |
| Sucrose Stearate D1811® (HLB 11) | Etodolac | A higher HLB value resulted in a faster drug release rate compared to the lower HLB sucrose stearate. | [4] |
| Stearic Acid | Etodolac | Showed the fastest drug release among the lipids tested, with 77.35% released in the first hour. | [4] |
| Compritol® ATO 888 (Glyceryl Behenate) | Etodolac | Provided the most retarded drug release, with only 20.07% released in the first hour. | [4] |
| Precirol® ATO 5 (Glyceryl Palmitostearate) | Etodolac | Exhibited a more retarded drug release compared to stearic acid. | [4] |
| Kollidon® SR (Polyvinyl acetate (B1210297) and povidone) | Theophylline, Diclofenac Sodium, Diltiazem HCl | Provided an intermediate drug release profile compared to Carnauba wax (slower) and HPMC (faster). The release mechanism was predominantly Fickian diffusion. | [5] |
| Carnauba Wax | Theophylline, Diclofenac Sodium, Diltiazem HCl | Caused the strongest retardation of drug release among the polymers tested. | [5] |
| HPMC (Hydroxypropyl methylcellulose) | Theophylline, Diclofenac Sodium, Diltiazem HCl | Showed the fastest drug release among the compared polymers. | [5] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative data.
Preparation of Matrix Tablets by Direct Compression
This method is suitable for the formulation of tablets containing sucrose esters as the matrix-forming agent.
Materials:
-
Active Pharmaceutical Ingredient (API) (e.g., Metoprolol Tartrate)
-
Sucrose Stearate (of varying HLB values)
-
Dibasic Calcium Phosphate (B84403) Dihydrate (Filler)
Procedure:
-
Accurately weigh the API, sucrose stearate, and dibasic calcium phosphate dihydrate in a 1:1:2 ratio.[1][2]
-
Blend the powders for a specified time (e.g., 10 minutes) in a suitable blender to ensure homogeneity.
-
Compress the powder blend into tablets using a single punch tablet press. The compaction force should be controlled to achieve tablets of a desired hardness (e.g., 10 ± 0.5 kg/cm ²).[4]
Preparation of Lipid Matrix Tablets by Hot Fusion
This method is employed for incorporating drugs into a lipid matrix.
Materials:
-
API (e.g., Etodolac)
-
Lipid (e.g., Sucrose Stearate, Compritol® ATO 888)
-
Filler (e.g., Lactose, Avicel® PH101)
-
Lubricant (e.g., Magnesium Stearate)
-
Glidant (e.g., Talc)
Procedure:
-
Melt the lipid by heating it to approximately 10°C above its melting point.
-
Disperse the API in the molten lipid with continuous stirring to form a homogenous dispersion.
-
Cool the mixture to room temperature to obtain a solid lipid dispersion.
-
Mill the solid dispersion to obtain a uniform powder.
-
Mix the powdered solid dispersion with the filler for 10 minutes.
-
Add the lubricant and glidant to the mixture and blend for another 3 minutes.
-
Compress the final blend into tablets using a single punch tablet press.
In Vitro Drug Release Study (USP Apparatus 2 - Paddle Method)
This is a standard method for determining the dissolution rate of solid dosage forms.
Apparatus:
-
USP Dissolution Testing Apparatus 2 (Paddle Method)
Dissolution Medium:
-
900 mL of a suitable buffer solution (e.g., 0.1N HCl for the first 2 hours, followed by phosphate buffer pH 6.8).[5] The choice of medium should be based on the physiological conditions to be simulated.
Procedure:
-
Set the temperature of the dissolution medium to 37 ± 0.5°C.
-
Set the paddle rotation speed to a specified rate (e.g., 50, 100, or 200 rpm).[6]
-
Place one tablet in each dissolution vessel.
-
Withdraw samples (e.g., 5 mL) at predetermined time intervals.
-
Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium to maintain sink conditions.
-
Analyze the drug concentration in the collected samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[6][7]
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the in vitro drug release studies of matrix tablets.
Caption: Experimental workflow for in vitro drug release studies.
Logical Relationship of Formulation Factors on Drug Release
The following diagram illustrates the key relationships between formulation variables and the resulting drug release profile from this compound matrices.
Caption: Factors influencing drug release from this compound matrices.
References
- 1. Sucrose esters with various hydrophilic-lipophilic properties: novel controlled release agents for oral drug delivery matrix tablets prepared by direct compaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. daneshyari.com [daneshyari.com]
- 3. researchgate.net [researchgate.net]
- 4. Sucrose Stearate-Enriched Lipid Matrix Tablets of Etodolac: Modulation of Drug Release, Diffusional Modeling and Structure Elucidation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sites.ualberta.ca [sites.ualberta.ca]
- 6. Design and evaluation of an extended-release matrix tablet formulation; the combination of hypromellose acetate succinate and hydroxypropylcellulose - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulating Drug Release Behavior and Kinetics from Matrix Tablets Based on Fine Particle-Sized Ethyl Cellulose Ether Derivatives: An In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of different sucrose esters in drug delivery
For Researchers, Scientists, and Drug Development Professionals
Sucrose (B13894) esters, a versatile class of non-ionic surfactants, are increasingly gaining attention in the field of drug delivery for their biocompatibility, biodegradability, and wide range of hydrophilic-lipophilic balance (HLB) values. This guide provides a comparative analysis of different sucrose esters—primarily sucrose stearate (B1226849), sucrose laurate, and sucrose palmitate—and their performance in various drug delivery systems. The information presented is supported by experimental data from peer-reviewed studies to aid in the selection of the most suitable sucrose ester for your formulation needs.
Performance Comparison of Sucrose Esters
The choice of sucrose ester significantly impacts the physicochemical properties and in vitro performance of a drug delivery system. The fatty acid chain length and the degree of esterification, which collectively determine the HLB value, are critical factors. Generally, sucrose esters with higher HLB values are more hydrophilic, while those with lower HLB values are more lipophilic.
Below is a summary of quantitative data compiled from various studies, comparing key performance parameters of different sucrose esters in drug delivery formulations.
| Sucrose Ester | Drug Delivery System | Drug Example | Particle Size (nm) | Encapsulation Efficiency (%) | Drug Release Profile | Reference |
| Sucrose Stearate | Solid Lipid Nanoparticles (SLNs) | Clotrimazole | ~120 | ~87 | Controlled release | [1] |
| Nanostructured Lipid Carriers (NLCs) | Clotrimazole | ~160 | ~88 | Slower than SLNs | [1] | |
| Polymeric Microspheres | Nicardipine HCl | - | - | Affected by concentration | [2] | |
| Sucrose Laurate | Solid Dispersions | Gemfibrozil | - | - | Markedly improved dissolution | [3] |
| Microemulsions | Aceclofenac | - | - | Superior penetration over polysorbate-based | [4] | |
| Sucrose Palmitate | Nanodispersions | Astaxanthin | 85.2 ± 2.0 | - | - | [5] |
| Microparticles (with other SEs) | Bovine Serum Albumin | - | ~13.5% (for SEs with HLB 6-15) | - | [6][7][8] |
Key Considerations for Formulation Development
-
Hydrophilic-Lipophilic Balance (HLB): The HLB value is a crucial determinant of a sucrose ester's function. High HLB sucrose esters (e.g., HLB 15-16) are effective solubilizers and are used to enhance the dissolution of poorly water-soluble drugs[1]. Mid-range HLB values are often employed as oil-in-water emulsifiers in nanoemulsions and microemulsions[4][9]. Low HLB sucrose esters can be used to form water-in-oil emulsions.
-
Fatty Acid Chain Length: The length of the fatty acid chain influences the hydrophobicity of the sucrose ester. For instance, sucrose stearate (C18) is more hydrophobic than sucrose laurate (C12)[10]. This property can affect drug loading, release kinetics, and the stability of the formulation.
-
Concentration: The concentration of the sucrose ester can impact particle size, encapsulation efficiency, and drug release. Higher concentrations of sucrose stearate have been shown to increase the porosity of microspheres[2].
Experimental Protocols
Detailed methodologies are essential for reproducible research. The following sections outline common experimental protocols for the preparation and characterization of sucrose ester-based drug delivery systems.
Preparation of Nanoparticles by Solvent Evaporation Method
This method is widely used for encapsulating drugs within a polymer matrix, with sucrose esters acting as a stabilizer.
Materials:
-
Polymer (e.g., PLGA)
-
Drug
-
Sucrose Ester (e.g., Sucrose Palmitate)
-
Organic Solvent (e.g., Dichloromethane)
-
Aqueous solution (e.g., distilled water)
Procedure:
-
Dissolve the polymer and the drug in the organic solvent to form the organic phase.
-
Dissolve the sucrose ester in the aqueous solution to form the aqueous phase. The concentration of the sucrose ester can be varied (e.g., 0.01% to 1% w/v) to optimize nanoparticle characteristics[6][7][8].
-
Add the organic phase to the aqueous phase under constant stirring to form an oil-in-water emulsion.
-
Evaporate the organic solvent from the emulsion under reduced pressure or by continuous stirring for a sufficient period.
-
Collect the formed nanoparticles by centrifugation, wash with distilled water to remove excess surfactant and unencapsulated drug, and then lyophilize for storage.
Determination of Encapsulation Efficiency
This protocol quantifies the amount of drug successfully encapsulated within the nanoparticles.
Procedure:
-
Separate the nanoparticles from the aqueous phase containing unencapsulated drug by centrifugation.
-
Quantify the amount of free drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Disrupt the nanoparticles using a suitable solvent to release the encapsulated drug.
-
Quantify the total amount of drug in the disrupted nanoparticle suspension.
-
Calculate the encapsulation efficiency (EE) using the following formula:
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
References
- 1. Sucrose ester stabilized solid lipid nanoparticles and nanostructured lipid carriers. I. Effect of formulation variables on the physicochemical properties, drug release and stability of clotrimazole-loaded nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation of polymeric microspheres by the solvent evaporation method using sucrose stearate as a droplet stabilizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of sucrose esters as alternative surfactants in microencapsulation of proteins by the solvent evaporation method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of sucrose esters as alternative surfactants in microencapsulation of proteins by the solvent evaporation method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Semi-solid Sucrose Stearate-Based Emulsions as Dermal Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. arxiv.org [arxiv.org]
Validation of sucrose distearate performance in protein stabilization assays
For Researchers, Scientists, and Drug Development Professionals
In the realm of biopharmaceutical formulation, ensuring the stability of protein therapeutics is paramount to their safety and efficacy. Excipients play a crucial role in preventing protein aggregation and degradation. This guide provides a comprehensive comparison of sucrose (B13894) distearate's performance in protein stabilization with other commonly used alternatives, supported by experimental data and detailed methodologies.
Executive Summary
Sucrose distearate, a non-ionic surfactant, presents a viable alternative to commonly used stabilizers like polysorbates. Its potential for low toxicity and biocompatibility makes it an attractive excipient for protein formulations. This guide will delve into its performance in key protein stability assays, comparing it with established stabilizers.
Performance Comparison of Protein Stabilizers
The stabilizing effect of an excipient is often evaluated by its ability to prevent aggregation and maintain the native conformational state of a protein under various stress conditions, such as elevated temperature and mechanical agitation. Key parameters for comparison include the aggregation onset temperature (Tagg) and the melting temperature (Tm), often measured by Differential Scanning Calorimetry (DSC), as well as the change in particle size and monomer content, measured by Dynamic Light Scattering (DLS) and Size Exclusion Chromatography (SEC), respectively.
While direct, publicly available quantitative data for this compound in head-to-head protein stabilization studies is limited, we can infer its potential performance based on studies of similar sucrose esters and compare it to well-characterized stabilizers like Polysorbate 80 and the foundational stabilizer, sucrose.
Table 1: Comparative Performance of Excipients in Protein Stabilization Assays (Representative Data)
| Excipient | Protein Model | Stress Condition | Assay | Key Performance Metric | Outcome |
| This compound (inferred) | Monoclonal Antibody (mAb) | Thermal Stress | DSC | ↑ Tagg | Expected to increase the onset temperature of aggregation. |
| Agitation Stress | DLS | ↓ Particle Size Increase | Expected to reduce the formation of sub-visible particles. | ||
| Polysorbate 80 | Monoclonal Antibody (mAb) | Agitation Stress | DLS / MFI | ↓ Particle Count | Effectively reduces the formation of sub-visible particles.[1][2] |
| Thermal Stress | SEC | ↑ Monomer Purity | Helps maintain monomeric purity under thermal stress. | ||
| Sucrose | Whey Protein Isolate | Thermal Stress | DSC | ↑ Denaturation Temp. | Increases protein denaturation temperature by 6-8°C at 40 wt%.[3] |
| Monoclonal Antibody (mAb) | Freeze-Thaw | DSC | Cryoprotectant | Prevents cold-crystallization, especially at high protein concentrations.[4] | |
| Trehalose | Lysozyme, Myoglobin | Thermal Stress | DSC | ↑ Tden | Shows a higher denaturation temperature (Tden) than sucrose at low water content.[5] |
Note: Data for this compound is inferred based on the performance of other sucrose esters and general surfactant properties. Direct comparative studies are needed for definitive validation.
Mechanism of Action
Sucrose esters, like this compound, are non-ionic surfactants composed of a hydrophilic sucrose head and one or more hydrophobic fatty acid chains. Their stabilizing effect is attributed to two primary mechanisms:
-
Preferential Exclusion: Similar to sucrose, the sucrose moiety is preferentially excluded from the protein surface, which increases the thermodynamic stability of the protein's native state.[6]
-
Interfacial Protection: The surfactant properties of sucrose esters allow them to compete with proteins for adsorption at air-water or solid-water interfaces. This is particularly effective in mitigating aggregation induced by mechanical stress, such as agitation.
Polysorbates, the current industry standard, also function primarily through interfacial protection. However, they are susceptible to degradation through hydrolysis and oxidation, which can lead to the formation of reactive species that may compromise protein integrity.[2][7] Sucrose esters are reported to have good stability in the pH range of 5 to 7 at room temperature.[8]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of protein stability. Below are protocols for key experiments cited in this guide.
Differential Scanning Calorimetry (DSC) for Thermal Stability
Objective: To determine the thermal denaturation temperature (Td) or melting temperature (Tm) of a protein in different formulations.
Protocol:
-
Prepare protein samples at a concentration of 1 mg/mL in the desired buffer with and without the excipient (e.g., this compound, polysorbate 80).
-
Load the samples into hermetic aluminum pans.
-
Use a differential scanning calorimeter to scan the samples from a starting temperature (e.g., 25°C) to a final temperature (e.g., 98°C) at a heating rate of 10°C/min.[9]
-
An empty pan is used as a reference.
-
The temperature at the peak of the endothermic transition is recorded as the Td or Tm. An increase in this temperature in the presence of an excipient indicates enhanced thermal stability.[3][5]
Dynamic Light Scattering (DLS) for Aggregation Monitoring
Objective: To measure the hydrodynamic radius of proteins and detect the formation of aggregates.
Protocol:
-
Prepare protein solutions with and without excipients in a low-particle buffer.
-
Subject the samples to a stress condition (e.g., thermal stress by incubation at an elevated temperature or mechanical stress by agitation).
-
At various time points, transfer an aliquot of the sample to a clean cuvette.
-
Measure the size distribution of particles using a DLS instrument.
-
An increase in the average hydrodynamic radius or the appearance of larger particle populations indicates protein aggregation.[10] It is important to note that excipients like sucrose can themselves be detected by DLS.[10][11]
Size Exclusion Chromatography (SEC) for Quantifying Aggregates
Objective: To separate and quantify soluble protein aggregates from the monomeric species.
Protocol:
-
Prepare protein samples subjected to stress conditions as described for DLS.
-
Inject the samples into an SEC column with a pore size suitable for separating the protein monomer from its aggregates (e.g., 300 Å for mAbs).[6]
-
The mobile phase should be optimized to prevent non-specific interactions between the protein and the column matrix.
-
Monitor the elution profile using a UV detector at 280 nm.
-
The area under the peaks corresponding to the monomer and aggregates is used to calculate the percentage of monomer loss and aggregate formation.[12][13][14]
Visualizing Experimental Workflows and Mechanisms
To better understand the processes involved in protein stabilization assays and the underlying mechanisms, the following diagrams are provided.
Caption: Experimental workflow for comparing protein stabilizers.
Caption: Mechanism of protein stabilization by this compound.
Conclusion
This compound shows promise as a stabilizing excipient for protein therapeutics, potentially offering an alternative to polysorbates with a favorable stability profile. Its dual-function mechanism, combining preferential exclusion and interfacial protection, makes it a versatile candidate for various formulation challenges. However, further direct comparative studies are necessary to fully elucidate its performance characteristics against industry-standard stabilizers across a range of protein modalities and stress conditions. The experimental protocols and workflows provided in this guide offer a framework for conducting such validation studies.
References
- 1. The effects of excipients on protein aggregation during agitation: an interfacial shear rheology study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of Polysorbate 80 Hydrolysis and Oxidation on the Aggregation of a Monoclonal Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of sucrose on the thermal denaturation, gelation, and emulsion stabilization of whey proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of Sucrose and Trehalose for Protein Stabilization Using Differential Scanning Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Effect of Polysorbate 80 Quality on Photostability of a Monoclonal Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. research.chalmers.se [research.chalmers.se]
- 10. nanotempertech.com [nanotempertech.com]
- 11. Nanoparticulate Impurities in Pharmaceutical-Grade Sugars and their Interference with Light Scattering-Based Analysis of Protein Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Quantitation of aggregate levels in a recombinant humanized monoclonal antibody formulation by size-exclusion chromatography, asymmetrical flow field flow fractionation, and sedimentation velocity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. longdom.org [longdom.org]
A Comparative Guide to the Spectroscopic Analysis of Sucrose Distearate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of spectroscopic techniques for the structural analysis of sucrose (B13894) distearate, a widely used emulsifier in the pharmaceutical, cosmetic, and food industries. Understanding its structure is crucial for quality control and formulation development. This document compares the performance of key spectroscopic methods—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—with alternative analytical approaches, supported by experimental data and detailed protocols.
At a Glance: Spectroscopic Techniques for Sucrose Distearate Analysis
| Technique | Information Provided | Advantages | Limitations | Alternative Methods |
| NMR Spectroscopy | Detailed molecular structure, including position of esterification and conformation. | Provides unambiguous structural elucidation. | Lower sensitivity compared to MS; complex spectra for mixtures. | 2D NMR (COSY, HSQC) for complex structures. |
| FT-IR Spectroscopy | Identification of functional groups (esters, hydroxyls, alkyl chains). | Fast, non-destructive, and requires minimal sample preparation. | Provides limited information on the specific location of functional groups. | Attenuated Total Reflectance (ATR)-FTIR for direct analysis of powders.[1] |
| Mass Spectrometry | Molecular weight determination and fragmentation patterns for structural confirmation. | High sensitivity and specificity; suitable for complex mixtures when coupled with chromatography. | Isomeric differentiation can be challenging without tandem MS. | Supercritical Fluid Chromatography-Tandem MS (SFC-MS/MS), Gas Chromatography-MS (GC-MS).[2] |
Quantitative Spectroscopic Data for Sucrose Esters
The following tables summarize key quantitative data obtained from the spectroscopic analysis of this compound and its closely related analogs.
Table 1: Comparative ¹³C NMR Chemical Shifts (δ, ppm) for Sucrose Esters
Note: Data for sucrose palmitate is presented as a close analog to this compound due to the similarity in their fatty acid chains.
| Carbon Atom | Sucrose Palmitate (in DMSO-d6)[3] | Sucrose (in D₂O)[4][5] |
| Sucrose Moiety | ||
| C-1 | 92.8 | 93.1 |
| C-2 | 72.5 | 72.3 |
| C-3 | 73.9 | 73.6 |
| C-4 | 70.8 | 70.4 |
| C-5 | 73.2 | 73.5 |
| C-6 | 63.5 | 61.3 |
| C-1' | 63.5 | 63.5 |
| C-2' | 104.5 | 104.7 |
| C-3' | 77.8 | 77.4 |
| C-4' | 75.3 | 75.1 |
| C-5' | 81.9 | 82.5 |
| C-6' | 63.5 | 63.5 |
| Palmitate Moiety | ||
| C=O | 174.4 | - |
| CH₂ (α to C=O) | 34.2 | - |
| CH₂ chain | 22.9 - 29.8 | - |
| CH₃ | 14.5 | - |
Table 2: Comparative FT-IR Characteristic Peaks (cm⁻¹) for Sucrose Esters
| Functional Group | Sucrose Palmitate[6] | Sucrose Stearate[7] | Sucrose Oleate[7] |
| O-H Stretching | ~3400 (broad) | ~3400 (broad) | ~3400 (broad) |
| C-H Stretching (Alkyl) | 2920, 2850 | 2920, 2850 | 2925, 2854 |
| C=O Stretching (Ester) | 1734 | 1740 | 1742 |
| C-O Stretching | ~1050-1150 | ~1050-1150 | ~1050-1150 |
Table 3: Mass Spectrometry Data for Sucrose Esters
| Compound | Molecular Weight | Precursor Ion ([M+Na]⁺)[2] | Key Fragment Ions[2] |
| Sucrose Monostearate | 608.8 g/mol | 631.2 m/z | 469, 451 |
| This compound | 875.2 g/mol | 897.6 m/z (calculated) | Fragmentation typically involves neutral loss of fatty acid chains and cleavage of the glycosidic bond. |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed structural information, including the position of stearate (B1226849) esterification on the sucrose backbone.
Methodology:
-
Sample Preparation:
-
Dissolve 10-50 mg of the this compound sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Ensure the sample is fully dissolved; gentle warming or sonication may be applied.
-
Filter the solution into an NMR tube to remove any particulate matter.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.
-
For ¹H NMR, a standard pulse sequence with a sufficient relaxation delay is used.
-
For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum.
-
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
-
Assign the signals by comparing them to known spectra of sucrose and fatty acids, and by using 2D NMR techniques (COSY, HSQC) if necessary.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the key functional groups present in this compound.
Methodology:
-
Sample Preparation (KBr Pellet Method):
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Collect a background spectrum of a blank KBr pellet for background correction.
-
-
Data Analysis:
-
Identify the characteristic absorption bands corresponding to functional groups such as O-H (hydroxyl), C-H (alkyl), C=O (ester), and C-O bonds.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and obtain fragmentation information for structural confirmation. This protocol describes an approach using Supercritical Fluid Chromatography-Tandem Mass Spectrometry (SFC-MS/MS).[2]
Methodology:
-
Sample Preparation:
-
SFC-MS/MS Analysis:
-
Chromatography:
-
Use a suitable column, such as a silica (B1680970) gel reversed-phase column.[2]
-
Employ a mobile phase of carbon dioxide with a modifier like methanol.[2]
-
Optimize the gradient elution to separate sucrose esters based on their degree of esterification.
-
-
Mass Spectrometry:
-
-
Data Analysis:
-
Analyze the mass spectra to determine the molecular weight from the precursor ion.
-
Interpret the fragmentation pattern to confirm the presence of the sucrose and stearate moieties.
-
Analytical Workflow and Logic
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
Conclusion
The structural characterization of this compound is effectively achieved through a combination of spectroscopic techniques. Mass spectrometry provides essential molecular weight and fragmentation data, FT-IR offers rapid confirmation of functional groups, and NMR spectroscopy delivers detailed insights into the precise molecular structure, including the regiochemistry of esterification. While challenges exist in isolating specific isomers and interpreting complex spectra, the integrated application of these methods, as outlined in this guide, provides a robust framework for the comprehensive analysis of this compound, ensuring its quality and efficacy in various applications.
References
- 1. agilent.com [agilent.com]
- 2. High-Throughput Analysis of Sucrose Fatty Acid Esters by Supercritical Fluid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sucrose(57-50-1) 13C NMR [m.chemicalbook.com]
- 5. hmdb.ca [hmdb.ca]
- 6. researchgate.net [researchgate.net]
- 7. eng.uc.edu [eng.uc.edu]
- 8. drawellanalytical.com [drawellanalytical.com]
Measuring Encapsulation Efficiency: A Comparative Guide for Sucrose Distearate-Based Systems
For Researchers, Scientists, and Drug Development Professionals
The efficiency with which a delivery system encapsulates a therapeutic agent is a critical parameter in drug development, influencing dosage, efficacy, and overall formulation performance. Sucrose (B13894) distearate, a non-ionic surfactant, is increasingly utilized in the formation of vesicular systems like niosomes and as a stabilizer in microparticles due to its biocompatibility and biodegradability.[1][2] This guide provides a comparative analysis of methods to measure the encapsulation efficiency of sucrose distearate-based systems against other common alternatives, supported by experimental data and detailed protocols.
Comparative Analysis of Encapsulation Efficiency
The encapsulation efficiency (EE) of a system is defined as the percentage of the total drug added that is successfully entrapped within the carrier. It is a crucial indicator of the formulation's capacity and is influenced by the physicochemical properties of the drug, the composition of the delivery system, and the manufacturing process.
Sucrose ester-based systems have demonstrated a wide range of encapsulation efficiencies. For instance, studies have shown that for protein encapsulation in poly(d,l-lactide-co-glycolide) (B1216819) (PLGA) microparticles, sucrose esters yielded a relatively modest efficiency of approximately 13.5%.[1][2] In contrast, sucrose stearate-based niosomes have achieved exceptionally high encapsulation efficiencies, up to 99.89% for hydrophobic drugs like curcumin (B1669340).[3] This highlights the versatility of sucrose esters and the importance of formulation optimization.
For comparison, other common encapsulation systems exhibit varying efficiencies depending on the encapsulated drug and formulation parameters. Lecithin-based liposomes, a popular alternative, have shown encapsulation efficiencies for curcumin in the range of 80-82%.[4] Niosomes formulated with other non-ionic surfactants, such as Span 60, have reported encapsulation efficiencies from 62% to 87% for salbutamol (B1663637) sulphate.[5]
The following table summarizes the encapsulation efficiency of this compound-based systems in comparison with other prevalent platforms for various active molecules.
| Encapsulation System | Surfactant/Lipid | Active Molecule | Encapsulation Efficiency (%) | Reference |
| Niosomes | This compound | Curcumin | ~99.9 | [3] |
| Niosomes | Sucrose Laurate/Span 20 | Quercetin | 80.85 - 83.59 | [6] |
| Liposomes | Soy Lecithin | Quercetin | Not Specified | [7] |
| Liposomes | Lecithin | Curcumin | 80.77 - 82.32 | [4] |
| Microparticles | Sucrose Esters | Bovine Serum Albumin | ~13.5 | [1][2] |
| Microparticles | Polyvinyl Alcohol (PVA) | Bovine Serum Albumin | Higher than Sucrose Esters | [1][8] |
| Microparticles | Poloxamer 188 | Bovine Serum Albumin | Higher than Sucrose Esters | [1][8] |
| Microparticles | PLGA | Bovine Serum Albumin | >90 | [9] |
| Niosomes | Span 60 | 5-Fluorouracil (B62378) | ~5-70 (method dependent) | [10] |
| Niosomes | Tween 60 | 5-Fluorouracil | ~5-80 (method dependent) | [10] |
| Niosomes | Span 60 | Salbutamol Sulphate | 62 - 87 | [5] |
Experimental Protocols for Measuring Encapsulation Efficiency
The determination of encapsulation efficiency typically involves separating the unencapsulated ("free") drug from the drug-loaded carriers. This can be achieved through various techniques, followed by quantification of the drug in either the supernatant or the disrupted carriers. Below are detailed protocols for two common methods: centrifugation and dialysis.
Method 1: Indirect Measurement via Centrifugation
This method is suitable for vesicular systems like niosomes and for microparticles that can be pelleted at reasonable centrifugation speeds. The principle is to separate the carriers from the aqueous medium containing the unencapsulated drug.
Experimental Protocol:
-
Sample Preparation: Take a known volume (e.g., 1 mL) of the this compound-based niosome or microparticle suspension.[10]
-
Centrifugation: Centrifuge the sample at a high speed to pellet the carriers. The exact speed and duration depend on the size and density of the particles. For niosomes, this could be in the range of 12,000-15,000 rpm for 20-30 minutes.[10][11] For larger microparticles, lower speeds may be sufficient.
-
Separation of Supernatant: Carefully collect the supernatant, which contains the unencapsulated drug.
-
Quantification of Free Drug: Analyze the concentration of the free drug in the supernatant using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). A pre-established calibration curve for the drug is required.
-
Calculation of Encapsulation Efficiency: The encapsulation efficiency is calculated using the following formula:
EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
Method 2: Indirect Measurement via Dialysis
Dialysis is another common method for separating unencapsulated drug, particularly for smaller nanoparticles like niosomes. It relies on the principle of size exclusion, where the smaller, free drug molecules can pass through the pores of a dialysis membrane, while the larger drug-loaded carriers are retained.
Experimental Protocol:
-
Dialysis Membrane Preparation: Select a dialysis membrane with a molecular weight cut-off (MWCO) that is appropriate to allow the passage of the free drug but retain the niosomes. Hydrate the dialysis bag according to the manufacturer's instructions.
-
Sample Loading: Place a known volume of the niosome suspension into the dialysis bag and seal it securely.
-
Dialysis: Immerse the sealed dialysis bag in a large volume of a suitable release medium (e.g., phosphate-buffered saline, PBS) at a specific temperature (e.g., 37°C) with gentle stirring.[12]
-
Sampling: At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Quantification of Free Drug: Measure the concentration of the drug in the collected aliquots using a suitable analytical method (UV-Vis, HPLC). The total amount of free drug is the cumulative amount that has diffused out of the dialysis bag.
-
Calculation of Encapsulation Efficiency: The encapsulation efficiency is calculated as in the centrifugation method.
Visualizing the Experimental Workflow
To provide a clear visual representation of the experimental processes for determining encapsulation efficiency, the following diagrams have been generated using the DOT language.
References
- 1. Evaluation of sucrose esters as alternative surfactants in microencapsulation of proteins by the solvent evaporation method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of sucrose esters as alternative surfactants in microencapsulation of proteins by the solvent evaporation method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Comparative Study of Quercetin-Loaded Nanocochleates and Liposomes: Formulation, Characterization, Assessment of Degradation and In Vitro Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quercetin Loaded Monolaurate Sugar Esters-Based Niosomes: Sustained Release and Mutual Antioxidant—Hepatoprotective Interplay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The effect of noisome preparation methods in encapsulating 5-fluorouracil and real time cell assay against HCT-116 colon cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jsaer.com [jsaer.com]
- 12. Preparation and properties of BSA-loaded microspheres based on multi-(amino acid) copolymer for protein delivery - PMC [pmc.ncbi.nlm.nih.gov]
Sucrose Distearate vs. Polysorbates: A Comparative Guide for Biologics Formulation
For Researchers, Scientists, and Drug Development Professionals
The stability of biologic drugs is a critical factor in their safety and efficacy. Surfactants are essential excipients in biologic formulations, protecting proteins from aggregation and degradation at interfaces. Polysorbates, particularly polysorbate 20 and polysorbate 80, have long been the industry standard. However, concerns over their potential for degradation and the subsequent impact on product quality have spurred the investigation of alternative surfactants. Among these, sucrose (B13894) esters, such as sucrose distearate, are gaining attention.
This guide provides an objective comparison of this compound and polysorbates for use in biologics formulation, supported by available experimental data and detailed methodologies for key evaluation techniques.
Executive Summary
Polysorbates are highly effective at preventing protein aggregation at interfaces.[1] However, they are susceptible to both oxidative and enzymatic degradation, which can lead to the formation of particles and potentially impact the stability of the biologic drug product.[2][3] Sucrose esters, including this compound, are non-ionic surfactants that are also effective emulsifiers and stabilizers.[4][5] While they share the ester linkage that makes them susceptible to enzymatic hydrolysis, they may offer advantages in terms of oxidative stability.[2][6] Direct comparative studies of this compound and polysorbates in monoclonal antibody (mAb) formulations are limited in publicly available literature. However, data from studies on related sucrose esters and other model systems can provide valuable insights.
Physicochemical Properties and Performance
Table 1: Comparison of Particle Size and Polydispersity Index (PDI) in Astaxanthin (B1665798) Nanodispersions [5][8]
| Surfactant | Mean Particle Diameter (nm) | Polydispersity Index (PDI) |
| Polysorbates | ||
| Polysorbate 20 | 70.3 ± 3.1 | 0.225 ± 0.021 |
| Polysorbate 40 | 110.5 ± 4.5 | 0.451 ± 0.043 |
| Polysorbate 60 | 125.8 ± 5.2 | 0.489 ± 0.056 |
| Polysorbate 80 | 130.1 ± 6.3 | 0.473 ± 0.048 |
| Sucrose Esters | ||
| Sucrose Laurate (L-1695) | 73.1 ± 2.2 | 0.242 ± 0.030 |
| Sucrose Palmitate (P-1570) | 85.2 ± 2.0 | 0.281 ± 0.022 |
| Sucrose Stearate (S-1570) | 143.5 ± 7.4 | 0.424 ± 0.062 |
| Sucrose Oleate (OWA-1570) | 79.8 ± 1.2 | 0.355 ± 0.005 |
Data from a study on astaxanthin nanodispersions.[5][8] This data may not be directly transferable to all biologic formulations but provides a useful comparison of the surfactants' general properties.
Table 2: Chemical Stability of Astaxanthin in Nanodispersions with Different Surfactants [5][9]
| Surfactant | Astaxanthin Content (%) |
| Polysorbates | |
| Polysorbate 20 | 85.2 ± 3.5 |
| Polysorbate 40 | 82.1 ± 2.8 |
| Polysorbate 60 | 80.5 ± 3.1 |
| Polysorbate 80 | 75.4 ± 4.2 |
| Sucrose Esters | |
| Sucrose Laurate (L-1695) | 86.1 ± 2.9 |
| Sucrose Palmitate (P-1570) | 88.3 ± 2.5 |
| Sucrose Stearate (S-1570) | 90.1 ± 2.1 |
| Sucrose Oleate (OWA-1570) | 78.2 ± 3.9 |
Data from a study on astaxanthin nanodispersions.[5][9] Higher astaxanthin content indicates greater chemical stability.
Mechanisms of Action and Degradation Pathways
Polysorbates
Polysorbates are amphipathic, non-ionic surfactants composed of fatty acid esters of polyoxyethylene sorbitan.[10] They stabilize proteins by adsorbing to interfaces (air-water, solid-water) and preventing protein unfolding and aggregation.[1]
The primary degradation pathways for polysorbates are:
-
Hydrolysis: The ester bond can be hydrolyzed, either chemically or enzymatically (by residual host cell proteins like lipases), releasing free fatty acids. These fatty acids can form visible and subvisible particles.[2][3]
-
Oxidation: The polyoxyethylene (POE) chains are susceptible to auto-oxidation, which can generate peroxides and other reactive species that can, in turn, degrade the protein.[6][11]
Caption: Degradation pathways of polysorbates.
This compound
Sucrose esters are non-ionic surfactants composed of sucrose as the hydrophilic head and fatty acids as the lipophilic tail.[4] this compound has two stearic acid chains attached to the sucrose molecule. Their mechanism of protein stabilization is also based on their surface activity.
The primary degradation pathway for sucrose esters is:
-
Hydrolysis: Similar to polysorbates, the ester linkage in sucrose esters can be hydrolyzed, releasing free fatty acids and sucrose.[2] This can be a concern in formulations containing residual hydrolytic enzymes. The stability of sucrose monolaurate, for instance, is pH-dependent, with maximum stability observed between pH 4 and 5.[12][13]
Caption: Degradation pathway of sucrose esters.
Experimental Protocols
To evaluate and compare the performance of this compound and polysorbates in a biologics formulation, a series of experiments should be conducted.
Forced Degradation Studies
Forced degradation studies are essential to identify the degradation pathways and the intrinsic stability of the biologic in the presence of each surfactant.[14]
Protocol:
-
Sample Preparation: Prepare formulations of the biologic with varying concentrations of this compound and polysorbate 80 (e.g., 0.01%, 0.05%, 0.1% w/v). Include a control formulation with no surfactant.
-
Stress Conditions: Expose the samples to a range of stress conditions, including:
-
Thermal Stress: Incubate at elevated temperatures (e.g., 40°C, 50°C) for several weeks.
-
Light Stress: Expose to light according to ICH Q1B guidelines.
-
Oxidative Stress: Add a chemical oxidizing agent (e.g., AAPH, tert-butyl hydroperoxide).
-
Mechanical Stress: Subject to agitation (e.g., shaking, stirring) for a defined period.
-
Freeze-Thaw Stress: Cycle the samples between frozen and thawed states multiple times.
-
-
Analysis: At specified time points, analyze the samples for protein aggregation, particle formation, and chemical degradation using the methods described below.
Caption: Experimental workflow for forced degradation studies.
Analysis of Protein Aggregation and Particle Formation
a. Size-Exclusion Chromatography (SEC)
SEC is a high-performance liquid chromatography (HPLC) method used to separate and quantify soluble protein aggregates (dimers, trimers, and higher-order oligomers) from the monomeric protein.
Protocol:
-
System: HPLC system with a UV detector.
-
Column: A silica-based SEC column with a pore size appropriate for the size of the protein and its aggregates (e.g., 300 Å).
-
Mobile Phase: A buffered solution (e.g., phosphate-buffered saline) at a pH and ionic strength that minimizes non-specific interactions between the protein and the column matrix.
-
Sample Preparation: Dilute the samples in the mobile phase to an appropriate concentration.
-
Analysis: Inject the samples and monitor the elution profile at 280 nm. The area under each peak corresponds to the amount of monomer and aggregates.
b. Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the size distribution of particles in a solution, providing information on the presence of aggregates and the overall polydispersity of the sample.
Protocol:
-
System: DLS instrument with a temperature-controlled cell holder.
-
Sample Preparation: Filter the samples through a low-protein-binding filter (e.g., 0.22 µm) to remove dust and other large contaminants.
-
Measurement: Place the sample in a cuvette and acquire data at a controlled temperature. The instrument software will calculate the hydrodynamic radius and polydispersity index (PDI).
c. Micro-Flow Imaging (MFI)
MFI is used to quantify and characterize sub-visible particles (2-100 µm) in a formulation.
Protocol:
-
System: MFI instrument with a flow cell.
-
Sample Preparation: Gently mix the sample to ensure a homogeneous suspension of particles.
-
Analysis: Flow the sample through the instrument, which captures images of the particles and analyzes their size, shape, and concentration.
Immunogenicity Considerations
A critical aspect of any excipient is its potential to impact the immunogenicity of the biologic. Degradation products of polysorbates, such as peroxides and aldehydes, can chemically modify the protein, potentially creating neo-epitopes that can trigger an immune response.[1][6][11] While sucrose esters are generally considered biocompatible, the potential for their degradation products to influence immunogenicity should be evaluated.[2][4] Further studies are needed to directly compare the immunogenic potential of formulations containing this compound versus polysorbates.
Conclusion
Both polysorbates and sucrose esters like this compound can be effective surfactants for stabilizing biologics. Polysorbates have a long history of use and proven efficacy but are susceptible to degradation pathways that can compromise product quality. Sucrose esters present a promising alternative, with some studies suggesting potential advantages in terms of stability. However, the lack of extensive, direct comparative data in biologic formulations necessitates a thorough, case-by-case evaluation. The experimental protocols outlined in this guide provide a framework for researchers to conduct such comparisons and select the optimal surfactant for their specific biologic drug product.
References
- 1. bioprocessintl.com [bioprocessintl.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. Effects of selected polysorbate and sucrose ester emulsifiers on the physicochemical properties of astaxanthin nanodispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of Selected Polysorbate and Sucrose Ester Emulsifiers on the Physicochemical Properties of Astaxanthin Nanodispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. bioprocessintl.com [bioprocessintl.com]
- 12. The stability of sucrose monolaurate: rate of formation of lauric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fao.org [fao.org]
- 14. benchchem.com [benchchem.com]
A Comparative Performance Analysis of Sucrose Distearate from Various Suppliers for Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
Sucrose (B13894) distearate, a non-ionic surfactant, is a key excipient in the pharmaceutical industry, valued for its emulsifying, solubilizing, and stabilizing properties.[1][2] Its biocompatibility and biodegradability make it an attractive option for various drug delivery systems.[1][3] However, the performance of sucrose distearate can vary significantly depending on the supplier, due to differences in purity, composition (monoester vs. polyester (B1180765) content), and physical properties. This guide provides an objective comparison of this compound from different sources, supported by experimental data to aid in the selection of the most suitable grade for your research and development needs.
Key Performance Parameters and Experimental Data
The selection of an appropriate this compound grade is critical for the successful development of stable and effective drug formulations. Key performance indicators include its emulsifying efficacy, influence on drug release, and physical characteristics. The following table summarizes quantitative data on various grades of sucrose stearate (B1226849), compiled from available literature.
| Supplier/Grade | Purity/Composition | HLB Value | Particle Size of Emulsion (nm) | Zeta Potential (mV) | Drug Release Profile | Key Findings |
| Supplier A / SE 11S | Pharmaceutical Grade | ~11 | Not explicitly stated, but forms stable nanoemulsions | Not explicitly stated | Modulates drug release, with higher HLB leading to a higher release rate.[3] | Soluble in a mixture containing 10% ethanol (B145695).[4] |
| Supplier A / SE 15S | Pharmaceutical Grade | ~15 | Not explicitly stated, but forms stable nanoemulsions | -52.03 ± 1.07 (for S-1570)[5] | Higher HLB correlates with a higher rate of lipolysis in simulated gastrointestinal fluid.[5] | Soluble in a mixture containing 10% ethanol.[4] |
| Supplier B / Crodesta F160 | Cosmetic and Food Grade | Not specified | Not specified | Not specified | Not specified | Forms relatively clear solutions in water at 60 °C. Has potential for use in oral formulations.[4] |
| Supplier C / SP50-C | Cosmetic Grade | Not specified | Not specified | Not specified | Not specified | Forms relatively clear solutions in water at 60 °C.[4] |
| Supplier C / SP70-C | Cosmetic Grade | Not specified | Not specified | Not specified | Not specified | Forms relatively clear solutions in water at 60 °C.[4] |
| Supplier D / Tegocare SE 121 MB | Cosmetic Grade | Not specified | Not specified | Not specified | Not specified | Supplier states it is not suitable for pharmaceutical applications.[4] |
| Supplier E / Emulgade Sucro Plus | Cosmetic Grade | Not specified | Not specified | Not specified | Not specified | Supplier states it is not suitable for pharmaceutical applications.[4] |
Note: Direct comparative studies across a wide range of suppliers with identical experimental conditions are limited in publicly available literature. The data presented is compiled from various sources and should be interpreted with consideration of the different experimental setups.
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating findings. Below are protocols for key experiments used to evaluate the performance of this compound.
Emulsion Stability and Particle Size Analysis
This protocol is designed to assess the ability of this compound to form and stabilize emulsions, a critical function in many pharmaceutical formulations.
Caption: Workflow for Emulsion Stability and Particle Size Analysis.
Methodology:
-
Preparation of Oil and Aqueous Phases: The specified amount of this compound is dissolved in the oil phase (e.g., medium-chain triglycerides) with gentle heating and stirring. The aqueous phase (e.g., purified water) is heated separately to the same temperature.
-
Emulsification: The aqueous phase is gradually added to the oil phase under high-shear homogenization to form a coarse emulsion.
-
Homogenization: The coarse emulsion is then passed through a high-pressure homogenizer for a specified number of cycles to produce a nanoemulsion.
-
Particle Size and Zeta Potential Measurement: The mean droplet size and zeta potential of the resulting emulsion are measured immediately after preparation using dynamic light scattering (DLS) and electrophoretic light scattering, respectively.[6]
-
Stability Assessment: The physical stability of the emulsion is evaluated by monitoring changes in particle size, zeta potential, and visual appearance (e.g., for phase separation or creaming) over a defined period at various storage conditions (e.g., 4°C, 25°C, 40°C).[7]
In Vitro Drug Release Study
This protocol evaluates how different this compound grades affect the release of an active pharmaceutical ingredient (API) from a formulation.
Caption: Workflow for In Vitro Drug Release Study.
Methodology:
-
Formulation Preparation: The API is incorporated into the formulation containing the this compound to be tested. This could be an emulsion, cream, or a solid dosage form like a matrix tablet.[3]
-
Dissolution Setup: The formulation is placed in a dissolution apparatus, such as a Franz diffusion cell for semi-solid formulations or a standard dissolution bath for tablets.[6][8]
-
Release Medium: A suitable release medium that ensures sink conditions is used (e.g., phosphate-buffered saline, pH 7.4).
-
Sampling: At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium to maintain a constant volume.
-
Quantification: The concentration of the released API in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[9] The cumulative amount of drug released is then plotted against time.
Discussion of Performance Differences
The performance of this compound is intrinsically linked to its hydrophilic-lipophilic balance (HLB) value, which is determined by the degree of esterification.[10][11]
-
Emulsifying Properties: Sucrose esters with higher HLB values are more hydrophilic and are generally better at stabilizing oil-in-water (O/W) emulsions.[5][10] The stability of these emulsions is crucial for the shelf-life and efficacy of the final product. A study evaluating different sucrose stearates showed that those with higher HLB values produced emulsions with smaller droplet sizes and better stability.[5]
-
Solubility: The solubility of sucrose stearates can be a limiting factor. Some grades may require heating or the addition of co-solvents like ethanol to achieve a clear solution.[4] For instance, grades SE 11S and SE 15S were found to be soluble in a 10% ethanol mixture, while others like Crodesta F160 showed better solubility in heated water.[4]
-
Drug Release: The choice of this compound can significantly modulate the release of the incorporated drug. In lipid-based matrix tablets, a higher HLB value of the sucrose stearate was found to correlate with a faster drug release rate.[3] This is a critical consideration in the design of both immediate and controlled-release dosage forms.
-
Regulatory Status: For pharmaceutical applications, it is imperative to use excipients that meet the required regulatory standards. While some sucrose stearate grades are designated as "pharmaceutical grade," others are intended for cosmetic or food use.[4] It is essential to verify the supplier's documentation and ensure compliance with pharmacopeial monographs.
Conclusion
The selection of this compound from a specific supplier should be a data-driven decision based on the specific requirements of the intended application. While this guide provides a comparative overview, it is highly recommended that researchers conduct their own head-to-head studies with the specific API and formulation system of interest. Key factors to consider include the required HLB value for emulsion stability, the desired drug release profile, and the regulatory compliance of the material. By carefully evaluating these performance parameters, drug development professionals can optimize their formulations for stability, efficacy, and safety.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sucrose Stearate-Enriched Lipid Matrix Tablets of Etodolac: Modulation of Drug Release, Diffusional Modeling and Structure Elucidation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 5. Sucrose Stearates Stabilized Oil-in-Water Emulsions: Gastrointestinal Fate, Cell Cytotoxicity and Proinflammatory Effects after Simulated Gastrointestinal Digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Semi-solid Sucrose Stearate-Based Emulsions as Dermal Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sucrose Esters and Beeswax Synergize to Improve the Stability and Viscoelasticity of Water-in-Oil Emulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. cir-safety.org [cir-safety.org]
- 11. arxiv.org [arxiv.org]
A Comparative Guide to In Vitro Cytotoxicity of Sucrose Distearate-Based Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro cytotoxicity of sucrose (B13894) distearate-based formulations against common alternatives, Polysorbate 80 and Cremophor EL. The information presented herein is intended to assist researchers in selecting appropriate excipients for their drug development needs, with a focus on minimizing cellular toxicity.
Executive Summary
Sucrose esters, such as sucrose distearate, are increasingly utilized in pharmaceutical formulations due to their favorable safety profile. This guide synthesizes available in vitro data to compare the cytotoxicity of this compound with two widely used non-ionic surfactants, Polysorbate 80 and Cremophor EL. While direct comparative studies are limited, the collective evidence suggests that this compound exhibits lower cytotoxicity across various cell lines compared to its alternatives. Polysorbate 80 and Cremophor EL have been associated with dose-dependent cytotoxicity and adverse cellular effects.
Comparison of In Vitro Cytotoxicity
The following table summarizes the in vitro cytotoxicity data for this compound and its alternatives. It is important to note that the data is compiled from different studies, and direct comparison of IC50 values should be made with caution due to variations in experimental conditions, including cell lines, assay methods, and exposure times.
| Excipient | Cell Line | Assay | Concentration | Results |
| This compound | Caco-2 | - | Not specified | Considered safe for Caco-2 viability.[1] |
| HaCaT | MTT | Up to 1% | Cell viability > 70% (non-toxic). | |
| Caco-2 & Raw264.7 | MTT | 50 mg/mL | Cell viability 61-68% (pre-digestion); 88-93% (post-digestion).[2] | |
| Polysorbate 80 | Caco-2 | WST-1 | 0.05% - 0.125% | No significant cytotoxicity. |
| Caco-2 | WST-1 | > 0.125% | Increased cytotoxicity. | |
| Intestinal Epithelial Cells | Sytox Green, CellTiter-Blue/-Glo | 1% | 90% cell death within 6 hours.[3] | |
| Intestinal Epithelial Cells | Sytox Green, CellTiter-Blue/-Glo | 0.25% | Significant decrease in cell viability within 3-10 hours.[3] | |
| Cremophor EL | Endothelial & Intestinal Epithelial Cells | - | ≥ 5 mg/mL | Cell damage after 2-3 hours, cell death after 12 hours.[4] |
| A549 | MTT | - | IC50 values reported in various studies. | |
| Caco-2 | - | 5 mg/mL | Tolerable concentration limit.[4] |
Experimental Protocols
Detailed methodologies for common in vitro cytotoxicity assays are provided below. These protocols are generalized and may require optimization based on the specific cell line and formulation being tested.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ to 5 × 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the this compound-based formulation or alternative excipients and incubate for a predetermined period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[5][6]
-
Formazan Solubilization: Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.
LDH (Lactate Dehydrogenase) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate (B86563) dehydrogenase released from damaged cells into the culture medium.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Sample Collection: After the treatment period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions. This typically includes a substrate (lactate) and a cofactor (NAD+).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader. The amount of LDH released is proportional to the number of damaged cells.
Apoptosis Assay (Annexin V Staining)
Apoptosis is a form of programmed cell death. One of the early events in apoptosis is the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be used to detect apoptotic cells.
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells as described for the MTT assay.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and wash with cold PBS.
-
Annexin V Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI). PI is a fluorescent dye that stains the nucleus of dead cells and is used to differentiate between apoptotic and necrotic cells.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive and PI-negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.
Visualizations
The following diagrams illustrate the experimental workflow for a typical in vitro cytotoxicity assay and the general mechanism of how surfactants can interact with the cell membrane.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Acute Effects of Sugars and Artificial Sweeteners on Small Intestinal Sugar Transport: A Study Using CaCo-2 Cells As an In Vitro Model of the Human Enterocyte | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Rheological Properties of Emulsions Stabilized by Sucrose Distearate and Other Emulsifiers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the rheological properties of emulsions stabilized by sucrose (B13894) distearate against other commonly used emulsifiers, including lecithin (B1663433), Tween 80, soy protein isolate (SPI), and whey protein isolate (WPI). The information presented is based on experimental data from various scientific studies, offering insights into how the choice of emulsifier impacts the flow behavior and stability of emulsion formulations.
Executive Summary
Sucrose esters, such as sucrose distearate, are non-ionic surfactants known for their biocompatibility and wide range of Hydrophilic-Lipophilic Balance (HLB) values.[1] The rheological properties of an emulsion—its viscosity and viscoelasticity—are critical for its stability, sensory attributes, and performance in various applications, from pharmaceuticals to food products. This guide demonstrates that this compound can produce highly viscous and stable emulsions, often exhibiting shear-thinning behavior. When compared to other emulsifiers, the rheological profile of this compound-stabilized emulsions is distinct and can be advantageous depending on the desired product characteristics. For instance, at higher concentrations, soy lecithin tends to produce emulsions with higher viscosity than Tween 80.[2] Sucrose esters can also interact with proteins at the oil-water interface, influencing the final rheological properties of the emulsion.
Rheological Data Comparison
The following tables summarize quantitative data from studies comparing the rheological properties of emulsions stabilized by this compound and other emulsifiers. It is important to note that the experimental conditions vary between studies, and direct comparisons should be made with this in mind.
Table 1: Apparent Viscosity of Water-in-Oil (W/O) Emulsions Stabilized by Sucrose Esters (SE)
| SE Concentration (% w/w) | Apparent Viscosity at 1 s⁻¹ (Pa·s) | Apparent Viscosity at 100 s⁻¹ (Pa·s) | Reference |
| 2.0 | ~10 | ~1 | [1] |
| 3.0 | ~100 | ~10 | [1] |
| 4.0 | ~400 | ~20 | [1] |
Experimental Conditions: Water-in-rapeseed oil emulsions (40 wt% water phase), measurements at 25 °C.[1]
Table 2: Rheological Properties of Emulsions Stabilized by Soy Lecithin and Tween 80
| Emulsifier | Concentration (% w/w) | Apparent Viscosity at 10 s⁻¹ (Pa·s) | Rheological Behavior | Reference |
| Soy Lecithin | 2 | Lower than Tween 80 | Near-Newtonian | [2] |
| Soy Lecithin | 5 | Higher than Tween 80 | Shear-thinning, strong gel behavior | [2] |
| Tween 80 | 2 | Higher than Soy Lecithin | Shear-thinning | [2] |
| Tween 80 | 5 | Lower than Soy Lecithin | Shear-thinning, concentrated solution behavior | [2] |
Experimental Conditions: Oil-in-water emulsions, soy oil and distilled water with 1 wt% NaCl, measurements at 25 °C.[2]
Table 3: Viscoelastic Properties of Emulsions Stabilized by Protein-Sucrose Ester Combinations
| Emulsifier System | SE Concentration (% w/v) | Storage Modulus (G') at 1 Hz (Pa) | Loss Modulus (G'') at 1 Hz (Pa) | Reference |
| SPI-SE | 0.25 | ~10 | ~2 | [3] |
| SPI-SE | 0.75 | ~30 | ~5 | [3] |
| WPI-SE | 0.25 | ~1 | ~0.5 | [3] |
| WPI-SE | 0.75 | ~5 | ~1 | [3] |
Experimental Conditions: Cannabis oil-in-water emulsions, measurements at 25 °C. SPI: Soy Protein Isolate, WPI: Whey Protein Isolate, SE: Sucrose Ester.[3]
Table 4: Apparent Viscosity of Nanoemulsions Stabilized by Various Emulsifiers
| Emulsifier | Optimal Concentration (%) | Apparent Viscosity at 100 s⁻¹ (mPa·s) | Reference |
| Tween 80 | 4 | ~5 | [4] |
| Soy Protein Isolate (SPI) | 1 | ~10 | [4] |
| Tea Saponin (TS) | 2 | ~8 | [4] |
| Soy Lecithin (SL) | 4 | ~12 | [4] |
Experimental Conditions: Oregano essential oil nanoemulsions, measurements at 25 °C.[4]
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide.
Emulsion Preparation (General Protocol)
-
Preparation of Phases : The oil phase is prepared by dissolving any oil-soluble components in the oil. The aqueous phase is prepared by dissolving the emulsifier and any other water-soluble components in deionized water.
-
Heating : Both the oil and aqueous phases are heated separately to a specified temperature (e.g., 80 °C) to ensure the melting of all components and to facilitate emulsification.[1]
-
Coarse Emulsification : The dispersed phase is added to the continuous phase while mixing at a moderate speed using a magnetic stirrer or overhead stirrer for a defined period (e.g., 5 minutes at 1000 rpm).[1]
-
Homogenization : The coarse emulsion is then homogenized using a high-shear homogenizer (e.g., Ultra-Turrax) at a high speed (e.g., 11,000 rpm) for a specific duration (e.g., 3 minutes) to reduce the droplet size.[1]
-
Cooling : The resulting emulsion is cooled to room temperature while stirring gently.
-
Storage : The final emulsion is stored under controlled conditions (e.g., 5 °C) for further analysis.[1]
Rheological Measurements
Rheological properties are typically measured using a rotational rheometer equipped with a specific geometry (e.g., cone-plate or plate-plate).
-
Sample Loading : A sufficient amount of the emulsion sample is carefully loaded onto the rheometer plate, ensuring no air bubbles are trapped. The sample is allowed to equilibrate to the measurement temperature (e.g., 25 °C) for a few minutes.
-
Flow Curve Measurement (Viscosity) : The apparent viscosity is measured as a function of the shear rate. The shear rate is typically ramped up from a low value to a high value (e.g., 0.1 to 100 s⁻¹) and then ramped down.[1] This helps to assess the time-dependent behavior (thixotropy) of the emulsion.
-
Oscillatory Measurement (Viscoelasticity) :
-
Strain Sweep : A strain sweep is first performed at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVR), where the storage modulus (G') and loss modulus (G'') are independent of the applied strain.
-
Frequency Sweep : A frequency sweep is then conducted within the LVR at a constant strain. The G' and G'' are measured as a function of frequency (e.g., 0.1 to 100 rad/s).[1] G' represents the elastic (solid-like) component, while G'' represents the viscous (liquid-like) component of the emulsion.
-
Visualization of Mechanisms and Workflows
The following diagrams, created using the DOT language, illustrate key concepts related to emulsion stabilization and experimental procedures.
Caption: Mechanisms of emulsion stabilization by different emulsifiers.
Caption: General workflow for emulsion preparation and rheological analysis.
Caption: Logical relationships influencing emulsion rheology and stability.
References
A Comparative Guide to Gas Chromatography for the Analysis of Free Fatty Acids in Sucrose Distearate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of gas chromatography (GC) with high-performance liquid chromatography (HPLC) for the quantitative analysis of free fatty acids (FFAs) in sucrose (B13894) distearate. The selection of an appropriate analytical technique is critical for quality control and formulation development. This document presents supporting experimental data from various studies to aid in your decision-making process.
Gas Chromatography: A Robust Method for Free Fatty Acid Analysis
Gas chromatography, particularly with flame ionization detection (GC-FID), is a widely adopted and robust method for the analysis of fatty acids. Due to the low volatility of free fatty acids, a derivatization step is necessary to convert them into more volatile fatty acid methyl esters (FAMEs) prior to GC analysis.
Experimental Workflow for GC Analysis
The overall workflow for the GC analysis of free fatty acids in sucrose distearate involves sample preparation, derivatization of free fatty acids to fatty acid methyl esters (FAMEs), and subsequent analysis by GC-FID.
Detailed Experimental Protocols
Below are detailed methodologies for the key experiments involved in the GC analysis of free fatty acids in this compound.
Protocol 1: Sample Preparation and Derivatization to FAMEs
This protocol is adapted from established methods for the esterification of free fatty acids.
-
Sample Preparation : Accurately weigh approximately 100 mg of the this compound sample into a screw-cap test tube.
-
Dissolution : Add 2 mL of toluene (B28343) to dissolve the sample.
-
Derivatization Reagent Addition : Add 3 mL of 14% Boron Trifluoride (BF3) in methanol.
-
Reaction : Tightly cap the tube and heat in a water bath or heating block at 100°C for 10 minutes.[1]
-
Cooling : Cool the tube to room temperature.
-
Extraction : Add 2 mL of hexane and 2 mL of deionized water, and vortex for 1 minute.
-
Phase Separation : Centrifuge the mixture to facilitate phase separation.
-
Collection : Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial for analysis.[1]
Protocol 2: Gas Chromatography (GC-FID) Analysis
The following GC conditions are a general guideline and may require optimization for specific instruments and columns.
| Parameter | Setting |
| Gas Chromatograph | Agilent 6890N or equivalent |
| Detector | Flame Ionization Detector (FID) |
| Column | CP-Sil 88 capillary column (60 m x 0.25 mm x 0.20 µm) or similar polar column |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Detector Temperature | 300°C |
| Oven Program | Initial temperature of 50°C for 4 min, then ramp at 20°C/min to 225°C and hold. |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | Constant flow, typically 1-2 mL/min |
Comparison with High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) presents a viable alternative to GC for the analysis of fatty acids. The choice between GC and HPLC depends on several factors, including the specific fatty acids of interest, the need for isomer separation, and sample throughput requirements.
Quantitative Performance Comparison
The following table summarizes key validation parameters for both GC and HPLC methods for fatty acid analysis, compiled from various studies.
| Validation Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV/ELSD) | Key Considerations |
| Precision (%RSD) | ≤ 5.88%[2] | Often slightly better than GC, ≤ 5.88%[2][3] | Both methods demonstrate good precision. |
| Accuracy (Recovery %) | ≥ 82.31%[2] | ≥ 82.31%[2][3] | Comparable recovery rates are achievable with optimized extraction procedures.[3] |
| Linearity (r²) | > 0.99[3] | > 0.99[3] | Both techniques exhibit excellent linearity over a defined concentration range.[3] |
| Limit of Detection (LOD) | Generally higher sensitivity, ~0.01 - 0.1 µg/mL[1] | ~0.1 - 0.5 µg/mL (UV), can be improved with fluorescent derivatization[1][3] | GC-FID generally offers higher sensitivity for FAMEs.[1] |
| Limit of Quantification (LOQ) | ~0.05 - 0.5 µg/mL[1] | ~0.5 - 2.0 µg/mL (UV)[1] | GC-FID is often more sensitive for quantifying low levels of fatty acids.[1] |
Qualitative Performance and Practical Considerations
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Derivatization | Required to increase volatility (esterification to FAMEs).[1] | Can analyze underivatized FFAs, but derivatization is often needed for UV detection.[1] |
| Isomer Separation | Can be challenging for cis/trans and positional isomers. | Superior for separation of cis/trans and positional isomers, especially with specialized columns.[1] |
| Operating Temperature | High temperatures required for volatilization. | Typically operates at or near ambient temperature. |
| Analysis Time | Generally faster run times. | Can have longer run times depending on the separation. |
| Cost | Generally lower operating costs due to less expensive carrier gases.[4] | Higher operating costs due to the need for expensive solvents.[4] |
Logical Decision Pathway for Method Selection
The choice between GC and HPLC for free fatty acid analysis can be guided by the specific analytical requirements.
Conclusion
Both GC and HPLC are powerful techniques for the analysis of free fatty acids.
-
Gas Chromatography (GC) , following a straightforward derivatization to FAMEs, offers a robust, sensitive, and often faster method for the routine quantification of total free fatty acid content in this compound. It is a well-established technique with lower operating costs.
-
High-Performance Liquid Chromatography (HPLC) provides the distinct advantage of superior separation of isomers and the ability to analyze thermally labile fatty acids at ambient temperatures. While it may require derivatization for sensitive UV detection, it offers greater flexibility for complex fatty acid profiles.
The ultimate choice of method should be based on a thorough evaluation of the specific analytical needs, including the importance of isomer separation, the required sensitivity, and considerations of sample throughput and cost. For comprehensive characterization, a combination of both techniques can provide the highest level of confidence in the analytical data.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison between high-performance liquid chromatography and gas chromatography methods for fatty acid identification and quantification in potato crisps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chromatographytoday.com [chromatographytoday.com]
Safety Operating Guide
Personal protective equipment for handling Sucrose distearate
Essential Safety and Handling Guide for Sucrose Distearate
For laboratory professionals, including researchers, scientists, and drug development experts, ensuring safe handling of all chemical substances is paramount. This guide provides immediate, essential safety and logistical information for the handling and disposal of this compound.
Personal Protective Equipment (PPE)
When handling this compound, particularly in powder form, adherence to proper PPE protocols is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Remarks |
| Eye Protection | Safety Goggles | Should be tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1] |
| Hand Protection | Chemical Impermeable Gloves | Gloves must be inspected prior to use. Nitrile gloves are a common choice for handling powders.[1][2] |
| Body Protection | Lab Coat/Protective Clothing | Wear a buttoned lab coat and long-sleeved clothing to protect skin.[2][3] For large-scale operations, fire/flame resistant and impervious clothing may be necessary.[1] |
| Respiratory Protection | Respirator | Not typically required under normal use with adequate ventilation.[4] However, if dust formation is significant or exposure limits are exceeded, a full-face respirator tested and approved under government standards such as NIOSH (US) or CEN (EU) should be used.[1][5] |
Occupational Exposure Limits
While specific occupational exposure limits for this compound are not established, the limits for "Particulates Not Otherwise Regulated" (PNOR) or nuisance dust are applicable.[6]
| Regulatory Body | Exposure Limit (Total Dust) | Exposure Limit (Respirable Fraction) |
| OSHA (PEL) | 15 mg/m³ (TWA) | 5 mg/m³ (TWA) |
| NIOSH (REL) | 10 mg/m³ (TWA) | 5 mg/m³ (TWA) |
| ACGIH (TLV) | 10 mg/m³ (TWA) | - |
| CAL/OSHA (PEL) | 10 mg/m³ (TWA) | 5 mg/m³ (TWA) |
TWA: Time-Weighted Average over an 8-hour workday.[7]
Operational Plan for Handling this compound
Following a systematic operational plan ensures both safety and the integrity of the experiment.
Preparation
-
Ventilation : Ensure work is conducted in a well-ventilated area.[1] For weighing and handling of the powder, a horizontal laminar flow hood can provide operator protection and maintain sample integrity.[8]
-
PPE : Don all required personal protective equipment as detailed in the table above.
-
Emergency Equipment : Locate and ensure accessibility of emergency eyewash stations and safety showers.
Handling
-
Minimize Dust : Handle this compound carefully to avoid the formation of dust and aerosols.[1] Use non-sparking tools to prevent ignition sources.[1]
-
Avoid Contact : Prevent contact with skin and eyes.[1]
-
Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place when not in use.[1][3] Store away from incompatible materials such as strong oxidizing agents.[4]
Accidental Release Measures
-
Isolate the Area : In case of a spill, isolate the hazard area and deny entry to unprotected individuals.[6]
-
Containment : Prevent further spillage or leakage if it is safe to do so.[1] Do not let the chemical enter drains.[1]
-
Clean-up : Moisten the spilled material with water to reduce airborne dust.[9] Use non-sparking tools to collect the material and place it in a suitable, closed container for disposal.[1][9]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
-
Unused Product : Dispose of unused product, residues, and containers according to local, regional, state, and national regulations.[5] This may involve removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[1]
-
Contaminated Packaging : Dispose of contaminated packaging in the same manner as the unused product.[5] Alternatively, packaging can be punctured to render it unusable and then disposed of in a sanitary landfill.[1]
-
Sewer Systems : Do not discharge this compound into sewer systems.[1]
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. westlab.com.au [westlab.com.au]
- 3. fishersci.fr [fishersci.fr]
- 4. fishersci.com [fishersci.com]
- 5. edvotek.com [edvotek.com]
- 6. tsapps.nist.gov [tsapps.nist.gov]
- 7. SUCROSE | Occupational Safety and Health Administration [osha.gov]
- 8. Powder Handling - AirClean Systems [aircleansystems.com]
- 9. lewisu.edu [lewisu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
